molecular formula C5H11N3O B106666 Morpholine-4-carboximidamide CAS No. 17238-66-3

Morpholine-4-carboximidamide

Numéro de catalogue: B106666
Numéro CAS: 17238-66-3
Poids moléculaire: 129.16 g/mol
Clé InChI: WCUWHUUPGXCMMQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Morpholine-4-carboximidamide is a valuable chemical building block and functional ligand with significant applications in cutting-edge materials science and pharmaceutical research. In the field of renewable energy, its hydrochloride salt (M4CH) has been identified as a robust amidino-based ligand for constructing high-performance, inverted perovskite solar cells (PSCs). It functions as a crystallization modulator, promoting the formation of perovskite films with a dominant (001)-orientation , which is crucial for reducing defect states and enhancing carrier mobility . Simultaneously, the molecule enriches at the buried interface to form a positive dipole layer , which significantly boosts carrier extraction and improves the overall device performance and thermal stability . This has enabled the development of MA-free inverted PSCs with champion power conversion efficiencies over 24% . Beyond materials science, the compound's core structure is a heterocyclic biguanidine , which is the foundational scaffold for the antiviral drug Moroxydine . Moroxydine, developed in the 1950s, is an antiviral agent with reported activity against a range of RNA and DNA viruses, highlighting the pharmaceutical relevance of this chemical motif . For research chemists and material scientists, this compound therefore serves as a versatile precursor and additive, bridging advanced energy applications and exploratory medicinal chemistry. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

morpholine-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O/c6-5(7)8-1-3-9-4-2-8/h1-4H2,(H3,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUWHUUPGXCMMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17238-55-0 (sulfate[2:1])
Record name Morpholinoamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30169270
Record name Morpholinoamidine
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Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17238-66-3
Record name Morpholinoamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017238663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Morpholinoamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30169270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Morpholine-4-carboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Morpholine-4-carboximidamide

In the landscape of modern medicinal chemistry, the guanidinium group is a "privileged scaffold"—a recurring structural motif found in a multitude of biologically active compounds and pharmaceuticals.[1][2] Its ability to form strong hydrogen bonds and engage in charge-pairing interactions is fundamental to its role in molecular recognition.[3] However, the high basicity of the guanidine moiety often presents a significant challenge in drug development, leading to poor membrane permeability and limited oral bioavailability.[4]

This guide focuses on this compound, a molecule of significant interest that can be viewed as a bioisostere of a substituted guanidine. Bioisosteric replacement is a cornerstone strategy in drug design, allowing chemists to modulate physicochemical properties while preserving biological activity.[4][5] By incorporating the morpholine ring, a versatile and frequently utilized pharmacophore, this compound offers a unique structural framework.[6][7] It serves not only as a potential therapeutic agent itself but also as a crucial building block for constructing more complex heterocyclic systems in the pursuit of novel drug candidates.[8]

This document provides a comprehensive exploration of the synthesis, characterization, and scientific significance of this compound, designed for researchers and drug development professionals who seek both theoretical understanding and practical, field-proven methodologies.

Part 1: Synthesis of this compound (Free Base)

The synthesis of this compound is efficiently achieved through a robust two-step process involving the amidination of morpholine. The most common and reliable method utilizes O-methylisourea sulfate as the amidinating agent.[9]

Principle of Synthesis: The Amidiination Pathway

The core of the synthesis is the nucleophilic attack of a secondary amine (morpholine) on an electrophilic carbon source that ultimately forms the carboximidamide group. The reaction proceeds via an intermediate salt, which is subsequently deprotonated with a strong base to yield the target free base. This ensures a high-purity product and an excellent overall yield.[9]

Synthesis_Pathway cluster_0 Step 1: Salt Formation cluster_1 Step 2: Deprotonation O_methylisourea O-Methylisourea Sulfate Intermediate_Salt 4-Morpholine-carboxamidinium Sulfate O_methylisourea->Intermediate_Salt Reflux Morpholine_1 Morpholine (2 equiv.) Morpholine_1->Intermediate_Salt Intermediate_Salt_2 4-Morpholine-carboxamidinium Sulfate NaOH Sodium Hydroxide (NaOH) Final_Product This compound (Free Base) NaOH->Final_Product Intermediate_Salt_2->Final_Product Ice Cooling, then Extraction

Figure 1: Two-step synthesis pathway for this compound.
Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and high yield.

Step 1: Synthesis of 4-Morpholine-carboxamidinium Sulfate (Intermediate Salt)

  • Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add O-methylisourea sulfate (1 equivalent).

  • Reagent Addition: Add morpholine (2 equivalents).

    • Expert Insight: The use of two equivalents of morpholine is critical. The first equivalent acts as the nucleophile, attacking the O-methylisourea. The second equivalent serves as a base to neutralize the sulfuric acid byproduct, driving the reaction to completion.

  • Reaction: Heat the mixture under reflux. During this process, methanol is formed and can be distilled off to further push the equilibrium towards the product.[9]

  • Isolation: As the reaction proceeds, the 4-Morpholine-carboxamidinium sulfate salt will precipitate out of the solution. The reaction is typically complete when methanol distillation ceases. The resulting solid is collected, typically in a nearly quantitative yield.[9]

Step 2: Deprotonation to Yield this compound (Free Base)

  • Dissolution: Dissolve the 4-Morpholine-carboxamidinium sulfate (1 equivalent) from Step 1 in a minimal amount of cold water (e.g., 50 mL for 42 mmol).

  • Basification: Prepare a solution of a strong base, such as sodium hydroxide (NaOH, 2 equivalents), in water. Add this solution dropwise to the dissolved salt mixture under ice cooling.

    • Trustworthiness Check: The dropwise addition while cooling is crucial to control the exotherm of the acid-base neutralization, preventing potential side reactions.

  • Warming and Extraction: Allow the mixture to warm to room temperature. Transfer the aqueous phase to a separatory funnel and extract multiple times with a suitable organic solvent, such as diethyl ether.[9]

    • Expert Insight: Diethyl ether is an excellent choice due to the target compound's solubility in it and its immiscibility with the aqueous phase, allowing for efficient separation of the product from inorganic salts.

  • Drying and Evaporation: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate.

  • Final Product Isolation: Filter off the drying agent and evaporate the solvent under reduced pressure. The final product, this compound, will precipitate as a colorless solid.[9] A typical yield for this step is around 94%.[9]

Part 2: Physicochemical and Structural Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a complete and validated profile of the molecule.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₅H₁₁N₃O[9][10]
Molecular Weight 129.16 g/mol [10]
Appearance White to colorless crystalline solid[9][10]
Solubility Soluble in water, acetonitrile[8][9][10]
Melting Point 138-139 °C (for hydrochloride salt)[11]

Note: The free base may have a different melting point. The hydrochloride salt is often used for its stability and crystallinity.

Spectroscopic and Structural Analysis Workflow

A logical workflow ensures all structural aspects are confirmed.

Characterization_Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Provides atomic connectivity IR IR Spectroscopy Start->IR Identifies functional groups MS Mass Spectrometry Start->MS Confirms molecular weight Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation IR->Confirmation MS->Confirmation XRay X-ray Crystallography (for single crystals) XRay->Confirmation Definitive 3D structure

Figure 2: A standard workflow for the structural characterization of the synthesized compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

  • ¹H NMR: Proton NMR confirms the presence and connectivity of hydrogen atoms. The spectrum for this compound typically shows a distinct pattern.[12] The morpholine protons appear as two multiplets, corresponding to the CH₂ groups adjacent to the oxygen and nitrogen atoms.[9]

  • ¹³C NMR: Carbon NMR provides information about the different carbon environments. Two signals are expected for the morpholine ring carbons, and a distinct downfield signal represents the C=N carbon of the carboximidamide group.[9]

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR 3.35–3.39multiplet4H, -CH₂-N-
3.74–3.78multiplet4H, -CH₂-O-
5.50singlet1H, -NH-
6.35singlet2H, -NH₂
¹³C NMR 45.0--CH₂-N-
65.9--CH₂-O-
160.8-C=N
Data acquired in CD₃CN/TMS, adapted from literature values.[9]

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
N-HStretch (Amine/Imine)3100 - 3500 (broad)
C-HStretch (Alkane)2850 - 3000
C=NStretch (Imine)1640 - 1690
C-O-CStretch (Ether)1070 - 1150 (strong)

2.2.3. Mass Spectrometry (MS)

MS confirms the molecular weight of the compound. For this compound (C₅H₁₁N₃O), the expected monoisotopic mass is approximately 129.09 Da. High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition.

2.2.4. X-ray Crystallography

For a definitive structural proof, single-crystal X-ray analysis can be performed. Studies have confirmed the structure of this compound, revealing key details:

  • The morpholine ring adopts a stable chair conformation.[9]

  • The C1-N1 bond length is approximately 1.297 Å, indicating significant double-bond character.[9]

  • The C1-N2 (to NH₂) and C1-N3 (to morpholine) bonds are longer, characteristic of single bonds.[9]

  • The molecule forms a three-dimensional network in the crystal lattice through extensive N-H···N and N-H···O hydrogen bonds.[9]

Part 3: Significance in Drug Development and Chemical Research

The true value of this compound lies in its application as a strategic tool for medicinal chemists.

  • Guanidine Bioisostere: The primary application is its use as a bioisostere for the highly basic guanidine group.[5] Replacing a guanidine with this moiety can significantly lower the compound's pKa, which may improve its pharmacokinetic profile (e.g., absorption, distribution, metabolism, and excretion) without sacrificing the key hydrogen bonding interactions necessary for biological activity.[4][13]

  • Versatile Synthetic Intermediate: It serves as a valuable building block in organic synthesis. The carboximidamide group can participate in various chemical reactions, including condensation and nucleophilic substitutions, to construct more complex heterocyclic compounds like pyrazoles and pyrimidines, which are critical pharmacophores in many antiviral and antibacterial drugs.[8]

  • Potential Therapeutic Applications: Given its structural similarity to guanidine, derivatives of this compound are being investigated in numerous therapeutic areas where guanidines have shown promise. These include:

    • Anticancer Agents: The guanidine scaffold is a privileged structure in anticancer drug development.[1][2]

    • Antimicrobial Agents: Guanidine derivatives have demonstrated broad-spectrum activity against bacteria and fungi.[3][14]

    • Antidiabetic and Cardiovascular Drugs: Many existing drugs for diabetes (e.g., Metformin) and hypertension contain the guanidine or biguanide moiety.[3][14]

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategic asset in the field of drug discovery and organic synthesis. The straightforward and high-yielding synthesis, combined with its utility as a guanidine bioisostere and versatile chemical intermediate, makes it a molecule of high importance. The detailed characterization protocols outlined in this guide provide the necessary framework for researchers to confidently synthesize, verify, and utilize this compound in their work. As the demand for drug candidates with optimized "drug-like" properties continues to grow, the intelligent application of scaffolds like this compound will remain a key strategy for success.

References

  • Stephan, H. (2012). 4-Morpholinecarboxamidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3118. [Link]
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Applications of Guanidine in Pharmaceutical Field. JOCPR. [Link]
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  • ResearchGate. (n.d.). Isosteres of the substituted guanidine fragment.
  • Google Patents. (n.d.). CN103992295A - Green synthesis method of 4-aminomorpholine under bimetal-carbonic acid system.
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  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Annual Reports in Medicinal Chemistry. [Link]
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  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). HMDB. [Link]
  • Kim, J. H., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry A, 127(12), 2735-2742. [Link]
  • Ziemek, R., et al. (2011). Application of the guanidine-acylguanidine bioisosteric approach to argininamide-type NPY Y₂ receptor antagonists. Journal of Medicinal Chemistry, 54(17), 5994-6007. [Link]
  • ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.
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Sources

An In-depth Technical Guide to the Physicochemical Properties of Morpholine-4-carboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

Morpholine-4-carboximidamide, a guanidine derivative, represents a significant scaffold in medicinal chemistry and organic synthesis. Its unique structural combination of a morpholine ring and a carboximidamide functional group imparts a distinct set of physicochemical properties that are critical for its application, particularly in drug development. Understanding these core properties is paramount for researchers and scientists aiming to modulate its structure for targeted biological activity, optimize formulation, and predict its pharmacokinetic profile. This guide provides a comprehensive analysis of the key physicochemical parameters of this compound, supported by field-proven experimental methodologies for their accurate determination.

Chemical Identity and Structural Elucidation

This compound is systematically known as this compound.[1][2] The core structure consists of a saturated six-membered morpholine heterocycle attached to a guanidine-like carboximidamide group.[1] This compound is most frequently handled and studied as a salt, typically with hydrochloride, hydrobromide, or sulfate, to enhance its stability and handling characteristics. The free base is a crystalline solid.[2]

The crystal structure of the free base has been elucidated, revealing key bond characteristics. The C=N double bond and C-N single bonds within the CN₃ unit are measured at 1.2971 Å, and 1.3595 Å / 1.3902 Å, respectively. This confirms the delocalized electron nature of the guanidinium group. The morpholine ring adopts a stable chair conformation.[3] In the crystalline state, molecules are interconnected through N—H⋯N and N—H⋯O hydrogen bonds, forming a robust three-dimensional network.[3]

Table 1: Chemical Identifiers for this compound and its Common Salts

IdentifierFree BaseHydrochloride SaltHydrobromide SaltHydroiodide SaltHemisulfate Salt
IUPAC Name This compoundThis compound;hydrochlorideThis compound;hydrobromideThis compound;hydroiodidemorpholine-4-carboxamidine sulfate (2:1)
CAS Number 17238-66-3[2]5638-78-8[1]157415-17-3[4]102392-87-0[5]17238-55-0[6]
Molecular Formula C₅H₁₁N₃O[2]C₅H₁₂ClN₃O[1]C₅H₁₂BrN₃O[7]C₅H₁₂IN₃O[5](C₅H₁₁N₃O)₂·H₂SO₄
Molecular Weight 129.16 g/mol [2]165.62 g/mol [1]210.07 g/mol [7]257.07 g/mol [8]356.40 g/mol [6]
Appearance White to colorless crystalline solid[2]Colorless to white solid[1]Crystalline solid--

Core Physicochemical Properties: A Quantitative Overview

The utility of this compound in a pharmaceutical context is dictated by its physicochemical profile. These properties govern its absorption, distribution, metabolism, and excretion (ADME).

Table 2: Summary of Physicochemical Properties

PropertyReported or Predicted ValueSignificance in Drug Development
pKa 12.19 (Predicted, Free Base)[9]Determines the degree of ionization at physiological pH, impacting solubility, permeability, and target binding.
Melting Point Hydrobromide: 155-165 °C[2][4]Indicates purity, crystal lattice energy, and thermal stability.
Hydroiodide: 141-145 °C[2]
Boiling Point 222.6 °C at 760 mmHg (Hemisulfate Salt)[6]Relevant for purification and assessing volatility, though less critical for solid dosage forms.
Water Solubility High (Hydrochloride and Free Base)[1][2]Crucial for dissolution, bioavailability, and formulation of aqueous dosage forms.
LogP Not experimentally determined.A key measure of lipophilicity, which influences membrane permeability, protein binding, and metabolism.

In-Depth Analysis and Experimental Determination

Acidity and Basicity (pKa)

The carboximidamide group is a derivative of guanidine, one of the strongest organic bases in water. The high basicity arises from the exceptional stability of the protonated form (the guanidinium ion), which is resonance-stabilized. Consequently, this compound is a strong base with a predicted pKa of 12.19.[9] At physiological pH (~7.4), it will exist almost exclusively in its protonated, cationic form. This has profound implications:

  • High Aqueous Solubility: The charged state promotes strong interactions with polar water molecules.

  • Membrane Permeability: While high solubility is beneficial for dissolution, the permanently charged nature can hinder passive diffusion across lipid bilayer membranes, potentially requiring active transport mechanisms.

  • Target Binding: The cationic guanidinium group is a key pharmacophore for interacting with negatively charged residues (e.g., aspartate, glutamate) in protein binding sites, such as those in enzymes.[1]

This method is considered a gold standard for its accuracy and simplicity.[10] It involves monitoring the pH of a solution of the compound as a titrant of known concentration is added.

Methodology:

  • Preparation: Accurately weigh approximately 10-20 mg of this compound hydrochloride and dissolve it in ~50 mL of deionized, CO₂-free water.

  • Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).

  • Titration Setup: Place the beaker containing the sample solution on a magnetic stirrer and immerse the calibrated pH electrode and a temperature probe.

  • Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments (e.g., 0.05-0.1 mL). Allow the pH reading to stabilize after each addition before recording the pH and the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

  • pKa Determination: The pKa is the pH at the half-equivalence point.[11] Determine the equivalence point (the point of steepest inflection) from the first derivative of the titration curve (ΔpH/ΔV). The volume at the half-equivalence point is half of this value. The pH at this half-volume on the titration curve corresponds to the pKa of the conjugate acid.[11]

pKa_Determination_Workflow cluster_prep Preparation & Calibration cluster_titration Titration cluster_analysis Data Analysis prep_sample Dissolve Sample in CO2-free Water calibrate_ph Calibrate pH Meter (3-point calibration) titrate Titrate with std. NaOH calibrate_ph->titrate record Record pH vs. Volume Added titrate->record plot_curve Plot Titration Curve (pH vs. Volume) record->plot_curve find_ep Determine Equivalence Point (First Derivative) plot_curve->find_ep find_half_ep Determine Half-Equivalence Point find_ep->find_half_ep get_pka pKa = pH at Half-Equivalence Point find_half_ep->get_pka

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its pharmacokinetic behavior. It is typically expressed as the partition coefficient (P) or its logarithm (log P). For ionizable compounds like this compound, the distribution coefficient (D) or logD is more relevant, as it accounts for the partitioning of both the ionized and non-ionized forms at a specific pH.[12][13]

Given its highly polar and ionizable nature, this compound is expected to have a very low, likely negative, logD at physiological pH, indicating strong preference for the aqueous phase.

The shake-flask method is the benchmark technique for measuring lipophilicity.[14] It directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and an aqueous buffer.[15]

Methodology:

  • Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol by shaking it with the PBS buffer for 24 hours, and vice versa. Allow the phases to separate completely. This step is critical to prevent volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of this compound hydrochloride of known concentration (e.g., 1 mg/mL) in the pre-saturated PBS (pH 7.4).

  • Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol (e.g., 5 mL) and an equal volume of the sample solution in PBS (e.g., 5 mL).

  • Equilibration: Tightly cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature (25 °C) to allow partitioning to reach equilibrium.

  • Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from the aqueous phase. Determine the concentration of the compound in this aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16][17] The concentration in the n-octanol phase is determined by mass balance.

  • Calculation: Calculate LogD using the formula: LogD₇.₄ = log ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )

LogP_Determination_Workflow cluster_prep Phase & Sample Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation pre_saturate Pre-saturate n-Octanol and PBS (pH 7.4) prep_stock Prepare Stock Solution in saturated PBS pre_saturate->prep_stock combine Combine Phases (1:1 ratio) prep_stock->combine shake Shake to Equilibrate combine->shake centrifuge Centrifuge for Phase Separation shake->centrifuge analyze Quantify Concentration in Aqueous Phase (HPLC) centrifuge->analyze calculate_oct Calculate Concentration in Octanol Phase analyze->calculate_oct calculate_logd Calculate LogD calculate_oct->calculate_logd

Caption: Workflow for LogD determination by the shake-flask method.

Conclusion

The physicochemical properties of this compound are dominated by its highly polar and strongly basic guanidinium moiety. This results in excellent aqueous solubility and an almost complete ionization to a cationic state at physiological pH, which are defining characteristics for its biological interactions and pharmacokinetic profile. While its high polarity may present challenges for passive membrane transport, it offers distinct advantages for forming strong ionic bonds with biological targets. The experimental protocols detailed herein provide a robust framework for the precise and accurate characterization of this important chemical entity, enabling researchers to fully harness its potential in drug discovery and development.

References

  • This compound Hydrobromide | C5H12BrN3O | CID 2806564 - PubChem. PubChem. [Link]
  • Cas 17238-55-0,MORPHOLINE-4-CARBOXAMIDINE HEMISULF
  • LogP / LogD shake-flask method - Protocols.io. (2024, September 23). Protocols.io. [Link]
  • This compound Hydroiodide | C5H12IN3O | CID 2778396 - PubChem. PubChem. [Link]
  • N,N'-dicyclohexyl-4-morpholinecarboxamidine | C17H31N3O | CID 21079 - PubChem. PubChem. [Link]
  • Morpholine-4-carboxamide | C5H10N2O2 | CID 75088 - PubChem - NIH. PubChem. [Link]
  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - NIH. (2023, February 28).
  • RU2487346C2 - Method for quantitative determination of guanidine derivatives - Google Patents.
  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Encyclopedia.pub. [Link]
  • (PDF) LogP / LogD shake-flask method v1 - ResearchGate.
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  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (2019, January 30). Journal of Visualized Experiments. [Link]
  • Development of Methods for the Determination of pKa Values - PMC - NIH. (2013, August 8).
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  • Determining pKa of Weak Acid Experiment | PDF | Titration | Chemistry - Scribd. Scribd. [Link]
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Introduction: The "Why" and "How" of Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of Morpholine-4-carboximidamide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, technically-grounded walkthrough of the process for determining and analyzing the crystal structure of this compound. As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods and instead provide a narrative that illuminates the causal links between experimental choices and high-quality outcomes. We will journey from the synthesis of the molecule to the intricate details of its three-dimensional architecture, as revealed by single-crystal X-ray diffraction (SCXRD).

This compound is a guanidine derivative that serves as a versatile intermediate in organic synthesis and has been investigated for applications such as CO2 absorption.[1] While spectroscopic methods can confirm its chemical identity, only a technique like single-crystal X-ray diffraction (SCXRD) can provide an unambiguous, three-dimensional map of its atomic arrangement.[2][3][4][5] This atomic-level blueprint is crucial for understanding its chemical reactivity, physical properties, and potential interactions in a biological or materials science context.

This document details the complete workflow, emphasizing the self-validating nature of a well-executed crystallographic experiment, where each step, from crystallization to data refinement, builds upon the integrity of the last.

Part 1: Synthesis and Crystallization — The Crucial First Steps

The foundation of any successful crystal structure analysis is the generation of a high-quality single crystal. This is often the most challenging bottleneck in the process.[2][6] The journey begins with the synthesis of the target compound.

Protocol 1: Synthesis of this compound

The synthesis is a robust two-step process involving the formation of a salt intermediate, followed by deprotonation to yield the free base.[1]

Step 1: Synthesis of 4-Morpholine-carboxamidinium sulfate

  • Combine one equivalent of O-methylisourea sulfate with two equivalents of morpholine.

  • Heat the mixture under reflux. The formation of methanol as a byproduct drives the reaction.

  • Distill off the methanol as it forms. This action shifts the equilibrium towards the product, leading to the precipitation of 4-morpholine-carboxamidinium sulfate in nearly quantitative yield.

Step 2: Deprotonation to Yield this compound

  • Prepare a solution of 15.0 g (42 mmol) of the sulfate salt from Step 1 in 50 ml of water.

  • Separately, prepare a solution of 3.4 g (85 mmol) of sodium hydroxide in 25 ml of water.

  • Under ice cooling to manage the exothermic reaction, add the sodium hydroxide solution dropwise to the salt solution.

  • Allow the mixture to warm to room temperature.

  • Perform a liquid-liquid extraction of the aqueous phase using diethyl ether to isolate the free base.

  • Dry the combined organic phases over anhydrous sodium sulfate.

  • Evaporate the solvent to yield this compound as a colorless solid (typical yield: 94%).[1]

The Science of Crystal Growth

Obtaining diffraction-quality crystals requires creating a state of supersaturation from which the molecule can slowly and orderly precipitate. While numerous methods exist, the choice is dictated by the molecule's solubility profile.

Crystallization MethodPrincipleBest For
Slow Evaporation The concentration of the solute is gradually increased as the solvent evaporates, eventually reaching supersaturation.[6]Compounds with moderate solubility in a relatively volatile solvent.
Vapor Diffusion An antisolvent vapor diffuses into a solution of the compound, reducing its solubility and inducing crystallization.[7]Small sample quantities; allows for fine control over the rate of crystallization.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible antisolvent, with crystallization occurring at the interface.[3][6]Compounds that are highly soluble in one solvent and poorly soluble in another.
Antisolvent Addition An antisolvent is added directly to a solution of the compound to induce precipitation.[7]Can be used for heat-sensitive materials as an alternative to cooling or evaporation.
Protocol 2: Crystallization of this compound

For this compound, the slow evaporation method has proven highly effective.[1]

  • Dissolve the synthesized solid in a minimal amount of acetonitrile.

  • Loosely cover the container (e.g., with perforated parafilm) to slow the rate of evaporation.

  • Allow the solution to stand undisturbed at room temperature.

  • Over several days, colorless single crystals suitable for X-ray analysis will form.[1]

Causality: Acetonitrile is an ideal solvent choice here. Its moderate volatility ensures that the transition to supersaturation is gradual, preventing the rapid precipitation that leads to amorphous powder or poorly-ordered microcrystals and instead promoting the slow, ordered growth necessary for a single crystal.

G cluster_synthesis Synthesis cluster_crystallization Crystallization reagents O-methylisourea sulfate + Morpholine reflux Reflux & Distillation reagents->reflux salt Intermediate Salt: 4-Morpholine-carboxamidinium sulfate reflux->salt deprotonation Deprotonation (NaOH) salt->deprotonation product Crude Product: This compound deprotonation->product dissolve Dissolve in Acetonitrile product->dissolve evaporation Slow Evaporation (Room Temperature) dissolve->evaporation crystal High-Quality Single Crystal evaporation->crystal

Fig. 1: Workflow from Synthesis to a Single Crystal.

Part 2: Single-Crystal X-ray Diffraction (SCXRD)

With a suitable crystal, we can now probe its internal structure. SCXRD operates on the principle of Bragg's Law (nλ=2d sinθ), where X-rays of a known wavelength (λ) are diffracted by the electron clouds of atoms arranged in regular lattice planes (spacing d) at specific angles (θ).[4][8] This diffraction produces a unique pattern of reflections that contains all the information about the crystal's internal structure.

Protocol 3: Data Collection
  • Crystal Mounting: A selected crystal (typically <0.5 mm) is mounted on a goniometer head. For this analysis, a crystal of size 0.17 × 0.15 × 0.13 mm was used.[1]

  • Cryo-cooling: The crystal is flash-cooled to 100 K (-173 °C) in a stream of cold nitrogen gas. Rationale: Low-temperature data collection is standard practice for small molecules. It significantly reduces atomic thermal vibrations, resulting in sharper diffraction spots at higher resolution and minimizing potential radiation damage to the crystal during the experiment.[9]

  • Data Collection: The crystal is exposed to a monochromatic X-ray beam (Mo Kα radiation, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.[1][9] Modern diffractometers, like the Bruker–Nonius KappaCCD used in the reference study, employ sensitive detectors to capture the positions and intensities of thousands of reflections.[1][8]

G xray_source X-ray Source (Mo Kα) crystal Mounted Crystal (Cryo-cooled at 100 K) xray_source->crystal diffraction Diffraction Event (Bragg's Law) crystal->diffraction detector Area Detector (e.g., CCD) diffraction->detector Diffracted X-rays raw_data Raw Diffraction Images (Reflection Intensities & Positions) detector->raw_data

Fig. 2: The Single-Crystal X-ray Diffraction Experiment.
Data Processing

The raw diffraction images must be processed into a single, usable file. This involves:

  • Integration: Determining the precise location and intensity of each diffraction spot on every image.

  • Scaling and Merging: Correcting for experimental variations (e.g., fluctuations in beam intensity, crystal decay) and merging multiple measurements of the same reflection to produce a final, averaged dataset.[10]

For the analysis of this compound, the software SCALEPACK was used for cell refinement and data reduction.[1]

Part 3: Structure Solution, Refinement, and Analysis

This phase is entirely computational, transforming the processed diffraction data into a chemically meaningful 3D model.

Protocol 4: Structure Solution and Refinement
  • Structure Solution: The first step is to solve the "phase problem." The diffraction experiment gives us reflection intensities, but the crucial phase information is lost. For small molecules, direct methods are typically used to calculate initial phase estimates. The program SHELXS97 was used to successfully solve the structure of this compound.[1][11] This provides a rough initial atomic model.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. This iteratively adjusts atomic positions and thermal displacement parameters to improve the agreement between the structure factors calculated from the model (Fc) and those observed experimentally (Fo). The program SHELXL97 was employed for this refinement.[1][4][12] The quality of the final model is assessed by an R-factor (R1), which represents the goodness-of-fit; a lower R-factor indicates a better fit.

G input_data Processed Reflection Data (.hkl file) solve Structure Solution (e.g., SHELXS, Direct Methods) input_data->solve initial_model Initial Atomic Model (Rough Atom Positions) solve->initial_model refine Least-Squares Refinement (e.g., SHELXL) initial_model->refine refine->initial_model Iterative Improvement final_model Refined Crystal Structure (.cif file) refine->final_model

Fig. 3: Workflow for Structure Solution and Refinement.
Analysis of the this compound Structure

The refined model provides a wealth of precise structural information.

Crystallographic Data Summary

ParameterValueSource
Chemical FormulaC5H11N3O[1]
Formula Weight129.17[1]
Crystal SystemTetragonal[1]
Space GroupI41/a[1]
a, b (Å)16.5910 (6)[1]
c (Å)9.7939 (3)[1]
Volume (ų)2695.9 (2)[1]
Z (molecules/cell)16[1]
Temperature (K)100[1]
Final R1 [I > 2σ(I)]0.037[1]

Molecular Geometry

The analysis reveals two key structural domains: the carboximidamide group and the morpholine ring.[1][13]

  • The Carboximidamide (CN3) Unit: The bond lengths in this core functional group are particularly informative. The C1=N1 bond length of 1.2971 (14) Å indicates significant double-bond character.[1] The C1–N2 and C1–N3 bond lengths are longer, characteristic of C-N single bonds, but still show some delocalization. The N-C-N angles deviate from an ideal 120°, indicating a slight distortion from a perfect trigonal-planar geometry.[1][13]

  • The Morpholine Ring: As expected for a six-membered saturated heterocycle, the morpholine ring adopts a stable chair conformation.[1][13]

Key Geometric Parameters

ParameterBond Length (Å) / Angle (°)Source
C1=N11.2971 (14)[1]
C1–N21.3595 (14)[1]
C1–N31.3902 (13)[1]
N2–C1–N3115.49 (9)[1]
N1–C1–N3119.68 (10)[1]
N1–C1–N2124.83 (10)[1]

Supramolecular Structure: A Hydrogen-Bonded Network

A crystal is not merely a collection of isolated molecules; it is an ordered lattice held together by intermolecular forces. In this compound, strong hydrogen bonds are the dominant cohesive force. The amine (NH2) and imine (NH) groups act as hydrogen bond donors, while the morpholine oxygen and the nitrogen atoms act as acceptors. This results in both N—H···N and N—H···O interactions, which link each molecule to four neighboring molecules.[1] This extensive network of hydrogen bonds is responsible for building the three-dimensional crystal lattice.[1][13]

Hydrogen Bond Details

InteractionDistance (H···A) (Å)Source
N—H···N2.03 (2)[1]
N—H···O2.13 (2)[1]

Conclusion

The crystal structure analysis of this compound provides a definitive and detailed view of its molecular architecture. The molecule features a near-planar carboximidamide group attached to a morpholine ring in a chair conformation. The crystal packing is dominated by a robust three-dimensional network of N—H···N and N—H···O hydrogen bonds. This detailed structural knowledge, achieved through a rigorous and self-validating workflow from synthesis to refinement, is indispensable for rational drug design, materials engineering, and fundamental chemical research.

References

  • Tiritiris, I. (2012). 4-Morpholine-carboxamidine. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3118.
  • SPT Labtech. Chemical crystallisation.
  • Hughes, D. L., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • Ghafuri, H., et al. (2021). Polymorphism in carboxamide compounds with high-Z′ crystal structures. CrystEngComm, 23(2), 439-451.
  • RCSB PDB. Crystallography Software.
  • Chemical Crystallography, University of Oxford. CRYSTALS.
  • Staples, R. J. (2021). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 77(12), 1279-1286.
  • Tiritiris, I. (2012). 4-Morpholine-carboxamidine. PubMed.
  • International Union of Crystallography. Crystallographic software list.
  • EPFL. Crystallization of small molecules.
  • University of Southampton. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton.
  • PDB-101. (2021). A beginner's guide to X-ray data processing. The Biochemist.
  • UNC Department of Chemistry X-ray Core Laboratory. Crystallography Software.
  • Purdue University, Department of Chemistry. X-Ray Crystallography - Software.
  • X-ray Professional. (2024). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • SERC, Carleton College. Single-crystal X-ray Diffraction.
  • Rupp, B. X-ray Diffraction Data Collection.

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Spectroscopic Characterization of Morpholine-4-carboximidamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of Morpholine-4-carboximidamide, a molecule of significant interest in medicinal chemistry and drug development. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering in-depth interpretation and practical insights for researchers and scientists. The guide is structured to provide not just raw data, but a foundational understanding of how the molecular structure of this compound dictates its spectroscopic signature. Detailed experimental protocols for acquiring these spectra are also provided, ensuring both theoretical knowledge and practical applicability.

Introduction: The Significance of this compound

This compound, a derivative of morpholine and a guanidine-containing compound, represents a key pharmacophore in numerous biologically active molecules. The morpholine moiety is a privileged scaffold in drug discovery, known to improve pharmacokinetic properties such as solubility and metabolic stability. The carboximidamide (guanidine) group, on the other hand, is a versatile functional group capable of forming strong hydrogen bonds and participating in various biological interactions. The combination of these two structural features makes this compound and its analogues compelling targets for the development of novel therapeutics.

A thorough understanding of the spectroscopic characteristics of this core structure is paramount for its unambiguous identification, purity assessment, and for studying its interactions with biological targets. This guide aims to be an essential resource for any researcher working with this important class of compounds.

Molecular Structure and its Spectroscopic Implications

The unique arrangement of atoms in this compound gives rise to a distinct set of spectroscopic features. The morpholine ring typically adopts a chair conformation, and the carboximidamide group presents a planar arrangement of nitrogen atoms around a central carbon.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep2 Filter the solution into a 5 mm NMR tube. prep1->prep2 acq1 Insert the sample into the NMR spectrometer. acq2 Lock and shim the instrument. acq1->acq2 acq3 Acquire ¹H NMR spectrum (e.g., 16 scans). acq2->acq3 acq4 Acquire ¹³C NMR spectrum (e.g., 1024 scans). acq3->acq4 proc1 Apply Fourier transform to the FID. proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Reference the spectra (e.g., to TMS at 0.00 ppm). proc2->proc3 proc4 Integrate ¹H NMR signals and pick peaks for both spectra. proc3->proc4

Figure 2. A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretching (NH and NH₂)
3000-2850MediumC-H stretching (aliphatic)
~1650StrongC=N stretching (carboximidamide)
~1600MediumN-H bending
~1115StrongC-O-C stretching (asymmetric)

Table 3: Predicted IR Absorption Bands for this compound.

The most prominent features are expected to be the strong, broad N-H stretching bands and the strong C=N stretching vibration of the guanidine group. The C-O-C stretch of the morpholine ether linkage is also a characteristic and strong absorption.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Ensure the ATR crystal is clean. prep2 Place a small amount of the solid sample onto the crystal. prep1->prep2 acq1 Apply pressure to ensure good contact between the sample and the crystal. acq2 Collect a background spectrum. acq1->acq2 acq3 Collect the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). acq2->acq3 proc1 Perform background subtraction. proc2 Label the major absorption peaks. proc1->proc2 MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Dissolve a small amount of sample in a volatile solvent (e.g., methanol). acq1 Inject the sample into the GC-MS system. acq2 The compound is separated on the GC column and then ionized in the mass spectrometer (e.g., by electron impact). acq1->acq2 acq3 The mass analyzer separates the ions based on their mass-to-charge ratio. acq2->acq3 proc1 Identify the molecular ion peak. proc2 Analyze the fragmentation pattern to confirm the structure. proc1->proc2

Figure 4. General workflow for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity and chemical environments of the atoms within the molecule. While experimental IR and MS data are not widely available, the predicted spectra and fragmentation patterns offer valuable guidance for the characterization of this compound. The provided experimental protocols serve as a practical resource for researchers to acquire high-quality spectroscopic data for this compound and related analogues. This comprehensive guide is intended to facilitate and accelerate research and development in the many fields where this important molecular scaffold is utilized.

References

  • Note: Due to the lack of a centralized, publicly available database with all experimental spectra for this compound, this guide has synthesized information from various sources and predictive knowledge. For specific experimental data, researchers are encouraged to consult chemical suppliers' documentation or the primary literature where the synthesis of this compound is described.

Quantum chemical calculations for Morpholine-4-carboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for Morpholine-4-carboximidamide

Foreword: Bridging Theory and Application in Drug Discovery

This compound, a guanidine derivative, presents a fascinating scaffold for medicinal chemistry due to its structural motifs that are amenable to forming multiple hydrogen bonds and participating in various non-covalent interactions.[1] Its potential applications as a synthetic intermediate for pharmacologically active heterocycles and its inherent biological activities make it a prime candidate for computational investigation.[2][3] This guide provides a comprehensive, technically-grounded framework for performing quantum chemical calculations on this molecule. We move beyond a simple recitation of steps to provide the underlying scientific rationale, ensuring that researchers can not only replicate the described protocols but also adapt them to new research questions with confidence.

Theoretical Foundations: Selecting the Right Tools for the Job

The accuracy of any computational model is fundamentally limited by the theoretical methods employed.[4] For a molecule like this compound, which contains multiple heteroatoms and flexible conformations, the choice of methodology is critical.

The Hartree-Fock Approximation: A Necessary Starting Point

The Hartree-Fock (HF) method is a cornerstone of quantum chemistry, providing a foundational approach to approximating the multi-electron wavefunction.[5][6] It operates on the mean-field approximation, where each electron is considered to move in an average field created by all other electrons.[7][8] While computationally efficient, HF's primary limitation is its neglect of electron correlation—the way electrons instantaneously avoid each other. This simplification means that HF, on its own, is often insufficient for achieving high chemical accuracy but serves as an essential starting point for more sophisticated methods.[6]

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has become the most widely used method for electronic structure calculations in drug design and molecular modeling.[9][10] Instead of calculating the complex multi-electron wavefunction, DFT determines the total energy of the system from its electron density.[11] This approach is computationally more efficient than many wavefunction-based methods while implicitly including a degree of electron correlation.[9]

The choice of the exchange-correlation functional is the most critical decision in a DFT calculation. For molecules like this compound, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange, often provide a robust balance of accuracy and computational cost.[9] The B3LYP functional is a widely-used and well-validated example.

Basis Sets: The Building Blocks of Molecular Orbitals

In practice, molecular orbitals are constructed from a linear combination of pre-defined mathematical functions known as a basis set.[12][13] These functions are centered on each atom in the molecule.[14] The size and type of the basis set directly impact the accuracy and cost of the calculation.

  • Pople-style basis sets (e.g., 6-311++G(d,p)) : These are widely used and offer a systematic way to improve accuracy. The "6-311" indicates a split-valence basis set, treating core and valence electrons differently.[15] The "++" adds diffuse functions, which are crucial for accurately describing lone pairs and potential hydrogen bonding interactions, both of which are central to the chemistry of this compound. The "(d,p)" adds polarization functions, which allow for greater flexibility in the shape of the orbitals, essential for describing the non-planar morpholine ring and the trigonal planar nitrogen of the carboximidamide group.[15]

  • Correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ) : These are designed to systematically converge towards the complete basis set limit, making them excellent for high-accuracy benchmark studies.[15]

Computational Workflow: A Validating, Step-by-Step Approach

A robust computational protocol is a self-validating system. Each step should not only be performed correctly but also include checks to ensure the result is physically meaningful before proceeding to the next.

G mol_build 1. Molecular Structure Input geom_opt 2. Geometry Optimization mol_build->geom_opt Initial Coordinates freq_calc 3. Frequency Analysis geom_opt->freq_calc Optimized Structure verify_min Verification: No Imaginary Frequencies? freq_calc->verify_min Vibrational Frequencies verify_min->geom_opt No (Transition State/Error) Re-optimize prop_calc 4. Property Calculations (HOMO-LUMO, ESP, etc.) verify_min->prop_calc Yes (True Minimum) analysis 5. Data Analysis & Interpretation prop_calc->analysis Calculated Properties

Caption: A self-validating workflow for quantum chemical calculations.

Detailed Protocol: Geometry Optimization and Property Calculation using ORCA

This protocol uses ORCA, a powerful and versatile quantum chemistry package that is free for academic use.[16][17][18] The chosen methodology is DFT with the B3LYP functional and the def2-TZVP basis set, a well-balanced combination for this type of molecule.

Step 1: Create the Input Molecule Structure

First, obtain the 3D coordinates of this compound. This can be done using molecular building software like Avogadro or by converting a known identifier (e.g., SMILES string) using an online tool. Save the coordinates in an XYZ file format (e.g., morpholine_carboximidamide.xyz).

morpholine_carboximidamide.xyz

Step 2: Prepare the ORCA Input File

Create a text file named orca_calc.inp. This file tells ORCA what to calculate and how.

orca_calc.inp

Causality behind the choices:

  • ! B3LYP def2-TZVP: Specifies the DFT functional and basis set. B3LYP is a robust hybrid functional, and def2-TZVP is a high-quality triple-zeta basis set suitable for accurate geometry and property predictions.[9][15]

  • OPT FREQ: This is a crucial command. It first performs a geometry optimization (OPT) to find the lowest energy structure and then immediately runs a frequency calculation (FREQ) on that optimized structure.

  • * xyz 0 1: This line defines the molecular structure. xyz indicates the format, 0 is the total charge of the molecule (neutral), and 1 is the spin multiplicity (singlet, as it's a closed-shell molecule).

  • < morpholine_carboximidamide.xyz: This command tells ORCA to read the atomic coordinates from the specified file.

Step 3: Run the Calculation

Execute the calculation from your terminal by navigating to the directory containing both files and running the ORCA command:

$ /path/to/orca/orca orca_calc.inp > orca_calc.out

Step 4: Validate the Output and Extract Data
  • Confirm Normal Termination : Open the orca_calc.out file and scroll to the very end. You should see the message "ORCA TERMINATED NORMALLY ". This is the first sign of a successful calculation.

  • Check for Optimization Convergence : Search the output file for "GEOMETRY OPTIMIZATION HAS CONVERGED". This confirms the OPT part of the job finished successfully.

  • Validate the Minimum Energy Structure : This is the most critical validation step. Search for "VIBRATIONAL FREQUENCIES". In the list of frequencies that follows, ensure that there are no imaginary frequencies (listed as negative numbers). The presence of an imaginary frequency indicates that the structure is a transition state, not a true minimum, and the initial geometry must be adjusted.[19]

  • Extract Data : Key information can now be extracted from the output file.

    • Final Optimized Geometry : Search for "CARTESIAN COORDINATES (ANGSTROEM)" after the optimization convergence message.

    • Thermodynamic Properties : Enthalpy and Gibbs Free Energy are listed after the frequency analysis.

    • Electronic Properties : Search for "ORBITAL ENERGIES" to find the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. The difference between these is the HOMO-LUMO gap, a key indicator of chemical reactivity.

Results and Discussion: Interpreting the Data

The output from these calculations provides a wealth of information that can be used in drug discovery and development.[20]

Structural Parameters

The optimized geometry gives the most stable conformation of the molecule in the gas phase. This data can be used to understand steric hindrance and the spatial arrangement of key functional groups.

ParameterBond / AtomsCalculated Value (Å or °)
Bond Length C=N (imidamide)1.285
C-N (morpholine)1.462
C-O (morpholine)1.428
Bond Angle N-C-N (imidamide)121.5
C-O-C (morpholine)110.8
Dihedral Angle C-N-C-N178.5

Note: These are representative values and will be generated by the actual calculation.

Frontier Molecular Orbitals (FMOs) and Reactivity

The HOMO and LUMO are central to understanding a molecule's reactivity.

FMO lumo LUMO (Lowest Unoccupied MO) Accepts Electrons (Electrophilic Site) homo HOMO (Highest Occupied MO) Donates Electrons (Nucleophilic Site) energy_axis Energy bottom top bottom->top

Caption: Relationship between Frontier Molecular Orbitals (FMOs).

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates the molecule is more reactive.[10] For this compound, the lone pairs on the nitrogen and oxygen atoms are expected to contribute significantly to the HOMO, making these sites nucleophilic. The π* orbital of the C=N double bond is a likely major component of the LUMO, marking it as an electrophilic site.

PropertyCalculated Value (eV)Interpretation
HOMO Energy -6.85Ability to donate electrons
LUMO Energy 1.23Ability to accept electrons
HOMO-LUMO Gap 8.08High kinetic stability

Note: These are representative values.

Molecular Electrostatic Potential (ESP)

An ESP map visually represents the charge distribution on the molecule's surface. This is invaluable in drug design for predicting non-covalent interactions. For this compound, negative potential (red) would be expected around the morpholine oxygen and the imine nitrogen, indicating regions that can act as hydrogen bond acceptors. Positive potential (blue) would be found around the amine hydrogens, identifying them as hydrogen bond donors. This information is critical for predicting how the molecule might dock into a protein's active site.[10]

Correlation with Experimental Data: The Final Validation

While quantum chemical calculations provide profound insight, they are models of reality.[21] The ultimate validation comes from comparison with experimental data.[19]

  • Structural Data : Calculated bond lengths and angles can be benchmarked against crystallographic data from sources like the Cambridge Crystallographic Data Centre.[22]

  • Spectroscopic Data : The calculated vibrational frequencies can be compared to experimental Infrared (IR) and Raman spectra. While calculated frequencies are often systematically higher, they can be scaled by a known factor to achieve excellent agreement, aiding in the assignment of experimental spectral peaks.

This iterative process of calculation, prediction, and experimental validation is at the heart of modern chemical and pharmaceutical research, allowing for the confident design of new and improved molecular entities.[23]

References

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An In-Depth Technical Guide to the In Silico Modeling of Morpholine-4-carboximidamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the computational modeling of Morpholine-4-carboximidamide derivatives, intended for researchers, medicinal chemists, and drug development professionals. We will navigate the strategic application of in silico techniques to design, screen, and optimize novel therapeutic agents, moving beyond a mere recitation of protocols to explain the causal reasoning behind each critical step. Our approach is grounded in established scientific principles to ensure every described workflow is a self-validating system.

Introduction: The Therapeutic Potential of the this compound Scaffold

The morpholine ring is a privileged pharmacophore in medicinal chemistry, recognized for its ability to improve the pharmacokinetic properties of drug candidates.[1][2] Its inclusion in a molecule can enhance aqueous solubility, metabolic stability, and target binding affinity, making it a valuable component in modern drug design.[3][4][5] The this compound core, which combines the favorable morpholine ring with a guanidine-like carboximidamide group, presents a unique scaffold for therapeutic innovation.[6][7] This structure serves as a versatile building block for creating libraries of compounds with the potential to interact with a wide array of biological targets, including enzymes and receptors implicated in various diseases.[3][6][8]

In silico modeling provides an indispensable toolkit for rapidly exploring the vast chemical space accessible through derivatization of this core structure. By leveraging computational methods, we can rationally design novel molecules, predict their biological activity, and evaluate their drug-likeness, thereby accelerating the discovery pipeline and focusing laboratory resources on the most promising candidates.[9][10][11]

This guide details a holistic and integrated in silico workflow, from initial library design through molecular docking, quantitative structure-activity relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.

The Integrated In Silico Drug Discovery Workflow

Our computational strategy is designed as a multi-stage funnel, progressively filtering a large virtual library of derivatives to identify a small subset of high-potential candidates for synthesis and in vitro testing. Each stage builds upon the last, increasing the level of computational scrutiny and confidence in the predictions.

In_Silico_Workflow cluster_0 Phase 1: Design & Initial Screening cluster_1 Phase 2: Predictive Modeling & Optimization cluster_2 Phase 3: Final Selection Start Scaffold Selection (this compound) LibDesign Virtual Library Generation (R-Group Substitution) Start->LibDesign Docking High-Throughput Virtual Screening (Molecular Docking) LibDesign->Docking TargetID Target Identification (e.g., Kinase, Protease) TargetID->Docking QSAR QSAR Model Development (Predictive Activity) Docking->QSAR Top Hits ADMET In Silico ADMET Prediction (Drug-likeness) QSAR->ADMET Refined Hits MD_Sim Molecular Dynamics Simulation (Binding Stability) ADMET->MD_Sim Candidate Candidate Selection (For Synthesis) MD_Sim->Candidate

Caption: A high-level overview of the integrated in silico drug discovery workflow.

Part 1: Virtual Library Design and Ligand Preparation

The foundation of any in silico screening campaign is a high-quality, diverse library of virtual compounds. The goal is to explore the chemical space around the core scaffold to identify key structure-activity relationships (SAR).[1]

Protocol 1: Virtual Library Generation
  • Define the Scaffold: The this compound core is defined as the constant region of the library.

  • Identify Attachment Points: Determine one or more positions on the scaffold where chemical substitutions (R-groups) are synthetically feasible. For our scaffold, derivatization could occur on the amine of the carboximidamide group or potentially on the morpholine ring itself if starting from a substituted morpholine.

  • Select R-Group Fragments: Curate a collection of chemical fragments to attach at the defined points. These fragments should represent a diverse range of properties (e.g., size, polarity, hydrogen bond donors/acceptors, aromaticity) to maximize the exploration of chemical space. Publicly available fragment libraries (e.g., ZINC, Enamine) are excellent sources.

  • Combinatorial Enumeration: Computationally "attach" each fragment to each attachment point on the core scaffold to generate the full virtual library. Tools like RDKit or Schrödinger's LigPrep can automate this process.

  • Ligand Preparation:

    • Generate 3D Coordinates: Convert the 2D structures into low-energy 3D conformations.

    • Assign Protonation States: Determine the likely protonation states of ionizable groups at a physiological pH (typically 7.4). This is critical for accurately modeling electrostatic interactions. The carboximidamide group, in particular, requires careful consideration of its pKa.

    • Enumerate Tautomers/Stereoisomers: Generate all relevant tautomeric forms and stereoisomers for each molecule to ensure the biologically active form is included in the screening.

Part 2: Structure-Based Screening via Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a specific protein target, estimating its binding affinity via a scoring function.[12] It serves as a powerful high-throughput filter to enrich the virtual library for potential binders.

Causality in Docking: Why These Steps?

A successful docking experiment hinges on meticulously preparing both the protein and the ligand. The protein's crystal structure, often obtained from the Protein Data Bank (PDB), is a static snapshot. We must prepare it to be a more realistic representation of the physiological environment. This involves adding hydrogen atoms (which are often not resolved in crystallography), assigning correct protonation states to residues like Histidine, Aspartate, and Glutamate, and optimizing the hydrogen-bonding network. Failure to do so can lead to inaccurate scoring and the prediction of physically unrealistic binding poses.

Molecular_Docking_Workflow PDB 1. Obtain Protein Structure (e.g., PDB ID: 5R82) ProtPrep 2. Protein Preparation - Add Hydrogens - Assign Protonation States - Minimize Energy PDB->ProtPrep GridGen 3. Define Binding Site & Generate Docking Grid ProtPrep->GridGen Docking 5. Execute Docking (e.g., AutoDock Vina, GOLD) GridGen->Docking LigPrep 4. Ligand Library Preparation (From Protocol 1) LigPrep->Docking Analysis 6. Analyze Results - Rank by Score - Visualize Poses Docking->Analysis HitSelection 7. Hit Selection Analysis->HitSelection

Caption: The sequential workflow for a typical molecular docking experiment.

Protocol 2: Molecular Docking of Derivatives
  • Target Selection & Preparation:

    • Identify a relevant biological target (e.g., a kinase, protease, or receptor). For this guide, we will hypothetically select a target like mTOR, which has been studied with morpholine-containing inhibitors.[13][14]

    • Download the crystal structure from the PDB. If a co-crystallized ligand is present, it can be used to define the binding site and validate the docking protocol.

    • Using protein preparation tools (e.g., Schrödinger's Protein Preparation Wizard, MOE), add hydrogens, remove water molecules not involved in binding, and optimize the structure.

  • Grid Generation: Define a cubic grid box that encompasses the entire binding pocket of the target protein. This box defines the search space for the docking algorithm.

  • Protocol Validation (Self-Validation Step):

    • Extract the co-crystallized ligand from the PDB structure.

    • Dock this native ligand back into the binding site.

    • Success Criterion: A reliable docking protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å. If this fails, the docking parameters or protein preparation must be revisited.

  • Library Docking: Systematically dock each prepared ligand from the virtual library (Protocol 1) into the defined grid.

  • Post-Docking Analysis:

    • Rank all derivatives based on their predicted binding energy (docking score).

    • Visually inspect the binding poses of the top-scoring compounds. A credible hit should exhibit favorable interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with key residues in the active site.

Data Presentation: Example Docking Results
Derivative IDDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds
M4C-001 (Core)-6.5Lys78, Asp1502
M4C-023-8.9Lys78, Asp150, Tyr824
M4C-045-8.2Leu130, Phe1480
M4C-071-9.5Lys78, Asp150, Gln1323

Part 3: Quantitative Structure-Activity Relationship (QSAR)

QSAR models provide a mathematical correlation between the chemical features of a set of molecules and their biological activity.[15][16] Once a small set of compounds has been synthesized and tested in vitro, a QSAR model can be built to predict the activity of new, unsynthesized derivatives, thereby guiding the next round of synthesis.

QSAR_Concept cluster_0 Input Data cluster_1 Model Building cluster_2 Prediction Structures Molecular Structures (Training Set) Descriptors Calculate Molecular Descriptors (e.g., LogP, MW, Topological, Electronic) Structures->Descriptors Activities Experimental Activities (IC50, Ki) Model Generate Mathematical Model (e.g., Multiple Linear Regression, Machine Learning) Activities->Model Descriptors->Model PredAct Predicted Activity Model->PredAct NewStruct New Unseen Derivative NewStruct->Model

Caption: Conceptual flow of building and using a QSAR model.

Protocol 3: QSAR Model Development
  • Data Curation: Assemble a dataset of this compound derivatives with experimentally determined biological activity (e.g., IC₅₀ values) against the target of interest.

  • Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) and represent various physicochemical properties.[17]

  • Dataset Splitting: Divide the dataset into a training set (~70-80%) and a test set (~20-30%). The training set is used to build the model, while the test set is kept aside to validate its predictive power on unseen data.

  • Model Building: Using the training set, apply a statistical method (e.g., Genetic Algorithm-Multiple Linear Regression, Partial Least Squares, or machine learning algorithms like Random Forest) to find the best correlation between a subset of descriptors and biological activity.[17][18]

  • Model Validation (Self-Validation Step):

    • Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness. A high Q² value (typically > 0.5) indicates good internal consistency.

    • External Validation: Use the final model to predict the activity of the compounds in the test set. A high R²_pred value (typically > 0.6) between predicted and actual activities indicates strong predictive power.

Part 4: In Silico ADMET Profiling

An effective drug must not only be potent but also possess favorable pharmacokinetic properties.[11] Early in silico ADMET prediction helps to flag compounds that are likely to fail later in development due to poor absorption, rapid metabolism, or toxicity, saving significant time and resources.[10][19]

Protocol 4: ADMET Prediction
  • Select Models: Utilize a suite of validated computational models to predict key ADMET properties. Numerous commercial (e.g., ADMET Predictor, DEREK Nexus) and free web-based tools (e.g., pkCSM, SwissADME) are available.[20]

  • Calculate Properties: For the top-ranked hits from docking and/or QSAR analysis, calculate a profile of essential properties.

  • Analyze and Filter: Evaluate the predicted properties against established criteria for drug-likeness. For example, Lipinski's Rule of Five is a widely used guideline for oral bioavailability.

Data Presentation: Example ADMET Profile
Derivative IDMW ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsPredicted Caco-2 PermeabilityPredicted hERG Blocker
Criteria < 500 < 5 < 5 < 10 High No
M4C-023385.42.836HighNo
M4C-071410.53.527HighNo
M4C-112525.76.148LowYes

Based on this profile, derivative M4C-112 would be flagged for potential issues with molecular weight, lipophilicity (LogP), and cardiac toxicity (hERG blockage), deprioritizing it for synthesis despite a potentially good docking score.

Conclusion: From Data to Discovery

The in silico modeling of this compound derivatives is a powerful strategy for accelerating the drug discovery process. By integrating virtual library design, molecular docking, QSAR, and ADMET profiling, researchers can efficiently navigate a vast chemical landscape to identify novel drug candidates with a high probability of success. The key to this process is not merely the application of software but a deep understanding of the scientific principles that underpin each computational experiment. By employing the self-validating and causally-driven workflows described in this guide, drug development professionals can make more informed, data-driven decisions, ultimately translating computational insights into tangible therapeutic advances.

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An In-depth Technical Guide to Morpholine-4-carboximidamide: Nomenclature, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature

Morpholine-4-carboximidamide is a derivative of morpholine, a six-membered heterocycle containing both oxygen and nitrogen atoms. The addition of a carboximidamide group to the nitrogen atom of the morpholine ring imparts unique chemical properties and reactivity to the molecule.

CAS Numbers

The Chemical Abstracts Service (CAS) has assigned several numbers to this compound and its various salt forms to ensure unambiguous identification in chemical databases and literature. It is crucial to distinguish between the free base and its salts, as their properties and applications may differ.

Compound NameCAS Number
This compound (Free Base)17238-66-3[1][2]
This compound hydrochloride5638-78-8[3]
This compound hydrobromide157415-17-3[4]
This compound hydroiodide102392-87-0[5]
This compound hemisulfate17238-55-0[6][7]
Nomenclature

The systematic naming of this compound follows the guidelines of the International Union of Pure and Applied Chemistry (IUPAC).

  • IUPAC Name: this compound[1][3]

Several synonyms are also commonly used in literature and commercial catalogs:

  • 4-Morpholinecarboximidamide[3]

  • Morpholinoformamidine[3]

  • 4-Morpholinecarboxamidine[3]

  • N-Carboxyamidinomorpholine[7]

The hydrochloride salt is frequently referred to as this compound HCl.[3]

Molecular and Physicochemical Properties

Understanding the molecular and physical properties of this compound is essential for its handling, formulation, and application in research and development.

PropertyValue (Free Base)Value (Hydrochloride Salt)
Molecular Formula C5H11N3O[1][2]C5H12ClN3O[3]
Molecular Weight 129.16 g/mol [1][2]165.62 g/mol [3]
Appearance SolidCrystalline solid[3]
Solubility High solubility in water[3]

Molecular Structure:

The structure consists of a morpholine ring attached to a carboximidamide functional group at the nitrogen atom (position 4).

Caption: Chemical structure of this compound.

Applications in Research and Development

This compound and its derivatives are valuable building blocks in organic synthesis and medicinal chemistry.

Synthetic Intermediate

The presence of the reactive carboximidamide group allows for a variety of chemical transformations, making it a useful intermediate in the synthesis of more complex molecules, including pharmaceutical agents.[3] It can undergo reactions such as hydrolysis and condensation with electrophiles.[3]

Medicinal Chemistry

Guanidine derivatives, a class of compounds to which this compound belongs, are known to exhibit a wide range of biological activities. While the specific mechanism of action for this compound is not extensively documented, its structural motifs are found in various biologically active molecules.[3] For instance, the hemisulfate salt has been investigated as an antitumor agent due to its ability to inhibit cancer cell growth.[6]

Synthesis and Reactivity

A key synthesis route for this compound hydrochloride involves the reaction of O-methylisourea sulfate with morpholine.[3]

Caption: Simplified synthesis workflow for this compound HCl.

The carboximidamide group is susceptible to hydrolysis under acidic or basic conditions, yielding morpholine and related carboxylic acid derivatives.[3] It can also participate in condensation reactions with various electrophiles to form more complex structures.[3]

Safety and Handling

For this compound hydrochloride, the following safety information is available:

  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Pictogram: GHS07 (Exclamation mark)

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses. Store in an inert atmosphere at room temperature.

Conclusion

This compound is a chemical compound with a well-defined identity, characterized by specific CAS numbers for its free base and various salt forms. Its versatile reactivity makes it a valuable tool for synthetic chemists, while its structural similarity to biologically active guanidine derivatives suggests potential for further exploration in drug discovery and development. Proper understanding of its nomenclature, properties, and safety precautions is essential for its effective and safe utilization in a research setting.

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An In-depth Technical Guide to the Solubility and Stability of Morpholine-4-carboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the essential studies required to characterize the solubility and stability of Morpholine-4-carboximidamide. As a guanidine derivative, this compound possesses unique physicochemical properties that are critical to understand for its potential applications in pharmaceutical and chemical research. This document is structured to provide not only detailed experimental protocols but also the scientific rationale behind the methodological choices, ensuring a thorough understanding for researchers and drug development professionals.

Introduction to this compound: A Molecule of Interest

This compound, in its free base (C₅H₁₁N₃O) and hydrochloride salt (C₅H₁₂ClN₃O) forms, is a crystalline solid that has garnered interest as a versatile intermediate in organic synthesis.[1] Its structure, featuring a morpholine ring attached to a carboximidamide functional group, gives it a guanidine-like character.[1] This functionality is key to its chemical reactivity and potential biological activity.[1] An initial understanding of its properties reveals a high solubility in aqueous systems, with the hydrochloride salt exhibiting a solubility of 42.3 mg/mL in water, and stability at room temperature.[1][2] However, a comprehensive evaluation of its solubility in various media and its stability under stress conditions is paramount for any further development.

Foundational Physicochemical Characterization

A thorough understanding of the fundamental properties of this compound is the bedrock of any further study.

Identity and Structure Confirmation

Prior to commencing solubility and stability studies, the identity and purity of the this compound batch must be unequivocally confirmed. Standard analytical techniques for this purpose include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The ¹³C NMR spectrum for the free base would be expected to show chemical shifts around δ 45.0 for the carbons adjacent to the nitrogen, δ 65.9 for the carbons adjacent to the oxygen, and approximately δ 160.8 for the carboximidamide carbon.[1]

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of the compound. A purity level of >98% is generally required for these studies.

pKa Determination

The pKa, or the acid dissociation constant, is a critical parameter for predicting the ionization state of a molecule at different pH values. This, in turn, heavily influences its solubility and absorption characteristics. Given the basic nature of the guanidine group, this compound is expected to be a strong base.[3] Potentiometric titration is a standard and reliable method for pKa determination.

Comprehensive Solubility Profiling

Solubility is a critical determinant of a compound's bioavailability and developability. A thorough solubility profile should be established in a range of pharmaceutically relevant media.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium solubility of a compound and is a crucial parameter for pre-formulation studies.[4][5] The shake-flask method is the gold standard for this determination.[4]

Caption: Workflow for thermodynamic solubility determination.

  • Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[4]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[6]

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Data Reporting: Express the solubility in mg/mL and µM.

Kinetic Solubility Assessment

Kinetic solubility is a high-throughput screening method often employed in early drug discovery to assess the solubility of compounds that are first dissolved in an organic solvent, typically dimethyl sulfoxide (DMSO).[7][8][9][10]

Caption: Workflow for kinetic solubility determination.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Add a small volume of the DMSO stock solution to a 96-well plate.

  • Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve a range of final compound concentrations.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours).[7]

  • Analysis: Determine the concentration of the dissolved compound. This can be done by measuring the turbidity of the solution using a nephelometer or by separating the precipitated material and quantifying the soluble fraction by UV-Vis spectroscopy or LC-MS.[6][7]

Solubility in Various Media

To build a comprehensive profile, the solubility of this compound should be determined in a variety of solvents relevant to pharmaceutical development.

Solvent System Rationale Expected Solubility Trend for this compound
Aqueous Buffers (pH 2, 4.5, 6.8, 7.4, 9) To understand the effect of pH on solubility, which is critical for predicting oral absorption.High solubility at acidic pH due to the protonation of the basic guanidine group. Solubility is expected to decrease as the pH increases.
Simulated Gastric Fluid (SGF) To mimic the conditions in the stomach.High solubility is anticipated due to the acidic nature of SGF.
Simulated Intestinal Fluid (SIF) To mimic the conditions in the small intestine.Solubility may be lower than in SGF due to the higher pH of SIF.
Organic Solvents (e.g., Ethanol, Methanol, Acetonitrile, Acetone) To assess solubility in solvents used in formulation and manufacturing processes.Morpholine itself is soluble in many organic solvents. The carboximidamide group may influence this, but good solubility in polar organic solvents is expected.[6][11]

In-depth Stability Profiling

Stability testing is crucial for determining the shelf-life of a drug substance and for identifying potential degradation products that could impact safety and efficacy. These studies are guided by the International Council for Harmonisation (ICH) guidelines.[1][12]

Forced Degradation (Stress) Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and establish degradation pathways.[13][14][15] These studies are a core component of developing and validating a stability-indicating analytical method.[14][16] A degradation of 5-20% is generally targeted.[13]

Caption: General workflow for forced degradation studies.

  • Hydrolytic Degradation:

    • Acidic Conditions: Treat a solution of this compound with 0.1 M to 1 M hydrochloric acid at room temperature and elevated temperatures (e.g., 60°C).[13]

    • Basic Conditions: Treat a solution with 0.1 M to 1 M sodium hydroxide under the same temperature conditions.[13]

    • Neutral Conditions: Reflux the compound in water.[2]

    • Rationale: The carboximidamide group may be susceptible to hydrolysis, potentially leading to the formation of morpholine-4-carboxamide and eventually morpholine and urea.

  • Oxidative Degradation:

    • Procedure: Expose a solution of the compound to 3-30% hydrogen peroxide at room temperature.[2][13]

    • Rationale: To assess the susceptibility of the molecule to oxidation. The morpholine ring, particularly the carbon atoms adjacent to the oxygen and nitrogen, could be potential sites of oxidation.

  • Photolytic Degradation:

    • Procedure: Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[17][18] A dark control sample should be stored under the same conditions to differentiate between light-induced and thermal degradation.

    • Rationale: To determine if the compound is light-sensitive, which would necessitate protective packaging.

  • Thermal Degradation:

    • Procedure: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a controlled oven.[13][14]

    • Rationale: To evaluate the intrinsic thermal stability of the molecule.

Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method. This is typically an HPLC method capable of separating the intact drug from its degradation products, impurities, and any excipients.

Based on methods for similar compounds, a reverse-phase HPLC method would be a suitable starting point.[2][19]

  • Column: A C18 column (e.g., LiChrosorb C18) is a good initial choice.[19]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., sodium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be investigated.[19]

  • Detection: UV detection at a wavelength where this compound has significant absorbance.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[16]

Long-Term Stability Studies

Once a stability-indicating method is established, long-term stability studies are conducted under controlled storage conditions as defined by ICH Q1A(R2) to establish a re-test period for the drug substance.[1]

Study Storage Condition Minimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

Data Interpretation and Reporting

All data from solubility and stability studies should be meticulously documented and analyzed.

  • Solubility Data: Should be presented in tabular format, clearly stating the solvent, temperature, and solubility values in standard units.

  • Stability Data: A comprehensive report should include chromatograms from the stability-indicating method showing the separation of the parent compound from its degradants. A mass balance should be calculated to account for the parent compound and all major degradation products. Any identified degradation pathways should be illustrated.

Conclusion: A Pathway to Understanding

The comprehensive study of the solubility and stability of this compound is a critical step in its journey from a molecule of interest to a potential candidate for further development. The protocols and scientific rationale outlined in this guide provide a robust framework for generating the high-quality data required by regulatory agencies and for making informed decisions in the drug development process. By understanding the intricate details of its physicochemical properties, researchers can unlock the full potential of this promising compound.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • FDA Guidelines. (n.d.).
  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
  • Pharmaguideline. (n.d.).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • International Council for Harmonis
  • SlidePlayer. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
  • ResearchGate. (n.d.). Pathway of Oxidation Degradation Study for Drug Substance and Drug Product.
  • European Medicines Agency. (n.d.). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products).
  • Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • YouTube. (2025, May 1). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products).
  • National Institutes of Health. (n.d.).
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • PubMed. (n.d.). In vitro solubility assays in drug discovery.
  • PharmaTutor. (2013, February 15).
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  • Enamine. (n.d.). Shake-Flask Solubility Assay.
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  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
  • National Institutes of Health. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug.
  • ResearchGate. (2025, August 7). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis.
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A Theoretical Investigation of Morpholine-4-carboximidamide Reaction Mechanisms: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Bridging Theory and Application in Modern Drug Discovery

In the landscape of contemporary drug development, the synthesis and functionalization of heterocyclic scaffolds remain a cornerstone of innovation. Among these, the morpholine moiety is a privileged structure, enhancing the physicochemical properties of drug candidates.[1] When functionalized to form Morpholine-4-carboximidamide, it presents a guanidine-like structure that is a versatile intermediate in organic synthesis and a point of interest for medicinal chemistry due to its potential as an enzyme inhibitor.[2] This guide provides a comprehensive framework for the theoretical investigation of the reaction mechanisms of this compound, leveraging computational chemistry to elucidate reaction pathways, predict reactivity, and guide synthetic efforts. By understanding the "why" and "how" behind these reactions at a quantum mechanical level, researchers can accelerate the design and development of novel therapeutics.

The Significance of this compound in Medicinal Chemistry

This compound, and its derivatives, are of significant interest in pharmaceutical research. The morpholine ring is a common pharmacophore that can improve aqueous solubility, while the carboximidamide group, a bioisostere of a guanidinium ion, can participate in crucial hydrogen bonding interactions with biological targets.[2][3] This combination makes it a valuable building block in the synthesis of complex molecules aimed at a variety of therapeutic areas, including the development of kinase inhibitors and protease modulators.[2] Its potential for antimicrobial and antioxidant activity has also been noted.[4] A thorough understanding of its reaction mechanisms is therefore paramount for its effective utilization in the synthesis of new chemical entities.

Foundational Concepts in Theoretical Mechanistic Investigation

The core of a theoretical investigation into a reaction mechanism lies in the exploration of the potential energy surface (PES). The PES is a mathematical landscape that describes the energy of a molecular system as a function of its geometry. Key points on this surface that are of interest to chemists are:

  • Stationary Points: These are points on the PES where the net force on each atom is zero. They represent the reactants, intermediates, and products of a reaction.

  • Transition States (TS): These are first-order saddle points on the PES, representing the highest energy barrier along the minimum energy path between reactants and products.

By identifying these points and the pathways that connect them, we can gain a deep understanding of the reaction's feasibility, kinetics, and thermodynamics. Density Functional Theory (DFT) has emerged as a powerful and cost-effective method for these investigations, providing a good balance between accuracy and computational expense for systems of this size.[5]

A Case Study: The Formation of this compound

To illustrate the theoretical investigation process, we will consider a plausible synthetic route for this compound: the nucleophilic addition of morpholine to cyanamide. This reaction is representative of a common method for the formation of guanidine-like moieties.

Proposed Reaction:

Morpholine + Cyanamide → this compound

The proposed mechanism involves the nucleophilic attack of the nitrogen atom of morpholine on the carbon atom of the nitrile group in cyanamide, followed by proton transfer events to yield the final product.

Visualizing the Proposed Reaction Pathway

G cluster_reactants Reactants cluster_ts1 Transition State 1 cluster_intermediate Intermediate cluster_ts2 Transition State 2 cluster_product Product Reactants Morpholine + Cyanamide TS1 N-C Bond Formation Reactants->TS1 Nucleophilic Attack Intermediate Zwitterionic Adduct TS1->Intermediate TS2 Proton Transfer Intermediate->TS2 Product This compound TS2->Product

Caption: Proposed reaction mechanism for the formation of this compound.

In-Depth Computational Protocol

The following protocol outlines a robust computational workflow for the theoretical investigation of the proposed reaction mechanism. This protocol is designed to be a self-validating system, with each step providing a check on the previous one.

Selection of Computational Methods

The choice of computational method is critical for obtaining reliable results. Based on literature precedents for similar guanidine-containing systems, the following combination is recommended:[6]

  • Density Functional: M06-2X. This functional is known to perform well for main-group thermochemistry and barrier heights.

  • Basis Set: 6-311++G(d,p). This provides a good balance of flexibility and computational cost, with diffuse functions (++) to describe anions and polarization functions (d,p) for accurate geometries.

  • Solvation Model: The Solvation Model based on Density (SMD). This will be used to implicitly model the effects of a solvent, such as water or an organic solvent, on the reaction energetics.

Step-by-Step Computational Workflow
  • Geometry Optimization of Reactants and Products:

    • Construct the 3D structures of morpholine, cyanamide, and this compound. The morpholine ring should be built in its stable chair conformation.[7]

    • Perform a full geometry optimization for each molecule using the selected DFT method and basis set in the gas phase and with the chosen solvation model.

    • Confirm that the optimized structures correspond to true energy minima by performing a vibrational frequency analysis. All frequencies should be real (i.e., no imaginary frequencies).

  • Conformational Analysis:

    • For flexible molecules like morpholine and the final product, a conformational search should be performed to ensure the global minimum energy structure is identified.

  • Transition State (TS) Searching:

    • The search for the transition state can be initiated using a guess structure that is intermediate between the reactants and the product.

    • Employ a reliable TS search algorithm, such as the Berny algorithm or a synchronous transit-guided quasi-Newton (STQN) method.

    • Optimize the TS structure.

  • Verification of the Transition State:

    • Perform a vibrational frequency analysis on the optimized TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

    • Visualize the imaginary frequency to ensure that the atomic motions are consistent with the expected bond-forming/bond-breaking process.

  • Intrinsic Reaction Coordinate (IRC) Calculations:

    • Perform an IRC calculation starting from the verified TS structure.

    • The IRC path should connect the transition state to the corresponding reactant and product minima on the potential energy surface, thus confirming that the correct TS has been located.

Visualizing the Computational Workflow

G start Define Reaction & Build Initial Structures opt Geometry Optimization of Reactants & Products start->opt freq_min Frequency Analysis (Confirm Minima) opt->freq_min ts_search Transition State Search freq_min->ts_search opt_ts Optimize TS Geometry ts_search->opt_ts freq_ts Frequency Analysis (Confirm 1 Imaginary Frequency) opt_ts->freq_ts irc IRC Calculation freq_ts->irc Verification analysis Analyze Energetics & Reaction Pathway irc->analysis end Conclusion analysis->end

Caption: A streamlined workflow for the theoretical investigation of a reaction mechanism.

Analysis and Interpretation of Results

The primary outputs of this computational investigation are the energies of the stationary points along the reaction pathway. This data allows for the calculation of key thermodynamic and kinetic parameters.

Thermodynamic Data Summary

The following table presents a hypothetical but realistic set of calculated energies for the stationary points in our case study reaction.

SpeciesElectronic Energy (Hartree)Gibbs Free Energy (Hartree)Relative Gibbs Free Energy (kcal/mol)
Reactants-475.123456-475.0987650.0
Transition State 1 (TS1)-475.087654-475.06543220.9
Intermediate-475.109876-475.0876546.9
Transition State 2 (TS2)-475.101234-475.07987611.8
Product-475.145678-475.123456-15.5

Note: These values are illustrative and would be generated from the quantum mechanical calculations.

Kinetic Data: Activation Barriers

From the relative Gibbs free energies, we can determine the activation barriers for each step of the reaction.

Reaction StepActivation Energy (ΔG‡) (kcal/mol)
Reactants → Intermediate (via TS1)20.9
Intermediate → Product (via TS2)4.9

In this hypothetical scenario, the first step, the nucleophilic attack, is the rate-determining step with a higher activation barrier.[8]

Conclusion and Future Directions

This guide has provided a comprehensive framework for the theoretical investigation of the reaction mechanisms of this compound. By employing a robust computational protocol, researchers can gain valuable insights into the energetics and pathways of its formation and subsequent reactions. This knowledge is instrumental in optimizing reaction conditions, predicting the formation of byproducts, and designing more efficient synthetic routes for novel drug candidates. The methodologies outlined here are not limited to this specific molecule and can be readily adapted to investigate a wide range of reaction mechanisms in medicinal chemistry, ultimately accelerating the pace of drug discovery.

References

  • Krebs, F. C., & Larsen, S. (2012). 4-Morpholinecarboxamidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3118.
  • Wang, Y., et al. (2015). Computational investigation on the mechanism and stereochemistry of guanidine-catalyzed enantioselective isomerization of 3-alkynoates to allenoates. Organic & Biomolecular Chemistry, 13(10), 2965-2974.
  • Glasovac, Z., et al. (2023). A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. International Journal of Molecular Sciences, 24(5), 4531.
  • Das, S., et al. (2025). Sustainable Synthesis of Guanidine Derivatives and Computational Assessment of their Antidiabetic Efficacy. Endocrine, Metabolic & Immune Disorders - Drug Targets, 25(4), 326-339.
  • Mol-Instincts. (n.d.). N'-(4-methylsulfanyl-phenyl)-morpholine-4-carboximidamide.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.
  • ResearchGate. (2024, January). Synthesis of phenazone based carboxamide under thiourea reaction conditions. Molecular and crystal structure, Hirshfeld surface analysis and intermolecular interaction energies.
  • ResearchGate. (n.d.). Hydrogen bonds and ionic interactions in Guanidine/Guanidinium complexes: A computational case study.
  • Glasovac, Z., et al. (2022). Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes. Molecules, 27(24), 8963.
  • PubChem. (n.d.). Morpholine-4-carboxamide.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051.

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Molecular Docking Studies of Morpholine-4-carboximidamide: A Protocol for Target Identification and Interaction Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Foreword: The Rationale for a Computational Approach

In modern drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is both arduous and expensive. Computational techniques, specifically molecular docking, have become indispensable for navigating this landscape efficiently.[1] Molecular docking allows us to predict the preferred orientation and binding affinity of one molecule to another, providing atomic-level insights that guide further experimental work.[2] This guide focuses on Morpholine-4-carboximidamide, a compound with a guanidine-like structure suggesting potential as an enzyme inhibitor or a modulator of biological pathways.[3][4] By employing a rigorous and self-validating docking protocol, we can generate high-confidence hypotheses about its potential protein targets and mechanisms of action, thereby accelerating its development trajectory. This document serves as a comprehensive, field-proven guide for researchers, scientists, and drug development professionals aiming to apply this powerful technique.

Part 1: Pre-Docking Preparation - The Foundation of a Reliable Study

Ligand Preparation: Characterizing the Small Molecule

The goal of ligand preparation is to generate a three-dimensional, energetically favorable conformation of this compound with correct atom types and partial charges. This ensures the docking software accurately represents its stereochemistry and electrostatic properties.[7]

Protocol 1: Ligand Preparation Workflow

  • Obtain 2D Structure: Source the 2D structure of this compound from a reliable chemical database such as PubChem.[8][9] Save it in a common format like SDF or MOL.

  • Convert to 3D: Use a molecular modeling program like UCSF Chimera or the open-source tool Open Babel to convert the 2D structure into an initial 3D conformation.[10][11]

  • Energy Minimization: This is a critical step. The initial 3D structure is not necessarily at its lowest energy state. Submitting the structure to an energy minimization algorithm using a suitable force field (e.g., MMFF94) corrects unrealistic bond lengths and angles, resulting in a more stable and representative conformation.[12]

  • Charge Calculation: Assign partial charges to each atom. Gasteiger charges are a common and effective choice for many docking programs, including AutoDock.[11] These charges are essential for calculating the electrostatic interaction component of the docking score.

  • Define Rotatable Bonds: Identify the rotatable bonds within the molecule. The docking software will explore different conformations by rotating these bonds, allowing for ligand flexibility during the simulation.[11] Most software tools can do this automatically.

  • Save in Docking-Ready Format: Save the final, prepared ligand structure in the format required by your chosen docking software, such as PDBQT for AutoDock Vina.[13]

Causality Behind the Choices:

  • Why Energy Minimization? A non-minimized structure can have high internal energy due to atomic clashes or strained geometries. This can prevent the ligand from fitting properly into the binding pocket or lead to an artificially poor docking score.

  • Why Gasteiger Charges? Charges dictate electrostatic interactions, which are a major component of binding affinity. Inaccurate charges will lead to an incorrect estimation of the binding energy. Gasteiger charges provide a rapid and reasonably accurate estimation suitable for high-throughput docking.[11]

Ligand_Preparation_Workflow A 1. Obtain 2D Structure (e.g., from PubChem) B 2. Convert to 3D (e.g., Open Babel) A->B C 3. Energy Minimization (e.g., MMFF94 Force Field) B->C D 4. Assign Partial Charges (e.g., Gasteiger) C->D E 5. Define Rotatable Bonds D->E F 6. Save as PDBQT (Docking-Ready Format) E->F

Caption: Workflow for preparing the this compound ligand.

Target Protein Identification & Preparation

Since specific targets for this compound are not extensively documented, a common strategy is to screen it against proteins from families implicated in its potential biological activities, such as metabolic enzymes or viral proteins.[3] For this guide, we will proceed with the general protocol for preparing a protein structure once a target has been selected.

Protocol 2: Target Protein Preparation

  • Select and Download PDB Structure: Choose a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB). Structures with a co-crystallized ligand are highly valuable as they help validate the binding site.[14]

  • Clean the PDB File: The raw PDB file contains more than just the protein chain. It is crucial to:

    • Remove Water Molecules: Delete all crystallographic water molecules unless there is strong evidence that a specific water molecule is critical for mediating ligand binding.[12]

    • Remove Co-ligands and Ions: Remove any existing ligands, ions, and cofactors that are not essential for the protein's structural integrity or the specific binding interaction being studied.[15]

    • Select Relevant Chains: If the protein is a multimer, retain only the chain(s) that form the binding site of interest.[12]

  • Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. These must be added, as they are critical for forming hydrogen bonds. It is important to add polar hydrogens only, which participate in H-bonding.[14]

  • Handle Missing Residues/Atoms: Some PDB structures may have missing loops or side-chain atoms. These gaps should be filled using modeling software like MODELLER or tools within Schrödinger's Protein Preparation Wizard.[5]

  • Assign Charges: Add partial charges to the protein atoms (e.g., Kollman charges).[14]

  • Save in Docking-Ready Format: Save the prepared protein as a PDBQT file for use with AutoDock tools.[14]

Expertise in Action:

  • The Co-Crystallized Ligand: Do not discard the original co-crystallized ligand immediately. First, save it to a separate file. It will be used later in the crucial step of validating your docking protocol.[16]

  • Protonation States: The protonation states of residues like Histidine, Aspartate, and Glutamate can significantly impact binding. Tools like the Protein Preparation Wizard can help predict the optimal protonation states at a given pH.[5] For a standard protocol, adding polar hydrogens is the accepted first step.

Protein_Preparation_Workflow A 1. Download PDB File (High Resolution) B 2. Clean Structure (Remove Water, Co-ligands) A->B C 3. Add Polar Hydrogens B->C D 4. Repair Missing Residues (If Necessary) C->D E 5. Assign Partial Charges (e.g., Kollman) D->E F 6. Save as PDBQT (Docking-Ready Format) E->F

Caption: Standard workflow for preparing a target protein for docking.

Part 2: The Docking Protocol - Simulating the Molecular Handshake

With the ligand and protein prepared, the next stage is to perform the docking simulation. This involves defining the search space on the protein and running the docking algorithm to predict the most likely binding poses.

Software Selection

Numerous molecular docking software packages are available, each with different sampling algorithms and scoring functions.[10]

  • AutoDock Vina: Widely used in academia, it offers a good balance of speed and accuracy and is freely available.[17]

  • Schrödinger Glide: A commercial software known for high accuracy and robust performance in virtual screening.[18]

  • GOLD: Utilizes a genetic algorithm and is particularly effective at handling ligand flexibility.[2]

For this guide, we will reference the workflow for AutoDock Vina , a powerful and accessible choice.

Defining the Binding Site (Grid Box Generation)

The docking algorithm needs to know where to search for a binding pose. This is defined by a "grid box."

  • If a co-crystallized ligand was present: The most reliable method is to define the grid box to encompass the same binding site occupied by the original ligand. This ensures you are exploring the known active site.

  • If the binding site is unknown: Use site-finding tools (e.g., pocket detection algorithms in PyMOL, UCSF Chimera, or dedicated web servers) to identify potential druggable cavities on the protein surface.[14]

Protocol 3: Grid Box Generation and Docking Execution (AutoDock Tools)

  • Load Prepared Molecules: Open AutoDockTools (ADT) and load the prepared protein (receptor.pdbqt) and ligand (ligand.pdbqt).

  • Define the Grid Box:

    • Navigate to the Grid -> Grid Box menu.

    • Adjust the center and dimensions (X, Y, Z) of the box to cover the entire binding site, including surrounding residues. A margin of 4-5 Å around the known ligand is a good starting point.

    • Note down the grid center coordinates and dimensions. These will be required for the configuration file.

  • Create Configuration File: Create a text file (e.g., conf.txt) and specify the paths to the receptor and ligand, and the grid box parameters noted in the previous step.

  • Run AutoDock Vina: Execute the docking from the command line: vina --config conf.txt --log results.log

This command will perform the docking simulation and output the predicted binding poses and their scores into the results.pdbqt and results.log files.[13]

Part 3: Post-Docking Analysis & Validation - From Data to Insight

Running the simulation is only half the battle. Interpreting the results correctly and, most importantly, validating the protocol are what transform computational data into actionable scientific intelligence.[18]

Analysis of Docking Results

The primary outputs of a docking run are the binding poses and their associated scores.

  • Binding Affinity (Docking Score): This value, typically in kcal/mol, is an estimate of the binding free energy (ΔG).[19] A more negative value indicates a stronger, more favorable binding interaction.[19] This score is used to rank different ligands or different poses of the same ligand.

  • Root Mean Square Deviation (RMSD): RMSD measures the average distance between the atoms of two superimposed molecules. In docking, it's used to compare the docked pose of a ligand to a known experimental pose (e.g., from a crystal structure). An RMSD value < 2.0 Å is generally considered a successful prediction.[16][19]

Protocol 4: Results Analysis and Visualization

  • Examine the Log File: The output log file (results.log) contains a table of the top-ranked binding poses with their corresponding binding affinities.

  • Visualize Binding Poses: Load the receptor PDBQT and the results PDBQT file into a molecular visualization tool like PyMOL or UCSF Chimera.[20]

  • Identify Key Interactions: For the top-ranked pose(s), analyze the specific interactions between this compound and the protein's active site residues. Look for:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Key drivers of binding in nonpolar pockets.

    • Ionic Interactions (Salt Bridges): Strong electrostatic interactions.

    • Pi-Stacking: Interactions involving aromatic rings.

  • Generate 2D Interaction Diagrams: Use tools like LigPlot+ or the Protein-Ligand Interaction Profiler (PLIP) web server to generate 2D schematic diagrams that clearly summarize these interactions.[21][22]

Pose RankBinding Affinity (kcal/mol)RMSD from Crystal Pose (Å)Key Interacting Residues
1-8.51.2GLU-101, TYR-205, PHE-210
2-8.21.8GLU-101, LEU-150, PHE-210
3-7.93.5ASP-98, TYR-205, ILE-212
Table 1: Example of a structured summary for docking results. Data is hypothetical.
Self-Validation: Ensuring Trustworthiness

A docking protocol must be validated to be considered trustworthy. Without validation, the results are merely speculative.[23]

Protocol 5: Docking Protocol Validation

The gold standard for validation is redocking .[16][23]

  • Select a Validation System: Choose a protein from the same class as your target that has a high-resolution crystal structure with a bound ligand similar to this compound.

  • Prepare the System: Prepare the protein and its original (native) ligand using the exact same protocols (Protocols 1 and 2) you established for your main study.

  • Perform Redocking: Dock the prepared native ligand back into its own protein's binding site using your docking protocol (Protocol 3).

  • Analyze the Result:

    • Calculate RMSD: Compare the top-ranked docked pose of the native ligand with its original crystallographic position.

    • Assess Success: If the RMSD is below 2.0 Å, your protocol is considered successful at reproducing a known binding mode and can be applied with higher confidence to your ligand of interest.[16] If the RMSD is high, your protocol (e.g., grid box size, software parameters) may need refinement.

This self-validating step demonstrates that your chosen methodology is capable of accurately identifying the correct binding pose, lending significant credibility to the predictions made for this compound.

Validation_Workflow cluster_0 Validation System (PDB with Co-crystallized Ligand) cluster_1 Execution cluster_2 Analysis cluster_3 Conclusion A 1. Separate Protein and Native Ligand B 2. Prepare Both Using Study Protocol A->B C 3. Re-Dock Native Ligand into its Protein B->C D 4. Compare Docked Pose to Crystal Pose C->D E Calculate RMSD D->E F RMSD < 2.0 Å Protocol is Validated E->F Success G RMSD > 2.0 Å Refine Protocol E->G Failure

Caption: The redocking workflow for validating the docking protocol.

Conclusion and Future Perspectives

This guide outlines a comprehensive and self-validating framework for the molecular docking of this compound. By adhering to these rigorous preparation, execution, and analysis steps, researchers can generate high-confidence models of its interactions with potential protein targets. These findings provide a powerful foundation for hypothesis-driven experimental work, such as in vitro enzyme inhibition assays or surface plasmon resonance (SPR) to confirm binding. Ultimately, the insights gained from such a study can significantly de-risk and accelerate the progression of this compound in the drug discovery pipeline. For even higher-fidelity analysis, the top-ranked poses from docking can serve as the starting point for more computationally intensive molecular dynamics (MD) simulations to assess the stability of the predicted interactions over time.[6]

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]
  • Quora. (2021). How does one prepare proteins for molecular docking?[Link]
  • ResearchGate. (2022).
  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]
  • Matter Modeling Stack Exchange. (2021). How can I validate docking result without a co-crystallized ligand?[Link]
  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. [Link]
  • ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure??[Link]
  • The Scripps Research Institute. (n.d.). AutoDock. [Link]
  • Morris, G. M., et al. (2012). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
  • Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. [Link]
  • Drug Discovery. (n.d.). Software. [Link]
  • Ferreira, L. G., et al. (2015). Molecular docking: A powerful approach for structure-based drug discovery.
  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. [Link]
  • Tanchuk, V. Y., et al. (2016). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.
  • Omics Logic. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc.. YouTube. [Link]
  • ResearchGate. (2019).
  • LookChem. (n.d.). Cas 5638-78-8,this compound. [Link]
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An In-Depth Technical Guide to the In Silico ADMET Profiling of Morpholine-4-carboximidamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The morpholine-4-carboximidamide scaffold is of significant interest in medicinal chemistry due to its favorable physicochemical properties and versatile biological activities. However, early and accurate assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to de-risk drug candidates and reduce late-stage attrition. This guide provides a comprehensive, in-depth technical framework for the in silico prediction of ADMET properties for this specific chemical class. We delve into the core principles of computational ADMET modeling, from Quantitative Structure-Activity Relationship (QSAR) analysis to physics-based simulations. A detailed, step-by-step workflow is presented, covering critical endpoints such as intestinal absorption, blood-brain barrier penetration, metabolic stability, and key toxicity flags like hERG inhibition and mutagenicity. By grounding our protocols in established scientific principles and providing causality behind methodological choices, this guide serves as an authoritative resource for researchers aiming to optimize the drug-like properties of this compound derivatives and accelerate their path to clinical development.

Introduction: The this compound Scaffold in Modern Drug Discovery

The integration of privileged structural motifs is a cornerstone of modern drug design. The this compound scaffold represents a confluence of two such motifs, each contributing unique and advantageous properties to a potential drug candidate.

The Privileged Role of the Morpholine Moiety

The morpholine ring is a saturated heterocycle widely employed in medicinal chemistry. Its prevalence stems from a combination of beneficial attributes:

  • Improved Aqueous Solubility: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, which often enhances the aqueous solubility of the parent molecule. This is a critical factor for ensuring adequate bioavailability and formulating drug products.

  • Metabolic Stability: The saturated nature of the morpholine ring makes it generally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are a major source of drug clearance.[1][2] This can lead to a longer plasma half-life and a more predictable pharmacokinetic profile.

  • Favorable Physicochemical Profile: Morpholine has a pKa of ~8.5, allowing it to be protonated at physiological pH. This basic nitrogen provides a handle for salt formation and can influence interactions with biological targets.

  • Low Toxicity: The morpholine scaffold is generally considered to have a low toxicity profile, making it an attractive building block for drug candidates.

The Carboximidamide Group: A Key Modulator

The carboximidamide group (or guanidine isostere) is a strongly basic functional group that is protonated over a wide physiological pH range. Its inclusion can profoundly influence a molecule's properties:

  • Target Interaction: The positive charge and hydrogen bonding capabilities (three H-bond donors) of the protonated carboximidamide group allow it to form strong, specific interactions with biological targets, particularly with acidic residues like aspartate and glutamate in protein binding sites.

  • Membrane Permeability Modulation: While the strong basicity can increase solubility, it can also present a challenge for passive diffusion across biological membranes. Therefore, its impact on absorption and distribution must be carefully evaluated.

Rationale for Early-Stage ADMET Assessment

The combination of the metabolically stable, solubilizing morpholine ring with the strongly basic, interactive carboximidamide group creates a chemical space with significant therapeutic potential. However, this combination also presents specific ADMET challenges that must be addressed early in the discovery process. High-throughput in silico screening allows for the rapid and cost-effective evaluation of large numbers of virtual compounds, enabling a "fail early, fail cheap" strategy.[3] This approach helps prioritize synthetic efforts on compounds with the highest probability of success, saving significant time and resources.[4][5]

Core Principles of In Silico ADMET Prediction

In silico ADMET prediction relies on computational models that correlate a molecule's structure with its physicochemical and biological properties.[6] These models are broadly categorized into ligand-based and structure-based approaches.[7]

The ADMET Paradigm

ADMET encompasses a suite of properties that determine the fate and effect of a drug in the body:

  • Absorption: How the drug enters the bloodstream.

  • Distribution: Where the drug goes within the body.

  • Metabolism: How the body chemically modifies the drug.

  • Excretion: How the drug is eliminated from the body.

  • Toxicity: The potential for the drug to cause harm.

Mechanistic Underpinnings of In Silico Models
  • 2.2.1 QSAR (Quantitative Structure-Activity Relationship) Models: QSAR models are statistical models that relate quantitative molecular descriptors (e.g., logP, polar surface area, molecular weight) to a specific biological or physicochemical property.[8] These models are trained on large datasets of compounds with known experimental values. Machine learning algorithms, such as random forests and support vector machines, are commonly used to build robust QSAR models.[9]

  • 2.2.2 Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, positive/negative charges) required for a molecule to interact with a specific biological target. These models are useful for predicting interactions with proteins like metabolic enzymes and transporters.[10]

  • 2.2.3 Physics-Based Models: These models, such as molecular docking and molecular dynamics simulations, use the principles of physics and chemistry to simulate the interaction between a small molecule and a protein at an atomic level.[1] They are computationally intensive but can provide detailed insights into binding mechanisms.

The Concept of Applicability Domain (AD)

A critical concept in QSAR modeling is the Applicability Domain (AD).[11][12] The AD defines the chemical space in which a model's predictions are considered reliable.[13] It is determined by the structural and physicochemical properties of the compounds used to train the model.[14] Predictions for compounds that fall outside the AD should be treated with caution, as the model is extrapolating beyond its learned space.[12]

Strategic Workflow for ADMET Profiling of this compound Derivatives

A tiered and systematic approach is essential for the efficient and accurate in silico ADMET profiling of novel compounds.

Caption: Tiered workflow for in silico ADMET profiling.

Step 1: Ligand Preparation and Molecular Standardization
  • Protocol:

    • Input: Obtain the 2D structure of the this compound derivative in a standard format (e.g., SMILES or SDF).

    • Desalting: Remove any counter-ions.

    • Neutralization/Ionization: Standardize the protonation state at a defined physiological pH (e.g., 7.4). Given the high basicity of the carboximidamide group, it will almost certainly be protonated.

    • Tautomer Standardization: Generate the most stable tautomeric form.

    • 3D Conformation Generation: Generate a low-energy 3D conformation of the molecule.

  • Causality: Standardization is crucial for ensuring consistency and accuracy in descriptor calculation and model prediction. Different salt forms, protonation states, or tautomers can have different physicochemical properties, leading to variability in predictions.

Step 2: Calculation of Foundational Physicochemical Properties
  • Protocol:

    • Using computational chemistry software (e.g., RDKit, ChemAxon), calculate key molecular descriptors.

    • Lipophilicity (logP/logD): Predict the octanol-water partition coefficient.

    • Topological Polar Surface Area (TPSA): A key indicator of membrane permeability.

    • Molecular Weight (MW).

    • Hydrogen Bond Donors (HBD) and Acceptors (HBA).

    • Rotatable Bonds (nRotB).

  • Causality: These fundamental properties are the inputs for many QSAR models and provide a first-pass assessment of "drug-likeness" (e.g., using Lipinski's Rule of Five). For this compound derivatives, paying close attention to logD (logP at pH 7.4) and TPSA is critical due to the ionizable carboximidamide group.

Step 3: Tiered Computational Analysis
  • Caco-2 Permeability: The Caco-2 cell line is a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes, serving as an in vitro model of the intestinal wall.[15]

    • Protocol: Use a validated QSAR model to predict the apparent permeability coefficient (Papp).[16][17][18][19] Models are typically trained on large datasets of experimentally determined Papp values.

    • Interpretation: High predicted Papp values (> 8 x 10⁻⁶ cm/s) suggest good passive intestinal absorption. The highly polar carboximidamide group may lower permeability, a key liability to monitor.

  • P-glycoprotein (P-gp) Substrate/Inhibitor Prediction: P-gp is an efflux transporter in the intestinal wall and other biological barriers that can pump drugs out of cells, reducing their bioavailability.

    • Protocol: Employ a classification QSAR model or a pharmacophore model to predict whether the compound is a substrate or inhibitor of P-gp.

    • Interpretation: Prediction as a P-gp substrate is a significant liability, as it can lead to poor absorption and low brain penetration.

  • Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins (primarily albumin) affects its distribution and availability to act at its target site.[20][21]

    • Protocol: Use QSAR models that correlate descriptors like logP/logD and charge with the percentage of drug bound to plasma proteins.[8][22][23]

    • Interpretation: High PPB (>99%) can limit the free drug concentration, potentially reducing efficacy. The charged nature of the carboximidamide group may influence binding to albumin.

  • Blood-Brain Barrier (BBB) Penetration: For CNS targets, crossing the BBB is essential; for peripherally acting drugs, it is undesirable.[24][25][26][27]

    • Protocol: Use classification or regression models to predict BBB permeability (often expressed as logBB, the brain/plasma concentration ratio).[28] Key descriptors include TPSA, logP, and molecular size.[24]

    • Interpretation: A logBB > 0 suggests good BBB penetration, while a logBB < -1 indicates poor penetration. The high TPSA and charge of the carboximidamide group will likely limit passive BBB penetration.

  • Cytochrome P450 (CYP) Inhibition: Inhibition of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is a primary cause of drug-drug interactions (DDIs).[10][29][30][31]

    • Protocol: Use a panel of QSAR classification models or docking simulations against the crystal structures of CYP enzymes to predict inhibitory potential (IC50).[2]

    • Interpretation: Predicted IC50 values below 10 µM are a potential concern for DDIs. The morpholine moiety is generally stable, but other parts of the molecule could be CYP inhibitors.

  • Site of Metabolism (SOM) Prediction: Identifying the most likely atoms in a molecule to be metabolized can guide chemical modifications to improve stability.[1][7][32][33]

    • Protocol: Use rule-based systems, machine learning models, or quantum mechanics-based methods to predict the "metabolic hot spots."[34]

    • Interpretation: The morpholine ring is expected to be metabolically stable. Predictions will likely highlight other, more labile parts of the scaffold, such as alkyl chains or aromatic rings.

  • hERG Inhibition: Blockade of the hERG potassium channel can lead to QT prolongation and potentially fatal cardiac arrhythmias.[35][36][37]

    • Protocol: Use QSAR classification or regression models to predict hERG channel affinity (IC50).[38][39] Common features of hERG blockers include a basic nitrogen and high lipophilicity.

    • Interpretation: A predicted IC50 < 10 µM is a significant red flag. The basic carboximidamide group necessitates careful evaluation of this endpoint.

  • Ames Mutagenicity: The Ames test is a bacterial assay used to assess the mutagenic potential of a compound.[40][41][42]

    • Protocol: Use QSAR models based on structural alerts (substructures known to be associated with mutagenicity) or statistical models trained on large Ames test datasets.[43][44]

    • Interpretation: A positive prediction indicates a potential for genotoxicity and is a major liability that often halts compound development.

  • Hepatotoxicity / Drug-Induced Liver Injury (DILI): DILI is a leading cause of drug failure.[45][46][47]

    • Protocol: Use complex QSAR models or knowledge-based systems that incorporate multiple mechanistic endpoints (e.g., mitochondrial toxicity, bile salt export pump inhibition) to predict DILI risk.[48][49]

    • Interpretation: DILI prediction is challenging, but a positive signal from multiple models warrants serious consideration and further in vitro investigation.

In-Depth Analysis & Interpretation: A Case Study

To illustrate the practical application of this workflow, let's analyze a hypothetical molecule, "MCI-Lead-01".

MCI-Lead-01 (Hypothetical Structure): A this compound core with an attached 4-chlorophenyl group.

Data Synthesis and Risk Assessment

The predicted ADMET properties for MCI-Lead-01 are summarized below.

ADMET Property Endpoint Predicted Value Interpretation / Risk Assessment
Absorption Caco-2 Papp (x 10⁻⁶ cm/s)1.2Medium Risk: Low permeability predicted, likely due to high polarity of the carboximidamide group. May require formulation strategies.
P-gp SubstrateNoLow Risk: Not predicted to be removed by intestinal efflux pumps.
Distribution Plasma Protein Binding (%)85.0%Low Risk: Moderate binding, sufficient free fraction expected.
Blood-Brain Barrier (logBB)-1.5Low Risk: Predicted to be a CNS-sparing compound. Desirable for non-CNS targets.
Metabolism CYP3A4 Inhibition (IC50)> 25 µMLow Risk: Low potential for CYP3A4-mediated drug-drug interactions.
CYP2D6 Inhibition (IC50)8.5 µMMedium Risk: Borderline inhibition of CYP2D6. Warrants in vitro follow-up.
Site of Metabolism (SOM)Para-position of chlorophenyl ringInformative: Suggests potential for hydroxylation on the aromatic ring. Could be blocked to improve stability if needed.
Toxicity hERG Inhibition (IC50)15 µMLow-to-Medium Risk: Predicted IC50 is outside the primary concern range but warrants monitoring.
Ames MutagenicityNegativeLow Risk: No structural alerts for mutagenicity identified.
DILI PredictionLow ConcernLow Risk: Models do not predict a high risk for hepatotoxicity.
Deriving Structure-ADMET Relationships (SAR) for Scaffold Optimization

Based on the profile of MCI-Lead-01, several optimization strategies can be proposed:

  • Improving Permeability: The key liability is low Caco-2 permeability. To address this, one could explore strategies to modulate the high basicity of the carboximidamide group, perhaps through bioisosteric replacement, or by masking polarity through prodrug strategies.

  • Mitigating CYP2D6 Inhibition: The borderline CYP2D6 inhibition could be addressed by modifying the chlorophenyl ring. Changing the substitution pattern or replacing the ring altogether could disrupt the binding interaction with the CYP2D6 active site.

  • Blocking Metabolism: If metabolic stability becomes an issue, the predicted SOM on the chlorophenyl ring could be blocked, for example, by replacing the para-chloro with a para-fluoro substituent.

Caption: Logic for Structure-ADMET Relationship (SAR) optimization.

Advanced Considerations and Future Directions

Integrating In Vitro Data for Model Refinement

While powerful, in silico models are predictive, not definitive. The most robust drug discovery programs use in silico predictions to guide and prioritize experimental testing. As in vitro data becomes available, it can be used to build custom, local QSAR models that are highly predictive for a specific chemical series. This iterative cycle of prediction, synthesis, testing, and model refinement is a hallmark of modern, data-driven drug design.[46]

The Rise of AI and Machine Learning

The field of ADMET prediction is being revolutionized by advances in artificial intelligence and deep learning.[9] Models like graph neural networks can learn directly from the 2D graph structure of a molecule, potentially capturing more complex relationships than traditional descriptor-based methods.[15] These approaches are continually improving the accuracy and scope of in silico ADMET prediction.

Limitations of Current In Silico Models

It is crucial to acknowledge the limitations of computational models:

  • Data Quality: The accuracy of any model is dependent on the quality and diversity of the data it was trained on.

  • Complex Biology: Some ADMET endpoints, like idiosyncratic DILI, involve complex, multi-factorial biological mechanisms that are difficult to model with current approaches.[48]

  • Applicability Domain: As discussed, models are most reliable when predicting properties for compounds that are similar to those in their training set.[11]

Conclusion: A Roadmap to De-Risking this compound Candidates

The early, systematic, and intelligent application of in silico ADMET profiling is not merely an accessory to drug discovery; it is a foundational pillar. For promising scaffolds like this compound, computational models provide an indispensable roadmap for navigating the complex landscape of drug development. By identifying potential liabilities before a compound is ever synthesized, researchers can focus resources on candidates with the highest probability of becoming safe and effective medicines. This guide provides the technical framework and strategic insights necessary to implement such a program, empowering scientists to make more informed decisions and ultimately, to accelerate the delivery of novel therapeutics to patients.

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Exploring the Chemical Space of Morpholine-4-carboximidamide Analogs: A Guide to Synthesis, Bioisosteric Modification, and In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical and pharmacokinetic properties such as solubility, metabolic stability, and bioavailability.[1][2][3] When combined with a carboximidamide (guanidine) moiety—a functional group known for its ability to form strong hydrogen bonds and engage in critical binding interactions—the resulting Morpholine-4-carboximidamide core presents a compelling starting point for drug discovery. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for systematically exploring the chemical space of this compound analogs. We delve into the strategic rationale behind analog design, provide detailed synthetic protocols, discuss key bioisosteric replacements, and outline robust methodologies for in vitro evaluation. The narrative emphasizes the causality behind experimental choices, ensuring a deep, actionable understanding of the discovery process.

The this compound Core: A Privileged Starting Point

The therapeutic potential of molecules containing the morpholine heterocycle is well-documented, with applications ranging from anticancer to anti-inflammatory and neurodegenerative disease treatments.[4][5][6] The morpholine ring's utility stems from several key features:

  • Improved Pharmacokinetics: The weak basicity of the morpholine nitrogen (pKa ≈ 8.5) can enhance aqueous solubility and permeability.[3][5] The ether oxygen acts as a hydrogen bond acceptor, further improving the molecule's interaction with aqueous environments.

  • Metabolic Stability: The morpholine ring is generally more resistant to metabolic oxidation compared to more electron-rich heterocycles.[7]

  • Synthetic Tractability: As a secondary amine, morpholine is a readily available and versatile building block for a wide array of chemical transformations.[2]

The carboximidamide group, a core component of the amino acid arginine, is a powerful pharmacophore. Its planar, resonance-stabilized structure allows it to act as a multidentate hydrogen bond donor, making it highly effective at anchoring ligands to protein active sites. The exploration of analogs of this core scaffold is driven by the goal of optimizing potency, selectivity, and drug-like properties by systematically modifying its constituent parts.

Synthetic Strategies for Analog Synthesis

The central challenge in synthesizing this compound and its analogs lies in the construction of the guanidine functional group. This process, known as guanylation, involves the reaction of morpholine (or its analog) with a suitable electrophilic "guanylating agent." The choice of strategy depends on the desired substitution pattern and the complexity of the starting materials.

Classical Guanylation via Thiourea Intermediates

One of the most established and versatile methods proceeds through a thiourea intermediate. This approach offers a reliable pathway to mono- and di-substituted guanidines.

Experimental Protocol: Two-Step Synthesis from Morpholine

Step 1: Synthesis of Morpholine-4-carbothioamide

  • To a solution of morpholine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.1 eq) and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of thiophosgene (1.05 eq) in the same solvent. The reaction is typically exothermic.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude thiourea product, which can be purified by column chromatography or recrystallization.

Step 2: Guanylation via S-Alkylation and Amination

  • Dissolve the purified morpholine-4-carbothioamide (1.0 eq) in acetone or methanol.

  • Add an alkylating agent, typically methyl iodide (1.1 eq), and stir the mixture at room temperature for 2-4 hours to form the S-methylisothiouronium salt intermediate.

  • Add the desired amine (R-NH₂; 1.2 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).

  • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction, concentrate under reduced pressure, and purify the resulting substituted this compound analog by flash column chromatography.

Causality Behind Choices: The two-step thiourea method is robust and allows for the late-stage introduction of diversity (the R-NH₂ group). Using a volatile alkylating agent like methyl iodide facilitates the removal of byproducts.[8]

Direct Guanylation Strategies

Modern methods often employ direct guanylation reagents to streamline the synthesis, avoiding the isolation of intermediates.[9] These reagents come with pre-installed protecting groups (e.g., Boc) to tame the reactivity of the guanidine moiety.[8]

Experimental Protocol: Direct Guanylation with a Protected Reagent

  • Combine the amine to be guanylated (e.g., a morpholine analog; 1.0 eq) and a commercially available guanylating agent such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05 eq) in a polar aprotic solvent like acetonitrile or DMF.

  • Add a tertiary amine base such as triethylamine or DIPEA (1.5 eq).

  • Stir the reaction at a temperature ranging from room temperature to 60 °C for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup by diluting with ethyl acetate and washing with water and brine.

  • Dry the organic layer, concentrate, and purify the protected guanidine product by column chromatography.

  • Deprotect the Boc groups by treating the purified product with an acid, such as trifluoroacetic acid (TFA) in DCM (1:1 v/v), for 1-2 hours at room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the acid and solvent, yielding the final guanidine salt.

Causality Behind Choices: The direct method is more efficient for complex molecules as it installs a stable, protected guanidine early in a synthetic route, which can withstand various subsequent chemical transformations.[9] Pyrazole-1-carboxamidine derivatives are often preferred as the pyrazole byproduct is easily removed during workup.[8]

Strategic Exploration of Chemical Space

Systematic exploration requires strategically modifying different parts of the core structure. The primary areas for modification are the morpholine ring itself and the external nitrogen of the carboximidamide group.

Bioisosteric Replacement of the Morpholine Ring

Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.[10] Replacing the morpholine ring can profoundly impact a compound's pKa, lipophilicity (LogP), metabolic stability, and receptor interactions.[11]

Bioisostere Rationale for Replacement Potential Impact
Piperidine Remove the ether oxygen to increase lipophilicity and basicity.Higher pKa may lead to stronger ionic interactions but could increase off-target effects. Potential site of metabolism at carbons adjacent to nitrogen.[11]
Thiomorpholine Replace oxygen with sulfur to increase lipophilicity and alter bond angles.The sulfur can be oxidized in vivo to sulfoxide or sulfone, creating metabolites with different properties.
Tetrahydropyran Remove the basic nitrogen to create a neutral analog.[12]Eliminates potential for protonation at physiological pH, which can be useful for crossing the blood-brain barrier or avoiding certain off-target activities.[3][5]
Azetidine/Oxetane Reduce ring size to introduce more sp³ character and three-dimensionality.Can improve solubility and reduce planarity, which is often associated with better drug-like properties.[10]
Spirocycles Introduce significant three-dimensionality and novel exit vectors for substituents.Can improve metabolic stability and provide access to unexplored binding pockets.[11]

G cluster_bioisosteres Bioisosteric Analogs Core Core Structure This compound Piperidine {  Piperidine | Increased Basicity/Lipophilicity } Core:f1->Piperidine:f0 Replace O with CH2 Thiomorpholine {  Thiomorpholine | Increased Lipophilicity } Core:f1->Thiomorpholine:f0 Replace O with S Tetrahydropyran {  Tetrahydropyran | Neutral Analog } Core:f1->Tetrahydropyran:f0 Replace N with CH Spirocycle {  Spirocycle | Increased 3D Character } Core:f1->Spirocycle:f0 Modify Ring Topology

Substitution on the Carboximidamide Group (R-group Exploration)

The external nitrogen(s) of the carboximidamide group provide ideal vectors for introducing substituents (R¹, R²) that can probe the binding pocket of a biological target. This is a cornerstone of establishing a Structure-Activity Relationship (SAR).

  • Small Alkyl Groups (e.g., methyl, ethyl): Can provide insight into steric tolerance within the binding site.

  • Aromatic/Heteroaromatic Rings: Can engage in π-stacking or other specific interactions. Electron-withdrawing or -donating groups on these rings can modulate the electronics and binding affinity.[13]

  • Hydrogen Bond Donors/Acceptors: Groups like alcohols, amides, or ethers can form additional hydrogen bonds to improve potency.

In Vitro Evaluation: From Synthesis to Biological Data

Once a library of analogs has been synthesized and characterized (typically via ¹H NMR, ¹³C NMR, and LC-MS), the next critical phase is biological evaluation. The choice of assay depends on the therapeutic goal. Given the prevalence of morpholine-containing molecules as kinase inhibitors and anticancer agents, a cell viability assay is a common starting point.[14][15]

Protocol: MTT Cell Proliferation and Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[16]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).[16]

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Phosphate-Buffered Saline (PBS).

  • Trypsin-EDTA.

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (Dimethyl sulfoxide).

  • Multi-channel pipette and plate reader (570 nm absorbance).

Step-by-Step Methodology:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized analogs in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for another 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Self-Validating System: The inclusion of both positive (known toxin) and negative (vehicle) controls is critical. The positive control validates that the assay system can detect cytotoxicity, while the negative control establishes the baseline for 100% cell viability.

G Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h (Cell Attachment) Seed->Incubate1 Treat Treat with Synthesized Analogs Incubate1->Treat Incubate2 Incubate 48-72h (Compound Effect) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 3-4h (Formazan Formation) AddMTT->Incubate3 Solubilize Dissolve Formazan with DMSO Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Values Read->Analyze End End Analyze->End

Data Presentation and Interpretation

The IC₅₀ values obtained from the primary screen should be tabulated to facilitate SAR analysis.

Table: Hypothetical Screening Data for Analog Series

Compound ID Core Heterocycle R-Group IC₅₀ vs. MCF-7 (µM) IC₅₀ vs. HCT-116 (µM)
Lead-001 Morpholine-H15.221.8
ANA-001 Morpholine4-Chlorophenyl2.54.1
ANA-002 Morpholine4-Methoxyphenyl18.925.3
ANA-003 Piperidine4-Chlorophenyl1.83.5
ANA-004 Tetrahydropyran4-Chlorophenyl>50>50
  • An electron-withdrawing group (Cl) on the R-group phenyl ring dramatically improves potency compared to the unsubstituted lead or an electron-donating group (OMe) (ANA-001 vs. Lead-001/ANA-002).[13]

  • Replacing the morpholine with a piperidine ring slightly improves potency (ANA-003 vs. ANA-001), suggesting the ether oxygen is not critical for binding and the increased basicity may be favorable.

  • Replacing the morpholine nitrogen with a carbon (tetrahydropyran analog ANA-004) abolishes activity, indicating the basic nitrogen and/or the hydrogen bonding capacity of the guanidine group attached to it is essential for the mechanism of action.

This analysis feeds back into the design of the next generation of analogs, creating the iterative cycle of drug discovery.

G Design Design Analogs (SAR-driven) Synthesize Synthesize Library Design->Synthesize Hypothesis Test In Vitro Screening Synthesize->Test Compounds Analyze Analyze Data (Generate SAR) Test->Analyze Biological Data Analyze->Design New Hypothesis

Conclusion

The this compound scaffold represents a rich starting point for medicinal chemistry campaigns. Its favorable pharmacokinetic profile, combined with the potent binding capabilities of the guanidine moiety, makes it a "privileged" structure. By systematically applying the principles of bioisosteric replacement and substituent-based SAR exploration, researchers can efficiently navigate the chemical space surrounding this core. The robust synthetic routes and standardized in vitro assays detailed in this guide provide a validated framework for identifying novel analogs with enhanced therapeutic potential. This iterative process of design, synthesis, and testing remains the cornerstone of modern drug discovery.

References

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Conformational analysis of the morpholine ring in Morpholine-4-carboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Conformational Analysis of the Morpholine Ring in Morpholine-4-carboximidamide

Abstract

The morpholine ring is a cornerstone in modern medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous approved drugs.[1][2] The three-dimensional arrangement of this heterocyclic scaffold, dictated by its conformational preferences, is a critical determinant of a molecule's biological activity and pharmacokinetic profile. This technical guide provides a comprehensive exploration of the conformational analysis of the morpholine ring, with a specific focus on this compound. We will delve into the theoretical underpinnings of morpholine conformation, detail rigorous experimental methodologies including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and outline powerful computational techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step protocols for a thorough conformational assessment.

Introduction: The Significance of the Morpholine Scaffold in Drug Discovery

The Morpholine Moiety: A Privileged Structure

The morpholine heterocycle is a recurring motif in a vast array of bioactive molecules and approved pharmaceuticals.[1][2] Its popularity in drug design can be attributed to several advantageous features. The presence of both a hydrogen bond acceptor (the oxygen atom) and a basic nitrogen atom (which is often substituted) allows for diverse interactions with biological targets.[3] Furthermore, the morpholine ring generally imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, to parent molecules.[1][2] These characteristics have led to its classification as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets.[1][2]

Conformational Isomerism and its Impact on Biological Activity

The spatial arrangement of atoms in a molecule, or its conformation, is intrinsically linked to its function. For flexible molecules like those containing a morpholine ring, different conformations can present distinct pharmacophoric features to a biological receptor. This can lead to significant differences in binding affinity, efficacy, and selectivity. A thorough understanding of the conformational landscape of a morpholine-containing drug candidate is therefore not merely an academic exercise but a crucial aspect of rational drug design.

Focus of the Guide: this compound

This guide will use this compound as a case study to illustrate the principles and techniques of conformational analysis. This molecule contains the core morpholine ring attached to a carboximidamide group, a functional group also of interest in medicinal chemistry.[4] By examining this specific molecule, we can provide concrete examples and detailed protocols that can be adapted to the study of other morpholine derivatives.

Theoretical Framework: Conformational Preferences of the Morpholine Ring

The Predominant Chair Conformation

Similar to cyclohexane, the morpholine ring can, in theory, adopt several conformations, including chair, boat, and twist-boat forms. However, to minimize torsional and steric strain, the chair conformation is overwhelmingly favored.[5] Theoretical calculations have shown the chair conformer of morpholine to be significantly more stable than higher-energy boat or twist-boat conformations.[5]

Energetics: Chair vs. Boat and Twist-Boat Conformers

The energy difference between the chair and boat conformations of cyclohexane is a useful benchmark. The boat conformation is destabilized by torsional strain from eclipsing C-H bonds and steric hindrance between the "flagpole" hydrogens.[6] A similar, and in fact more pronounced, energy difference is observed for the morpholine ring. Theoretical calculations estimate the chair conformer of morpholine to be approximately 7.5 kcal/mol lower in energy than the skew-boat conformer.[5] This large energy gap means that at room temperature, the population of non-chair conformations is negligible.

N-Substituent Orientation: Axial vs. Equatorial Conformers

Within the stable chair conformation, the substituent on the nitrogen atom can occupy one of two positions: axial (pointing perpendicular to the general plane of the ring) or equatorial (pointing out from the side of the ring). This gives rise to two distinct chair conformers: N-axial and N-equatorial. The relative stability of these two conformers is a key aspect of the conformational analysis of N-substituted morpholines. For the unsubstituted morpholine, the N-equatorial conformer is generally more stable.[7][8]

Conformational Landscape of this compound

For this compound, the carboximidamide group is the substituent on the nitrogen atom. The crystal structure of this compound reveals that the morpholine ring adopts a chair conformation.[9] The carboximidamide moiety is attached to the nitrogen atom, and its preferred orientation (axial vs. equatorial) will be a central question to be addressed by the analytical techniques discussed below.

Experimental Determination of Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[10] For the morpholine ring, the chemical shifts of the ring protons and carbons, as well as the spin-spin coupling constants between adjacent protons, are highly dependent on their spatial relationship, which is in turn dictated by the ring's conformation.[11][12] For instance, the distinction between axial and equatorial protons often results in different chemical shifts and coupling constants.[13]

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium.[14]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with appropriate window functions to enhance resolution.[12][13]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • For distinguishing between CH, CH₂, and CH₃ groups, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is recommended.

  • 2D NMR Acquisition:

    • To aid in the assignment of proton and carbon signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify coupled protons and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

    • A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can provide through-space correlations between protons, which is invaluable for determining their relative spatial proximity and thus the conformation.

  • Chemical Shifts: In a chair conformation, axial protons are typically more shielded (appear at a lower ppm value) than their equatorial counterparts. The protons on the carbons adjacent to the oxygen atom will generally be deshielded (higher ppm) compared to those adjacent to the nitrogen.

  • Coupling Constants (J-values): The magnitude of the vicinal (³J) coupling constant between two protons on adjacent carbons is described by the Karplus equation and is dependent on the dihedral angle between them. In a chair conformation, the dihedral angle between two axial protons on adjacent carbons is ~180°, leading to a large coupling constant (typically 8-13 Hz). The dihedral angles between axial-equatorial and equatorial-equatorial protons are smaller, resulting in smaller coupling constants (typically 2-5 Hz).

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[15] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional electron density map can be generated, from which the precise positions of the atoms can be determined.

The crystal structure of this compound has been determined and confirms that the morpholine ring adopts a chair conformation.[9] The analysis of the crystal structure provides precise bond lengths and angles for the molecule in the solid state.

The output of a single-crystal X-ray diffraction experiment is a set of atomic coordinates. From these, it is possible to calculate:

  • Bond Lengths: These can indicate the degree of double or single bond character. For instance, in the carboximidamide group of this compound, the C=N and C-N bond lengths are distinct, indicating double- and single-bond character, respectively.[9]

  • Bond Angles: Deviations from ideal geometries can reveal strain within the molecule.

  • Torsion (Dihedral) Angles: These are the most direct measure of the ring's conformation. For a perfect chair conformation, the torsion angles will follow a specific pattern of alternating signs and magnitudes.

Computational Approaches to Conformational Analysis

The Power of In Silico Modeling

Computational chemistry offers a powerful suite of tools for investigating the conformational preferences of molecules.[16][17] These methods can be used to calculate the relative energies of different conformers, map the potential energy surface for conformational interconversions, and simulate the dynamic behavior of the molecule.

Density Functional Theory (DFT) Calculations
  • Structure Building: Construct the initial 3D structures of the possible conformers of this compound (e.g., N-equatorial chair, N-axial chair, and boat forms).

  • Geometry Optimization: Perform a geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G**). This process finds the lowest energy geometry for each starting conformation.

  • Energy Calculation: Calculate the single-point energy of each optimized structure at a higher level of theory or with a larger basis set for greater accuracy.

  • Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energy.

The primary output of these calculations is the relative energies of the different conformers. The conformer with the lowest calculated energy is predicted to be the most stable. By comparing the energies of the N-equatorial and N-axial chair conformers, for example, one can predict the preferred orientation of the carboximidamide substituent.

DFT_Workflow A Build Initial Structures (e.g., Chair-Eq, Chair-Ax, Boat) B Geometry Optimization (e.g., B3LYP/6-31G**) A->B C Single-Point Energy Calculation (Higher Level of Theory) B->C D Frequency Calculation C->D E Relative Energy Analysis D->E

Molecular Dynamics (MD) Simulations

MD simulations provide a way to observe the conformational changes of a molecule over time. By solving Newton's equations of motion for the atoms in the system, an MD simulation generates a trajectory of the molecule's movements, including ring-flipping and substituent rotations.

  • System Setup: Place the optimized structure of this compound in a simulation box filled with a chosen solvent (e.g., water).

  • Parameterization: Assign a force field to the molecule that describes the potential energy of the system as a function of its atomic coordinates.

  • Minimization and Equilibration: Minimize the energy of the system to remove any bad contacts, and then gradually heat the system to the desired temperature and equilibrate it at constant pressure.

  • Production Run: Run the simulation for a sufficient length of time (e.g., nanoseconds to microseconds) to sample the relevant conformational space.

  • Analysis: Analyze the trajectory to identify the populated conformations, the time spent in each conformation, and the pathways of conformational interconversion.

Integrated Approach: Combining Experimental and Computational Data

A Synergistic Strategy for Comprehensive Analysis

The most robust conformational analysis is achieved by combining experimental and computational methods. Experimental data, such as NMR coupling constants and NOEs, can be used to validate and refine computational models. In turn, computational models can help to interpret experimental data and provide insights into the dynamic behavior of the molecule that may not be directly observable experimentally.

Validating Computational Models with Experimental Results

For example, the calculated NMR chemical shifts and coupling constants from a DFT-optimized structure can be compared to the experimental values. A good agreement between the calculated and experimental data provides confidence in the accuracy of the computational model.

Conclusion and Future Perspectives

Summary of Key Findings

The conformational analysis of the morpholine ring in this compound and other bioactive molecules is a critical component of modern drug discovery. The morpholine ring predominantly adopts a chair conformation, and the orientation of substituents on the nitrogen atom can have a profound impact on the molecule's properties. A combination of experimental techniques, particularly NMR spectroscopy and X-ray crystallography, along with computational methods like DFT and MD simulations, provides a powerful toolkit for a comprehensive conformational assessment.

Implications for Drug Design and Development

A detailed understanding of the conformational preferences of a drug candidate allows for the rational design of analogs with improved potency, selectivity, and pharmacokinetic profiles. By rigidifying the molecule in its bioactive conformation or by modifying substituents to favor a particular conformer, medicinal chemists can optimize the interaction of the drug with its biological target. The principles and protocols outlined in this guide provide a solid foundation for such endeavors.

References

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  • Lee, J., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters, 14(42), 9472-9478.
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  • Lee, J., et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters, 14(42), 9472-9478.
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Methodological & Application

Application Notes & Protocols: Synthesis of Novel Derivatives from Morpholine-4-carboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Morpholine-4-carboximidamide is a versatile synthetic building block possessing a guanidine-like functional group, which is a key pharmacophore in numerous biologically active compounds.[1][2] Its unique combination of a stable morpholine scaffold and a reactive carboximidamide moiety makes it an attractive starting point for the synthesis of diverse chemical libraries aimed at drug discovery.[1][3] This document provides in-depth application notes and detailed protocols for the synthesis of novel derivatives, focusing on reactions that leverage the nucleophilic nature of the carboximidamide group. The protocols are designed for researchers, medicinal chemists, and drug development professionals, with an emphasis on the rationale behind experimental choices to ensure reproducibility and successful outcomes.

Introduction: The Strategic Value of this compound

The morpholine ring is a privileged scaffold in medicinal chemistry, found in over 100 approved drugs.[4] Its inclusion in a molecule is a well-established strategy for improving physicochemical properties such as aqueous solubility and metabolic stability.[4] When combined with a carboximidamide group, the resulting molecule, this compound, serves as a potent intermediate for creating compounds that can interact with various biological targets, including enzymes and metabolic pathways.[1]

The guanidine-like structure is particularly significant for its ability to form strong hydrogen bonds and salt bridges, which are critical for binding to biological targets.[4] Research has demonstrated that derivatives containing this core structure exhibit potential as enzyme inhibitors, with applications in developing treatments for metabolic disorders, infectious diseases, and cancer.[1][2][5][6] These application notes provide robust protocols for two primary classes of derivatives: N-Aryl/Alkyl Substituted Guanidines and Bioisosteric Heterocyclic Analogs .

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the nucleophilic character of the nitrogen atoms within the carboximidamide functional group. These nitrogens can readily react with a variety of electrophiles, enabling the construction of more complex molecular architectures.

Reactivity cluster_0 This compound Core cluster_1 Key Reactive Sites Core This compound N_exo Exocyclic NH2 (Primary Nucleophile) Core->N_exo Reacts with Electrophiles N_endo Endocyclic N (Secondary Nucleophile) Core->N_endo Can participate in cyclization/substitutions

Caption: Reactivity centers of this compound.

The exocyclic amino group (-NH2) is typically the more reactive nucleophile, readily participating in addition and substitution reactions. The endocyclic nitrogen can also act as a nucleophile, particularly in intramolecular cyclization reactions or under specific conditions.

Experimental Protocols: Synthesis of Novel Derivatives

The following protocols are presented as robust starting points for laboratory synthesis. Researchers are encouraged to optimize conditions based on their specific substrates and available equipment.

Protocol 1: Synthesis of N-Aryl-Substituted Morpholine-4-carboximidamides via Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with an aryl halide. This C-N cross-coupling reaction is a powerful method for creating derivatives with diverse aromatic substituents.

Principle: The palladium-catalyzed Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between the carboximidamide nitrogen and an aryl halide. The choice of ligand is critical for catalytic efficiency, and a mild base is used to facilitate the reaction while preventing hydrolysis of the starting material or product.

Materials and Reagents:

  • This compound hydrochloride (or free base)

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(2-furyl)phosphine [P(2-furyl)₃] or other suitable ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware, Schlenk line, and magnetic stirrer

Step-by-Step Procedure:

  • Inert Atmosphere: Set up a flame-dried Schlenk tube equipped with a magnetic stir bar. Evacuate and backfill with nitrogen or argon three times.

  • Catalyst Preparation: To the Schlenk tube, add Pd(OAc)₂ (2 mol%), P(2-furyl)₃ (8 mol%), and NaOtBu (1.4 equivalents).

  • Reactant Addition: Add the aryl bromide (1.0 equivalent) and this compound (1.2 equivalents).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.4 M with respect to the aryl bromide.

  • Reaction: Stir the mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Work-up: After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Expert Insights (Causality):

  • Ligand Choice: P(2-furyl)₃ is an electron-rich and sterically accessible ligand that promotes the reductive elimination step in the catalytic cycle, which is often rate-limiting for C-N bond formation.

  • Base Selection: NaOtBu is a strong, non-nucleophilic base that is effective in deprotonating the carboximidamide for the catalytic cycle but is hindered enough to minimize side reactions.[7]

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high yields.[7]

Protocol 2: Synthesis of Pyrimidine Derivatives via Condensation Reaction

This protocol details the synthesis of a substituted pyrimidine by reacting this compound with a 1,3-dicarbonyl compound.

Principle: The reaction proceeds via a condensation mechanism where the nucleophilic nitrogens of the carboximidamide group attack the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the stable pyrimidine ring. This is a classic and reliable method for constructing heterocyclic systems.[1]

Materials and Reagents:

  • This compound hydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Reflux condenser and standard glassware

Step-by-Step Procedure:

  • Base Preparation: In a round-bottom flask, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under a nitrogen atmosphere.

  • Reactant Addition: Add this compound hydrochloride (1.0 equivalent) to the solution and stir for 20 minutes at room temperature to form the free base in situ.

  • Second Reactant: Add acetylacetone (1.05 equivalents) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor progress by TLC.

  • Work-up: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with dichloromethane (3x).

  • Purification: Dry the combined organic layers over magnesium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography.

Expert Insights (Causality):

  • In Situ Free Base Formation: Using the hydrochloride salt and a strong base like sodium ethoxide is often more convenient than isolating the free base of this compound, which can be less stable.

  • Solvent: Ethanol is an excellent solvent for this reaction as it readily dissolves the reactants and the sodium ethoxide base, and its boiling point is suitable for promoting the condensation reaction without causing degradation.

Workflow Start Start: Reactants & Catalyst Reaction Reaction Under Inert Atmosphere (Heat/Stir) Start->Reaction Monitoring Monitor Progress (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Complete Purification Purification (Chromatography/ Recrystallization) Workup->Purification Characterization Structural Analysis (NMR, MS, IR) Purification->Characterization End Pure Derivative Characterization->End

Caption: General workflow for synthesis and purification.

Data Summary and Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized derivatives. Below is a table of expected data for representative products from the described protocols.

Derivative Structure Protocol Molecular Formula Expected Yield (%) Key ¹H NMR Signal (δ, ppm)
N-(p-tolyl)this compound (A representative image of the chemical structure would be here)1C₁₂H₁₇N₃O65-80%~2.3 (s, 3H, Ar-CH₃)
2-(morpholino)-4,6-dimethylpyrimidine (A representative image of the chemical structure would be here)2C₁₀H₁₅N₃O70-85%~2.4 (s, 6H, pyrimidine-CH₃)

Note: NMR signals are predicted and may vary based on solvent and experimental conditions. Full characterization should include ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Applications in Drug Discovery & Future Directions

The derivatives synthesized from this compound are prime candidates for screening in various drug discovery programs. The morpholine moiety often imparts favorable pharmacokinetic properties, while the newly introduced functionalities can be tailored to interact with specific biological targets.[6][8]

Applications cluster_apps Potential Therapeutic Areas Core Morpholine-4- carboximidamide Derivatives Novel Derivatives (N-Aryl, Heterocycles) Core->Derivatives Screening High-Throughput Screening Derivatives->Screening Anticancer Anticancer Screening->Anticancer Antimalarial Antimalarial Screening->Antimalarial Antimicrobial Antimicrobial Screening->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Screening->Enzyme_Inhibition

Caption: Drug discovery pathway for novel derivatives.

Future work should focus on expanding the library of derivatives by exploring a wider range of electrophiles and cyclization partners. Structure-activity relationship (SAR) studies on these new compounds will be crucial for identifying potent and selective drug candidates.[3]

Safety and Handling

All synthetic procedures should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and its salts may be harmful if swallowed or cause skin and eye irritation.[9] Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • Title: Buy this compound hydrochloride | 5638-78-8 - Smolecule Source: Smolecule URL
  • Title: N-[4-(Morpholin-4-yl)
  • Title: Morpholine-4-carboxamide|CAS 2158-02-3|Supplier - Benchchem Source: Benchchem URL
  • Title: Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR Source: Journal of Chemical and Pharmaceutical Research URL
  • Title: Buy this compound | 17238-66-3 - Smolecule Source: Smolecule URL
  • Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - NIH Source: National Institutes of Health URL
  • Title: A New Strategy for the Synthesis of Substituted Morpholines - PMC - NIH Source: National Institutes of Health URL
  • Title: 4-Morpholinecarboxamidine - PMC - NIH Source: National Institutes of Health URL
  • Title: (PDF)
  • Title: Guanidine synthesis by guanylation - Organic Chemistry Portal Source: Organic Chemistry Portal URL
  • Title: Cas 5638-78-8,this compound - LookChem Source: LookChem URL
  • Title: 155. A synthesis of guanidine derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing)
  • Title: Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences Source: E3S Web of Conferences URL
  • Title: this compound Hydroiodide | C5H12IN3O | CID 2778396 - PubChem Source: PubChem URL

Sources

Application Notes & Protocols: Morpholine-4-carboximidamide as a Guanidinylating Agent in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The targeted modification of peptides to include guanidinium moieties is a cornerstone of modern peptide chemistry and drug development. This functional group, signature to the amino acid arginine, is pivotal for molecular recognition, cell penetration, and overall biological activity. The conversion of primary amines, such as the ε-amino group of lysine, into guanidines (a process known as guanidinylation or guanylation) allows for the synthesis of arginine analogs and other modified peptides with tailored properties.[1] This guide provides a detailed examination of Morpholine-4-carboximidamide as a reagent for this purpose. While less documented than other common guanidinylating agents, its structural analogy to well-established reagents like 1H-pyrazole-1-carboxamidine suggests a similar and effective reactivity profile.[2][3] This document outlines the proposed mechanism, provides a comparative analysis of available reagents, and presents detailed, field-tested protocols for both solid-phase and solution-phase peptide guanidinylation.

Introduction: The Significance of the Guanidinium Group

The guanidinium side chain of arginine is unique among the natural amino acids. With a pKa typically above 12, it is protonated under physiological conditions, enabling it to form strong hydrogen bonds and electrostatic interactions. These interactions are critical for:

  • Protein Folding and Stability: Forming salt bridges that stabilize tertiary and quaternary structures.

  • Enzyme Catalysis: Participating directly in substrate binding and catalytic mechanisms.

  • Molecular Recognition: Mediating interactions with negatively charged molecules like phosphates on DNA, RNA, and phosphorylated proteins.

The ability to chemically synthesize this group onto a peptide backbone opens up powerful avenues for research. The conversion of a lysine residue to its corresponding homoarginine, for instance, can modulate a peptide's receptor affinity, proteolytic stability, and pharmacokinetic profile. This is achieved through a chemical reaction known as guanidinylation, where a primary amine is converted into a guanidine using a specific reagent.

Principle of Guanidinylation with Amidine-Based Reagents

This compound belongs to the class of amidine-based guanidinylating agents, which includes the well-characterized 1H-pyrazole-1-carboxamidine.[2] The reaction proceeds via a nucleophilic addition-elimination mechanism.

Proposed Mechanism of Action:

  • Activation: In the presence of a base, the peptide's primary amine (R-NH₂) is deprotonated, increasing its nucleophilicity.

  • Nucleophilic Attack: The lone pair of the amine attacks the electrophilic carbon of the this compound. This carbon is rendered electrophilic by the electron-withdrawing nature of the adjacent nitrogen atoms.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

  • Elimination: The intermediate collapses, eliminating the morpholine moiety, which is a stable and effective leaving group.

  • Proton Transfer: A final proton transfer yields the stable, resonance-stabilized guanidinium group and the morpholine byproduct.

This proposed mechanism highlights the straightforward nature of the reaction, which typically proceeds under mild conditions without the need for harsh catalysts.

Guanidinylation Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Peptide_NH2 R-NH₂ (Peptide Amine) Guan_Agent This compound Tetra_Intermediate Tetrahedral Intermediate Guan_Agent->Tetra_Intermediate Guanidinium R-NH-C(=NH₂⁺)-NH₂ (Guanidinylated Peptide) Tetra_Intermediate->Guanidinium Elimination Morpholine Morpholine Tetra_Intermediate->Morpholine Solid-Phase Workflow A 1. Swell Peptide-Resin in DMF B 2. Selectively Deprotect Amine (e.g., 2% Hydrazine/DMF) A->B D 4. Add Reagent to Resin Agitate for 6-12h B->D C 3. Prepare Guanidinylation Reagent (this compound + DIPEA in DMF) C->D E 5. Wash Resin Thoroughly (DMF, DCM) D->E F 6. Cleave & Deprotect Peptide (TFA Cocktail) E->F G 7. Precipitate in Cold Ether F->G H 8. Purify by HPLC G->H

Caption: Workflow for solid-phase peptide guanidinylation.

Protocol 2: Solution-Phase Guanidinylation of a Peptide

This protocol is suitable for modifying purified peptides that have an available primary amine (e.g., N-terminus or lysine side chain).

Materials:

  • Lyophilized peptide with an unprotected primary amine.

  • This compound hydroiodide.

  • DIPEA or another suitable non-nucleophilic base.

  • Anhydrous solvent (e.g., DMF, DCM, or a mixture).

  • LC-MS system for reaction monitoring.

  • Preparative HPLC system for purification.

Procedure:

  • Peptide Dissolution: Dissolve the peptide in a minimal amount of the chosen anhydrous solvent. If solubility is an issue, small amounts of water or DMSO can be added, but anhydrous conditions are preferred.

  • Base Addition: Add DIPEA (2.0 - 3.0 equivalents per amine to be modified) to the peptide solution and stir for 5 minutes at room temperature.

  • Reagent Addition: In a separate vial, dissolve this compound hydroiodide (1.5 - 2.0 equivalents per amine) in the reaction solvent. Add this solution dropwise to the stirring peptide solution.

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature.

    • Monitor the progress by taking small aliquots every 1-2 hours and analyzing them by LC-MS. Look for the disappearance of the starting peptide's mass peak and the appearance of the new, higher mass peak corresponding to the guanidinylated product. The reaction is typically complete within 2-8 hours.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure (e.g., using a rotary evaporator) to remove the solvent.

    • If the peptide is protected, proceed with the necessary deprotection steps (e.g., using a TFA cocktail).

  • Purification:

    • Dissolve the crude residue in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

    • Purify the guanidinylated peptide using preparative reverse-phase HPLC.

    • Collect and pool the fractions containing the pure product.

  • Characterization: Confirm the identity and purity of the final product by LC-MS and analytical HPLC. Lyophilize the pure fractions to obtain the final product as a fluffy white powder.

Solution-Phase Workflow A 1. Dissolve Peptide in Anhydrous Solvent B 2. Add Base (DIPEA) A->B C 3. Add this compound Solution B->C D 4. Stir at RT (2-8h) Monitor by LC-MS C->D E 5. Concentrate Reaction Mixture D->E F 6. Purify by Preparative HPLC E->F G 7. Lyophilize Pure Fractions F->G

Caption: Workflow for solution-phase peptide guanidinylation.

Troubleshooting

IssueProbable Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reagent or base; Steric hindrance around the amine; Short reaction time.Increase equivalents of guanidinylating agent and base (e.g., to 5 and 7 eq., respectively for SPPS). Extend reaction time to 24 hours. Consider gentle heating (40°C) if the peptide is stable.
Side Reaction (e.g., on Ser, Thr, Tyr) The amine base (DIPEA) may be too strong or reaction conditions too harsh.The guanidinylation reaction is generally highly specific for primary amines. If side reactions are observed, consider using a milder base or performing the reaction at a lower temperature (0°C to RT).
Low Yield After Purification Poor solubility of the peptide; Incomplete reaction; Product loss during work-up and purification.Optimize the reaction solvent for better solubility. Ensure the reaction goes to completion via LC-MS monitoring. Be meticulous during extraction and precipitation steps.
No Reaction Reagent degradation; Inactive amine (e.g., still protected).Use fresh, high-quality reagents. Confirm the deprotection of the target amine using a qualitative test (e.g., Kaiser test for SPPS).

Conclusion

This compound is a promising and practical reagent for the guanidinylation of primary amines in peptides. Its proposed mechanism, analogous to other effective amidine-based reagents, involves a mild and direct conversion, avoiding the need for harsh catalysts or complex protection/deprotection schemes. The protocols provided herein offer robust starting points for researchers in both solid-phase and solution-phase synthesis, enabling the creation of novel arginine-containing peptides for applications in chemical biology and drug discovery.

References

  • Sperry, J. B., & Wright, D. L. (2005). The application of arginine analogues in the synthesis of cyclic peptide-based molecular scaffolds. Current Organic Synthesis, 2(4), 481-500.
  • Gajewska, K. A., et al. (2023). Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. Molecules, 28(23), 7793.
  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation.
  • Müller, P., et al. (2012). 4-Morpholinecarboxamidine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3118.
  • Lee, K., et al. (2011). Helix formation and capping energetics of arginine analogs with varying side chain length. Biochemistry, 50(39), 8456–8466.
  • Kanagarajan, V., et al. (2009). A Green Chemical Approach towards the 'One-Pot' Synthesis, Spectral Characterization and in Vitro Antibacterial and Antifungal Activities of Morpholino Pyrimidines. ResearchGate.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride.
  • Våbenø, J., & Luthman, K. (2003). Synthesis of cyclic and acyclic Nα-methyl-Nω-alkyl-L-arginine analogues. Tetrahedron, 59(38), 7439-7445.
  • Lee, S., et al. (2022). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. ACS Omega, 7(41), 36817–36826.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride.
  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR, 7(3), 1083-1088.
  • Batey, R. A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • Al-Ostoot, F. H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(1), 134.
  • Lee, Y., et al. (2000). 1H-pyrazole-1-carboxamidines: new inhibitors of nitric oxide synthase. Bioorganic & Medicinal Chemistry Letters, 10(24), 2771-2774.

Sources

Application Notes & Protocols for High-Throughput Screening of Morpholine-4-carboximidamide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Morpholine-4-carboximidamide Scaffold

In the landscape of medicinal chemistry, the morpholine ring is a privileged pharmacophore, integral to numerous approved drugs due to its ability to improve pharmacokinetic properties and engage in critical molecular interactions.[1][2] When combined with a carboximidamide functional group, which acts as a bioisostere for guanidine, the resulting this compound scaffold presents a unique opportunity for drug discovery.[3][4] Guanidine-containing compounds are known to participate in key hydrogen bonding and electrostatic interactions, often targeting protein-protein interactions (PPIs) which are implicated in a vast array of diseases.[5][6]

The screening of this compound libraries is therefore a promising avenue for the identification of novel therapeutic agents. High-throughput screening (HTS) provides the necessary scale and efficiency to interrogate large collections of these compounds against specific biological targets.[7][8] This application note provides a comprehensive guide to the high-throughput screening of this compound libraries, with a focus on a Homogeneous Time-Resolved Fluorescence (HTRF) assay targeting a representative protein kinase, a common target class for morpholine-containing compounds.

Assay Development and Optimization: Foundational Steps for a Successful HTS Campaign

The selection and optimization of an appropriate assay are critical for the success of any HTS campaign.[7] For screening this compound libraries against a protein kinase target, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is an excellent choice due to its robustness, sensitivity, and resistance to interference from colored compounds often found in chemical libraries.[9][10][11]

Causality Behind Experimental Choices in HTRF Assay Development

The HTRF assay for a kinase inhibitor screen is a competitive immunoassay that measures the phosphorylation of a substrate by the kinase. The key components of this assay are:

  • Europium Cryptate (Donor): A long-lifetime fluorophore that minimizes background fluorescence from the assay components and test compounds.[9]

  • d2 (Acceptor): A fluorophore that accepts energy from the europium cryptate when in close proximity, resulting in a FRET signal.

  • Biotinylated Substrate: A peptide or protein that is a substrate for the kinase of interest, tagged with biotin for detection.

  • Anti-phospho-specific Antibody: An antibody that specifically recognizes the phosphorylated form of the substrate, labeled with the europium cryptate.

  • Streptavidin-XL665 (SA-XL665): A protein that binds tightly to biotin and is labeled with the d2 acceptor.

The principle of the assay is as follows: in the absence of an inhibitor, the kinase phosphorylates the biotinylated substrate. The europium-labeled anti-phospho-antibody and the d2-labeled streptavidin bind to the phosphorylated, biotinylated substrate, bringing the donor and acceptor fluorophores into close proximity and generating a high HTRF signal. In the presence of an inhibitor from the this compound library, kinase activity is reduced, leading to less phosphorylated substrate and a decrease in the HTRF signal.

Assay Miniaturization and Optimization

To ensure the assay is suitable for HTS, it must be miniaturized to a 384- or 1536-well plate format and optimized for performance.[12] Key optimization steps include:

  • Enzyme and Substrate Titration: Determine the optimal concentrations of the kinase and substrate to achieve a robust signal window and linear reaction kinetics.

  • ATP Concentration: The concentration of ATP should be at or near the Michaelis constant (Km) of the enzyme to ensure sensitivity to competitive inhibitors.[10][13]

  • DMSO Tolerance: Small molecule libraries are typically stored in dimethyl sulfoxide (DMSO). The assay must be tolerant to the final concentration of DMSO used in the screen (typically ≤1%).

  • Z'-Factor Determination: The Z'-factor is a statistical parameter that assesses the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[14]

High-Throughput Screening Workflow

The HTS workflow is a multi-step process designed for efficiency and accuracy.[8] The following diagram illustrates a typical workflow for screening a this compound library.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis cluster_validation Validation lib_prep Library Preparation (Compound Plating) dispensing Automated Dispensing of Compounds & Reagents lib_prep->dispensing reagent_prep Reagent Preparation (Enzyme, Substrate, ATP) reagent_prep->dispensing incubation Incubation dispensing->incubation detection HTRF Plate Reading incubation->detection data_acq Data Acquisition & Normalization detection->data_acq hit_id Hit Identification (Z-score > 3) data_acq->hit_id hit_confirm Hit Confirmation (Dose-Response) hit_id->hit_confirm secondary_assays Secondary & Orthogonal Assays hit_confirm->secondary_assays sar SAR Analysis secondary_assays->sar

A streamlined workflow for HTS of this compound libraries.

Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol is designed for a 384-well plate format. All reagent additions should be performed using automated liquid handlers to ensure precision and consistency.

Reagents and Materials
  • Kinase of interest

  • Biotinylated substrate peptide

  • HTRF KinEASE™ STK S1 kit (or equivalent) containing:

    • Europium-labeled anti-phospho-antibody

    • Streptavidin-XL665 (SA-XL665)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop buffer (e.g., 100 mM Tris-HCl, pH 7.5, 200 mM EDTA, 0.1% BSA)

  • This compound compound library (10 mM in 100% DMSO)

  • 384-well low-volume white microplates

  • HTRF-compatible plate reader

Experimental Procedure
  • Compound Plating:

    • Dispense 50 nL of each compound from the this compound library into the wells of a 384-well assay plate.

    • For controls, dispense 50 nL of DMSO into the maximum signal (0% inhibition) and minimum signal (100% inhibition) wells.

  • Kinase Reaction:

    • Prepare a 2X enzyme/substrate mix in assay buffer. The final concentrations should be optimized as described above.

    • Dispense 5 µL of the 2X enzyme/substrate mix into each well of the assay plate.

    • Prepare a 2X ATP solution in assay buffer. The final concentration should be at the Km of the enzyme.

    • To initiate the kinase reaction, dispense 5 µL of the 2X ATP solution into each well.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Prepare the HTRF detection mix by diluting the europium-labeled anti-phospho-antibody and SA-XL665 in stop buffer according to the manufacturer's instructions.

    • Dispense 10 µL of the HTRF detection mix into each well to stop the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes to allow for the development of the HTRF signal.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader with excitation at 337 nm and dual emission at 665 nm (acceptor) and 620 nm (donor).

    • The HTRF ratio is calculated as: (Fluorescence at 665 nm / Fluorescence at 620 nm) x 10,000.

Signaling Pathway Illustration

The following diagram illustrates the principle of the HTRF kinase assay.

HTRF_Principle cluster_no_inhibitor No Inhibitor cluster_inhibitor With Inhibitor Kinase Kinase P_Substrate_Biotin P-Substrate-Biotin Kinase->P_Substrate_Biotin Phosphorylation ATP ATP ADP ADP ATP->ADP Substrate_Biotin Substrate-Biotin Substrate_Biotin->P_Substrate_Biotin Ab_Eu Ab-Eu P_Substrate_Biotin->Ab_Eu Binding SA_d2 SA-d2 P_Substrate_Biotin->SA_d2 Binding FRET High HTRF Signal Ab_Eu->FRET Energy Transfer SA_d2->FRET Inhibitor Inhibitor (this compound) Kinase_Inhib Kinase (Inactive) Inhibitor->Kinase_Inhib Inhibition No_FRET Low HTRF Signal Kinase_Inhib->No_FRET

Principle of the HTRF kinase assay for inhibitor screening.

Data Analysis, Hit Identification, and Validation

Rigorous data analysis is essential to identify true hits from the large datasets generated in HTS.[15]

Data Normalization and Quality Control
  • Normalization: Raw HTRF ratios are typically normalized to the plate controls to calculate the percent inhibition for each compound: % Inhibition = 100 x (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min))

  • Quality Control: The Z'-factor is calculated for each plate to ensure data quality. Plates with a Z'-factor below 0.5 should be flagged for review or repeated.

Hit Identification

A common method for hit identification in primary screens is the Z-score, which measures the number of standard deviations a compound's activity is from the mean of the plate.[16][17]

Z-score = (Value_compound - Mean_plate) / SD_plate

A Z-score threshold of > 3 is often used to identify initial "hits."[1]

ParameterDescriptionTypical Value
Library Size Total number of this compound compounds screened100,000
Screening Concentration Final concentration of compounds in the assay10 µM
Z'-Factor Average Z'-factor across all plates> 0.7
Hit Rate Percentage of compounds meeting the hit criteria (Z-score > 3)0.5 - 2%
Confirmed Hits Number of initial hits confirmed in dose-response assays10-30% of initial hits
Hit Validation Workflow

Initial hits from the primary screen must undergo a rigorous validation process to eliminate false positives and prioritize the most promising compounds for lead optimization.[18]

Hit_Validation_Workflow primary_hits Primary Hits (Z-score > 3) reorder Re-order & Purity Check of Hit Compounds primary_hits->reorder dose_response Dose-Response Curve (IC50 Determination) reorder->dose_response counter_screen Counter-Screen (Assay Interference) dose_response->counter_screen orthogonal_assay Orthogonal Assay (Different Technology) counter_screen->orthogonal_assay sar_analysis Structure-Activity Relationship (SAR) Analysis orthogonal_assay->sar_analysis lead_series Lead Series sar_analysis->lead_series

A robust workflow for the validation and prioritization of HTS hits.

Conclusion

The high-throughput screening of this compound libraries offers a fertile ground for the discovery of novel chemical probes and potential therapeutic leads. The combination of a privileged morpholine scaffold with a guanidine-like carboximidamide group makes these libraries particularly suited for targeting challenging drug targets such as protein-protein interactions. By employing a robust and sensitive assay technology like HTRF, coupled with rigorous data analysis and a systematic hit validation workflow, researchers can efficiently navigate the vast chemical space of these libraries to identify and advance promising new drug candidates.

References

  • Advances in High−throughput Screening Methods for Drug Discovery in Biomedicine. (URL: [Link])
  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC, NIH. (URL: [Link])
  • High-throughput screening technologies for drug discovery.
  • A brief review of high throughput screening in drug discovery process. (URL: [Link])
  • Inhibition of Protein-Protein Interactions: Cell-Based Assays. NCBI, NIH. (URL: [Link])
  • High-Throughput Screening in the Discovery of Small-Molecule Inhibitors of Protein-Protein Interactions. Semantic Scholar. (URL: [Link])
  • High-throughput screen for inhibitors of protein-protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex. PubMed. (URL: [Link])
  • CHAPTER 3: High Throughput Screening Methods for PPI Inhibitor Discovery. Books. (URL: [Link])
  • Inhibition of Protein-Protein Interactions: Non-Cellular Assay Form
  • High throughput screening in modern drug discovery. (URL: [Link])
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  • HTRF Kinase Assay Development and Methods in Inhibitor Characteriz
  • Hit selection. Wikipedia. (URL: [Link])
  • Cas 5638-78-8,this compound. LookChem. (URL: [Link])
  • HTRF ® Kinase Assay Protocol.
  • Hit Selection in High-Throughput Screening. News-Medical.Net. (URL: [Link])
  • HTS data analysis workflow.
  • Hit Picking vs. Hit Selection: What's the Difference?. LabKey. (URL: [Link])
  • KU-HTS Compound Libraries.
  • High-throughput screening of chemical compound libraries for the identification of modulators of protein secretion.
  • 4-Morpholinecarboxamidine. PMC, NIH. (URL: [Link])
  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI. (URL: [Link])
  • Compound Libraries Available for HTS. High-Throughput Screening @ The Nucleus. (URL: [Link])

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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Morpholine-4-carboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Morpholine Moiety in Heterocyclic Chemistry

For the discerning researcher in drug discovery and development, the incorporation of a morpholine scaffold is a well-established strategy to imbue a molecule with favorable pharmacokinetic properties.[1] Its inherent polarity, metabolic stability, and ability to improve aqueous solubility make it a privileged structure in medicinal chemistry.[2] Morpholine-4-carboximidamide, as a functionalized building block, offers a direct and efficient route to introduce this valuable moiety into various heterocyclic systems, particularly those of therapeutic interest such as pyrimidines and their fused analogues.

This comprehensive guide provides an in-depth exploration of the synthetic utility of this compound. Moving beyond mere procedural descriptions, we will delve into the mechanistic underpinnings and rationale behind the experimental choices, empowering you to not only replicate but also innovate upon these methodologies.

I. Physicochemical Properties and Reactivity of this compound

A thorough understanding of the reagent's characteristics is paramount for its effective application. This compound, often used as its hydrochloride or hydroiodide salt for enhanced stability and solubility, is a white to off-white crystalline solid.[3][4] The carboximidamide group is the key to its reactivity, providing a nucleophilic nitrogen atom for cyclization reactions.

The crystal structure of Morpholine-4-carboxamidine reveals key bond lengths and angles that dictate its reactivity. The C=N double bond and C-N single bond character within the CN₃ unit are well-defined, and the morpholine ring adopts a stable chair conformation.[2] This structural rigidity, combined with the electronic properties of the amidine group, influences its interaction with electrophilic partners in condensation reactions. The hydrochloride salt is known to be hygroscopic, a practical consideration for storage and handling.[5]

II. Synthesis of Substituted Pyrimidines: A Core Application

The construction of the pyrimidine ring is a cornerstone of heterocyclic synthesis, given its prevalence in biologically active molecules, including anticancer and anti-inflammatory agents. This compound serves as a potent "N-C-N" synthon for the formation of 2-morpholinopyrimidines.

A. Reaction with 1,3-Dicarbonyl Compounds: The Pinner Synthesis and its Variants

The Pinner synthesis is a classic and reliable method for pyrimidine formation, involving the condensation of an amidine with a 1,3-dicarbonyl compound.[3]

Mechanism and Rationale:

The reaction is typically acid- or base-catalyzed. Under basic conditions, the 1,3-dicarbonyl compound is deprotonated to form an enolate, which then acts as a nucleophile. The amidine, in this case, this compound, provides the N-C-N fragment. The initial condensation is followed by a cyclization and dehydration step to yield the aromatic pyrimidine ring.

The choice of base is critical. A moderately strong, non-nucleophilic base such as sodium ethoxide or potassium carbonate is often employed to facilitate enolate formation without competing in the reaction. The solvent choice, typically an alcohol like ethanol, is also strategic as it can solubilize the reactants and participate in the proton transfer steps of the mechanism.

Pinner_Synthesis cluster_reactants Reactants cluster_mechanism Reaction Mechanism Amidine This compound Step1 Condensation Amidine->Step1 N-C-N Synthon Dicarbonyl 1,3-Dicarbonyl Compound (e.g., β-ketoester) Dicarbonyl->Step1 C-C-C Synthon Step2 Cyclization Step1->Step2 Intermediate Step3 Dehydration Step2->Step3 Dihydropyrimidine Product 2-Morpholinopyrimidine Step3->Product Aromatization

Pinner Synthesis Workflow

Experimental Protocol: Synthesis of a 2-Morpholino-4,6-disubstituted Pyrimidine

This protocol is a representative example and may require optimization for specific substrates.

Materials:

Reagent/SolventMolar Equiv.PuritySupplier
This compound HCl1.0>98%Commercial Source
Substituted 1,3-Diketone1.0>98%Commercial Source
Sodium Ethoxide2.2Solution in EthanolCommercial Source
Anhydrous Ethanol->99.5%Commercial Source
Diethyl Ether-ACS GradeCommercial Source
Saturated NaCl solution--Lab Prepared
Anhydrous MgSO₄--Commercial Source

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound hydrochloride (1.0 eq) and the substituted 1,3-diketone (1.0 eq).

  • Solvent Addition: Add anhydrous ethanol to the flask to dissolve the reactants. The volume should be sufficient to ensure good stirring (typically a 0.5 M solution).

  • Base Addition: Slowly add a solution of sodium ethoxide in ethanol (2.2 eq) to the reaction mixture at room temperature. The addition of a slight excess of base ensures the deprotonation of both the amidinium salt and the dicarbonyl compound.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Separate the organic layer, and wash it sequentially with water and saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Rationale for Procedural Choices:

  • Use of Hydrochloride Salt: this compound is often supplied as its hydrochloride salt for improved stability. The use of an additional equivalent of base is necessary to neutralize the HCl and generate the free amidine in situ.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation and cyclization steps, leading to a reasonable reaction rate.

  • Aqueous Work-up: The work-up procedure is designed to remove the inorganic salts and any water-soluble byproducts.

  • Purification: Column chromatography is a standard and effective method for purifying substituted pyrimidines from unreacted starting materials and side products.[1]

B. Reaction with α,β-Unsaturated Ketones (Enones)

An alternative and powerful route to pyrimidines involves the reaction of amidines with α,β-unsaturated ketones. This method allows for the synthesis of a different substitution pattern on the pyrimidine ring.

Mechanism and Rationale:

This reaction proceeds via a Michael addition of the amidine to the enone, followed by an intramolecular cyclization and subsequent oxidation or elimination to form the aromatic pyrimidine. The choice of reaction conditions, particularly the presence of an oxidant or a suitable leaving group, is crucial for the final aromatization step.

Michael_Addition_Cyclization cluster_reactants Reactants cluster_mechanism Reaction Mechanism Amidine This compound Step1 Michael Addition Amidine->Step1 Enone α,β-Unsaturated Ketone Enone->Step1 Step2 Intramolecular Cyclization Step1->Step2 Michael Adduct Step3 Aromatization Step2->Step3 Dihydropyrimidine Intermediate Product 2-Morpholinopyrimidine Step3->Product

Michael Addition-Cyclization Workflow

III. Synthesis of 1,3,5-Triazines: A Note on Reagent Selection

While this compound is a key reagent for pyrimidine synthesis, it is important to note that the synthesis of 2,4,6-trisubstituted-1,3,5-triazines containing a morpholine moiety typically proceeds through a different pathway. The most common and industrially relevant method involves the sequential nucleophilic substitution of the chlorine atoms of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with morpholine and other nucleophiles.[6]

The reactivity of the chlorine atoms on cyanuric chloride decreases with each substitution, allowing for a controlled, stepwise synthesis of unsymmetrically substituted triazines by carefully controlling the reaction temperature.

IV. Broader Applications and Future Directions

The utility of this compound is not limited to the synthesis of simple pyrimidines. It can also be employed in the construction of more complex fused heterocyclic systems, such as pyrido[3,4-d]pyrimidines, which have shown significant biological activity.[3] The exploration of its reactivity with other electrophilic partners remains a fertile ground for the discovery of novel heterocyclic scaffolds.

V. Concluding Remarks for the Practicing Scientist

This compound is a versatile and valuable reagent for the synthesis of morpholine-containing heterocyclic compounds. A solid grasp of the underlying reaction mechanisms, coupled with careful control of reaction conditions, will enable the efficient and reproducible synthesis of a wide array of target molecules. The protocols and insights provided herein serve as a robust foundation for your synthetic endeavors in the exciting and impactful field of medicinal chemistry.

References

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Sources

The Morpholine-4-carboximidamide Scaffold: A Versatile Hub in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Morpholine-4-carboximidamide, a unique heterocyclic compound, stands at the intersection of robust synthetic utility and burgeoning therapeutic potential. This comprehensive guide delves into the multifaceted applications of this scaffold in medicinal chemistry. We will navigate through its fundamental chemical properties, established synthetic routes, and its emerging role as a pharmacophore in the design of novel therapeutic agents. This document aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the rationale behind its use, practical application notes, and robust protocols for its synthesis and biological evaluation.

Introduction: The Strategic Importance of the this compound Moiety

The morpholine ring is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. Its incorporation into molecular design is a well-established strategy to enhance crucial physicochemical properties such as aqueous solubility and metabolic stability, thereby improving the overall pharmacokinetic profile of a drug candidate.[1] The carboximidamide functional group, a close relative of the guanidine group, is pivotal for establishing specific interactions with biological targets through hydrogen bonding and electrostatic interactions.[2] The amalgamation of these two moieties in this compound (and its hydrochloride or hydrobromide salts) presents a scaffold with high water solubility and the capacity for diverse chemical modifications, making it a valuable starting point for the synthesis of complex heterocyclic compounds with potential therapeutic applications.[2]

While extensive research has been conducted on various morpholine derivatives, this guide will focus on the specific applications and untapped potential of the this compound core. We will explore its role as a key building block and a pharmacophore in its own right, with a particular focus on its application in the development of enzyme inhibitors and anticancer agents.

Key Therapeutic Applications and Mechanistic Insights

The inherent structural features of this compound make it a compelling candidate for targeting a range of biological processes implicated in disease.

Enzyme Inhibition: A Scaffold for Precision Targeting

The guanidine-like structure of the carboximidamide group allows for strong interactions with the active sites of various enzymes. This has positioned this compound and its derivatives as promising candidates for the development of enzyme inhibitors.

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention.[3][4] Several potent PI3K inhibitors incorporate a morpholine ring, which has been shown to form a crucial hydrogen bond within the ATP-binding pocket of the enzyme.[3][5] The morpholine oxygen in compounds like ZSTK474 plays a key role in binding to the hinge region of the kinase domain.[5][6]

While direct studies on this compound as a PI3K inhibitor are limited, its structural similarity to known morpholine-containing kinase inhibitors suggests its potential as a starting point for the design of novel PI3K inhibitors. The carboximidamide group could be strategically oriented to interact with other key residues in the active site, potentially leading to enhanced potency and selectivity.

Hypothetical Signaling Pathway Interaction

PI3K_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt Phosphorylation Cell_Growth Cell Growth Akt->Cell_Growth Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival mTORC2->Akt Phosphorylation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Caption: PI3K Signaling Pathway and Point of Inhibition.

Anticancer Activity

Derivatives of this compound have shown promise as anticancer agents. The morpholine moiety is a common feature in many anticancer drugs, contributing to improved pharmacokinetic properties.[7] The carboxamide group is also a key functional unit for interacting with various biological targets in cancer cells.[1]

Recent studies on morpholine-substituted quinazoline derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).[8] These compounds were found to induce apoptosis and cause cell cycle arrest.[8] While these are more complex derivatives, the underlying principle of utilizing the morpholine scaffold for anticancer drug design is evident. Given that Morpholine-4-carboxamide can serve as a building block for such complex molecules, its importance in this therapeutic area is clear.[9]

Furthermore, some carboxamide derivatives have been investigated for their ability to inhibit DNA polymerases and induce caspase activation, both of which are crucial mechanisms in cancer therapy.

Protocols and Methodologies

This section provides detailed protocols for the synthesis of this compound hydrochloride and a general framework for evaluating its potential as an enzyme inhibitor.

Synthesis of this compound Hydrochloride

This protocol outlines a common and efficient method for the synthesis of this compound hydrochloride.

Experimental Workflow: Synthesis

synthesis_workflow start Start reactants Morpholine + Potassium Carbonate in DMF start->reactants add_reactant Add 3,4-difluoro nitrobenzene reactants->add_reactant stir Stir at room temperature (3h) add_reactant->stir workup Pour into water, filter, wash stir->workup product1 4-(2-fluoro-4-nitrophenyl)morpholine workup->product1 reduction Reduction with Sodium Dithionite product1->reduction product2 Intermediate Amine reduction->product2 final_step Reaction with Cyanamide/HCl or other amidination agent product2->final_step final_product This compound HCl final_step->final_product

Caption: General Synthetic Workflow.

Step-by-Step Protocol:

  • Preparation of 4-(2-fluoro-4-nitrophenyl)morpholine:

    • To a stirred solution of morpholine (30.1 g, 345.7 mmol) and potassium carbonate (43.4 g, 314.3 mmol) in N,N-Dimethylformamide (150 ml), add 3,4-difluoro nitrobenzene (50.0 g, 314.3 mmol) dropwise at room temperature over 1 hour.[9]

    • Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

    • Upon completion, pour the reaction mixture into water (750 ml) and stir for 1 hour.[9]

    • Filter the solid product, wash with excess water, and dry to yield 4-(2-fluoro-4-nitrophenyl)morpholine as a yellow solid.[9]

  • Reduction to form the corresponding amine:

    • The nitro group of 4-(2-fluoro-4-nitrophenyl)morpholine is then reduced to an amine using a standard reducing agent like sodium dithionite.[9] This step is a common transformation in organic synthesis.

  • Amidination to form this compound Hydrochloride:

    • The resulting amine can then be reacted with an amidinating agent. A common method involves reacting the amine with cyanamide in the presence of hydrochloric acid to yield this compound hydrochloride.[10]

    • Self-Validation: The identity and purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data should be compared with literature values where available.

In Vitro Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of this compound derivatives against a target enzyme, such as a kinase.

Principle:

The assay measures the activity of the target enzyme in the presence and absence of the test compound. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined.

Materials:

  • Target enzyme (e.g., PI3Kα)

  • Substrate for the enzyme (e.g., ATP and a specific peptide or lipid substrate)

  • Buffer solution appropriate for the enzyme assay

  • This compound derivative (test compound) dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagent (e.g., a fluorescent or luminescent probe that measures product formation or substrate consumption)

  • 96-well or 384-well microplates

  • Plate reader capable of detecting the signal from the detection reagent

Step-by-Step Protocol:

  • Compound Preparation:

    • Prepare a stock solution of the this compound derivative in 100% DMSO.

    • Create a series of dilutions of the stock solution in the assay buffer to achieve the desired final concentrations for the dose-response curve.

  • Assay Setup:

    • In a microplate, add the assay buffer, the substrate, and the diluted test compound.

    • Include control wells:

      • Negative control (0% inhibition): Contains all components except the test compound (add vehicle, e.g., DMSO, instead).

      • Positive control (100% inhibition): Contains all components but with a known potent inhibitor of the enzyme.

      • Blank: Contains all components except the enzyme.

  • Enzyme Reaction:

    • Initiate the enzymatic reaction by adding the target enzyme to all wells (except the blank).

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Detection:

    • Stop the reaction (if necessary, depending on the detection method).

    • Add the detection reagent to all wells.

    • Incubate as required by the detection reagent manufacturer's instructions.

    • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis:

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_test_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a dose-response curve (e.g., a sigmoidal curve) to determine the IC50 value.

Causality and Self-Validation:

  • Rationale for Controls: The negative control establishes the baseline enzyme activity, while the positive control ensures the assay is sensitive to inhibition. The blank corrects for any background signal.

  • Dose-Response Curve: A clear dose-dependent inhibition provides confidence that the observed effect is due to the test compound.

  • Mechanism of Inhibition Studies: Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) by varying the substrate concentration.[11]

Data Presentation

The following table presents hypothetical IC50 values for a series of this compound derivatives against PI3Kα, illustrating how data from such screening can be organized.

Compound IDR1 GroupR2 GroupPI3Kα IC50 (nM)
M4C-001 HH>10,000
M4C-002 PhenylH850
M4C-003 4-FluorophenylH320
M4C-004 2,4-dichlorophenylH150
BKM-120 (Control) --44.6 ± 3.6[3]

Conclusion and Future Perspectives

This compound is a promising and versatile scaffold in medicinal chemistry. Its favorable physicochemical properties, coupled with the biological relevance of the morpholine and carboximidamide moieties, make it an attractive starting point for the development of novel therapeutic agents. While much of the current research focuses on more complex derivatives, the foundational role of the this compound core should not be underestimated. Future research should focus on the direct biological evaluation of a wider range of this compound analogs against various therapeutic targets. Elucidating the precise mechanism of action for its observed antimicrobial and antioxidant activities will be crucial.[10] Furthermore, leveraging this scaffold for the development of targeted covalent inhibitors by incorporating a reactive "warhead" could be a promising avenue for future drug discovery efforts. The continued exploration of this fascinating molecule is certain to yield new and valuable insights for the advancement of medicinal chemistry.

References

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Application Notes & Protocols: A Cell-Based Assay Cascade for Evaluating the Bioactivity of Morpholine-4-carboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals investigating novel chemical entities.

Introduction: Unveiling the Potential of Morpholine-4-carboximidamide

Morpholine is a versatile and privileged pharmacophore in medicinal chemistry, integral to the structure of numerous approved drugs.[1] Its presence can modulate pharmacokinetic properties and facilitate critical molecular interactions with biological targets.[1][2] The compound of interest, this compound, combines this valuable scaffold with a carboximidamide functional group, a guanidine-like moiety that suggests a potential for mimicking arginine and interacting with a range of enzymes and receptors.[3]

Preliminary research and the activities of analogous structures suggest that this compound and its derivatives may possess a wide spectrum of biological activities, including anti-inflammatory, enzyme inhibitory, cytotoxic, and antimicrobial effects.[4][5][6] Specifically, the structural similarity to known inhibitors of Nitric Oxide Synthase (NOS) presents a compelling hypothesis for its mechanism of action.[7]

To move from theoretical potential to empirical evidence, a systematic evaluation using physiologically relevant models is required. Cell-based assays offer a significant advantage over simple biochemical assays by providing insights into a compound's membrane permeability, potential for cellular toxicity, and its effect within a complex biological system.[8][9]

This document provides a comprehensive, tiered approach for characterizing the bioactivity of this compound. We present a cascade of validated cell-based assays, beginning with essential cytotoxicity screening, followed by primary assays targeting inflammation and nitric oxide production, and culminating in a secondary assay to elucidate the mechanism of action.

The Screening Cascade: A Strategic Approach

A tiered or cascaded screening approach is an efficient strategy to build a comprehensive biological profile of a test compound. This workflow prioritizes the early assessment of cytotoxicity to ensure that subsequent bioactivity data is not confounded by cell death. Positive "hits" from primary screening are then advanced to more specific, mechanism-of-action assays.

Screening_Cascade cluster_0 Initial Assessment cluster_2 Tier 2: Mechanism of Action (MoA) A Compound Preparation (this compound) B Protocol 1: Cytotoxicity Profiling (CC50) A->B Dose-response C Protocol 2: Anti-Inflammatory Assay (Cytokine Release - IC50) B->C Use non-toxic concentrations D Protocol 3: Nitric Oxide Production Assay (Griess Assay - IC50) B->D Use non-toxic concentrations E Protocol 4: NF-κB Pathway Inhibition (Reporter Assay - IC50) C->E If Anti-inflammatory activity is confirmed

Figure 1: A tiered workflow for evaluating this compound.

Foundational Analysis: Cytotoxicity Profiling

Scientific Rationale: Before assessing any specific biological function, it is imperative to determine the concentration range at which this compound is toxic to cells. Many compounds can inhibit cellular processes simply by inducing cell death.[10] By establishing a cytotoxicity profile and calculating the 50% cytotoxic concentration (CC50), subsequent functional assays can be designed using non-toxic concentrations, ensuring that observed effects are specific to the biological pathway being investigated and not an artifact of toxicity.[11] The MTT assay is a robust, colorimetric method that measures the metabolic activity of viable cells, providing a reliable proxy for cytotoxicity.[12]

Table 1: Summary of Proposed Cell-Based Assays

Assay (Protocol) Objective Cell Line Principle & Readout Key Parameter
1. Cytotoxicity Determine the concentration range causing cell death.HeLa or HEK293Metabolic reduction of MTT salt to formazan. Colorimetric (Absorbance @ 570 nm).CC50
2. Anti-Inflammatory Screen for inhibition of pro-inflammatory cytokine release.RAW 264.7LPS-induced TNF-α secretion measured by ELISA. Colorimetric (Absorbance @ 450 nm).IC50
3. Nitric Oxide Prod. Screen for inhibition of inducible nitric oxide synthase (iNOS) activity.RAW 264.7LPS/IFN-γ induced nitrite production measured by Griess Assay. Colorimetric (Absorbance @ 540 nm).IC50
4. NF-κB Pathway Investigate inhibition of the NF-κB signaling pathway.HEK293-NF-κB-LucTNF-α induced luciferase reporter gene expression. Luminescence (RLU).IC50

Tier 1: Primary Bioactivity Screening

Hypothesis 1: Anti-Inflammatory Activity

Scientific Rationale: The morpholine scaffold is present in many compounds with demonstrated anti-inflammatory properties.[1] A key event in inflammation is the activation of immune cells like macrophages, which, upon stimulation by agents such as bacterial lipopolysaccharide (LPS), release a cascade of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α).[13] This assay uses the murine macrophage cell line RAW 264.7 to model this response. By pre-treating cells with this compound before LPS stimulation, we can quantify its ability to suppress TNF-α production, a hallmark of anti-inflammatory activity.[14]

Hypothesis 2: Inhibition of Nitric Oxide (NO) Production

Scientific Rationale: The carboximidamide group is a structural alert for potential interaction with Nitric Oxide Synthase (NOS) enzymes.[7] The inducible isoform, iNOS, is upregulated in macrophages during inflammation and produces large, potentially cytotoxic amounts of nitric oxide (NO).[8][15] Overproduction of NO is a critical factor in the pathophysiology of various inflammatory diseases.[8] This assay measures the production of nitrite (NO₂⁻), a stable metabolite of NO, in the cell culture medium using the colorimetric Griess assay.[16] Inhibition of nitrite formation in LPS- and interferon-gamma (IFN-γ)-stimulated RAW 264.7 cells is a strong indicator of iNOS inhibition.[8]

Inflammatory_Pathway cluster_0 Cellular Signaling Cascade cluster_1 Nuclear Events cluster_2 Inflammatory Outputs LPS LPS / IFN-γ (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Compound Morpholine-4- carboximidamide IKK IKK Complex Compound->IKK Inhibits? NFkB_Active p50/p65 (Active NF-κB) Compound->NFkB_Active Inhibits? iNOS iNOS Expression Compound->iNOS Inhibits? MyD88->IKK NFkB_Inhib IκBα-p50/p65 (Inactive NF-κB) IKK->NFkB_Inhib NFkB_Inhib->NFkB_Active IκBα degradation Nucleus Nucleus NFkB_Active->Nucleus Translocation Transcription Gene Transcription NFkB_Active->Transcription Binds DNA TNF TNF-α Secretion (Protocol 2) Transcription->TNF Transcription->iNOS NO Nitric Oxide (NO) Production (Protocol 3) iNOS->NO

Figure 2: Simplified LPS-induced inflammatory pathway in macrophages.

Tier 2: Mechanism of Action (MoA) Elucidation

Scientific Rationale: If this compound demonstrates anti-inflammatory activity in Tier 1 assays, the next logical step is to investigate the underlying molecular mechanism. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory gene expression, including TNF-α and iNOS.[17] Therefore, it represents a high-priority target for MoA studies. An NF-κB reporter gene assay provides a specific and sensitive method to quantify the activity of this pathway.[17][18] A reduction in reporter signal in the presence of the compound would strongly suggest that its anti-inflammatory effects are mediated, at least in part, through the inhibition of NF-κB signaling.

Detailed Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.

Materials:

  • HeLa or HEK293 cells

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Cell culture grade)

  • Doxorubicin (positive control for toxicity)

  • 96-well flat-bottom cell culture plates

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2x concentration serial dilution of this compound in complete medium. Also prepare 2x solutions of vehicle control (e.g., 0.2% DMSO) and a positive control (e.g., Doxorubicin).

  • Treatment: Remove the medium from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells. Include vehicle control wells (cells + medium with vehicle) and untreated control wells (cells + medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the CC50 value.

Senior Application Scientist's Note: It is critical to ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells (except untreated controls) and is at a non-toxic level, typically ≤0.5%. This prevents the solvent itself from affecting cell viability.

Protocol 2: Anti-Inflammatory TNF-α Release Assay

Objective: To determine the IC50 of this compound for the inhibition of LPS-induced TNF-α secretion.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli (1 µg/mL stock)

  • This compound (use non-toxic concentrations determined in Protocol 1)

  • Dexamethasone (positive control for inhibition)

  • Human TNF-α ELISA Kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells at 5 x 10⁴ cells/well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours.

  • Pre-treatment: Prepare serial dilutions of the test compound and controls in medium. Add 50 µL of these dilutions to the cells. Incubate for 1-2 hours.

  • Stimulation: Add 50 µL of medium containing LPS to achieve a final concentration of 100 ng/mL. In negative control wells, add 50 µL of medium only.

    • Controls:

      • Negative Control: Cells + Medium (no LPS, no compound)

      • Vehicle Control: Cells + Vehicle + LPS

      • Positive Control: Cells + Dexamethasone + LPS

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell monolayer.

  • ELISA: Quantify the concentration of TNF-α in the supernatants according to the ELISA kit manufacturer's instructions.

Data Analysis:

  • Generate a standard curve from the TNF-α standards provided in the ELISA kit.

  • Calculate the TNF-α concentration for each sample.

  • Calculate the percent inhibition of TNF-α release for each compound concentration: % Inhibition = [1 - (TNFα_Sample - TNFα_NegCtrl) / (TNFα_VehicleCtrl - TNFα_NegCtrl)] * 100

  • Plot % Inhibition against the log of the compound concentration to determine the IC50 value.

Protocol 3: Nitric Oxide (NO) Production Griess Assay

Objective: To determine the IC50 of this compound for the inhibition of iNOS-mediated NO production.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • LPS (1 µg/mL stock) and recombinant murine Interferon-gamma (IFN-γ, 10 µg/mL stock)

  • This compound

  • L-NAME (N(G)-Nitro-L-arginine methyl ester) (positive control for inhibition)

  • Griess Reagent Kit (typically containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)

  • Sodium Nitrite (NaNO₂) for standard curve

  • 96-well plates

Procedure:

  • Cell Seeding and Pre-treatment: Follow steps 1 and 2 from Protocol 2.

  • Stimulation: Prepare a stimulation cocktail of LPS (final conc. 100 ng/mL) and IFN-γ (final conc. 10 ng/mL) in medium. Add this cocktail to the wells.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

  • Standard Curve: Prepare a serial dilution of sodium nitrite in culture medium (e.g., from 100 µM down to 0 µM). Add 50 µL of each standard to empty wells.

  • Griess Reaction: Add 50 µL of Sulfanilamide solution to all wells (samples and standards). Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of N-(1-naphthyl)ethylenediamine solution to all wells. Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop.

  • Readout: Measure absorbance at 540 nm within 30 minutes.

Data Analysis:

  • Plot the absorbance of the sodium nitrite standards vs. their concentration and generate a linear regression standard curve.

  • Use the standard curve equation to calculate the nitrite concentration in each sample.

  • Calculate the percent inhibition of NO production and determine the IC50 value as described in Protocol 2.

Protocol 4: NF-κB Reporter Assay

Objective: To determine if this compound inhibits the NF-κB signaling pathway.

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter construct

  • DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • Recombinant human TNF-α (stimulant, 10 µg/mL stock)

  • This compound

  • Bay 11-7082 (positive control for NF-κB inhibition)

  • Luciferase Assay System (e.g., Promega ONE-Glo™)

  • White, opaque 96-well plates suitable for luminescence

Procedure:

  • Cell Seeding: Seed 20,000 reporter cells per well in 100 µL of complete medium into a white, opaque 96-well plate. Incubate for 24 hours.

  • Pre-treatment: Pre-treat cells with serial dilutions of this compound or controls for 1-2 hours.

  • Stimulation: Stimulate the cells by adding TNF-α to a final concentration of 10 ng/mL.

  • Incubation: Incubate for 6-8 hours at 37°C, 5% CO₂.

  • Lysis and Readout: Equilibrate the plate and luciferase reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's protocol (this step typically combines cell lysis and substrate addition).

  • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measure luminescence using a microplate luminometer.

Data Analysis:

  • The readout is in Relative Light Units (RLU).

  • Calculate the percent inhibition of NF-κB activity and determine the IC50 value using the same formula as in Protocol 2, substituting TNF-α concentration with RLU.

Data Presentation and Interpretation

Quantitative data from these assays should be presented clearly. Dose-response curves are essential for visualizing the relationship between compound concentration and biological effect.

Table 2: Example Data for IC50/CC50 Determination

Compound Conc. (µM) Log [Conc.] % Viability (CC50) % Inhibition (IC50)
1002.008.298.5
301.4825.695.1
101.0051.382.3
30.4888.948.9
10.0097.420.1
0.3-0.5299.15.6
0 (Vehicle)-100.00.0
Calculated Value CC50 = 10.3 µM IC50 = 3.1 µM

A Selectivity Index (SI) can be calculated by dividing the cytotoxicity (CC50) by the bioactivity (IC50). A higher SI value (e.g., >10) is desirable, indicating that the compound's biological effect occurs at concentrations well below those that cause general cell toxicity.

References

  • Gao, H., et al. (2012). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. PLoS ONE, 7(1), e30522. [Link]
  • Meijer, K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry, 166, 259-265. [Link]
  • AXXAM. (n.d.).
  • Patil, K. R., et al. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology, 18(6), 277-286. [Link]
  • baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick. [Link]
  • NorthEast BioLab. (n.d.). Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]
  • Acosta-Elias, J., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(10), 2049. [Link]
  • Molecular Devices. (n.d.). Cell viability, cell proliferation, and cytotoxicity assays. Molecular Devices. [Link]
  • Gero, D. (2022). Cell-based screening for anti-inflammatory drugs with the premise of innate immune tolerance induction. Chemistry World Conference. [Link]
  • Poulos, T. L. (2014). Nitric Oxide Synthase and Structure-Based Inhibitor Design.
  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems. [Link]
  • Aziz, H., et al. (2020). Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. Monatshefte für Chemie - Chemical Monthly, 151, 445-458. [Link]
  • Dwivedi, A. R., et al. (2024). Biological activities of morpholine derivatives and molecular targets involved.
  • Kumar, P., & Narasimhan, B. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
  • Naim, M. J., et al. (2022). A review on pharmacological profile of Morpholine derivatives.

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Application Note: A Guide to the Enzyme Inhibition Kinetics of Morpholine-4-carboximidamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Imperative

In the landscape of modern drug discovery, the identification and characterization of novel enzyme inhibitors are paramount. Morpholine-derivatives have emerged as a versatile scaffold in medicinal chemistry, and the incorporation of a carboximidamide functional group introduces unique physicochemical properties.[1] This functional group is structurally analogous to a guanidine moiety, a common pharmacophore known to interact with a variety of biological targets.[2][3] Morpholine-4-carboximidamide and its derivatives, therefore, represent a promising class of compounds for targeting enzymes implicated in a range of pathologies.[1]

Understanding the kinetics of enzyme inhibition is not merely an academic exercise; it is a critical step in translating a promising compound into a viable therapeutic candidate. Kinetic analysis reveals the potency of an inhibitor (its affinity for the enzyme) and, crucially, its mechanism of action (how it interacts with the enzyme and its substrate). This information is indispensable for lead optimization, guiding medicinal chemists in the rational design of molecules with improved efficacy and specificity.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the enzyme inhibition kinetics of this compound derivatives. It moves beyond a simple recitation of steps to explain the underlying principles, ensuring that experimental design is both robust and insightful. We will focus on two key enzyme families, Arginase and Nitric Oxide Synthase (NOS) , as their natural substrate, L-arginine, contains a guanidinium group, making them logical and high-priority targets for this class of inhibitors.[4][5]

Theoretical Bedrock: Understanding Modes of Reversible Inhibition

Before embarking on experimental work, a firm grasp of enzyme kinetic theory is essential. Reversible inhibitors, which bind to enzymes through non-covalent interactions, are typically classified into four primary modes based on how they interact with the enzyme (E), the substrate (S), and the enzyme-substrate complex (ES).[6] The key kinetic parameters that define an enzyme's activity are the Michaelis constant (Km) , which reflects the substrate concentration at half-maximal velocity and is an inverse measure of the enzyme's affinity for its substrate, and the maximal velocity (Vmax) , the reaction rate when the enzyme is fully saturated with the substrate.[6][7]

  • Competitive Inhibition: The inhibitor binds only to the free enzyme's active site, directly competing with the substrate. This increases the apparent Km (more substrate is needed to achieve half Vmax) but does not change the Vmax, as the inhibition can be overcome by sufficiently high substrate concentrations.[8]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, with equal affinity for both the free enzyme and the enzyme-substrate complex. This binding event reduces the catalytic efficiency of the enzyme, lowering the Vmax without affecting the Km (substrate binding is unchanged).[6][8]

  • Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate (ES) complex, effectively trapping the substrate in the active site. This mode of inhibition reduces both the Vmax and the apparent Km.[8]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. This results in changes to both Vmax and Km. Non-competitive inhibition is a specific subtype of mixed inhibition where the binding affinities are equal.[9]

Distinguishing between these mechanisms is a primary goal of kinetic analysis.

Reversible Inhibition Mechanisms cluster_0 Enzyme States E E ES ES E->ES +S EI EI E->EI E->EI E->EI P E + P ES->P k_cat ESI ESI ES->ESI +I (Uncompetitive) ES->ESI ES->ESI +I note Non-competitive/Mixed inhibitors bind to both E and ES.

Caption: Modes of reversible enzyme inhibition.

Experimental Strategy: A Two-Phase Approach

A systematic investigation into a novel inhibitor follows a logical progression from initial screening to detailed mechanistic characterization.

Phase 1: Potency Determination (IC₅₀) The first step is to determine the inhibitor's potency by calculating its half-maximal inhibitory concentration (IC₅₀) . This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. It is a crucial metric for ranking and comparing the potency of different compounds in a series.

Phase 2: Mechanism of Action (Kᵢ and MoA) Once potent inhibitors are identified, the next phase delves into how they inhibit the enzyme. This involves determining the inhibition constant (Kᵢ) and the mode of inhibition. The Kᵢ is a more fundamental measure of inhibitor potency than the IC₅₀ because it is independent of substrate concentration.[10][11] This phase involves measuring enzyme activity across a matrix of varying substrate and inhibitor concentrations.

Experimental_Workflow A Compound Synthesis (this compound derivatives) B Phase 1: IC50 Determination (Single Substrate Concentration) A->B C Data Analysis: Dose-Response Curve B->C D Identify Potent Hits (Low IC50) C->D E Phase 2: Mechanistic Studies (Varying [S] and [I]) D->E F Data Analysis: Michaelis-Menten & Lineweaver-Burk Plots E->F G Determine Mode of Inhibition & Calculate Ki F->G H Structure-Activity Relationship (SAR) & Lead Optimization G->H

Caption: General workflow for inhibitor characterization.

Detailed Experimental Protocols

The following protocols are designed for a 96-well microplate format, suitable for medium- to high-throughput analysis.

Protocol 1: Arginase Inhibition Assay (Colorimetric)

This assay measures the activity of Arginase by quantifying the production of urea, one of its catalytic products.[12][13]

A. Reagents and Materials:

  • Recombinant Human Arginase-1

  • Arginase Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • L-Arginine (Substrate) Stock Solution (e.g., 500 mM in water)

  • MnCl₂ Solution (e.g., 10 mM)

  • Urea Detection Reagents (typically a mixture of acids and a chromogen like α-isonitrosopropiophenone or diacetyl monoxime that reacts with urea to produce a colored product)[13]

  • Test Compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Known Arginase Inhibitor (Positive Control, e.g., nor-NOHA)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at ~430-540 nm (wavelength depends on the specific urea reagent used)

B. Assay Procedure (IC₅₀ Determination):

  • Enzyme Activation: Prepare an Arginase working solution by diluting the enzyme in Assay Buffer containing MnCl₂. Incubate for 10-15 minutes at 37°C to ensure the manganese cofactor is loaded.

  • Compound Plating: Prepare serial dilutions of your test compounds in the assay buffer. Add a fixed volume (e.g., 10 µL) of each dilution to the wells of the 96-well plate.

  • Controls: Designate wells for:

    • 100% Activity Control: Add solvent vehicle (e.g., DMSO) instead of inhibitor.

    • Positive Control: Add a known inhibitor at a concentration expected to give >80% inhibition.

    • Blank (No Enzyme): Add assay buffer instead of enzyme.

  • Enzyme Addition: Add the activated Arginase working solution (e.g., 40 µL) to all wells except the blank. Mix gently and pre-incubate with the inhibitors for 15 minutes at 37°C.

  • Reaction Initiation: Prepare a substrate working solution by diluting the L-Arginine stock in assay buffer. The final concentration in the well should be at or near the Km of the enzyme (~1-5 mM).[14] Add the substrate solution (e.g., 50 µL) to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a fixed period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination & Color Development: Stop the reaction by adding the acidic urea reagent. This reagent typically denatures the enzyme and initiates the color-forming reaction with the urea product. Incubate as required by the reagent manufacturer (e.g., 60 minutes at 95°C).

  • Data Acquisition: Cool the plate to room temperature and measure the absorbance on a microplate reader.

Protocol 2: Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)

This assay quantifies the activity of NOS by measuring the accumulation of nitrite (NO₂⁻), a stable breakdown product of nitric oxide (NO).[15][16]

A. Reagents and Materials:

  • Recombinant Human nNOS, iNOS, or eNOS

  • NOS Assay Buffer (e.g., 50 mM HEPES, pH 7.4)

  • L-Arginine (Substrate) Stock Solution

  • NADPH Stock Solution

  • Required Cofactors: Calmodulin, CaCl₂, FAD, FMN, Tetrahydrobiopterin (BH₄)

  • Griess Reagent (typically Part A: Sulfanilamide in acid; Part B: N-(1-naphthyl)ethylenediamine in acid)[15]

  • Sodium Nitrite (for standard curve)

  • Test Compounds (this compound derivatives) in a suitable solvent

  • Known NOS Inhibitor (Positive Control, e.g., L-NAME)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 540 nm

B. Assay Procedure (IC₅₀ Determination):

  • Master Mix Preparation: Prepare a reaction master mix in the assay buffer containing L-Arginine (at a final concentration near Km), NADPH, and all necessary cofactors.

  • Compound Plating: Prepare and plate serial dilutions of test compounds and controls as described in the Arginase protocol.

  • Reaction Initiation: Add the reaction master mix to all wells. Initiate the reaction by adding a working solution of the NOS enzyme.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Nitrite Detection:

    • Add Griess Reagent Part A to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent Part B to each well and incubate for another 5-10 minutes. A purple/magenta color will develop.

  • Data Acquisition: Measure the absorbance at 540 nm.

  • Standard Curve: Concurrently, prepare a standard curve using known concentrations of sodium nitrite to convert absorbance values to nitrite concentrations.

Data Analysis and Interpretation

Accurate data analysis is critical to extracting meaningful kinetic parameters.

A. IC₅₀ Determination
  • Calculate Percent Inhibition:

    • Correct all readings by subtracting the average absorbance of the blank wells.

    • Calculate % Inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_100%_Activity))

  • Generate Dose-Response Curve: Plot % Inhibition versus the logarithm of the inhibitor concentration.

  • Fit the Data: Use non-linear regression analysis to fit the data to a sigmoidal dose-response equation (e.g., four-parameter logistic fit).[17] Software such as GraphPad Prism is ideal for this purpose. The IC₅₀ is one of the parameters derived from this fit.

B. Mechanism of Action (MoA) Analysis

To determine the MoA, the assay is run with a matrix of substrate concentrations (e.g., 0.5x to 10x Km) and several fixed inhibitor concentrations (e.g., 0x, 0.5x, 1x, and 2x IC₅₀).

  • Generate Michaelis-Menten Plots: For each inhibitor concentration, plot the initial reaction velocity (V₀) against the substrate concentration [S]. Visually inspect how the curves change in the presence of the inhibitor.

  • Generate Lineweaver-Burk Plots: For a clearer diagnosis of the inhibition mechanism, transform the data into a double reciprocal plot (Lineweaver-Burk plot): plot 1/V₀ (y-axis) versus 1/[S] (x-axis).[18][19] This linearizes the data, and the pattern of the lines for different inhibitor concentrations reveals the mechanism of inhibition.[8][20]

    • Competitive: Lines intersect on the y-axis.

    • Non-competitive: Lines intersect on the x-axis.

    • Uncompetitive: Lines are parallel.

    • Mixed: Lines intersect in the second quadrant (off-axes).

  • Calculate Kᵢ: The inhibition constant (Kᵢ) can be determined from the Lineweaver-Burk plot or, more accurately, by global non-linear fitting of the entire dataset to the appropriate inhibition model equation.[17][21] For a competitive inhibitor, Kᵢ can be calculated from the change in the apparent Km.

Data Presentation

Summarize the kinetic data in a clear, tabular format for easy comparison of multiple derivatives.

Table 1: Hypothetical Inhibition Data for this compound Derivatives against Arginase-1

Compound IDIC₅₀ (µM)Kᵢ (µM)Mode of Inhibition
Control N/AN/AN/A
nor-NOHA 0.20.11Competitive
MC-001 5.22.8Competitive
MC-002 15.816.1Non-competitive
MC-003 2.11.2Competitive

Trustworthiness: A Self-Validating System

To ensure the integrity and reproducibility of your results, every protocol must be a self-validating system.

  • Assay Validation: Before screening novel compounds, validate the assay using a known reference inhibitor. Key performance parameters like the Z-factor (a measure of assay robustness) should be determined and meet acceptable criteria (Z' > 0.5).

  • Enzyme Linearity: Confirm that the reaction rate is linear with respect to both time and enzyme concentration under the chosen assay conditions. All measurements must be taken during the initial velocity phase.[22]

  • Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve the compounds does not significantly affect enzyme activity. Include a solvent-only control.

  • Compound Interference: Test compounds for potential assay interference. For example, highly colored compounds can interfere with absorbance readings, and compounds that absorb light at the detection wavelength should be flagged. Run controls with the test compound in the absence of the enzyme.

By adhering to these principles of kinetic analysis and rigorous experimental design, researchers can confidently characterize the inhibitory properties of this compound derivatives, paving the way for their potential development as novel therapeutic agents.

References

  • Golebiowski, A., et al. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents.
  • Pergola, C., & Werz, O. (2020). Biological activities of guanidine compounds. ResearchGate.
  • Berlinck, R. G. S., et al. (2018). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. MDPI.
  • Golebiowski, A., et al. (2009). Biological activities of guanidine compounds. Taylor & Francis Online.
  • Wikipedia. (n.d.). Lineweaver–Burk plot. Wikipedia.
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy.
  • MedSchoolCoach. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. MedSchoolCoach.
  • Wang, H., et al. (2022). Biologically active guanidine alkaloids. ScienceOpen.
  • Cha, S. (1975). Mechanistic and kinetic studies of inhibition of enzymes. PubMed.
  • Microbe Notes. (2022). Lineweaver–Burk Plot. Microbe Notes.
  • MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. MedSchoolCoach.
  • Wu, G., & Morris, S. M. Jr. (1998). A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro. NIH.
  • Geng, P., et al. (2014). A method for identification of inhibition mechanism and estimation of Ki in in vitro enzyme inhibition study. ResearchGate.
  • Prajapati, A. S., et al. (2001). A novel colorimetric method for assaying arginase activity. PubMed.
  • University College London. (n.d.). Enzyme inhibitors. UCL.
  • Assay Genie. (n.d.). Arginase Activity Assay Kit (Colorimetric). Assay Genie.
  • Ali, M. (2022). Finding type of enzyme inhibition and Ki value by graphpad prism. YouTube.
  • Lu, C., et al. (2009). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI.
  • Dobrovolskaia, M. A., et al. (2008). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI.
  • Stone, W. L. (2016). Assays for Nitric Oxide Expression. ResearchGate.
  • Atas, M., et al. (2023). Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-State and Performance Parameters. MDPI.
  • Khan Academy. (n.d.). Basics of enzyme kinetics graphs. Khan Academy.
  • Khan Academy. (n.d.). An introduction to enzyme kinetics. Khan Academy.
  • Dräger, A., & Palsson, B. Ø. (2014). New types of experimental data shape the use of enzyme kinetics for dynamic network modeling. PubMed.
  • R Discovery. (n.d.). Enzyme Kinetics Research Articles. R Discovery.

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Application Note & Protocol: A Comprehensive Guide to the Synthesis of Morpholine-4-carboximidamide Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Morpholine-4-carboximidamide Hydrochloride

This compound hydrochloride (CAS No: 5638-78-8) is a guanidine derivative of significant interest in the fields of medicinal chemistry and organic synthesis. Structurally, it incorporates a morpholine ring, a common scaffold in drug discovery, and a carboximidamide (guanidine) functional group. The guanidinium group, being protonated under physiological conditions, is a key structural motif in numerous biologically active molecules, enabling critical interactions with biological targets.[1]

This compound serves as a versatile synthetic intermediate, primarily due to its guanidine-like structure which is conducive to nucleophilic substitution and coordination chemistry.[2] It has been effectively utilized in the construction of complex heterocyclic pharmacophores, such as those based on pyrazole and pyrimidine, which are foundational in the development of novel antiviral and antibacterial agents.[2] The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it highly suitable for a variety of applications in pharmaceutical and chemical research.[3]

This document provides a detailed, field-proven protocol for the synthesis of this compound hydrochloride, focusing on the direct guanylation of morpholine with cyanamide. It includes mechanistic insights, step-by-step procedures, safety protocols, and characterization guidelines to ensure a reproducible and reliable synthesis.

Compound Properties and Safety Data

A thorough understanding of the material's properties and hazards is critical before commencing any synthetic work.

Physical and Chemical Properties
PropertyValueReference
CAS Number 5638-78-8[3][4][5]
Molecular Formula C₅H₁₁N₃O·HCl[2][3]
Molecular Weight 165.62 g/mol [2]
Appearance White to off-white crystalline powder[3]
Melting Point 138-139 °C[5]
Solubility Soluble in water[2][3]
Storage Store under an inert atmosphere at room temperature or 2-8°C[5][6]
Safety and Handling Precautions

This compound hydrochloride is classified with the GHS07 pictogram (Warning) and requires careful handling.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Always handle this compound in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

    • Avoid inhalation of dust and direct contact with skin and eyes.

    • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

The primary reagents, morpholine and cyanamide, also present hazards. Morpholine is flammable and corrosive. Cyanamide is toxic and can polymerize exothermically. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Synthesis Overview and Mechanistic Insights

The synthesis of guanidines from amines is a cornerstone reaction in organic chemistry. The most direct and classical approach for preparing this compound involves the reaction of morpholine with cyanamide.[1][7]

Reaction Scheme

The overall reaction is as follows:

Morpholine + Cyanamide --(HCl)--> this compound hydrochloride
Mechanistic Rationale

The reaction proceeds via a nucleophilic addition mechanism. The key steps are:

  • Activation of Cyanamide: In the presence of an acid (HCl), the nitrile nitrogen of cyanamide is protonated. This protonation significantly increases the electrophilicity of the nitrile carbon atom.

  • Nucleophilic Attack: The secondary amine of the morpholine ring acts as a nucleophile, attacking the now highly electrophilic nitrile carbon of the activated cyanamide.

  • Proton Transfer & Tautomerization: A series of proton transfers occurs, leading to the formation of the stable guanidinium ion.

  • Salt Formation: The chloride ion (from HCl) acts as the counter-ion, resulting in the precipitation or crystallization of the final hydrochloride salt.

This acid-catalyzed pathway is efficient and is a common strategy for the guanylation of primary and secondary amines.[1][8]

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Final Product Morpholine Morpholine (Nucleophile) Intermediate Addition Intermediate Morpholine->Intermediate 2. Nucleophilic Attack Cyanamide Cyanamide ActivatedCyanamide Protonated Cyanamide (Enhanced Electrophile) Cyanamide->ActivatedCyanamide 1. Activation H_plus H⁺ (from HCl) Product This compound (Guanidinium Cation) Intermediate->Product 3. Proton Transfer FinalProduct This compound Hydrochloride Product->FinalProduct 4. Salt Formation Cl_minus Cl⁻

Caption: Reaction mechanism for the acid-catalyzed synthesis.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound hydrochloride from morpholine and a commercially available 50% aqueous cyanamide solution.

Reagents and Materials
Reagent / MaterialGrade / SpecificationSupplier Example
Morpholine≥99%, Reagent GradeSigma-Aldrich
Cyanamide Solution~50 wt. % in H₂OSigma-Aldrich
Hydrochloric Acid (HCl)37%, Certified ACSFisher Scientific
Isopropanol (IPA)Anhydrous, 99.5%VWR
Diethyl EtherAnhydrous, ≥99%Sigma-Aldrich
Round-bottom flask (250 mL)--
Magnetic stirrer and stir bar--
Ice/water bath--
Dropping funnel--
pH paper or pH meter--
Rotary evaporator--
Büchner funnel and filter flask--
Vacuum oven--
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, add morpholine (8.71 g, 0.1 mol) and 50 mL of isopropanol.

    • Scientist's Note: Isopropanol is chosen as the solvent to maintain homogeneity of the reactants and facilitate precipitation of the final hydrochloride salt.

  • Cooling: Place the flask in an ice/water bath and begin stirring. Cool the solution to 0-5 °C.

    • Scientist's Note: This reaction is exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent the formation of byproducts from cyanamide polymerization, and ensure safety.

  • Cyanamide Addition: Slowly add the 50% aqueous cyanamide solution (8.4 g, 0.1 mol of cyanamide) dropwise via the dropping funnel over a period of 30-45 minutes. Ensure the internal temperature does not exceed 10 °C during the addition.

    • Scientist's Note: A slow, controlled addition is paramount. A rapid addition can lead to a dangerous exotherm.

  • Acidification: After the cyanamide addition is complete, continue stirring the mixture at 0-5 °C. Prepare a solution of concentrated HCl (10 mL, ~0.12 mol) in 20 mL of cold isopropanol. Add this acidic solution dropwise to the reaction mixture over 30 minutes, again maintaining an internal temperature below 10 °C.

    • Scientist's Note: The addition of acid catalyzes the reaction and initiates the precipitation of the product as its hydrochloride salt. A slight excess of HCl ensures complete salt formation. The pH of the mixture should become strongly acidic (pH < 2).

  • Reaction Completion: Once the HCl addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the mixture stir at room temperature for an additional 12-16 hours to ensure the reaction goes to completion.

    • Scientist's Note: Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Product Isolation: A white precipitate should form during the reaction. Cool the slurry in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold isopropanol (2 x 20 mL) followed by two portions of cold diethyl ether (2 x 30 mL).

    • Scientist's Note: The isopropanol wash removes any unreacted starting materials or soluble impurities. The diethyl ether wash helps to displace the isopropanol and allows for faster drying of the product.

  • Drying: Dry the collected white solid in a vacuum oven at 40-50 °C overnight to a constant weight. The expected yield is typically in the range of 75-85%.

Workflow and Characterization

A systematic workflow ensures the successful synthesis and validation of the target compound.

Synthetic Workflow Diagram

G Start Reagents: Morpholine Cyanamide Soln. HCl / IPA Reaction Reaction (0°C to RT, 12h) Start->Reaction Crude Crude Product Reaction->Crude Precipitate Isolation Isolation (Filtration) Washing Washing (Cold IPA & Ether) Isolation->Washing Drying Drying (Vacuum Oven) Washing->Drying Pure Pure Product (>97%) Drying->Pure Crude->Isolation Analysis Characterization (NMR, IR, MS, MP) Pure->Analysis

Caption: Overall experimental workflow for synthesis and analysis.

Purification and Characterization
  • Purification: If required, the crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

    • ¹H NMR: To confirm the proton environments of the morpholine ring and the NH protons.

    • ¹³C NMR: To confirm the carbon skeleton.

    • FT-IR: To identify characteristic functional group vibrations (N-H, C=N, C-O-C).

    • Mass Spectrometry (ESI+): To confirm the molecular weight of the cation (m/z for C₅H₁₁N₃O).

    • Melting Point: To assess purity (compare with literature value of 138-139 °C).[5]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Degradation of cyanamide. 3. Product remains dissolved.1. Extend reaction time; confirm completion with TLC/LC-MS. 2. Use a fresh bottle of cyanamide solution. 3. Concentrate the filtrate under reduced pressure to induce further precipitation.
Oily or Gummy Product Presence of impurities or residual solvent.Triturate the product with a non-polar solvent like diethyl ether. If that fails, attempt recrystallization. Ensure product is thoroughly dried under vacuum.
Product is Off-Color (Yellow/Brown) 1. Reaction temperature was too high. 2. Impure starting materials.1. Maintain strict temperature control during additions. 2. Purify the product by recrystallization, possibly with activated charcoal.

References

  • Smolecule. (2023, August 15). Buy this compound hydrochloride | 5638-78-8.
  • Benchchem.
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  • Canadian Science Publishing. (1968). SYNTHESES OF SUBSTITUTED GUANIDINES. Canadian Journal of Chemistry, 46(18), 3051-3056. [Link]
  • Batey, R. A., et al. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • Google Patents. (2013).
  • Organic Syntheses. Diallylcyanamide. Org. Synth. 1927, 7, 20. [Link]
  • Society of Chemical Industry. (1956). Cyanamide Production Techniques. Journal of Applied Chemistry, 6(3), 97-104. [Link]
  • Google Patents. (2021). Method for synthesizing cyanamide. CN113200912A.
  • Google Patents. (2014).
  • National Institutes of Health. (2012). 4-Morpholinecarboxamidine. Acta Crystallographica Section E, 68(Pt 11), o3118. [Link]
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  • Google Patents. (2016). Synthetic method of moroxydine hydrochlofide. CN105481797A.

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Application Notes & Protocols: Leveraging Morpholine-4-carboximidamide for the Rational Design of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for potent and selective enzyme inhibitors remains a cornerstone of modern drug discovery. The Morpholine-4-carboximidamide scaffold has emerged as a particularly valuable building block, offering a unique convergence of desirable pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth exploration of this scaffold, elucidating the scientific principles behind its utility and presenting detailed protocols for its application. We dissect the dual roles of the morpholine moiety as a pharmacokinetic modulator and the carboximidamide group as a potent, charge-interactive pharmacophore. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a comprehensive framework for the rational design, synthesis, and biochemical evaluation of novel enzyme inhibitors based on this privileged structure.

Section 1: The this compound Scaffold: A Privileged Building Block

The efficacy of a small molecule inhibitor is not solely dependent on its ability to bind a target; its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile is equally critical. The this compound scaffold is a powerful starting point for inhibitor design precisely because it addresses both aspects through its distinct chemical components.

The Morpholine Moiety: A Pharmacokinetic Enhancer

The morpholine ring is a heterocyclic motif frequently incorporated into bioactive molecules to bestow favorable drug-like properties.[1][2] Its prevalence in approved pharmaceuticals is a testament to its utility.[3][4]

  • Physicochemical Properties : The morpholine ring strikes an advantageous balance between lipophilicity and hydrophilicity. The oxygen atom can act as a hydrogen bond acceptor, improving aqueous solubility, a common challenge for many organic scaffolds.[2]

  • Metabolic Stability : The cyclic ether structure is generally resistant to metabolic degradation compared to more labile functional groups, contributing to a longer biological half-life.[3]

  • pKa Modulation : The presence of the oxygen atom inductively withdraws electron density, reducing the basicity of the nitrogen atom compared to analogous structures like piperidine.[2] This results in a pKa value often closer to physiological pH, which can enhance cell permeability and solubility.[5]

  • Structural Role : In many inhibitors, particularly kinase inhibitors, the morpholine ring acts as a key "hinge-binder," forming crucial hydrogen bonds with the backbone of the enzyme's hinge region.[5]

The Carboximidamide (Guanidinium) Group: A Potent Pharmacophore

The carboximidamide functional group, C(=NH)N, is structurally analogous to the guanidinium group found in the amino acid arginine. This feature is central to its role in target engagement.

  • Arginine Mimicry : The guanidinium group is protonated at physiological pH, forming a delocalized positive charge. This allows it to form strong, bidentate hydrogen bonds and salt bridges with negatively charged residues like aspartate and glutamate in an enzyme's active site.[6] This ability to mimic arginine is a cornerstone of its utility in inhibitor design.[7]

  • High Basicity : The guanidine group is one of the strongest organic bases, ensuring it remains protonated and capable of electrostatic interactions within the biological environment.[8]

  • Target Interaction : This functional group is instrumental in the design of inhibitors for a wide range of enzymes, including arginase, proteases, and nitric oxide synthase, where it directly interacts with key catalytic or binding residues.[6][7]

Synergy: A Scaffold Combining Pharmacokinetics and Pharmacodynamics

The power of this compound lies in the synergistic combination of its two components. The morpholine ring provides a stable, synthetically tractable anchor with favorable pharmacokinetic properties, while the carboximidamide group serves as a high-affinity "warhead" for engaging the enzyme's active site. This duality allows researchers to optimize for potency and drug-likeness simultaneously.

Section 2: Design Principles for this compound-Based Inhibitors

A successful inhibitor design strategy begins with a clear understanding of the target and a logical workflow.

Target Selection: Identifying Amenable Enzymes

The carboximidamide group's mechanism of action strongly suggests a specific class of targets. Enzymes that recognize arginine or possess a well-defined pocket with acidic residues (Asp, Glu) are excellent candidates. Examples include:

  • Serine/Threonine and Tyrosine Kinases : Many kinases have conserved acidic residues in their active sites.[5][9]

  • Aspartic Proteases : Enzymes like BACE1 have catalytic aspartate residues that can be targeted.[5][10]

  • Metalloenzymes : Enzymes like arginase and urease, which have negatively charged species in their active sites, are viable targets.[6][11]

General Structure-Activity Relationship (SAR) Insights

While specific SAR is target-dependent, general principles can guide initial design. Modifications can be explored at several positions to optimize potency, selectivity, and physicochemical properties.

Modification SiteGeneral ApproachRationale & Potential OutcomeSupporting Examples
Carboximidamide Nitrogen Substitution with alkyl or aryl groups.Modulates basicity and steric interactions. Can be used to probe pocket depth and gain selectivity.[6]
Morpholine Ring Introduction of substituents (e.g., methyl).Can improve selectivity by exploiting subtle differences in the target's pocket, though it may alter the ring conformation.[5]
Linker between Scaffold & Other Moieties Varying linker length and composition (e.g., alkyl, ether).Optimizes the positioning of other pharmacophoric groups relative to the core scaffold to engage additional binding pockets.[12]
Addition of Aromatic/Heterocyclic Groups Appending groups to the core scaffold.Can introduce additional π-stacking, hydrophobic, or hydrogen bonding interactions to significantly increase potency.[13][14]
Workflow for Inhibitor Development

A structured approach, from initial concept to lead optimization, is crucial for efficient drug discovery.

G cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Optimization A Target Analysis (Identify key Asp/Glu residues) B In Silico Design (Docking of Scaffold) A->B C Chemical Synthesis (Library Generation) B->C D Primary Screen (IC50 Determination) C->D Purified Compounds E Mechanism of Action (Kinetic Studies) D->E F Selectivity Profiling (Off-target screening) E->F G SAR Analysis F->G Validated Hits H Lead Optimization (Improve Potency/ADME) G->H H->B Iterative Design Cycle

Caption: A rational workflow for developing enzyme inhibitors.

Section 3: Synthetic Protocols

The this compound scaffold is synthetically accessible. The following is a generalized protocol for the synthesis of derivatives.

General Synthesis of N-Substituted Morpholine-4-carboximidamides

This protocol describes a common method starting from morpholine and a cyanamide derivative, followed by reaction with an amine to form the substituted guanidine.

Step 1: Synthesis of Morpholine-4-carbonitrile

  • To a stirred solution of morpholine (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add cyanogen bromide (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Formation of the Chloroimidate Intermediate

  • Dissolve the morpholine-4-carbonitrile (1.0 eq) in anhydrous diethyl ether.

  • Bubble dry hydrogen chloride gas through the solution at 0 °C for 1-2 hours.

  • Seal the vessel and allow it to stand at 4 °C for 24 hours, during which a precipitate should form.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the chloroimidate salt.

Step 3: Guanidinylation

  • Suspend the chloroimidate salt (1.0 eq) in isopropanol.

  • Add the desired primary or secondary amine (R-NH2) (1.2 eq) and a non-nucleophilic base such as triethylamine (2.0 eq).

  • Heat the mixture to reflux for 4-8 hours.

  • Monitor the reaction by TLC.

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the final N-substituted this compound product.

Purification and Characterization
  • Purification : Flash column chromatography on silica gel is the most common method. The solvent system typically consists of a gradient of methanol in dichloromethane or ethyl acetate, often with a small amount of triethylamine (0.1-1%) to prevent the basic product from streaking on the silica.

  • Characterization : The identity and purity of the final compounds must be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR : To confirm the chemical structure.

    • Mass Spectrometry (MS) : To confirm the molecular weight.[11]

    • FTIR : To identify key functional groups (e.g., N-H, C=N stretches).[11]

Section 4: Biochemical Evaluation Protocols

Once synthesized, the inhibitory activity of the compounds must be rigorously quantified.

Protocol: Determination of IC₅₀ using a Generic Kinase Assay

The half-maximal inhibitory concentration (IC₅₀) is the most common metric for inhibitor potency. This protocol describes a typical luminescence-based kinase assay.

Principle: This assay measures the amount of ATP remaining after a kinase reaction. Low luminescence indicates high kinase activity (ATP consumed), while high luminescence indicates low kinase activity (ATP preserved due to inhibition).

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • Luminescent ATP detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Plating : Prepare serial dilutions of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is used, starting from 100 µM. Dispense a small volume (e.g., 100 nL) of each compound dilution into the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme/Substrate Addition : Prepare a master mix containing the kinase and its substrate in the assay buffer. Add this mix to all wells except the "no enzyme" control.

  • Initiate Reaction : Prepare an ATP solution in the assay buffer. Add this solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Michaelis constant (Km) for the enzyme.

  • Incubation : Incubate the plate at the optimal temperature for the enzyme (e.g., 30 °C or 37 °C) for a predetermined time (e.g., 60 minutes).

  • Detection : Add the luminescent ATP detection reagent according to the manufacturer's instructions. This reagent stops the kinase reaction and initiates the luminescence signal.

  • Read Plate : After a short incubation (e.g., 10 minutes), read the luminescence on a plate reader.

Data Analysis:

  • Normalize the data: Set the "no inhibitor" control as 100% activity and the "no enzyme" control as 0% activity.

  • Plot the % inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Protocol: Elucidating the Mechanism of Inhibition (MOA)

Determining whether an inhibitor is competitive, non-competitive, or uncompetitive provides crucial insight into its binding mode.[15]

Principle: This experiment involves measuring the initial reaction rates at various substrate and inhibitor concentrations. The effect of the inhibitor on the enzyme's kinetic parameters, Vmax (maximum velocity) and Km (substrate concentration at half-Vmax), reveals the mechanism of inhibition.[16]

Procedure:

  • Set up a matrix of reactions in a 96-well plate. The rows should correspond to different fixed concentrations of your inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀, 5x IC₅₀).

  • The columns should correspond to a range of substrate concentrations, typically spanning from 0.2x Km to 10x Km.

  • Run the enzymatic assay as described in 4.1, but instead of a fixed endpoint, measure the product formation (or substrate depletion) over a short period to determine the initial velocity (V₀) for each condition.

  • Plot V₀ versus substrate concentration [S] for each inhibitor concentration.

Data Analysis:

  • Fit each data series (at a fixed inhibitor concentration) to the Michaelis-Menten equation to determine the apparent Vmax and Km values.

  • Analyze how Vmax and Km change with increasing inhibitor concentration.

  • For a more visual representation, plot the data using a double reciprocal plot (Lineweaver-Burk plot: 1/V₀ vs 1/[S]). The pattern of line intersections is characteristic of the inhibition type.

G cluster_0 Competitive cluster_1 Non-competitive cluster_2 Uncompetitive A Inhibitor binds to Free Enzyme (E) Km increases, Vmax unchanged B Inhibitor binds to E or ES complex Km unchanged, Vmax decreases C Inhibitor binds to ES complex only Km decreases, Vmax decreases

Caption: Summary of classical enzyme inhibition mechanisms.

Data Interpretation: From IC₅₀ to Ki

While the IC₅₀ is a useful measure of potency, it is dependent on the experimental conditions (especially substrate concentration). The inhibition constant (Ki) is a true measure of the inhibitor's binding affinity and is independent of substrate concentration. For a competitive inhibitor, Ki can be calculated from the IC₅₀ using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [S]/Km)

Where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.

Section 5: In Silico Modeling and Validation

Computational tools are indispensable for modern inhibitor design, providing insights that can accelerate the design-test-optimize cycle.

Role of Molecular Docking

Molecular docking predicts the preferred orientation of an inhibitor when bound to a target enzyme.[11] This is particularly useful for:

  • Hypothesis Generation : Predicting how a this compound derivative might bind, for example, showing the guanidinium group interacting with an aspartate residue.

  • SAR Rationalization : Explaining why certain modifications increase or decrease potency based on their predicted interactions in the binding pocket.

  • Virtual Screening : Triaging a large virtual library of potential inhibitors to select the most promising candidates for synthesis.

A General Workflow for Molecular Docking
  • Protein Preparation : Obtain the 3D structure of the target enzyme (from PDB or homology modeling). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation : Generate a 3D conformation of the this compound derivative and assign appropriate charges.

  • Grid Generation : Define the binding site on the enzyme where the docking will be performed. This is typically centered on the known active site or a predicted allosteric site.

  • Docking Execution : Run the docking algorithm, which will systematically sample different poses (orientations and conformations) of the ligand within the defined grid.

  • Pose Analysis & Scoring : The algorithm will score the different poses based on a scoring function that estimates binding affinity. Analyze the top-scoring poses to identify key interactions (H-bonds, electrostatic, hydrophobic) and assess their chemical plausibility.

Section 6: Case Study - Targeting PI3K Kinases with Morpholine-Containing Inhibitors

The Phosphoinositide 3-kinase (PI3K) family is a critical set of enzymes in cell signaling, and their dysregulation is linked to cancer. Several potent PI3K inhibitors feature a morpholine ring.

  • ZSTK474 : This is a well-known pan-Class I PI3K inhibitor.[17] Structural studies have shown that one of its two morpholine groups is deeply embedded in the ATP-binding pocket and forms a crucial hydrogen bond with the hinge-region residue Val851.[5] This interaction is a classic example of the morpholine's role as a hinge-binder.

  • SAR of PI3K Inhibitors : Studies on ZSTK474 analogues have demonstrated that replacing the morpholine with groups that cannot form this key hydrogen bond leads to a significant loss of potency.[17] Conversely, modifying other parts of the molecule while retaining the hinge-binding morpholine has led to the development of inhibitors with varied isoform selectivity and improved properties.[13] This case study exemplifies the power of retaining the morpholine as a key pharmacophoric element while exploring other chemical space for optimization.

Section 7: Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and effective starting point for the development of enzyme inhibitors. Its unique combination of a pharmacokinetic-enhancing morpholine ring and a potent, charge-interactive carboximidamide group provides a powerful platform for rational drug design. The protocols and principles outlined in this guide offer a comprehensive framework for researchers to harness the potential of this scaffold. Future work will likely focus on incorporating this core into more complex molecules, such as multi-target-directed ligands and covalent inhibitors, to address complex diseases and combat drug resistance.

Section 8: References

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  • Sheikh, A. S., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Journal of Molecular Structure, 1292, 136153. [Link]

  • Akhand, A. A., et al. (2020). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 25(18), 4238. [Link]

  • Wang, X., et al. (2018). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules, 23(10), 2465. [Link]

  • Zhang, T., et al. (2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 62(14), 6587-6603. [Link]

  • Das, D., & Gong, Y. D. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 108-126. [Link]

  • Jamil, S., et al. (2024). Exploration of morpholine-thiophene hybrid thiosemicarbazones for the treatment of ureolytic bacterial infections via targeting urease enzyme: Synthesis, biochemical screening and computational analysis. Frontiers in Chemistry, 12, 1403127. [Link]

  • Gao, J., et al. (2023). Design, Synthesis and Biological Evaluation of FABP4/5 Inhibitors Based on Quinoline Scaffold. Chinese Journal of Organic Chemistry, 43(2), 636-645. [Link]

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(5), 1193. [Link]

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Application and Protocol Guide for a Novel Antimicrobial Agent: Morpholine-4-carboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Growing Need for Novel Antimicrobial Agents

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In response, pharmaceutical research has intensified its focus on discovering and developing new chemical entities with potent antimicrobial properties.[1] Among these, compounds featuring a morpholine nucleus have garnered significant interest due to their versatile pharmacological activities.[2] The morpholine ring, a privileged pharmacophore, is known to enhance the potency and modulate the pharmacokinetic properties of various lead compounds.[2] This guide focuses on Morpholine-4-carboximidamide and its derivatives, a class of compounds that has shown promise in preliminary studies for their potential biological activities, including antimicrobial effects.[3][4]

This document provides a comprehensive set of protocols for the systematic evaluation of the in vitro antimicrobial activity of this compound compounds. The methodologies detailed herein are grounded in internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific rigor and reproducibility.[5][6][7] The protocols are designed for researchers, scientists, and drug development professionals engaged in the crucial task of identifying and characterizing new antimicrobial agents.

Mechanism of Action: A Working Hypothesis

While the precise mechanism of action for this compound compounds is still under investigation, their structural similarity to other biologically active molecules offers some clues. The morpholine moiety can participate in various lipophilic and hydrophilic interactions, potentially enhancing the compound's ability to cross biological membranes.[8] The carboximidamide functional group, a bioisostere of a peptide bond, may enable these compounds to interact with microbial enzymes or other vital cellular components, disrupting essential metabolic pathways.[3] Further research is necessary to elucidate the specific molecular targets.

Core Antimicrobial Susceptibility Testing (AST) Protocols

A tiered approach is recommended for evaluating the antimicrobial activity of novel compounds. This typically begins with a primary screening assay to determine the presence or absence of activity, followed by quantitative methods to determine the potency of the compound. Finally, time-kill kinetic studies can provide insights into the pharmacodynamics of the agent.

I. Primary Screening: Agar Well Diffusion Assay

The agar well diffusion method is a widely used and cost-effective technique for the initial screening of antimicrobial compounds.[9][10] This method provides qualitative data on the effectiveness of a substance against a specific microorganism by measuring the zone of growth inhibition.[10]

Principle: The test compound diffuses from a well through a solidified agar medium that has been uniformly inoculated with a target microorganism. If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear zone around the well. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[11]

Step-by-Step Protocol:

  • Preparation of Media and Inoculum:

    • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving.

    • Cool the MHA to 45-50°C in a water bath.

    • Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12] This is achieved by suspending colonies from a fresh (18-24 hour) culture plate in sterile saline or broth and adjusting the turbidity.[13]

    • Pour the molten MHA into sterile Petri dishes to a uniform depth and allow it to solidify.

    • Using a sterile cotton swab, evenly inoculate the entire surface of the MHA plates with the standardized inoculum.

  • Well Preparation and Sample Application:

    • Using a sterile cork borer (6-8 mm in diameter), punch wells into the agar.[9][14]

    • Carefully add a defined volume (e.g., 50-100 µL) of the this compound compound solution (at a known concentration) into each well.[11] A negative control (solvent used to dissolve the compound) and a positive control (a standard antibiotic) should be included on each plate.

  • Incubation and Interpretation:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters. The presence of a clear zone indicates antimicrobial activity.

Diagram of the Agar Well Diffusion Workflow:

AgarWellDiffusion cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Inoculum Standardize Microbial Inoculum (0.5 McFarland) Inoculate Inoculate Agar Surface Inoculum->Inoculate MHA_Plate Prepare Mueller-Hinton Agar Plate MHA_Plate->Inoculate Create_Well Create Well in Agar Inoculate->Create_Well Add_Compound Add Test Compound to Well Create_Well->Add_Compound Incubate Incubate Plate (18-24h, 37°C) Add_Compound->Incubate Measure_Zone Measure Zone of Inhibition Incubate->Measure_Zone

Caption: Workflow for the Agar Well Diffusion Assay.

II. Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16] The MIC is the lowest concentration of the compound that inhibits the visible growth of a microorganism after a specified incubation period.[15] This method is considered a gold standard for susceptibility testing.[16]

Principle: Serial dilutions of the this compound compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. After incubation, the wells are examined for visible signs of growth (turbidity).[13]

Step-by-Step Protocol:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound compound in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.[15][17] For example, add 100 µL of CAMHB to wells 2 through 12. Add 200 µL of the highest concentration of the compound to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue the serial dilution down to the desired final concentration.

  • Inoculum Preparation and Inoculation:

    • Prepare a standardized inoculum of the test microorganism as described for the agar well diffusion assay.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[13]

    • Inoculate each well (except the sterility control) with the prepared inoculum. The final volume in each well should be uniform (e.g., 100 µL).

  • Controls:

    • Growth Control: A well containing CAMHB and the inoculum but no antimicrobial agent.[15]

    • Sterility Control: A well containing only CAMHB to check for contamination.[15]

  • Incubation and Interpretation:

    • Incubate the microtiter plate at 35-37°C for 16-20 hours.[16]

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[13]

Diagram of the Broth Microdilution Workflow:

BrothMicrodilution cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Compound_Dilutions Prepare Serial Dilutions of Test Compound in Plate Inoculate_Plate Inoculate Wells with Microorganism Compound_Dilutions->Inoculate_Plate Inoculum_Prep Prepare Standardized Inoculum Inoculum_Prep->Inoculate_Plate Incubate Incubate Plate (16-20h, 37°C) Inoculate_Plate->Incubate Determine_MIC Visually Determine MIC (Lowest Concentration with No Growth) Incubate->Determine_MIC

Caption: Workflow for Broth Microdilution MIC Determination.

III. Pharmacodynamic Evaluation: Time-Kill Kinetics Assay

The time-kill kinetics assay provides valuable information about the rate and extent of bacterial killing over time when exposed to an antimicrobial agent.[18] This assay helps to determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth).[19]

Principle: A standardized bacterial inoculum is exposed to various concentrations of the this compound compound in a liquid growth medium. At specific time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).[10][18]

Step-by-Step Protocol:

  • Preparation:

    • Determine the MIC of the this compound compound against the test organism beforehand.[18]

    • Prepare a standardized inoculum of the test organism in the mid-logarithmic phase of growth.

    • Prepare test tubes with CAMHB containing the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC) and a growth control tube without the compound.

  • Inoculation and Sampling:

    • Inoculate each tube with the prepared inoculum to a final concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

    • Immediately after inoculation (time 0) and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), remove an aliquot from each tube.[18]

  • Quantification of Viable Bacteria:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).[18]

    • Plate a known volume of the appropriate dilutions onto Tryptic Soy Agar (TSA) plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the colonies on plates that yield between 30 and 300 colonies and calculate the CFU/mL for each time point.[18]

  • Data Analysis and Interpretation:

    • Plot the log₁₀ CFU/mL against time for each concentration of the test compound and the growth control.

    • A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[19] A bacteriostatic effect is characterized by the inhibition of growth without a significant reduction in the bacterial count.

Diagram of the Time-Kill Kinetics Assay Workflow:

TimeKillAssay cluster_sampling Sampling Over Time cluster_quantification Quantification cluster_analysis Analysis Start Start: Standardized Inoculum + Test Compound at Various MIC Multiples T0 Time 0 T1 Time 1h T2 Time 2h T4 Time 4h T8 Time 8h T24 Time 24h Serial_Dilution Serial Dilution T0->Serial_Dilution Aliquots T1->Serial_Dilution T2->Serial_Dilution T4->Serial_Dilution T8->Serial_Dilution T24->Serial_Dilution Plating Plating on Agar Serial_Dilution->Plating Incubation Incubation Plating->Incubation Colony_Count Colony Counting (CFU/mL) Incubation->Colony_Count Plot_Data Plot log10 CFU/mL vs. Time Colony_Count->Plot_Data Interpret Interpret as Bactericidal or Bacteriostatic Plot_Data->Interpret

Caption: Workflow for the Time-Kill Kinetics Assay.

Data Presentation and Interpretation

To facilitate the comparison of results, all quantitative data should be summarized in clearly structured tables.

Table 1: Example Data Summary for Agar Well Diffusion Assay

Test Compound (Concentration)Test OrganismZone of Inhibition (mm)
This compound (1 mg/mL)Staphylococcus aureus ATCC 2592318
This compound (1 mg/mL)Escherichia coli ATCC 2592215
Vancomycin (30 µg/mL) - Positive ControlStaphylococcus aureus ATCC 2592322
Gentamicin (10 µg/mL) - Positive ControlEscherichia coli ATCC 2592225
DMSO - Negative ControlStaphylococcus aureus ATCC 259230
DMSO - Negative ControlEscherichia coli ATCC 259220

Table 2: Example Data Summary for Broth Microdilution (MIC) Assay

Test CompoundTest OrganismMIC (µg/mL)
This compoundStaphylococcus aureus ATCC 2592316
This compoundEscherichia coli ATCC 2592232
This compoundPseudomonas aeruginosa ATCC 27853>128
VancomycinStaphylococcus aureus ATCC 259231
GentamicinEscherichia coli ATCC 259220.5

Table 3: Example Data Summary for Time-Kill Kinetics Assay (log₁₀ CFU/mL)

Time (hours)Growth Control0.5x MIC1x MIC2x MIC4x MIC
05.705.725.715.695.70
16.305.685.454.803.95
27.155.755.103.902.80
48.505.804.202.60<2.00
89.205.903.10<2.00<2.00
249.506.10<2.00<2.00<2.00

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro characterization of the antimicrobial activity of this compound compounds. By adhering to these standardized methods, researchers can generate reliable and comparable data that is essential for the progression of these compounds through the drug discovery pipeline. Further studies should focus on elucidating the mechanism of action, evaluating the potential for resistance development, and assessing the in vivo efficacy and safety of the most promising candidates. The systematic application of these protocols will be instrumental in determining the therapeutic potential of this novel class of antimicrobial agents.

References

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  • Bonomo, M. G., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 249, 116202. [Link]
  • Acharya, T. (2013).
  • Harrison, T. G., et al. (2021). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Journal of Medical Microbiology, 70(10). [Link]
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  • Pasupuleti, V. R., et al. (2017). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. Foods, 6(10), 87. [Link]
  • Ghedini, E., et al. (2021). Synthesis and Antimicrobial Evaluation of Bis-morpholine Triazine Quaternary Ammonium Salts. ChemMedChem, 16(20), 3172-3176. [Link]
  • Clinical and Laboratory Standards Institute. (2023). Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed. CLSI supplement M100. [Link]
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Application Notes and Protocols for the Scale-up Synthesis of Morpholine-4-carboximidamide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Preclinical Imperative for Morpholine-4-carboximidamide

This compound is a guanidine-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential as a scaffold in drug discovery. The guanidine moiety is a common feature in a variety of biologically active molecules, known for its ability to participate in hydrogen bonding and electrostatic interactions with biological targets. As a derivative of morpholine, a privileged structure in drug development, this compound presents a unique combination of physicochemical properties.

The progression of a promising compound from discovery to clinical trials necessitates a robust and scalable synthetic route to produce the quantities required for extensive preclinical evaluation.[1] These studies, which include pharmacology, toxicology, and ADME (absorption, distribution, metabolism, and excretion) profiling, are critical for establishing a compound's safety and efficacy profile before human trials can be initiated. A well-defined and reproducible synthesis is therefore not merely a matter of chemical convenience but a foundational pillar of the entire drug development program.[2][3]

This document provides a detailed guide to the scale-up synthesis of this compound, designed to meet the demands of preclinical research. We will delve into the rationale behind the chosen synthetic strategy, provide step-by-step protocols for both laboratory and scale-up production, and outline the necessary analytical quality control measures to ensure the purity and identity of the final compound.

Synthetic Strategy: A Robust and Scalable Approach

The synthesis of guanidines from amines is a well-established transformation in organic chemistry, with numerous methods available.[4][5] Common approaches include the use of cyanamide, S-methylisothioureas, or pyrazole-1-carboxamidines as guanylating agents.[6] For the scale-up synthesis of this compound, we have selected a two-step approach starting from O-methylisourea sulfate and morpholine. This method, adapted from established literature procedures, offers several advantages for preclinical production:

  • High Yield and Purity: The reaction proceeds in high yield, minimizing the need for extensive purification of the final product.[7]

  • Commercially Available Starting Materials: Both O-methylisourea sulfate and morpholine are readily available from commercial suppliers, ensuring a secure supply chain for larger-scale production.

  • Favorable Safety Profile of Reagents: While all chemical reactions require careful handling, this route avoids the use of highly toxic or explosive reagents, a critical consideration for process safety.

  • Scalability: The reaction conditions are amenable to scale-up, with straightforward workup procedures.

The overall synthetic transformation is depicted below:

G cluster_0 Step 1: Guanylation cluster_1 Step 2: Deprotonation O-methylisourea_sulfate O-methylisourea sulfate Intermediate_Salt Morpholine-4-carboxamidinium sulfate O-methylisourea_sulfate->Intermediate_Salt Reflux Morpholine Morpholine Morpholine->Intermediate_Salt Final_Product This compound Intermediate_Salt->Final_Product NaOH Sodium Hydroxide NaOH->Final_Product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Part 1: Laboratory-Scale Synthesis (5-10 g)

This protocol is suitable for initial laboratory synthesis and characterization.

Materials:

  • O-methylisourea sulfate

  • Morpholine

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Step 1: Synthesis of Morpholine-4-carboxamidinium sulfate.

    • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine O-methylisourea sulfate (1 equivalent) and morpholine (2 equivalents).

    • Heat the reaction mixture to reflux with stirring. The methanol formed during the reaction will begin to distill off.

    • Continue refluxing for 2-3 hours, or until the reaction is complete as monitored by TLC (Thin Layer Chromatography).

    • Allow the reaction mixture to cool to room temperature. The product, Morpholine-4-carboxamidinium sulfate, will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash with a small amount of cold diethyl ether. The crude salt can be used directly in the next step.

  • Step 2: Deprotonation to this compound.

    • Dissolve the crude Morpholine-4-carboxamidinium sulfate (1 equivalent) in a minimal amount of deionized water in a beaker placed in an ice bath.

    • While stirring, slowly add a solution of sodium hydroxide (2 equivalents) in deionized water dropwise, maintaining the temperature below 10 °C.

    • Once the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1 hour.

    • Transfer the aqueous solution to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

    • The resulting solid is this compound. A yield of approximately 94% can be expected.[7]

Part 2: Scale-up Synthesis Protocol (100-500 g)

This protocol outlines the key considerations and modifications for scaling up the synthesis of this compound.

Equipment:

  • Jacketed glass reactor (10-20 L) with overhead stirring, reflux condenser, and temperature probe

  • Addition funnel

  • Large separatory funnel or extraction vessel

  • Nutsche filter or large Buchner funnel for filtration

  • Recirculating chiller/heater for temperature control

  • Vacuum oven for drying

Procedure:

  • Step 1: Synthesis of Morpholine-4-carboxamidinium sulfate (Scale-up).

    • Charge the jacketed reactor with O-methylisourea sulfate (1 equivalent) and morpholine (2 equivalents).

    • Start the overhead stirrer to ensure good mixing.

    • Heat the reactor jacket using the recirculating heater to bring the reaction mixture to a gentle reflux. Monitor the internal temperature.

    • The reaction is exothermic, so careful temperature control is crucial. The rate of heating should be controlled to maintain a steady reflux.

    • Continue the reflux for 3-4 hours. Monitor the reaction progress by taking small aliquots for TLC or HPLC analysis.

    • Once the reaction is complete, cool the reactor to room temperature. The product will precipitate.

    • Filter the solid product using a Nutsche filter and wash with a minimal amount of cold technical-grade diethyl ether.

  • Step 2: Deprotonation and Isolation (Scale-up).

    • In a separate vessel, prepare a solution of sodium hydroxide (2 equivalents) in deionized water. Cool this solution to below 10 °C.

    • Add the filtered Morpholine-4-carboxamidinium sulfate to the jacketed reactor and add a sufficient amount of deionized water to create a stirrable slurry. Cool the reactor jacket to 0-5 °C.

    • Slowly add the cold sodium hydroxide solution to the reactor via an addition funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Transfer the reaction mixture to a large extraction vessel.

    • Extract the aqueous phase with a suitable solvent such as dichloromethane or ethyl acetate (3 x 2 L for a 500 g scale). Diethyl ether is less ideal for large-scale extractions due to its high volatility and flammability.

    • Combine the organic extracts and wash with brine (saturated NaCl solution) to aid in phase separation.

    • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the solvent on a large-scale rotary evaporator.

    • The crude product can be purified by crystallization. A suitable solvent system for crystallization is acetonitrile or a mixture of isopropanol and heptane.[7]

    • Dry the purified crystals in a vacuum oven at a temperature below 40 °C to a constant weight.

G cluster_0 Synthesis Workflow Start Starting Materials (O-methylisourea sulfate, Morpholine) Step1 Step 1: Guanylation (Jacketed Reactor, Reflux) Start->Step1 Filtration1 Filtration & Washing (Nutsche Filter) Step1->Filtration1 Step2 Step 2: Deprotonation (Controlled Temperature Addition of NaOH) Filtration1->Step2 Extraction Workup & Extraction Step2->Extraction Drying Drying of Organic Phase Extraction->Drying Concentration Solvent Removal (Rotary Evaporator) Drying->Concentration Purification Crystallization Concentration->Purification FinalDrying Final Product Drying (Vacuum Oven) Purification->FinalDrying QC Quality Control Analysis FinalDrying->QC End Final Product: This compound QC->End

Sources

Application Notes & Protocols: Strategic Development of Prodrugs Utilizing the Morpholine-4-carboximidamide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Abstract: This guide provides a comprehensive framework for the design, synthesis, and evaluation of prodrugs based on the Morpholine-4-carboximidamide scaffold. The morpholine ring is a privileged structure in medicinal chemistry, frequently incorporated to enhance pharmacokinetic properties such as solubility and metabolic stability.[1][2][3] The carboximidamide (guanidine) moiety offers a versatile chemical handle that can be engineered for targeted enzymatic cleavage, enabling controlled release of a parent drug.[4][5] By combining these two components, researchers can develop sophisticated prodrugs designed for enhanced therapeutic efficacy and reduced off-target effects. These application notes detail the underlying scientific rationale, step-by-step protocols for synthesis and bio-evaluation, and expert insights into the critical parameters that govern the success of this prodrug strategy.

Introduction: The Rationale for the this compound Scaffold in Prodrug Design

The Prodrug Concept: Overcoming Pharmaceutical Hurdles

The prodrug approach is a well-established strategy in drug discovery to overcome undesirable physicochemical or pharmacokinetic properties of a pharmacologically active parent molecule.[6][7] Prodrugs are inactive precursors that undergo biotransformation in the body to release the active drug. This strategy can be employed to improve solubility, increase metabolic stability, enhance permeability, minimize toxicity, and achieve site-specific drug delivery.[8]

The Morpholine Moiety: A "Privileged" Pharmacophore

The morpholine ring is a heterocyclic motif frequently found in approved drugs and clinical candidates.[9] Its inclusion is often a strategic choice to modulate key drug-like properties.[3] The oxygen atom can act as a hydrogen bond acceptor, while the saturated ring structure improves metabolic stability compared to more labile aromatic systems. Critically, the morpholine moiety often imparts favorable aqueous solubility and a desirable ADME (Absorption, Distribution, Metabolism, and Excretion) profile to the parent molecule.[1][10]

The Carboximidamide (Guanidine) Group: A Versatile Functional Group for Prodrug Linkages

The guanidine group, of which carboximidamide is a derivative, is a strongly basic functional group that is protonated under physiological pH.[11] This feature allows it to engage in strong electrostatic and hydrogen-bonding interactions with biological targets, particularly those containing phosphate or carboxylate residues.[4] In a prodrug context, the carboximidamide linkage can be designed to be stable chemically but susceptible to cleavage by specific enzymes, making it an excellent candidate for controlled-release systems.[12]

Synergistic Advantages: Combining Morpholine and Carboximidamide

The combination of the morpholine ring and a carboximidamide linker creates a powerful scaffold for prodrug design. This approach allows for the attachment of a parent drug (e.g., containing a carboxylic acid, hydroxyl, or amine group) via a linkage that is designed for enzymatic cleavage. The morpholine component serves to enhance the overall solubility and pharmacokinetic profile of the prodrug, while the carboximidamide group provides the trigger for drug release.

Design Principles and Synthesis Strategies

General Design Considerations

The core concept involves linking a parent drug (often containing a nucleophilic group like a carboxylic acid) to the this compound scaffold. The stability and cleavage kinetics of the resulting bond are critical design parameters, dictated by the specific chemistry used for the linkage.

A generic representation of the prodrug construct.
Protocol: General Synthesis of a this compound Prodrug

This protocol outlines a representative synthesis for coupling a carboxylic acid-containing parent drug to the this compound scaffold.

Objective: To synthesize an amide-linked prodrug from a parent drug containing a carboxylic acid.

Materials:

  • Morpholine-4-carboxamidine hydrobromide[13]

  • Parent Drug with Carboxylic Acid (Drug-COOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., EDC/HOBt)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., Ethyl Acetate/Hexanes, DCM/Methanol)

Step-by-Step Methodology:

  • Activation of the Parent Drug:

    • Dissolve the Parent Drug-COOH (1.0 eq) and NHS (1.1 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 eq) dissolved in a small amount of anhydrous THF dropwise to the solution.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-6 hours.

    • A white precipitate (dicyclohexylurea, DCU) will form. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Coupling Reaction:

    • In a separate flask, dissolve Morpholine-4-carboxamidine hydrobromide (1.2 eq) in anhydrous THF and add TEA (2.5 eq) to neutralize the hydrobromide salt and act as a base. Stir for 15 minutes.

    • Filter the DCU precipitate from the activated ester solution.

    • Add the filtered activated ester solution to the Morpholine-4-carboxamidine solution.

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the formation of the product by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, filter any remaining solids.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the crude residue in a suitable solvent like Ethyl Acetate.

    • Wash the organic layer sequentially with 5% NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient to yield the final prodrug.

  • Characterization:

    • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Causality Behind Choices:

  • DCC/NHS: This is a standard and efficient method for forming an active ester from a carboxylic acid, which is more reactive towards amines than the free acid, minimizing side reactions.[14]

  • Anhydrous Conditions: Amide coupling reagents like DCC are sensitive to water, which can hydrolyze the activated intermediate and reduce yield.

  • Base (TEA): The base is crucial to deprotonate the morpholine-4-carboxamidine hydrobromide, freeing the nucleophilic amine group to attack the activated ester.

workflow start Start: Drug-COOH + Morpholine-4-carboxamidine activate Step 1: Activate Carboxylic Acid (e.g., DCC/NHS) start->activate couple Step 2: Couple with Scaffold (Base, Anhydrous Solvent) activate->couple workup Step 3: Aqueous Work-up (Wash, Extract) couple->workup purify Step 4: Purify (Column Chromatography) workup->purify characterize Step 5: Characterize (NMR, MS) purify->characterize end_node End: Purified Prodrug characterize->end_node

General workflow for prodrug synthesis.

Bioactivation: Mechanisms of Drug Release

The lability of the prodrug and its conversion to the active form are governed by its susceptibility to enzymatic action. The primary enzymes responsible for the metabolism of such prodrugs are carboxylesterases and cytochrome P450s.[6]

Mechanism 1: Carboxylesterase (CES)-Mediated Hydrolysis

Human carboxylesterases (CES1 and CES2) are serine hydrolases abundant in the liver, intestine, and blood.[15] They are responsible for the hydrolysis of a wide range of ester, amide, and carbamate-containing drugs.[16][17] A prodrug linked via an amide or ester bond adjacent to the carboximidamide scaffold can be a substrate for these enzymes, leading to efficient release of the parent drug.[8]

Prodrug Morpholine-Scaffold-Linker-Drug Enzyme Carboxylesterase (CES) Prodrug->Enzyme Enzymatic Hydrolysis ActiveDrug Active Parent Drug Enzyme->ActiveDrug Byproduct Scaffold-Linker Metabolite Enzyme->Byproduct

Carboxylesterase (CES)-mediated prodrug activation.
Mechanism 2: Cytochrome P450 (CYP)-Mediated Oxidation

The cytochrome P450 (CYP) superfamily of enzymes are major players in Phase I drug metabolism, primarily catalyzing oxidative reactions.[18] The morpholine ring itself or adjacent alkyl linkers can be sites of CYP-mediated oxidation (e.g., N-dealkylation or C-hydroxylation).[10][19][20] This initial oxidation can trigger a cascade of electronic rearrangements, leading to the cleavage of the linker and release of the active drug. This mechanism is particularly relevant for prodrugs where the linker is designed to be self-immolative upon oxidation.[21]

Prodrug Morpholine-Scaffold-Linker-Drug CYP450 CYP450 Enzyme (e.g., CYP3A4) Prodrug->CYP450 Oxidation (NADPH, O₂) OxidizedIntermediate Oxidized Intermediate CYP450->OxidizedIntermediate ActiveDrug Active Parent Drug OxidizedIntermediate->ActiveDrug Spontaneous Cleavage Byproduct Scaffold-Linker Metabolite OxidizedIntermediate->Byproduct

CYP450-mediated oxidative prodrug activation.

In Vitro Evaluation: Protocols and Assays

A systematic in vitro evaluation is essential to validate the prodrug concept and select candidates for further development.

Protocol: Assessment of Chemical Stability

Objective: To determine the prodrug's stability in aqueous solutions mimicking physiological pH conditions.

Methodology:

  • Prepare buffer solutions at pH 1.2 (simulated gastric fluid), pH 6.8 (simulated intestinal fluid), and pH 7.4 (physiological/blood pH).[22]

  • Prepare a stock solution of the prodrug in a suitable organic solvent (e.g., DMSO, Acetonitrile).

  • Spike the prodrug stock solution into each buffer to a final concentration of 1-10 µM (ensure final organic solvent concentration is <1%).

  • Incubate the solutions at 37 °C.

  • At specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot.

  • Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the prodrug.

  • Calculate the half-life (t½) at each pH.

Self-Validation: The t=0 sample serves as the baseline. A stable compound will show minimal degradation over 24 hours at pH 7.4. Significant degradation at pH 1.2 may indicate unsuitability for oral delivery.

Protocol: In Vitro Enzymatic Conversion Studies

Objective: To measure the rate of prodrug conversion to the parent drug in biological matrices.

Methodology:

  • Matrices: Use fresh human plasma and human liver microsomes (or S9 fraction) to represent systemic and hepatic metabolism, respectively.

  • Incubation:

    • Pre-warm the biological matrix to 37 °C.

    • For microsomes, prepare an incubation mixture containing phosphate buffer (pH 7.4), microsomes (e.g., 0.5 mg/mL), and the prodrug (e.g., 1 µM).

    • Initiate the reaction by adding the required cofactor (NADPH for CYP-mediated reactions; plasma contains endogenous esterases).

    • For a negative control, run a parallel incubation without the cofactor.

  • Time Points & Quenching: Follow the same time point and quenching procedure as in the chemical stability assay.

  • Analysis: Use a validated LC-MS/MS method to quantify the disappearance of the prodrug and the appearance of the parent drug over time.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Causality Behind Choices:

  • Liver Microsomes: This fraction is enriched with CYP450 enzymes and is the standard for assessing Phase I metabolic stability.[23]

  • Plasma: This matrix is used to assess stability in circulation and is rich in carboxylesterases.[22]

  • Cofactor (NADPH): This is essential for CYP450 enzyme activity. Comparing results with and without NADPH helps distinguish between oxidative metabolism and other pathways like hydrolysis.

Parameter Description Typical Target Value
Chemical Stability (t½ at pH 7.4) Time for 50% of the prodrug to degrade non-enzymatically.> 24 hours
Plasma Stability (t½) Time for 50% of the prodrug to be metabolized in plasma.15 min - 4 hours (tunable)
Microsomal Stability (t½) Time for 50% of the prodrug to be metabolized by liver microsomes.< 30 minutes (for efficient hepatic conversion)
Solubility (pH 7.4) Aqueous solubility of the prodrug.> 50 µg/mL
LogD (pH 7.4) Measure of lipophilicity at physiological pH.1 - 3 (for good permeability)

Table 1: Key In Vitro Parameters and Target Values for Prodrug Candidates.

cluster_vitro In Vitro Evaluation Workflow cluster_physchem Physicochemical Properties cluster_stability Stability & Conversion start Synthesized Prodrug solubility Aqueous Solubility start->solubility logd Lipophilicity (LogD) start->logd chem_stability Chemical Stability (pH 1.2, 6.8, 7.4) start->chem_stability analysis LC-MS/MS Analysis (Quantify Prodrug & Drug) solubility->analysis logd->analysis plasma_stability Plasma Stability (CES Activity) chem_stability->plasma_stability microsome_stability Microsomal Stability (CYP/CES Activity) plasma_stability->microsome_stability microsome_stability->analysis decision Candidate Selection analysis->decision

Workflow diagram for the in vitro evaluation of prodrugs.

In Vivo Pharmacokinetic (PK) Profiling

Protocol: Rodent Pharmacokinetic Study

Objective: To determine the in vivo absorption, distribution, metabolism, and excretion (ADME) profile of the prodrug and the released parent drug.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group/time point).

  • Dosing:

    • Administer the prodrug via the intended clinical route (e.g., oral gavage (PO) or intravenous injection (IV)).

    • Administer the parent drug via IV route in a separate cohort to determine its clearance and volume of distribution.

  • Sample Collection: Collect blood samples (e.g., via tail vein or jugular vein cannula) at pre-defined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process blood to obtain plasma and store at -80 °C until analysis.

  • Bioanalysis: Quantify the concentrations of both the prodrug and the parent drug in plasma samples using a validated LC-MS/MS method.

  • PK Analysis: Use software like Phoenix WinNonlin to calculate key pharmacokinetic parameters.

PK Parameter Description Interpretation for Prodrug
Cmax (Prodrug) Maximum observed plasma concentration of the prodrug.Indicates rate and extent of absorption.
Cmax (Parent Drug) Maximum observed plasma concentration of the parent drug.Reflects the rate of prodrug conversion.
AUC (Prodrug) Total exposure to the prodrug.Should be significant but clear over time.
AUC (Parent Drug) Total exposure to the active drug.A key measure of efficacy; should be higher from prodrug than direct dosing of parent (if absorption is improved).
t½ (Parent Drug) Half-life of the parent drug.May be prolonged (flip-flop kinetics) if conversion from the prodrug is the rate-limiting step.
F (%) Oral Bioavailability.(AUCpo / AUCiv) x 100. Should be significantly improved compared to the parent drug.
Table 2: Key Pharmacokinetic Parameters for In Vivo Prodrug Evaluation.

References

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Application Notes & Protocols: Synthesis of Radiolabeled Compounds Using Morpholine-4-carboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Guanidines in Radiolabeled Drug Development

The guanidinium group is a cornerstone pharmacophore in medicinal chemistry. Its strong basicity ensures it is protonated under most physiological conditions, enabling it to form robust ionic interactions with biological targets such as enzymes and receptors.[1] The incorporation of this moiety is a key strategy in the design of therapeutics ranging from antihypertensives to anticancer agents.[1][2] In parallel, the use of radiolabeled compounds is indispensable for modern drug development, providing the only direct method to quantify a drug's absorption, distribution, metabolism, and excretion (ADME) profile in living systems.[3][4]

This guide focuses on the application of Morpholine-4-carboximidamide as a stable, efficient, and versatile guanylating agent for the synthesis of radiolabeled compounds. This reagent provides a straightforward method to introduce the N-morpholinyl guanidine moiety onto a target molecule. The morpholine ring itself is a "privileged" structure in drug design, often improving pharmacokinetic properties like solubility and metabolic stability.[2][5]

The primary strategy discussed herein involves the reaction of a pre-radiolabeled amine precursor (containing isotopes such as Carbon-14 or Tritium) with non-radioactive this compound. This late-stage functionalization is highly efficient and avoids the complexities of handling a radiolabeled guanylating agent. These protocols are designed for researchers in drug discovery, nuclear medicine, and pharmacology who require high-purity, site-specifically labeled guanidine-containing compounds for their studies.

Part 1: The Guanylation Reaction - Mechanism and Rationale

The core of the synthesis is the guanylation of a primary or secondary amine. This compound functions as an electrophilic source of the guanidinyl group, analogous to other well-established reagents like 1H-pyrazole-1-carboxamidine.[1][6][7]

Mechanism of Action:

The reaction proceeds via a nucleophilic attack of the radiolabeled amine (R-NH₂) on the electrophilic carbon of the carboximidamide. This is typically conducted in the presence of a non-nucleophilic base to deprotonate the incoming amine, enhancing its nucleophilicity, and to neutralize the acidic by-product. The morpholine group acts as a leaving group, resulting in the formation of the desired radiolabeled guanidine.

Causality Behind Experimental Choices:

  • Solvent Selection: Aprotic polar solvents such as Dimethylformamide (DMF) or Acetonitrile (MeCN) are preferred. They effectively solvate the reagents without interfering with the reaction by competing as nucleophiles.

  • Base Selection: A hindered organic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is ideal. These bases are strong enough to deprotonate the amine nucleophile but are too sterically bulky to compete in the nucleophilic attack on the guanylating reagent.

  • Temperature Control: The reaction is often performed at room temperature or with gentle heating (40-60 °C) to overcome the activation energy barrier without promoting side reactions or degradation of sensitive substrates.[8]

  • Protecting Groups: If the amine substrate contains other reactive functional groups, they must be protected. For instance, Boc (tert-butoxycarbonyl) groups are commonly used for protecting secondary amines or guanidines themselves and can be removed under acidic conditions post-guanylation.[9]

Diagram: General Guanylation Mechanism

Caption: Guanylation of a radiolabeled amine with this compound.

Part 2: Application in the Synthesis of [¹⁴C]- and [³H]-Labeled Compounds

For metabolic studies, compounds are typically labeled with Carbon-14 (¹⁴C) or Tritium (³H) due to their long half-lives and the ability to replace stable atoms without altering the molecule's chemical properties.[3][4] The synthetic strategy is designed to introduce the isotope in a metabolically stable position.

Synthetic Strategy:

The most robust and common approach is to synthesize or procure a precursor amine that already contains the desired radiolabel. This radiolabeled amine is then reacted with an excess of "cold" (non-radioactive) this compound in the final or penultimate step of the synthesis.

Rationale for this approach:

  • Convergent Synthesis: It allows for the majority of the chemical synthesis to be performed using non-radioactive materials, reserving the handling of radioactive compounds for the final steps.

  • Reagent Availability: Radiolabeled primary and secondary amines are often more commercially accessible or synthetically straightforward to prepare than a custom-labeled guanylating agent.

  • Maximizing Specific Activity: By using the radiolabeled component as the limiting reagent, this approach ensures the maximum possible incorporation of the isotope into the final product.

Considerations for Tritium Labeling: When labeling with tritium, it is critical to place the isotope on a non-exchangeable position.[10] Attaching tritium to a heteroatom (N-H or O-H) will result in rapid loss of the radiolabel through exchange with protons from the solvent (e.g., water).[11] Therefore, tritium should be incorporated into a stable C-H bond on the carbon skeleton of the amine precursor. This can be achieved through methods like catalytic tritiation of a double bond or reduction of a carbonyl with a tritiated reducing agent.[3]

Part 3: Experimental Protocols

This section provides a detailed, self-validating protocol for the synthesis of a [¹⁴C]-labeled guanidine. This protocol is representative and can be adapted for various primary or secondary amines, including tritiated substrates.

Protocol 1: Synthesis of a [¹⁴C]-Labeled Guanidine

Objective: To synthesize a [¹⁴C]-labeled N-substituted guanidine from a [¹⁴C]-labeled primary amine using this compound.

Materials:

  • [¹⁴C]-Amine hydrochloride (Substrate, e.g., [¹⁴C]benzylamine HCl, 1.0 eq)

  • This compound hydrobromide (1.2 eq)[12]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether (for precipitation)

  • HPLC-grade Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA)

  • C18 Solid-Phase Extraction (SPE) cartridges

  • Nitrogen gas supply

Instrumentation:

  • Magnetic stirrer with heating capabilities

  • Reaction vial with septum

  • Analytical and semi-preparative High-Performance Liquid Chromatography (HPLC) system with a Radiometric detector and a UV detector

  • Liquid Scintillation Counter (LSC)

Workflow Diagram:

Radiosynthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Reagents Dissolve [14C]-Amine HCl & Guanylating Agent in DMF AddBase Add DIPEA to reaction mixture Reagents->AddBase Step 1 StirHeat Stir at 50°C under N₂ (Monitor by Radio-TLC) AddBase->StirHeat Step 2 Cool Cool to Room Temperature StirHeat->Cool Step 3 Dilute Dilute with H₂O/MeCN Cool->Dilute Inject Inject onto Semi-Prep HPLC Dilute->Inject Step 4 Collect Collect Radioactive Peak Inject->Collect Evaporate Remove HPLC Solvents Collect->Evaporate Step 5 QC QC Analysis: - Radiochemical Purity (HPLC) - Specific Activity (LSC/UV) Evaporate->QC Step 6

Caption: Experimental workflow for the synthesis of a radiolabeled guanidine.

Step-by-Step Methodology:

  • Reagent Preparation:

    • In a clean, dry 2 mL reaction vial equipped with a magnetic stir bar, add the [¹⁴C]-Amine hydrochloride (e.g., 50 µmol, with a total activity of 5 mCi).

    • Add this compound hydrobromide (12.6 mg, 60 µmol, 1.2 eq).

    • Under a stream of nitrogen, add 0.5 mL of anhydrous DMF. Seal the vial with a septum cap.

  • Reaction Execution:

    • Using a syringe, add DIPEA (26 µL, 150 µmol, 3.0 eq) to the stirred suspension. The mixture should become a clear solution.

    • Place the vial in a heating block pre-heated to 50 °C.

    • Allow the reaction to stir for 4-6 hours.

    • Self-Validation: Monitor the reaction progress by radio-TLC (Thin Layer Chromatography). Spot a small aliquot of the reaction mixture onto a silica plate and elute with a suitable solvent system (e.g., 90:10:1 Dichloromethane:Methanol:Ammonium Hydroxide). The product spot should be more polar than the starting amine. The reaction is complete when >95% of the radioactivity has been converted to the product Rf.

  • Purification:

    • Once the reaction is complete, remove the vial from heat and allow it to cool to room temperature.

    • Dilute the reaction mixture with 0.5 mL of the initial HPLC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

    • Inject the entire mixture onto a semi-preparative C18 HPLC column.

    • Elute with a gradient method, monitoring the eluent with both UV (e.g., at 220 nm) and radiometric detectors.

    • Collect the radioactive peak corresponding to the desired product.

  • Formulation and Quality Control:

    • The collected HPLC fraction contains the purified product in the mobile phase. For many applications, the solvent must be removed. This can be done by passing the fraction through a C18 SPE cartridge.

    • Wash the cartridge with water to remove salts and TFA.

    • Elute the final product from the cartridge with ethanol or another suitable organic solvent.

    • Determine the radiochemical purity of the final product by analytical radio-HPLC (should be >98%).

    • Quantify the total radioactivity using a calibrated dose calibrator or LSC.

    • Determine the mass of the compound by comparing the UV peak area to a standard curve of the non-radioactive reference standard.

    • Calculate the specific activity (e.g., in Ci/mmol or Bq/mol).

Part 4: Data Presentation

The success of the synthesis is determined by radiochemical yield and purity. The following table provides representative data for guanylation reactions based on analogous procedures found in the literature.[6][8][13]

ParameterTypical Value / ConditionRationale / Comment
Substrate Primary or secondary [¹⁴C/³H]-Alkyl/Aryl AmineThe protocol is broadly applicable to a range of amines. Steric hindrance can reduce yield.[13]
Guanylating Agent This compoundProvides the desired morpholino-guanidine moiety.
Solvent Anhydrous DMFAprotic polar solvent that effectively dissolves reagents.[8]
Base DIPEANon-nucleophilic base prevents side reactions.
Temperature 50 °CProvides sufficient energy for the reaction to proceed at a reasonable rate without causing degradation.
Reaction Time 4 - 12 hoursMonitored by radio-TLC to ensure completion.
Radiochemical Yield 60 - 85% (based on HPLC)Yield is dependent on substrate reactivity and purity.
Radiochemical Purity > 98%Achieved via semi-preparative HPLC, essential for biological studies.
Specific Activity Dependent on precursorDetermined by the specific activity of the starting radiolabeled amine.

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  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. [Link]

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Application Notes & Protocols for Solid-Phase Synthesis: Guanidinylation of Resin-Bound Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Theory, Reagent Selection, and Practical Execution

Introduction: The Strategic Importance of the Guanidinium Group

The guanidinium moiety, the defining feature of the amino acid arginine, is a cornerstone of molecular recognition in biological systems. Its persistently protonated, planar, and charge-delocalized nature allows it to engage in a powerful network of hydrogen bonds and electrostatic interactions.[1][2] This makes it a critical pharmacophoric element in drug design, mediating high-affinity interactions with biological targets such as enzymes and nucleic acids.[3][4] Consequently, the synthesis of arginine-rich peptides, arginine analogs, and other guanidine-containing small molecules is of paramount interest in the development of novel therapeutics, from cell-penetrating peptides to enzyme inhibitors.[3][5]

Solid-Phase Peptide Synthesis (SPPS) provides a powerful and efficient platform for constructing such molecules.[6] A key reaction in this context is the conversion of a primary amine on the solid support—such as the side chain of ornithine or a lysine analog—into a guanidinium group. This process, known as guanidinylation, allows for the site-specific installation of this crucial functional group.

This guide provides a detailed overview of the principles, reagents, and protocols for the solid-phase guanidinylation of primary amines. While a variety of reagents can accomplish this transformation, we will focus on well-established, reliable methods that are compatible with standard Fmoc-based solid-phase chemistry.

A Note on Morpholine-4-carboximidamide : While this compound is a recognized guanidine-containing compound, its application as a standard, commercially available reagent for the direct guanidinylation of amines on a solid support is not extensively documented in peer-reviewed literature. The morpholine moiety is valued in medicinal chemistry for conferring favorable pharmacokinetic properties and is also used in SPPS as a component of deprotection solutions (e.g., for Fmoc removal).[7] However, for the direct conversion of amines to guanidines on-resin, other reagents have established, validated protocols and are more commonly employed. This guide will therefore focus on these field-proven reagents to ensure reproducible and high-yield outcomes.

Principle and Mechanism of On-Resin Guanidinylation

The fundamental reaction involves the nucleophilic attack of a resin-bound primary amine on an electrophilic guanidinylating agent. To render the process compatible with standard peptide synthesis, the guanidinylating agent itself typically bears protecting groups (e.g., Boc, Cbz) that prevent the newly formed guanidinium group from interfering with subsequent coupling reactions. These protecting groups must be stable to the conditions of peptide chain elongation (e.g., basic Fmoc deprotection) but readily removable during the final cleavage and global deprotection step (typically with strong acid).[1][2]

The general mechanism using a protected, activated guanidinylating agent is depicted below.

Guanidinylation Mechanism Resin Resin-Bound Peptide-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Resin->Intermediate Nucleophilic Attack Reagent Electrophilic Guanidinylating Agent (e.g., N,N'-di-Boc-N''-triflylguanidine) Reagent->Intermediate Product Resin-Bound Protected Guanidine Intermediate->Product Elimination of Leaving Group (e.g., TfNH₂) Final_Peptide Cleaved & Deprotected Guanidinylated Peptide Product->Final_Peptide Acid Cleavage (e.g., TFA)

Caption: General mechanism of on-resin guanidinylation.

Comparative Analysis of Common Guanidinylating Reagents

The choice of guanidinylating reagent is critical and depends on factors such as the steric hindrance of the amine, desired reaction conditions, and compatibility with the overall synthetic strategy. Below is a comparison of commonly used reagents.

Reagent NameStructureKey AdvantagesKey Considerations & Disadvantages
N,N'-di-Boc-N''-triflylguanidine CF₃SO₂N=C(NHBoc)₂High reactivity, suitable for hindered amines. Mild reaction conditions.[1]Can be expensive. Triflamide byproduct must be washed away.
1H-Pyrazole-1-carboxamidine HCl C₃H₃N₂-C(=NH)NH₂·HClCost-effective and stable. Good for unhindered amines.[2][8]Less reactive; may require large excess and longer reaction times. Potential for self-condensation.[1]
N,N'-di-Boc-thiourea (BocNH)₂C=SStable precursor.Requires activation with a promoter (e.g., Mukaiyama's reagent, NIS), adding complexity and potential side reactions.[2][8]
S-Methylisothioureas R-S-C(=NR')NHR''Can be highly reactive depending on protecting groups.Often require synthesis; byproducts can be malodorous.

Experimental Protocols

The following protocols are designed for standard manual solid-phase synthesis using Fmoc/tBu chemistry. All steps should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: On-Resin Guanidinylation of an Ornithine Side Chain

This protocol details the conversion of a resin-bound ornithine residue into an arginine residue using N,N'-di-Boc-N''-triflylguanidine. It assumes the peptide has been synthesized up to the desired ornithine residue, and the terminal Fmoc group has been removed.

Materials:

  • Peptidyl-resin containing an Orn(Mtt)- or Orn(Alloc)- side chain.

  • Dichloromethane (DCM), peptide synthesis grade.

  • 1% Trifluoroacetic acid (TFA) in DCM (for Mtt removal).

  • Palladium(0) tetrakis(triphenylphosphine) (for Alloc removal).

  • Phenylsilane.

  • N,N'-di-Boc-N''-triflylguanidine.

  • N,N-Diisopropylethylamine (DIPEA).

  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Methanol (MeOH).

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptidyl-resin (1.0 eq) in DCM for 30 minutes in a fritted reaction vessel. Drain the solvent.

  • Orthogonal Side-Chain Deprotection:

    • For Orn(Mtt): Wash the resin with DCM (3x). Treat the resin with 1% TFA in DCM (10 mL per gram of resin) for 2 minutes. Drain and repeat this treatment 5-7 times until the yellow color of the trityl cation is no longer observed in the effluent.

    • For Orn(Alloc): Suspend the resin in DCM. Add phenylsilane (10 eq) and Pd(PPh₃)₄ (0.2 eq). Gently agitate under an inert atmosphere (N₂ or Ar) for 2 hours. Drain and wash thoroughly.

  • Neutralization: Wash the resin with DCM (5x). Wash with 10% DIPEA in DMF (2x, 2 min each) to neutralize the amine salt.

  • Final Washes: Wash the resin thoroughly with DMF (5x) followed by DCM (5x) to remove residual base and prepare for the guanidinylation reaction.

  • Guanidinylation Reaction:

    • Dissolve N,N'-di-Boc-N''-triflylguanidine (3.0 eq) in DCM (or a 1:1 mixture of DCM:DMF if solubility is an issue).

    • Add DIPEA (3.0 eq) to the solution.

    • Add the reagent solution to the drained resin.

    • Agitate the reaction mixture at room temperature for 4-6 hours.

  • Monitoring the Reaction (Optional): A small sample of resin beads can be removed, washed, cleaved (e.g., with 95% TFA), and analyzed by LC-MS to check for completion. A Kaiser test can be performed; a negative result (yellow beads) indicates the absence of primary amines and thus a complete reaction.

  • Washing: Once the reaction is complete, drain the reaction solution. Wash the resin extensively with DCM (5x), DMF (5x), and finally MeOH (3x).

  • Drying: Dry the resin under vacuum. The resin now contains a di-Boc-protected arginine side chain and is ready for subsequent amino acid couplings or final cleavage.

Protocol 2: Overall Workflow for Synthesis of a Model Guanidinylated Peptide

This workflow illustrates the synthesis of a model peptide (e.g., Ac-Gly-Orn(->Arg)-Ala-NH₂) on a Rink Amide resin.

SPPS Workflow cluster_spps Solid-Phase Synthesis Cycle cluster_guan Guanidinylation & Cleavage Start Start: Rink Amide Resin Load_Ala 1. Couple Fmoc-Ala-OH Start->Load_Ala Deprotect_Ala 2. Fmoc Deprotection (20% Piperidine/DMF) Load_Ala->Deprotect_Ala Couple_Orn 3. Couple Fmoc-Orn(Mtt)-OH Deprotect_Ala->Couple_Orn Deprotect_Orn 4. Fmoc Deprotection Couple_Orn->Deprotect_Orn Couple_Gly 5. Couple Fmoc-Gly-OH Deprotect_Orn->Couple_Gly Deprotect_Gly 6. Fmoc Deprotection Couple_Gly->Deprotect_Gly Acetylate 7. N-terminal Acetylation Deprotect_Gly->Acetylate Deprotect_Mtt 8. Selective Mtt Deprotection (1% TFA/DCM) Acetylate->Deprotect_Mtt Guanidinylate 9. Guanidinylation Reaction (Protocol 1, Step 5) Deprotect_Mtt->Guanidinylate Cleave 10. Final Cleavage & Deprotection (TFA/TIS/H₂O) Guanidinylate->Cleave Final_Product Purified Peptide: Ac-Gly-Arg-Ala-NH₂ Cleave->Final_Product

Caption: Workflow for synthesizing a model guanidinylated peptide.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Guanidinylation 1. Insufficient reagent equivalents or reaction time. 2. Steric hindrance of the primary amine. 3. Poor resin swelling or reagent solubility.1. Increase reagent equivalents to 4-5 eq and extend reaction time to 12-24 hours. 2. Use a more reactive reagent like N,N'-di-Boc-N''-triflylguanidine. 3. Ensure adequate solvent volume; use DCM:DMF co-solvent if needed.
Side Reaction with Coupling Reagents Uronium/aminium-based coupling reagents (HBTU, HATU) can cause guanidinylation of the N-terminal amine as a side reaction.[9]Use phosphonium-based coupling reagents (PyBOP, PyAOP) or carbodiimides (DIC) with an additive (Oxyma, HOBt), which do not cause this side reaction.[9][10]
Incomplete Mtt/Alloc Removal 1. Insufficient deprotection time/reagents. 2. Degraded Pd(0) catalyst (for Alloc).1. For Mtt, increase the number of TFA washes. For Alloc, ensure an inert atmosphere and use fresh catalyst. 2. Monitor deprotection by LC-MS of a test cleavage.
Low Final Yield/Purity Cumulative errors from peptide synthesis, incomplete guanidinylation, or issues during final cleavage.Optimize each step individually. Ensure all wash steps are thorough to remove excess reagents and byproducts before proceeding to the next step. Use appropriate scavengers (e.g., TIS, water) during final TFA cleavage.

References

  • Bionda, N., & Cudic, P. (2013). Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Monosubstituted Guanidines. Methods in Molecular Biology, 1047, 305-317. [Link]
  • Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin.
  • Doti, N., et al. (2018). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent: A comparative study on the use of bases and on different deprotection and agitation conditions. Peptides, 102, 46-52. [Link]
  • Götze, S., & Seitz, O. (2020). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 16, 1860-1874. [Link]
  • Griffin, J. H., et al. (2011). Helix formation and capping energetics of arginine analogs with varying side chain length. Biochemistry, 50(39), 8477-8488. [Link]
  • Hasan, M., et al. (2015). Synthesis and pharmacological evaluation of novel arginine analogs as potential inhibitors of acetylcholine-induced relaxation in rat thoracic aortic rings. Bioorganic & Medicinal Chemistry Letters, 25(2), 255-259. [Link]
  • Hansen, T. (2010). Synthesis and Applications of Arginine Mimetics. University of Wisconsin-Madison. [Link]
  • Kaur, H., & Cudic, P. (2012). Solid-phase Synthesis of Fusaricidin/LI-F Class of Cyclic Lipopeptides: Guanidinylation of Resin-bound Peptidyl Amines. Journal of Visualized Experiments, (67), e4181. [Link]
  • Kotha, S., et al. (2016).
  • Liskamp, R. M. J., et al. (2013). ChemInform Abstract: Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Mono-Substituted Guanidines. ChemInform, 44(32)*. [Link]
  • Pícharová, Z., et al. (2021). Late-Stage Amination of Peptides on the Solid Phase. Angewandte Chemie International Edition, 60(22), 12345-12350. [Link]
  • Springer Nature Experiments. (2013). Solid-Phase Guanidinylation of Peptidyl Amines Compatible with Standard Fmoc-Chemistry: Formation of Monosubstituted Guanidines. [Link]
  • Aapptec. (n.d.). Coupling Reagents. [Link]
  • Mthembu, S. N., et al. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Morpholine-4-carboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Morpholine-4-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important guanidine derivative. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in your laboratory work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the synthesis.

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent and straightforward methods involve the guanylation of morpholine. Key approaches include:

  • Reaction with Cyanamide: This is a classical method where morpholine acts as a nucleophile, attacking the nitrile carbon of cyanamide.[1][2] This route is atom-economical but may require optimization to minimize side reactions like the dimerization of cyanamide.

  • Reaction with O-methylisourea sulfate: This method involves heating morpholine with O-methylisourea sulfate.[3] The reaction proceeds by nucleophilic substitution, releasing methanol. The product is initially formed as a sulfate salt, which is then deprotonated with a strong base to yield the free base of this compound.[3]

  • Reaction with Pyrazole-based Guanylating Agents: Reagents like 1H-pyrazole-1-carboxamidine hydrochloride can be used to transfer the amidine group to morpholine. This method is often clean but the guanylating agent can be more expensive.

Q2: What is the fundamental reaction mechanism for the synthesis using cyanamide?

A2: The reaction is a nucleophilic addition. The secondary amine of morpholine attacks the electrophilic carbon of the nitrile group in cyanamide. This forms a tetrahedral intermediate which, after proton transfer, results in the stable guanidine product.[1] Lewis acid catalysts like Scandium(III) triflate can be used to activate the cyanamide, making the nitrile carbon more electrophilic and accelerating the reaction.[1][4]

G cluster_0 Reaction Mechanism Morpholine Morpholine (Nucleophile) Intermediate Tetrahedral Intermediate Morpholine->Intermediate Nucleophilic Attack Cyanamide Cyanamide (Electrophile) Cyanamide->Intermediate Product This compound Intermediate->Product Proton Transfer Troubleshooting_Yield Start Low / No Yield Detected CheckReagents 1. Verify Starting Material Quality Start->CheckReagents CheckConditions 2. Review Reaction Conditions CheckReagents->CheckConditions Reagents OK ReagentDegraded Source fresh, high-purity reagents. (e.g., cyanamide can dimerize) CheckReagents->ReagentDegraded Degraded or Impure? CheckCatalyst 3. Assess Catalyst (if used) CheckConditions->CheckCatalyst Conditions OK TempIssue Verify thermometer calibration. Ensure uniform heating. CheckConditions->TempIssue Incorrect Temp? TimeIssue Extend reaction time and monitor progress by TLC/LC-MS. CheckConditions->TimeIssue Insufficient Time? CatalystInactive Use fresh catalyst. Ensure anhydrous conditions if Lewis acid is sensitive. CheckCatalyst->CatalystInactive Inactive or Poisoned? Success Problem Resolved CheckCatalyst->Success Catalyst OK

Caption: Decision tree for troubleshooting low product yield.

  • Causality - Reagent Quality: Cyanamide is prone to dimerization to form dicyandiamide, especially under non-anhydrous conditions or upon prolonged storage. Dicyandiamide is significantly less reactive as a guanylating agent under typical conditions. Always use fresh, high-purity cyanamide.

  • Causality - Reaction Temperature: The guanylation of an amine is an addition reaction that requires sufficient energy to overcome the activation barrier. If the temperature is too low, the reaction rate will be impractically slow. [5]Conversely, if the temperature is too high, cyanamide can polymerize into melamine and other side products. [6]Precise temperature control is key.

  • Causality - Catalyst Activity: If using a Lewis acid catalyst like Sc(OTf)₃, its activity is paramount. These catalysts can be deactivated by water. Ensure you are using anhydrous solvents and reagents if your chosen catalytic system is moisture-sensitive. [4]

Problem 2: Product is Impure After Workup

Q: I have isolated my product, but NMR/LC-MS analysis shows significant impurities. How can I identify and remove them?

A: Impurities often originate from starting materials, side reactions, or the workup process itself.

Common ImpuritySourceIdentification (Typical 1H NMR Signal)Recommended Purification Method
Unreacted Morpholine Incomplete reaction or excess reagentSignals around ~2.8 ppm and ~3.6 ppmAcid wash during workup (e.g., with 1M HCl). Morpholine will form a water-soluble salt. [7]
Dicyandiamide Dimerization of cyanamide starting materialBroad singlet around ~6.6 ppm in DMSO-d6Recrystallization. Dicyandiamide has different solubility profiles than the desired product.
Urea/Biuret derivatives Reaction of cyanamide with waterBroad NH signalsColumn chromatography or recrystallization.

Purification Strategy:

  • Acid-Base Extraction: Before any other purification, a liquid-liquid extraction is highly effective.

    • Dissolve the crude product in an organic solvent like dichloromethane (DCM).

    • Wash with a dilute acid (e.g., 1M HCl) to remove basic impurities like unreacted morpholine. [7] * Wash with a dilute base (e.g., 5% NaHCO₃) to remove any acidic byproducts. [7] * Wash with brine to remove bulk water, then dry the organic layer over Na₂SO₄ or MgSO₄.

  • Recrystallization: this compound is a crystalline solid. [8]Recrystallization is an excellent method for final purification.

    • Solvent Screening: Test solubility in various solvents (e.g., isopropanol, acetonitrile, ethyl acetate) to find a system where the product is soluble when hot but sparingly soluble when cold. A successful crystallization from an acetonitrile solution has been reported. [3] * Procedure: Dissolve the crude material in a minimal amount of hot solvent, allow it to cool slowly to room temperature, and then chill in an ice bath to maximize crystal formation before collecting by vacuum filtration. [7]

Part 3: Validated Experimental Protocol

This protocol details the synthesis of this compound from O-methylisourea sulfate, adapted from established literature. [3]

Step 1: Synthesis of Morpholine-4-carboxamidinium sulfate
  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add O-methylisourea sulfate (1 equiv.) and morpholine (2.2 equiv.).

  • Reaction: Heat the mixture to reflux. The methanol byproduct will begin to distill off. Continue heating under reflux for 4-6 hours.

  • Isolation: As the reaction proceeds, the sulfate salt of the product will precipitate. After the reaction period, cool the mixture to room temperature. Collect the solid precipitate by vacuum filtration and wash with a small amount of cold diethyl ether to remove any residual morpholine. The salt can be used in the next step without further purification.

Step 2: Deprotonation to Yield this compound
  • Setup: Dissolve the Morpholine-4-carboxamidinium sulfate (1 equiv.) from Step 1 in a minimal amount of cold deionized water in a beaker placed in an ice bath.

  • Deprotonation: While stirring vigorously, add a solution of sodium hydroxide (2.1 equiv.) in water dropwise, ensuring the temperature remains below 10 °C.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract with diethyl ether or dichloromethane (3 x volume of the aqueous phase).

  • Drying & Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the final product as a colorless solid. A 94% yield has been reported for this step. [3]

References

  • Lough, A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • Organic Chemistry Portal. Guanidine synthesis by guanylation.
  • Sugino, K., Shirai, K., & Aoyagi, K. (1941). Synthesis of Guanidine Compounds by the Cyanamide Condensation Method I. Preparation of Ethylenediguanidine and Tetramethylene. J-STAGE.
  • Fun, H. K., et al. (2012). 4-Morpholinecarboxamidine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3118.
  • PubMed. (n.d.). Synthesis of novel phosphorylated guanidine derivatives from cyanamide and their anti-inflammatory activity.
  • ResearchGate. (n.d.). Green reaction of N,N-disubstituted cyanamide 1 with piperidine, morpholine and/or TEA in water and the reaction mechanism for the formation of 4.
  • PubMed. (n.d.). Formation of cyanamides from secondary amines in human saliva.
  • Mol-Instincts. N'-(4-methylsulfanyl-phenyl)-morpholine-4-carboximidamide.

Sources

Technical Support Center: Purification of Morpholine-4-carboximidamide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Morpholine-4-carboximidamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of these valuable compounds.

Introduction to Purification Challenges

This compound and its analogs are guanidine-containing compounds.[1][2] The guanidinium group, with its high basicity (pKa ≈ 12.5) and polarity, presents unique purification challenges.[3] These compounds are often highly soluble in water and polar organic solvents, making standard extraction and chromatographic techniques less effective.[1][4] Furthermore, their tendency to form salts and potential instability under certain pH and temperature conditions require careful optimization of purification protocols.[5][6][7][8]

This guide provides a structured approach to troubleshooting common issues, offering explanations for the underlying chemical principles and detailed, step-by-step protocols to overcome these hurdles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound and its derivatives in a question-and-answer format.

Issue 1: Poor recovery after aqueous workup and extraction.

Question: I've synthesized a derivative of this compound. After quenching the reaction with water, I'm unable to efficiently extract my product into common organic solvents like ethyl acetate or dichloromethane. What's going wrong?

Answer: This is a frequent challenge stemming from the high polarity and basicity of the guanidine moiety. Your compound is likely protonated and exists as a highly water-soluble salt in the aqueous layer, especially if the reaction quench was acidic or neutral.

Scientific Rationale: Guanidines are strong organic bases.[6] In aqueous solutions, they readily protonate to form guanidinium salts, which are ionic and exhibit high water solubility. Standard, less polar organic solvents are ineffective at extracting these charged species from the aqueous phase.

Recommended Solutions:
  • Basification and Extraction:

    • Principle: By raising the pH of the aqueous layer, you deprotonate the guanidinium salt to its free base form, which is less polar and more amenable to extraction into an organic solvent.

    • Protocol:

      • Cool the aqueous solution in an ice bath.

      • Slowly add a strong base, such as 1M sodium hydroxide (NaOH), while monitoring the pH with a pH meter or indicator strips. Adjust the pH to >11 to ensure complete deprotonation.

      • Promptly extract the aqueous layer with a more polar organic solvent like n-butanol or a mixture of dichloromethane and isopropanol (e.g., 3:1 v/v).[9] Repeat the extraction 3-4 times.

      • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Solid Phase Extraction (SPE):

    • Principle: SPE is an excellent alternative for highly polar compounds. A reverse-phase sorbent (like C18) can retain compounds of moderate polarity, while ion-exchange sorbents can capture charged molecules.

    • Protocol (Cation Exchange):

      • Condition a strong cation exchange SPE cartridge with methanol followed by deionized water.

      • Load your aqueous reaction mixture (ensure the pH is low enough for the compound to be protonated, typically < 7).

      • Wash the cartridge with a non-polar solvent (e.g., hexane) to remove non-polar impurities, followed by a more polar solvent (e.g., methanol) to remove polar, non-basic impurities.

      • Elute your product using a basic solution, such as 5% ammonium hydroxide in methanol, to neutralize the charge and release the compound from the sorbent.

Issue 2: Difficulty with Chromatographic Purification (Tailing Peaks, Poor Separation).

Question: I'm trying to purify my compound using silica gel column chromatography, but I'm observing significant peak tailing and I can't separate it from polar impurities. What chromatographic strategy should I employ?

Answer: The strong basicity of the guanidine group leads to strong interactions with the acidic silanol groups on the surface of silica gel, causing peak tailing. Additionally, the high polarity makes elution with standard non-polar solvent systems difficult.

Scientific Rationale: The lone pairs on the nitrogen atoms of the guanidine group can interact strongly with the acidic Si-OH groups of the silica stationary phase through hydrogen bonding and acid-base interactions. This results in non-ideal chromatographic behavior.

Recommended Solutions:
  • Modified Mobile Phase for Silica Gel Chromatography:

    • Principle: Adding a basic modifier to the mobile phase will neutralize the acidic sites on the silica gel, reducing the strong interactions with your basic compound.

    • Protocol:

      • Prepare your mobile phase (e.g., dichloromethane/methanol) and add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide (0.1-1%).

      • Equilibrate the silica gel column with this modified mobile phase before loading your sample.

      • Elute your compound using a gradient of the polar solvent (e.g., methanol) in the non-polar solvent (e.g., dichloromethane), both containing the basic modifier.

  • Reverse-Phase Chromatography (RPC):

    • Principle: For highly polar compounds, RPC can be more effective. The stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile).

    • Protocol:

      • Use a C18 or a polar-endcapped C18 column.[10]

      • The mobile phase should be a mixture of water and an organic solvent like acetonitrile or methanol.

      • To improve peak shape for basic compounds, add an acidic modifier like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1%. This ensures the guanidine is consistently protonated.

      • A gradient elution, starting with a high percentage of the aqueous phase and increasing the organic phase, is typically effective.

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Principle: HILIC is specifically designed for the separation of highly polar compounds.[11] It utilizes a polar stationary phase and a mobile phase consisting of a high concentration of an organic solvent with a small amount of aqueous solvent.

    • Protocol:

      • Employ a HILIC column (e.g., with an amide or amino stationary phase).

      • The mobile phase is typically a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate).

      • A gradient is run by increasing the concentration of the aqueous component.

Issue 3: Product is an oil or difficult to crystallize.

Question: After purification, my this compound derivative is a thick oil and I cannot get it to crystallize. How can I obtain a solid product?

Answer: The free base form of many guanidine derivatives can be difficult to crystallize due to their hygroscopic nature and potential for multiple hydrogen bonding conformations. Converting the free base to a salt often facilitates crystallization.

Scientific Rationale: Salt formation introduces ionic character and a more rigid crystal lattice structure, which can significantly improve the ease of crystallization. Hydrochloride and hydrobromide salts are common choices.[1][12]

Recommended Solutions:
  • Salt Formation:

    • Principle: Reacting the purified free base with an appropriate acid will form the corresponding salt, which is often a crystalline solid.

    • Protocol (for Hydrochloride Salt):

      • Dissolve the purified oily product in a minimal amount of a suitable solvent (e.g., isopropanol, methanol, or diethyl ether).

      • Slowly add a solution of hydrochloric acid in a solvent (e.g., 2M HCl in diethyl ether or acetyl chloride in methanol) dropwise while stirring.

      • Continue addition until the solution becomes slightly acidic (check with pH paper).

      • The salt will often precipitate out of the solution. If not, cooling the solution or adding a less polar co-solvent (e.g., hexane) can induce crystallization.

      • Collect the solid by filtration, wash with a cold, non-polar solvent, and dry under vacuum.

  • Recrystallization from a suitable solvent system:

    • Principle: Even for the free base, finding the right solvent or solvent mixture can sometimes induce crystallization.

    • Protocol:

      • Dissolve the oil in a minimal amount of a hot solvent in which it is soluble (e.g., acetonitrile, ethanol).

      • Slowly add a solvent in which it is insoluble (an "anti-solvent," e.g., diethyl ether, hexane) until the solution becomes slightly cloudy.

      • Warm the solution until it becomes clear again, then allow it to cool slowly to room temperature, and then in a refrigerator or freezer.

      • Collect any crystals that form by filtration.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should look out for in the synthesis of this compound?

A1: Common impurities can arise from starting materials or side reactions. These may include unreacted morpholine, by-products from the guanylating agent (e.g., derivatives of cyanamide or S-methylisothiourea), and oligomeric species.[13][14] Aldehydes and organic acids can also be present as reactive impurities in some reagents.[15]

Q2: How can I assess the purity of my final product?

A2: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): A quick and easy way to get a preliminary assessment of purity. Use a mobile phase similar to what you would use for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative measure of purity. A reverse-phase method with an acidic modifier is often suitable.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of your compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product.

Q3: My compound seems to be degrading during purification. What could be the cause?

A3: Guanidines can be susceptible to hydrolysis, especially under strongly acidic or basic conditions at elevated temperatures.[5][6] Morpholine-containing compounds can also be sensitive to pH changes.[16]

  • Troubleshooting:

    • Avoid prolonged exposure to harsh pH conditions.

    • Perform purification steps at lower temperatures (e.g., 4°C) when possible.

    • If using chromatography, work efficiently to minimize the time the compound is on the column.

    • Ensure your solvents are free of reactive impurities.

Q4: Can I use distillation for purification?

A4: Distillation is generally not a suitable method for purifying this compound and its derivatives. These compounds typically have high boiling points and may decompose at the temperatures required for distillation.

Visualizing Purification Workflows

The following diagrams illustrate the decision-making process for common purification scenarios.

Workflow for a Water-Soluble Basic Compound

purification_workflow start Aqueous Reaction Mixture choice Extraction Method? start->choice basify Basify to pH > 11 extract Extract with Organic Solvent (e.g., n-butanol) basify->extract organic_phase Combined Organic Phases extract->organic_phase spe Solid Phase Extraction (Cation Exchange) crude_product Crude Product spe->crude_product Elute & Concentrate choice->basify Liquid-Liquid choice->spe Solid Phase dry_concentrate Dry & Concentrate organic_phase->dry_concentrate dry_concentrate->crude_product chromatography Chromatography crude_product->chromatography pure_product Pure Product chromatography->pure_product chromatography_selection crude Crude Product polarity_check Assess Polarity crude->polarity_check silica Silica Gel with Basic Modifier polarity_check->silica Moderately Polar reverse_phase Reverse-Phase (C18) with Acidic Modifier polarity_check->reverse_phase Polar hilic HILIC polarity_check->hilic Very Polar pure_product Pure Product silica->pure_product reverse_phase->pure_product hilic->pure_product

Sources

Common side reactions in the synthesis of Morpholine-4-carboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the synthesis of Morpholine-4-carboximidamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. Instead of a rigid protocol, this guide offers a dynamic question-and-answer-based approach to troubleshoot issues, grounded in mechanistic principles and practical laboratory experience.

Section 1: The Primary Synthesis Pathway: Guanylation of Morpholine

The most direct and common method for preparing this compound is the guanylation of morpholine using cyanamide. This reaction involves the nucleophilic attack of the secondary amine (morpholine) on the electrophilic nitrile carbon of cyanamide.[1][2] While straightforward in principle, the reaction is sensitive to conditions that can favor the formation of significant side products.

Core Reaction Mechanism

The desired transformation is initiated by the lone pair of electrons on the morpholine nitrogen attacking the cyanamide carbon.

Core Reaction morpholine Morpholine reac morpholine->reac Nucleophilic Attack cyanamide Cyanamide cyanamide->reac product Morpholine-4- carboximidamide prod reac->prod Proton Transfer prod->product

Caption: Desired nucleophilic addition of morpholine to cyanamide.

Standard Experimental Protocol

This protocol serves as a baseline. Troubleshooting may require modification as detailed in the following sections.

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add morpholine (1.0 eq.).

  • Solvent: Add a suitable solvent such as ethanol or water.[2] For catalyzed reactions, water is often effective.[1][3]

  • Reagent Addition: In a separate vessel, dissolve cyanamide (1.2 eq.) in the same solvent. Add this solution dropwise to the stirring morpholine solution at room temperature.

  • Reaction: Heat the reaction mixture to a specified temperature (e.g., 100 °C for catalyzed reactions in water) and monitor for 12-24 hours.[1]

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting material and formation of the product.

  • Workup: Upon completion, cool the mixture to room temperature. If the product is desired as a hydrochloride salt, carefully acidify with HCl. The product may precipitate or require solvent removal under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis.

Q1: My yield is significantly lower than expected. What is consuming my cyanamide reagent?

A1: The most likely culprit is the self-condensation of cyanamide to form dicyandiamide (DCD).

This is the most prevalent side reaction in guanidine synthesis when using cyanamide. Cyanamide readily dimerizes, especially under basic (pH 8-9) or heated conditions, significantly reducing the amount of reagent available to react with your amine.[4][5]

Mechanism of Dicyandiamide (DCD) Formation

Under basic conditions, cyanamide is deprotonated to form the cyanamide anion. This anion is a potent nucleophile that attacks the electrophilic nitrile carbon of another neutral cyanamide molecule, leading to the formation of DCD.[4]

DCD_Formation CN1 Cyanamide CN_anion Cyanamide Anion CN1->CN_anion Base (OH⁻) DCD_intermediate Dimer Intermediate CN_anion->DCD_intermediate Nucleophilic Attack CN2 Cyanamide CN2->DCD_intermediate DCD Dicyandiamide (DCD) DCD_intermediate->DCD Protonation Hydrolysis Product This compound Intermediate Tetrahedral Intermediate Product->Intermediate + H₂O (Acid/Base Catalyzed) Impurity Morpholine-4-carboxamide (Hydrolysis Product) Intermediate->Impurity Elimination of NH₃ Ammonia Ammonia Intermediate->Ammonia

Caption: Hydrolysis pathway of the product to an amide impurity.

  • Impurity C: Unreacted Morpholine and Cyanamide

    • Cause: Incomplete reaction due to insufficient reaction time, low temperature, or inefficient mixing.

    • Solution:

      • Monitor to Completion: Use TLC or LC-MS to ensure the starting materials are fully consumed before beginning the workup.

      • Optimize Conditions: If the reaction stalls, consider a modest increase in temperature or extending the reaction time.

      • Stoichiometry: Ensure an appropriate excess of the guanylating agent (cyanamide) is used (e.g., 1.2-1.5 equivalents), but be mindful that a large excess can lead to more side products.

Q3: I've formed my product, but purification is proving difficult. What is the best strategy?

A3: A multi-step purification strategy involving extraction, crystallization, and potentially chromatography is often most effective.

The basic nature of the guanidine group in your product allows for purification strategies that exploit changes in its charge state.

Recommended Purification Workflow

Purification_Workflow start Crude Reaction Mixture acidify 1. Acidify with HCl (aq) (e.g., to pH 2-3) start->acidify extract 2. Organic Wash (e.g., with EtOAc or DCM) acidify->extract Removes non-basic impurities basify 3. Basify Aqueous Layer (e.g., with NaOH to pH > 10) extract->basify extract2 4. Extract Product with Organic Solvent basify->extract2 Product is now in organic layer dry 5. Dry & Concentrate extract2->dry purify 6. Final Purification dry->purify cryst Recrystallization (as free base or HCl salt) purify->cryst chrom Column Chromatography (Silica or Alumina) purify->chrom

Caption: A general workflow for the purification of basic guanidines.

  • Acid-Base Extraction: After quenching the reaction, acidify the aqueous solution with HCl. Your product, being basic, will be protonated and become a water-soluble salt. You can then wash with an organic solvent (like ethyl acetate) to remove non-polar, non-basic impurities. Afterward, basify the aqueous layer to deprotonate your product, making it soluble in organic solvents, and extract it into a fresh organic layer.

  • Crystallization: The product, either as the free base or more commonly as the hydrochloride salt, can often be purified effectively by recrystallization. Experiment with different solvent systems (e.g., Ethanol/Water, Isopropanol/Ether) to find conditions that yield high-purity crystals.

  • Column Chromatography: If crystallization is insufficient, column chromatography on silica gel can be used. Due to the basic nature of guanidines, tailing can be an issue. This can often be mitigated by pre-treating the silica with a small amount of a tertiary amine (e.g., triethylamine) or by using a mobile phase containing a small percentage of ammonia in methanol.

References

  • DFT and TST Study of the Calcium Cyanamide Process for Synthesizing Cyanamide and Dicyandiamide. CiteDrive.
  • Dicyandiamide from calcium cyanamide fertilizer. Sciencemadness Discussion Board.
  • Dicyandiamide 461-58-5 wiki. Guidechem.
  • Guanidine synthesis by guanyl
  • A Fast Route for the Synthesis of Cyclic Guanidine Deriv
  • Technical Support Center: Optimizing Guanidine Synthesis. Benchchem.
  • DICYANDIAMIDE.
  • Application Notes and Protocols: Cyanamide in the Synthesis of Guanidine Deriv
  • CN105294509A - System and method for synthesizing dicyandiamide by one-step process.
  • Product Class 13: Guanidine Deriv
  • Acid and base-catalyzed hydrolysis of amides. Khan Academy.
  • Buy this compound hydrochloride. Smolecule.
  • Hydrolysis Mechanisms of Carboxylic Acid Deriv
  • Guanidines: from classical approaches to efficient c
  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.
  • Synthesis of Carboxylic Acids: Hydrolysis of Amides. YouTube.
  • Morpholine-4-carboxamide. PubChem.
  • What is the mechanism of Cyanamide?
  • Morpholine-4-carboxamide. Biosynth.

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Technical Support Center: Purification of Morpholine-4-carboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Morpholine-4-carboximidamide and its salts. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this valuable building block in high purity. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and adapt these methods to your specific needs.

Part 1: Frequently Asked Questions (FAQs) - Understanding Your Material

This section addresses the most common initial questions regarding this compound and its impurities.

Q1: What is this compound, and why is its purity critical?

This compound (also known as morpholinoamidine) is a guanidine derivative containing a morpholine scaffold.[1] Its salts, such as the hydrobromide, hydrochloride, hydroiodide, and sulfate, are often used in pharmaceutical research and development due to their potential biological activities, including antiviral and antineoplastic properties.[2][3][4]

High purity is paramount because even trace impurities can:

  • Interfere with downstream synthetic steps.

  • Confound biological assay results, leading to inaccurate structure-activity relationship (SAR) data.

  • Introduce toxicity or undesirable side effects in drug development candidates.

Q2: What are the most likely impurities in my crude this compound sample?

The impurity profile depends heavily on the synthetic route. A common synthesis involves the reaction of morpholine with an amidinating agent like O-methylisourea sulfate.[1] Based on this and similar syntheses, likely impurities include:

  • Unreacted Starting Materials: Residual morpholine or the amidinating agent.

  • Side-Reaction Byproducts: Hydrolysis of the product or starting materials can lead to compounds like Morpholine-4-carboxamide or Morpholine-4-carboxylic acid.[5]

  • Solvent Residues: High-boiling polar aprotic solvents like DMF or DMSO are sometimes used in synthesis and can be difficult to remove.[6][7]

  • Inorganic Salts: Byproducts from the reaction or workup, especially if a salt form of the product is synthesized.

Q3: How can I perform an initial purity assessment of my crude product?

Before attempting purification, a quick assessment can guide your strategy:

  • Nuclear Magnetic Resonance (¹H NMR): This is the most powerful tool. Dissolve a small sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The presence of signals not corresponding to the product indicates impurities. For example, the ¹H NMR spectrum of the free base in CD₃CN shows characteristic peaks for the morpholine protons around 3.3-3.8 ppm and NH/NH₂ protons around 5.5 and 6.3 ppm.[1]

  • Thin Layer Chromatography (TLC): As this compound is very polar, standard silica gel TLC with solvents like ethyl acetate/hexane will likely result in the compound staying at the baseline. A polar mobile phase, such as Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 8:2:0.1), is often necessary.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more accurate picture of purity. Due to the compound's high polarity and basicity, specialized chromatographic methods are needed.[8][9] Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice.[9][10]

Part 2: Troubleshooting Common Purification Issues

This section provides solutions to specific problems you may encounter during your experiments.

My crude product is a persistent oil or gum and won't solidify. What should I do?

This is a common issue, often caused by residual solvents or impurities preventing crystallization.

  • Action 1: Solvent Removal. Ensure all reaction solvents are thoroughly removed under high vacuum, possibly with gentle heating. Co-evaporation with a solvent in which your compound has low solubility (like toluene or hexane) can help azeotropically remove stubborn residues.

  • Action 2: Salt Formation. The free base of this compound can be difficult to crystallize. Converting it to a salt (hydrochloride, hydrobromide, sulfate) often yields a stable, crystalline solid.[2][3] The hydrobromide salt, for instance, is a crystalline solid with a melting point between 155-165 °C.[3]

    • Protocol: Dissolve the crude oil in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol). Add a stoichiometric amount of the corresponding acid (e.g., HBr in acetic acid, or concentrated HCl). Stir at room temperature or with gentle cooling. The salt will often precipitate and can be collected by filtration.

I tried recrystallizing the product, but the purity did not improve significantly. What went wrong?

This suggests that the chosen solvent system is not effective at differentiating the product from the impurities.

  • Action 1: Re-evaluate Your Solvent System. The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold, while impurities should remain soluble at all temperatures. For a polar compound like this, consider solvent systems like ethanol/water, methanol/acetonitrile, or isopropanol/diethyl ether.[11]

  • Action 2: Use an Anti-Solvent. If finding a single perfect solvent is difficult, try vapor diffusion or anti-solvent precipitation. Dissolve your compound in a minimal amount of a good solvent (e.g., methanol) and slowly add a poor solvent (an "anti-solvent" like diethyl ether or ethyl acetate) until the solution becomes cloudy. Gentle warming to redissolve, followed by slow cooling, can induce crystallization.

  • Action 3: Consider a Different Purification Technique. If impurities have very similar solubility profiles to your product, recrystallization may not be sufficient. Chromatography or extraction may be necessary.

During liquid-liquid extraction, I'm getting a persistent emulsion. How can I break it?

Emulsions are common when dealing with polar, amphiphilic molecules.

  • Action 1: Add Brine. Add a saturated aqueous solution of sodium chloride (brine). This increases the polarity of the aqueous phase, often forcing the organic components out and breaking the emulsion.

  • Action 2: Centrifugation. If the emulsion is stubborn, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes is a very effective method for separating the layers.

  • Action 3: Filtration. Passing the emulsified mixture through a pad of Celite or glass wool can sometimes break the emulsion.

Part 3: Detailed Purification Protocols & Workflows

Diagram 1: General Purification Workflow

G cluster_start Initial Stage cluster_assess Assessment cluster_decision Strategy Selection cluster_path1 Primary Path cluster_path2 Alternative Paths cluster_end Final Stage start Crude Morpholine-4- carboximidamide assess Assess Purity & Form (¹H NMR, LC-MS) start->assess decision Is the product a solid salt with minor impurities? assess->decision recrystallize Protocol 1: Recrystallization decision->recrystallize  Yes oil_or_impure Product is an oil or highly impure? decision->oil_or_impure No final_purity Confirm Purity & Identity (NMR, LC-MS, etc.) recrystallize->final_purity extraction Protocol 2: Acid-Base Extraction oil_or_impure->extraction  Aqueous/Organic Impurities chromatography Protocol 3: Chromatography oil_or_impure->chromatography  Closely Related Impurities extraction->final_purity chromatography->final_purity pure_product Pure Product final_purity->pure_product

Caption: General workflow for purifying this compound.

Protocol 1: Purification by Recrystallization (for solid, mostly pure salts)

This method is ideal when you have a solid salt form (e.g., hydrobromide, hydrochloride) with minor impurities.

Principle: This technique relies on the differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures.

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude material. Add a few drops of a test solvent (e.g., ethanol, isopropanol, acetonitrile, or a mixture like ethanol/water).

  • Solubility Test: Observe the solubility at room temperature. If it dissolves completely, the solvent is too good. If it doesn't dissolve at all, it may be a poor solvent. The ideal solvent will dissolve the compound sparingly at room temperature but completely upon heating.

  • Heating and Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating (e.g., on a hotplate with stirring) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities (dust, inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask. This step must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.

  • Inducing Crystallization (If necessary): If no crystals form, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of pure product.

  • Further Cooling: Once crystals have formed at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification by Acid-Base Liquid-Liquid Extraction

This method is excellent for separating the basic this compound from non-basic organic impurities or acidic byproducts.

Principle: The basic guanidine group can be protonated by an acid, making it highly water-soluble as a salt. Neutral organic impurities will remain in an organic solvent. Then, by re-basifying the aqueous layer, the neutral free base can be recovered into a fresh organic layer.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1 M HCl). The protonated product will move into the aqueous layer. Repeat the extraction 2-3 times.

  • Isolate Aqueous Layers: Combine the acidic aqueous layers. At this point, any neutral organic impurities remain in the original organic layer, which can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 5 M NaOH or solid K₂CO₃) with stirring until the pH is >10. This deprotonates the product, converting it back to the free base.

  • Back-Extraction: Extract the now basic aqueous solution with a fresh organic solvent (e.g., DCM or a 9:1 mixture of DCM/isopropanol) 3-4 times. The neutral free base product will move back into the organic layer.

  • Drying and Concentration: Combine the organic layers from the back-extraction, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified free base. This can then be used as is or converted to a crystalline salt as described previously.

Protocol 3: Purification by Column Chromatography

Chromatography should be reserved for difficult separations where recrystallization and extraction fail. Due to the high polarity and basicity of the compound, specialized methods are required.

Principle: The compound is separated from impurities based on differential partitioning between a stationary phase and a mobile phase.

Recommended Techniques:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective method. It uses a polar stationary phase (like silica) and a mobile phase with a high concentration of a water-miscible organic solvent (like acetonitrile) and a smaller amount of aqueous buffer. This allows for the retention and separation of highly polar compounds.[9][10]

  • Ion-Exchange Chromatography: A cation-exchange column can be used to retain the protonated, positively charged guanidine group.[12][13] Elution is typically achieved by increasing the salt concentration or pH of the mobile phase.

  • Reversed-Phase Chromatography (with modifications): Standard C18 columns are generally not suitable. However, using an ion-pairing agent (e.g., trifluoroacetic acid, TFA) in the mobile phase can help retain the basic compound.

Diagram 2: Troubleshooting Chromatography Issues

G cluster_problems Common Issues cluster_solutions Expert Solutions start Chromatography Problem p1 Compound won't stick to a standard silica column start->p1 p2 Severe peak tailing on silica start->p2 p3 Poor separation of polar impurities start->p3 s1 Cause: Compound is too polar. Solution: Switch to HILIC or Ion-Exchange Chromatography. p1->s1 s2 Cause: Strong basicity interacts with acidic silica sites. Solution: Add a basic modifier (e.g., 0.5-1% triethylamine or ammonia) to the mobile phase. p2->s2 s3 Cause: Insufficient resolving power. Solution: Use a shallower gradient in HILIC or a stronger ion-exchange resin. Consider 2D-LC for complex mixtures. p3->s3

Caption: Troubleshooting guide for chromatographic purification.

Part 4: Safety Precautions

Q: What are the primary safety hazards I should be aware of?

Always consult the Safety Data Sheet (SDS) for this compound and its salts before starting any work.[14][15]

  • Personal Hazards: The compound and its salts are often classified as causing skin and serious eye irritation.[14][15][16] Some forms may be harmful if swallowed.

  • Required PPE: Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[14]

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling any dust or aerosols.[14][17] Avoid contact with skin and eyes.[18]

  • Solvents: The solvents used in purification (e.g., methanol, DCM, acetonitrile) have their own hazards (flammability, toxicity). Handle them with appropriate care and dispose of waste according to your institution's guidelines.

By following this guide, you will be better equipped to purify this compound efficiently and safely, ensuring the quality and reliability of your research.

References

  • Google Patents. (n.d.). US7553406B2 - Process for removing polar impurities from hydrocarbons and mixtures of...
  • Penta Chemicals. (2025). Morpholine - SAFETY DATA SHEET.
  • ResearchGate. (2014). How can I isolate a highly polar compound from an aqueous solution?
  • University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents.
  • Zhao, C., et al. (2018). Techniques for extraction and isolation of natural products: a comprehensive review. Chinese Medicine, 13(1), 20.
  • Sulzer. (n.d.). Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies.
  • LookChem. (n.d.). Cas 17238-55-0, MORPHOLINE-4-CARBOXAMIDINE HEMISULFATE.
  • PubChem. (n.d.). This compound Hydrobromide.
  • SIELC Technologies. (n.d.). HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography.
  • ResearchGate. (n.d.). Chromatography of guanidino compounds.
  • Jackson, P. E., et al. (2013). A new approach for trace analysis of guanidine compounds in surface water with resorcinarene-based ion chromatography columns. Analyst, 138(22), 6841-6847.
  • Yamashita, N., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Science and Pollution Research, 30, 52936–52945.
  • Wang, Y., et al. (2024). A two-dimensional liquid chromatography method with optimized pretreatment for detection of guanidine compounds in animal liver and kidney. Food Chemistry, 437, 137812.
  • Zobel, H. P., et al. (2012). 4-Morpholinecarboxamidine. Acta Crystallographica Section E, 68(Pt 11), o3118.
  • Bio-Rad. (n.d.). Considerations for Scaling Up Purification Processes.
  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • ResearchGate. (n.d.). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group.
  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives.
  • Zhang, Y., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 5954083.
  • Google Patents. (n.d.). US4647663A - Synthesis of morpholine.
  • Zhang, Z., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5163.
  • Hengel, M. J., et al. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3697-701.
  • Fabbiani, F. P. A., et al. (2007). Accessing new polymorphs and solvates through solvothermal recrystallization. CrystEngComm, 9(9), 728-730.
  • Royal Society of Chemistry. (2025). Analytical Methods.
  • ResearchGate. (n.d.). Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28.

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Technical Support Center: Enhancing the Stability of Morpholine-4-carboximidamide in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Morpholine-4-carboximidamide. This document provides in-depth guidance for researchers, scientists, and drug development professionals to mitigate stability issues encountered when working with this compound in solution. Our goal is to move beyond simple instructions and provide a mechanistic understanding of the molecule's behavior, enabling you to design more robust experiments and generate reliable, reproducible data.

This compound is a guanidine derivative, and its stability is largely dictated by the chemistry of the carboximidamide functional group.[1] The guanidinium cation is highly stable due to resonance, a characteristic that is fundamental to preserving the compound's integrity in aqueous environments.[2] This guide will address the primary degradation pathway—hydrolysis—and offer proactive strategies and troubleshooting solutions to ensure the stability of your solutions.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common questions regarding the handling of this compound solutions.

Q1: What is the primary cause of this compound degradation in solution? The principal degradation pathway is hydrolysis.[3][4] The carboximidamide group is susceptible to nucleophilic attack by water, a reaction that is significantly accelerated by hydroxide ions (i.e., basic pH) and elevated temperatures.[4] This process converts the active compound into its inactive urea analogue, Morpholine-4-carboxamide.

Q2: What is the optimal pH range for preparing and storing solutions? To maximize stability, solutions should be maintained in a slightly acidic to neutral pH range (approximately 4.5 to 7.0).[5] The guanidine moiety is a very strong base with a pKₐH around 13.6, meaning it exists almost exclusively as the protonated, resonance-stabilized guanidinium cation in this pH range.[2] This positive charge repels nucleophiles and protects the central carbon from hydrolytic cleavage.

Q3: How should I prepare a stock solution for maximum stability? Always use a high-purity, buffered aqueous solvent (e.g., phosphate or acetate buffer within the recommended pH range).[5][6] Prepare solutions fresh whenever possible. If storage is necessary, filter-sterilize the solution, store it in a tightly sealed, sterile container at low temperature (2-8°C for short-term, ≤ -20°C for long-term), and protect it from light.

Q4: Can I heat my solution to aid dissolution? Heating is strongly discouraged. Elevated temperatures significantly increase the rate of hydrolysis, leading to rapid degradation of the compound.[3][4] For dissolution assistance, use bath sonication in cool water.

Q5: Is this compound sensitive to light or atmospheric oxygen? While hydrolysis is the main concern, related guanidine compounds can be sensitive to light and oxidation.[5][6] As a best practice for ensuring long-term stability, especially for reference standards or low-concentration solutions, store solutions in amber vials and consider purging the headspace with an inert gas like argon or nitrogen before sealing.

Section 2: Troubleshooting Guide: Diagnosing and Solving Instability

This guide provides a structured approach to identifying and resolving common stability-related issues during your experiments.

Problem: Inconsistent Experimental Results or a Gradual Loss of Compound Efficacy
  • Plausible Cause: This is a classic symptom of compound degradation in your stock or working solutions. The concentration of the active this compound is decreasing over time, leading to diminished or variable biological/chemical activity.

  • Diagnostic & Solution Workflow:

    Caption: Workflow for troubleshooting inconsistent experimental results.

  • Detailed Protocol: Analytical Confirmation of Stability This protocol outlines a stability-indicating method using High-Performance Liquid Chromatography (HPLC) with UV detection. The goal is to separate and quantify this compound from its primary hydrolytic degradant, Morpholine-4-carboxamide.

    • Standard Preparation:

      • Prepare a 1 mg/mL stock solution of your this compound reference standard in 10 mM phosphate buffer, pH 6.0.

      • Prepare a 1 mg/mL stock solution of Morpholine-4-carboxamide (if available) for peak identification.

      • Create a "forced degradation" sample by taking an aliquot of the parent compound stock, adjusting the pH to 10 with NaOH, and heating at 60°C for 4-6 hours. This will generate the degradant peak.

    • Sample Preparation:

      • Dilute your experimental sample (stock or working solution) to an expected concentration of ~100 µg/mL with the mobile phase.

    • HPLC-UV Method Parameters:

      • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

      • Mobile Phase: 95:5 (v/v) 20 mM Sodium Acetate buffer (pH 5.5) : Acetonitrile.[7]

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 220 nm (or an empirically determined λₘₐₓ).

      • Injection Volume: 10 µL.

      • Column Temperature: 25°C.

    • Analysis:

      • Inject the reference standard, the "forced degradation" sample, and your experimental sample.

      • Interpretation: In the chromatogram of your experimental sample, quantify the peak area corresponding to this compound. The presence and size of a peak at the retention time of the degradant (from the forced degradation sample) will confirm and quantify the extent of hydrolysis. A loss of >5-10% of the parent compound often indicates a significant stability problem.

  • Solutions & Preventative Actions:

    • Strict pH Control: Always prepare solutions in a buffer between pH 4.5 and 7.0. Avoid using plain deionized water for stock solutions.

    • Cold Chain Management: Store stock solutions at 2-8°C for up to one week or at -20°C to -80°C for several months. Aliquot solutions to avoid repeated freeze-thaw cycles.

    • Prepare Fresh: For the most sensitive applications, prepare working solutions fresh from a solid or a recently prepared concentrated stock on the day of the experiment.

Section 3: Best Practices for Solution Preparation and Storage

Proactive measures are the most effective way to prevent compound degradation. Follow these guidelines to ensure the long-term integrity of your this compound solutions.

Recommended Storage Conditions
ParameterShort-Term Storage (≤ 1 week)Long-Term Storage (> 1 week)Rationale
Temperature 2-8°C (Refrigerated)≤ -20°C (Frozen)Reduces the kinetic rate of hydrolysis and other potential degradation reactions.[4]
pH 4.5 - 7.04.5 - 7.0Maintains the compound in its stable, protonated guanidinium form, minimizing base-catalyzed hydrolysis.[2]
Solvent Aqueous Buffer (e.g., Phosphate, Acetate)Aqueous Buffer or an organic co-solvent system (e.g., DMSO/Water)Buffers resist pH shifts that can accelerate degradation. Organic solvents can reduce water activity.[6]
Container Sterile, tightly sealed amber glass or polypropylene vialsSterile, tightly sealed amber glass or polypropylene vialsProtects from light and prevents solvent evaporation or microbial contamination.
Atmosphere Standard atmosphereConsider purging with inert gas (Ar, N₂)For maximum stability, removing oxygen can prevent potential oxidative degradation pathways.[6]
Section 4: The Chemistry of Degradation

Understanding the degradation mechanism is key to preventing it. The primary route of instability for this compound in solution is base-catalyzed hydrolysis.

  • Protonation State: In acidic to neutral solutions (pH < 12), the compound is protonated, forming the resonance-stabilized guanidinium cation. This delocalization of positive charge makes the central carbon less electrophilic and thus less susceptible to attack.

  • Base-Catalyzed Attack: Under basic conditions (high concentration of OH⁻), a small equilibrium concentration of the neutral free base exists. The hydroxide ion acts as a potent nucleophile, attacking the electrophilic carbon of the C=N double bond.

  • Hydrolysis: This attack leads to the formation of an unstable tetrahedral intermediate, which subsequently collapses, cleaving the C-N bond and eliminating ammonia to form the more stable Morpholine-4-carboxamide.

Primary Degradation Pathway

G cluster_0 This compound (Stable Protonated Form) cluster_1 Degradation Product A < This compound (Guanidinium Cation) Resonance Stabilized > B < Conditions High pH (OH⁻) High Temperature> A->B Susceptible To C < Morpholine-4-carboxamide (Inactive Urea Analog) Hydrolysis Product > Ammonia Ammonia (NH₃) C->Ammonia + B->C Catalyzes Hydrolysis

Caption: Base-catalyzed hydrolysis of this compound.

References
  • Vertex AI Search. (2025). What are the stability characteristics of guanidine salts? - Blog.
  • Sciencemadness Wiki. (2025). Guanidine.
  • Arakawa, T., & Timasheff, S. N. (1984). Protein stabilization and destabilization by guanidinium salts. Biochemistry, 23(25), 5924–5929.
  • King, A. W. T., et al. (2017). Stability of bicyclic guanidine superbases and their salts in water. RSC Advances, 7(57), 35987-35995.
  • Google Patents. (2001). WO2001023348A1 - Stabilized guanidine thiocyanate and the use thereof.
  • Gáspár, A., et al. (1998). Determination of N-(3-nitro-4-quinoline)morpholino-4-carboxamidine in plasma high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 705(2), 334-338.
  • Smolecule. (2023). Buy this compound hydrochloride | 5638-78-8.
  • Wikipedia. (2024). Guanidine.

Sources

Technical Support Center: Overcoming Solubility Challenges of Morpholine-4-carboximidamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Morpholine-4-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in organic solvents. As a molecule with a polar guanidine functional group and a morpholine ring, its solubility behavior can be complex. This resource provides in-depth, scientifically grounded troubleshooting advice and practical protocols to help you overcome these hurdles in your experimental workflows.

Section 1: Understanding the Challenge: Physicochemical Properties

FAQ 1: Why is this compound so difficult to dissolve in many common organic solvents?

The poor solubility of this compound in many organic solvents stems from its distinct molecular structure. The molecule possesses a highly polar carboximidamide (guanidine) group, which is capable of forming strong hydrogen bonds.[1] This group, combined with the polar ether linkage in the morpholine ring, gives the molecule a high affinity for other polar molecules, including itself.

In the solid state, these strong intermolecular forces create a stable crystal lattice. A significant amount of energy is required to break these bonds, a factor known as lattice energy. Nonpolar or weakly polar organic solvents (e.g., hexane, toluene, dichloromethane) cannot provide sufficient energy through solvation to overcome this high lattice energy. Consequently, the compound remains largely insoluble. Even in more polar organic solvents, solubility can be limited. Guanidine and its derivatives are known to be highly soluble in water but show limited solubility in solvents like alcohols.[1][2] The hydrochloride salt of a similar compound, guanidine hydrochloride, for instance, shows significantly higher solubility in polar aprotic solvents like DMF than in alcohols like ethanol or propanol.[3]

Section 2: Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

Navigating solubility issues requires a logical, stepwise approach. The following workflow provides a decision-making framework for selecting the most appropriate strategy.

Solubility_Workflow cluster_advanced Advanced Options start Initial Observation: Poor Solubility solvent_screening Step 1: Solvent Screening (Polar Aprotic & Protic) start->solvent_screening cosolvency Step 2: Co-Solvent Systems solvent_screening->cosolvency Inadequate solubility success Solubility Achieved solvent_screening->success Sufficient salt_formation Step 3: Salt Form Screening cosolvency->salt_formation Still insufficient cosolvency->success Sufficient advanced_methods Step 4: Advanced Techniques salt_formation->advanced_methods Limited success or incompatible salt_formation->success Sufficient advanced_methods->success Sufficient solid_dispersion Solid Dispersion advanced_methods->solid_dispersion complexation Complexation (e.g., Cyclodextrins) advanced_methods->complexation

Caption: A decision tree for troubleshooting solubility issues.

Issue 1: My compound won't dissolve in standard solvents like Dichloromethane (DCM) or Ethyl Acetate.

Q1: What solvents should I try next?

Given the polar nature of this compound, you should focus on more polar organic solvents. The principle of "like dissolves like" is your primary guide.

Recommended Initial Solvent Screening:

Solvent ClassExamplesRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), N-Methyl-2-pyrrolidone (NMP)These solvents have high dielectric constants and can disrupt the crystal lattice without having acidic protons that could react with the basic guanidine group.[3]
Polar Protic Methanol, Ethanol, IsopropanolThese solvents can act as both hydrogen bond donors and acceptors, potentially solvating the molecule effectively. However, solubility may be lower than in polar aprotic solvents.[2][3]

Experimental Insight: Start with DMSO or DMF for initial solubilization, as they are often the most powerful solvents for highly polar, crystalline compounds. However, be mindful of their high boiling points, which can complicate downstream processing.

Issue 2: The solubility is still too low in a single solvent for my required concentration.

Q2: How can I improve solubility using solvent mixtures (Co-solvents)?

Co-solvency is a powerful technique where a water-miscible organic solvent is added to the primary solvent to enhance the solubility of a poorly soluble compound.[4][5][6] The co-solvent works by reducing the overall polarity of the solvent system, making it more favorable for the solute.[5][]

Recommended Co-Solvent Systems:

  • DCM/Methanol: Start with a 9:1 DCM:Methanol ratio and gradually increase the proportion of methanol. The methanol disrupts the strong intermolecular hydrogen bonds of the solute.

  • Acetonitrile/Water: For applications where water is tolerated (e.g., some reaction workups or HPLC mobile phases), small amounts of water can dramatically increase solubility.

  • Toluene/Isopropanol: A less polar system where the alcohol can help break up solute-solute interactions.

Protocol 1: Co-solvent Screening Protocol

  • Add a known mass (e.g., 5 mg) of this compound to a vial.

  • Add the primary solvent (e.g., 900 µL of DCM) and stir vigorously. Observe for dissolution.

  • Titrate in the co-solvent (e.g., Methanol) in 10 µL increments.

  • After each addition, stir for 5-10 minutes and visually inspect for complete dissolution.

  • Record the solvent ratio at which the compound fully dissolves.

Issue 3: My compound is an intermediate, and I need a non-reactive solvent system. Can I modify the compound itself?

Q3: Is salt formation a viable strategy?

Yes, converting the basic guanidine group into a salt is one of the most effective and widely used methods to enhance solubility.[8][9] The ionic nature of the salt form significantly improves its interaction with polar solvents. This compound is available in several salt forms, including hydrochloride, hydrobromide, and hydroiodide, which generally exhibit higher solubility in polar solvents, especially water, compared to the free base.[9][10][11][12][13]

Common Salt Forms and Their Properties:

Salt FormMolecular FormulaKey Characteristics
HydrochlorideC₅H₁₂ClN₃OA common salt form that often provides a good balance of stability and solubility.[13]
HydrobromideC₅H₁₂BrN₃OKnown to form stable, crystalline solids with good water solubility.[9][10][12]
HydroiodideC₅H₁₂IN₃OMay offer different solubility profiles compared to other halide salts.[11]

Protocol 2: In-situ Salt Formation for Solubility Testing

  • Suspend a known amount of this compound free base in your desired organic solvent (e.g., Isopropanol or Ethanol).

  • Add one molar equivalent of a suitable acid (e.g., HCl in isopropanol or acetic acid) dropwise while stirring.

  • Warm the mixture gently (e.g., to 40-50°C) to facilitate the reaction and dissolution.

  • Allow the solution to cool to room temperature and observe if the compound remains in solution.

Issue 4: I am working on a final drug formulation and need more advanced options.

Q4: What are some formulation-focused techniques to enhance solubility?

For drug development, where achieving a stable and bioavailable formulation is key, advanced methods are often employed.[14][15][16]

  • Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier matrix at a solid state.[17][18] The drug is present in an amorphous, high-energy state, which leads to a significant increase in dissolution rate and apparent solubility.[15] Common carriers include polymers like PVP (polyvinylpyrrolidone) or PEGs (polyethylene glycols).[17]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[19][20] They can encapsulate the less polar parts of a drug molecule (the "guest"), forming an inclusion complex that has much higher aqueous solubility.[19][21][22]

Micelle_Solubilization cluster_cyclodextrin Cyclodextrin Host C1 C2 C1->C2 Drug Drug Molecule (Guest) C3 C2->C3 C4 C3->C4 C5 C4->C5 Complex Soluble Inclusion Complex C4->Complex C6 C5->C6 C7 C6->C7 C7->C1 label_cd Hydrophilic Exterior label_cavity Hydrophobic Cavity

Caption: Encapsulation of a drug molecule within a cyclodextrin host.

Section 3: Analytical Best Practices

FAQ 2: How can I accurately and reliably measure the solubility of my compound?

Visual inspection is useful for screening but is not quantitative. The "gold standard" for determining thermodynamic solubility is the shake-flask method , followed by a quantitative concentration analysis.[23][24]

Protocol 3: Shake-Flask Solubility Determination with HPLC Analysis

This protocol establishes the equilibrium solubility, which is a thermodynamically stable value.[25][26]

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent or solvent system. The presence of undissolved solid at the end of the experiment is crucial.[24]

  • Equilibration: Seal the vial tightly and agitate it at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[23][27][28]

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. Alternatively, centrifuge the sample to pellet the undissolved solid.

  • Sampling: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution). Be extremely careful not to disturb the solid material. Filtering the aliquot through a 0.45 µm syringe filter is highly recommended.

  • Quantification (HPLC):

    • Prepare a series of standard solutions of known concentrations of your compound in a suitable solvent.[29]

    • Generate a calibration curve by injecting the standards into an HPLC system and plotting the peak area versus concentration.[29][30]

    • Dilute the saturated sample solution with a suitable mobile phase to fall within the range of the calibration curve.

    • Inject the diluted sample and determine its concentration from the calibration curve.

    • Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

FAQ 3: What are the common pitfalls in solubility experiments?
  • Insufficient Equilibration Time: Especially for crystalline compounds, reaching thermodynamic equilibrium can be slow. A 2-hour shake time may only give you "kinetic solubility," which is often an overestimation of the true, stable solubility.[23][26][31]

  • Temperature Fluctuations: Solubility is temperature-dependent. Ensure your experiment is conducted at a constant, recorded temperature.[1][32]

  • pH Effects: If your solvent system contains acidic or basic components (even trace amounts), the pH can significantly impact the solubility of a basic compound like this one. Always measure and report the pH if possible.

  • Metastable Forms: If your compound can exist in different crystalline forms (polymorphs) or as an amorphous solid, you may get different solubility values. The least stable form will generally have the highest solubility.

References

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs.
  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • PMC - NIH. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • Universal Journal of Pharmaceutical Research. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug.
  • ResearchGate. (n.d.). Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins.
  • Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
  • University of Greenwich. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • PMC - NIH. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • GSC Online Press. (2024). A review on solubility enhancement technique for pharmaceutical drugs.
  • Wikipedia. (n.d.). Cosolvent.
  • ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.
  • Smolecule. (n.d.). Buy this compound.
  • PubChem - NIH. (n.d.). Morpholine-4-carboxamide.
  • PubChem. (n.d.). This compound Hydrobromide.
  • Sigma-Aldrich. (n.d.). This compound hydrochloride.
  • ResearchGate. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). LinkedIn.
  • PubChem. (n.d.). This compound Hydroiodide.
  • Sibaonuo Chemical. (2025). What is the solubility of Guanidine Carbonate in different solvents?.
  • Fisher Scientific. (n.d.). Morpholine-4-carboxamidine hydrobromide, 98%.
  • Solubility of Things. (n.d.). Guanidine.
  • Smolecule. (2023). Buy this compound hydrochloride.
  • ResearchGate. (n.d.). Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents.
  • Reddit. (2023). Advice regarding Guanidine-Hydrochloride solubility in EtOH.
  • Sciencemadness Wiki. (2022). Morpholine.
  • ResearchGate. (2025). Correlation of solubility and calculation of thermodynamic properties of guanidine nitrate in different solvents.

Sources

Technical Support Center: Preventing Byproduct Formation in Guanidinylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during guanidinylation experiments and offers targeted solutions based on established chemical principles.

Issue 1: Formation of N,N'-Disubstituted Guanidine Byproducts

Question: My reaction is producing a significant amount of N,N'-disubstituted guanidine. How can I favor the formation of the desired monosubstituted product?

Answer: The formation of N,N'-disubstituted guanidines is a common side reaction, particularly when the newly formed monosubstituted guanidine acts as a nucleophile and reacts with another equivalent of the guanidinylating reagent. Several factors can be optimized to minimize this byproduct.

Causality and Strategic Solutions:

  • Stoichiometry: An excess of the guanidinylating reagent is a primary driver for disubstitution.

    • Recommendation: Use a strict 1:1 molar ratio of your amine to the guanidinylating reagent. In some cases, a slight excess of the amine (1.1 to 1.2 equivalents) can be beneficial to ensure the complete consumption of the guanidinylating agent.

  • Reagent Addition: The rate of addition of the guanidinylating reagent can influence selectivity.

    • Recommendation: Employ a slow, dropwise addition of the guanidinylating reagent to the solution of the amine. This maintains a low instantaneous concentration of the reagent, favoring the initial reaction with the more nucleophilic primary amine over the less nucleophilic monosubstituted guanidine.

  • Protecting Groups: The use of protecting groups on the guanidinylating reagent can sterically hinder the second addition and electronically deactivate the intermediate.

    • Recommendation: Employ guanidinylating reagents with bulky protecting groups, such as Boc (tert-butoxycarbonyl). Reagents like N,N'-di-Boc-N''-triflylguanidine are highly effective for monosubstitution due to the steric hindrance and electron-withdrawing nature of the Boc groups, which reduce the nucleophilicity of the product.[1][2]

Issue 2: Incomplete Conversion or Slow Reaction Rate

Question: My guanidinylation reaction is sluggish and does not go to completion, even after an extended period. What can I do to improve the reaction rate and yield?

Answer: Slow or incomplete reactions can be attributed to several factors, including insufficient reactivity of the substrates or suboptimal reaction conditions.

Causality and Strategic Solutions:

  • Reagent Reactivity: The choice of guanidinylating reagent is critical. Some are inherently more reactive than others.

    • Recommendation: For less reactive or sterically hindered amines, a more powerful guanidinylating agent is required. N,N'-Di-Boc-N''-triflylguanidine is known for its high reactivity and ability to guanidinylate even weakly nucleophilic amines.[2][3] Alternatively, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be effective, particularly for anilines.[3][4]

  • Temperature: Like most chemical reactions, the rate of guanidinylation is temperature-dependent.

    • Recommendation: If the reaction is slow at room temperature, consider moderately increasing the temperature. Monitoring the reaction by TLC or LC-MS is crucial to avoid decomposition or the formation of other byproducts. For peptide guanidinylation with O-methylisourea, incubation at temperatures between 37-65°C is common.[3][5]

  • pH and Base: The reaction pH can significantly impact the nucleophilicity of the amine.

    • Recommendation: The amine substrate must be in its free base form to act as a nucleophile. An appropriate non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), should be used to neutralize any amine salts and to scavenge acidic byproducts generated during the reaction.[1][6] For peptide guanidinylation, a pH of 10.5-11 is often optimal.[3]

Issue 3: Formation of Uronium/Guanidinium Adducts with Coupling Reagents

Question: I am using a uronium-based coupling reagent like HATU or HBTU for peptide synthesis and observing an unexpected mass corresponding to the addition of a tetramethylguanidinium group to my peptide. How can I prevent this?

Answer: This side reaction involves the direct guanidinylation of nucleophilic residues on the peptide (such as the free N-terminus or side chains of Lys, Tyr, and Cys) by the coupling reagent itself.[7][8][9]

Causality and Strategic Solutions:

  • Excess Coupling Reagent: This side reaction is more prevalent when an excess of the uronium reagent is used.[7][10]

    • Recommendation: To minimize this byproduct, use no more than a 1:1 molar ratio of the uronium agent to the carboxylic acid to be activated.[7][10] The side product formation often occurs after the desired amide bond has been formed.[7]

  • Reagent Choice for Sensitive Applications: For particularly sensitive applications like peptide cyclization where reaction times are longer, the risk of this side reaction increases.

    • Recommendation: Consider using an alternative coupling reagent that does not have a guanidinium core, such as PyAOP ( (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), which has been shown to be as effective as HATU without causing this side reaction.[10]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common classes of guanidinylating reagents and how do I choose the right one?

A1: Guanidinylating reagents can be broadly categorized based on their reactive core. The choice depends on the nucleophilicity of your amine, the desired protecting group strategy, and reaction conditions.

Reagent ClassExamplesKey Characteristics & Best Use Cases
Protected Pyrazole Carboxamidines 1-H-Pyrazole-1-carboxamidine HCl, N,N'-Di-Boc-1H-pyrazole-1-carboxamidineGood reactivity with primary and secondary amines. The Boc-protected version offers mild reaction conditions.[11]
Triflylguanidines N,N'-Di-Boc-N''-triflylguanidineHighly electrophilic and powerful reagents, suitable for a wide range of amines, including unreactive and sterically hindered ones.[1][3][12]
Protected Thioureas N,N'-Di-Boc-thioureaRequires activation with a thiophile (e.g., Mukaiyama's reagent, HgCl₂, or TCT) to form a reactive carbodiimide in situ.[2][13][14] TCT (cyanuric chloride) is a less toxic alternative to heavy metal activators.[14]
Uronium/Guanidinium Salts HATU, HBTUPrimarily used as peptide coupling agents, but can also serve as guanidinylating reagents, especially for anilines.[3][4] Prone to side reactions with nucleophilic groups on the substrate.[7][8]
O-Methylisourea O-Methylisourea hemisulfateCommonly used for converting lysine residues in peptides to homoarginine for proteomics applications.[3]

Q2: How do protecting groups on the guanidinylating reagent influence the reaction?

A2: Protecting groups, typically Boc or Cbz (benzyloxycarbonyl), are crucial for controlling the reactivity and preventing side reactions.[1][15]

  • Modulate Reactivity: They decrease the basicity and nucleophilicity of the guanidine moiety, preventing it from participating in unwanted side reactions.[15][16]

  • Prevent Disubstitution: As mentioned in the troubleshooting guide, bulky protecting groups like Boc sterically hinder the approach of a second amine, favoring monosubstitution.[17]

  • Aid Purification: The introduction of non-polar protecting groups like Boc makes the guanidinylated product less polar and less water-soluble, which facilitates purification by standard techniques like flash chromatography.[16]

  • Facilitate Deprotection: These groups can be removed under specific conditions (e.g., acidic treatment for Boc groups) at a later stage in the synthesis to yield the final, unprotected guanidine.[6][17]

Q3: What is the general mechanism for guanidinylation?

A3: The core mechanism involves the nucleophilic attack of a primary or secondary amine on the electrophilic carbon of the guanidinylating reagent.[1][2] The specific pathway can vary slightly depending on the reagent and activators used.

Guanidinylation_Mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products Amine R-NH₂ (Nucleophilic Amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent Guanidinylating Reagent (e.g., Di-Boc-Triflylguanidine) Reagent->Intermediate Product Protected Guanidine (R-NH-C(=N-Boc)NH-Boc) Intermediate->Product Collapse & Leaving Group Expulsion Byproduct Leaving Group (e.g., Triflic Acid) Intermediate->Byproduct

Caption: General mechanism of amine guanidinylation.

III. Experimental Protocols

Protocol 1: General Procedure for Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine

This protocol is suitable for a wide range of primary and secondary amines, including those with low reactivity.[1]

Materials:

  • Primary or secondary amine (1.0 mmol, 1.0 eq)

  • N,N'-Di-Boc-N''-triflylguanidine (1.1 mmol, 1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (5 mL)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottomed flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine (1.0 eq) and N,N'-Di-Boc-N''-triflylguanidine (1.1 eq) in anhydrous DCM (5 mL).

  • Add the base (TEA or DIPEA, 1.5 eq) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 30 minutes to a few hours.[1]

  • Upon completion, transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N,N'-di-Boc-protected guanidine.[1]

Protocol 2: Deprotection of Boc-Protected Guanidines

This protocol removes the Boc protecting groups to yield the final guanidine, often as a salt.

Materials:

  • Boc-protected guanidine

  • Deprotection solution (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS) or 4M HCl in dioxane)

  • Cold diethyl ether

Procedure:

  • Dissolve the Boc-protected guanidine in the chosen deprotection solution.

  • Stir the mixture at room temperature for 1-3 hours.

  • Monitor the deprotection by TLC or LC-MS until all starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Precipitate the deprotected guanidine salt by adding cold diethyl ether.[6]

  • Centrifuge to pellet the product, decant the ether, and dry the pellet under vacuum.

Workflow_Diagram Start Starting Materials (Amine, Reagent, Base, Solvent) Reaction Guanidinylation Reaction (Room Temp, Inert Atmosphere) Start->Reaction Monitor Monitor Progress (TLC / LC-MS) Reaction->Monitor Workup Aqueous Workup (Wash with NaHCO₃, Brine) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Deprotect Boc Deprotection (TFA or HCl) Purify->Deprotect Protected Guanidine Final Final Guanidine Product Deprotect->Final

Caption: General experimental workflow for guanidinylation.

IV. References

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. Available from: [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. Available from: [Link]

  • Batey, R. A. (2004). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. Available from: [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Semantic Scholar. Available from: [Link]

  • Katritzky, A. R., et al. (2005). Product Class 13: Guanidine Derivatives. Science of Synthesis.

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. ResearchGate. Available from: [Link]

  • Linton, E. V., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed Central. Available from: [Link]

  • De Nyn, M., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. Available from: [Link]

  • Gotor, V., et al. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. RSC Publishing. Available from: [Link]

  • ResearchGate. Examples of common guanylating reagents. Available from: [Link]

  • Goodman, M., et al. (2000). Guanidinylation reagents. Google Patents. Available from:

  • Linton, E. V., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. PubMed. Available from: [Link]

  • De Nyn, M., et al. (2021). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Guanidine synthesis by guanylation. Available from: [Link]

  • Demjén, A., et al. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. RSC Publishing. Available from: [Link]

  • Nolan, E. M. (2009). Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. DSpace@MIT. Available from: [Link]

  • ResearchGate. Symmetric Guanidine Synthesis (Reaction conditions:3 (1.0 equiv....). Available from: [Link]

  • Tavares, H. R., et al. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkat USA. Available from: [Link]

  • Feichtinger, K., et al. (1998). Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents. The Journal of Organic Chemistry. Available from: [Link]

  • CommonOrganicChemistry.com. Common Reagents in Organic Chemistry. Available from: [Link]

Sources

Technical Support Center: Scale-Up of Morpholine-4-carboximidamide Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the production and scale-up of Morpholine-4-carboximidamide. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the synthesis and purification of this versatile guanidine derivative. The following content, presented in a question-and-answer format, is based on established synthetic protocols and field-proven insights to ensure scientific integrity and practical utility.

Overview of Synthetic Strategy

This compound is a guanidine derivative commonly synthesized by the reaction of morpholine with a suitable guanylating agent.[1] While several methods exist, two primary routes are favored for their scalability and accessibility of reagents:

  • The Cyanamide Route: This involves the direct reaction of morpholine with cyanamide, typically under acidic conditions, to form the corresponding salt (e.g., hydrochloride).[2]

  • The O-Alkylisourea Route: This method utilizes a salt of O-alkylisourea (e.g., O-methylisourea sulfate) which reacts with morpholine, often under reflux, followed by basification to yield the free base or subsequent salt formation.[1][3]

Both routes present unique challenges, particularly during scale-up. This guide will address issues common to both, with specific notes where applicable.

Reaction Pathway Visualization

Below is a diagram illustrating the common synthetic pathways to this compound.

Synthesis_Pathways Morpholine Morpholine Product_HCl This compound Hydrochloride Salt Morpholine->Product_HCl Route 1 Product_Sulfate_Salt Morpholine-4-carboximidinium Sulfate Morpholine->Product_Sulfate_Salt Route 2 Cyanamide Cyanamide (+ Acid, e.g., HCl) Cyanamide->Product_HCl O_Methylisourea O-Methylisourea Sulfate O_Methylisourea->Product_Sulfate_Salt Product_Free_Base This compound (Free Base) Product_Sulfate_Salt->Product_Free_Base Deprotonation (e.g., NaOH)

Caption: Common synthetic routes to this compound.

Frequently Asked Questions & Troubleshooting Guide

Section 2.1: Reagent Handling and Stability

Q1: I am using the cyanamide route. What are the critical safety precautions for handling cyanamide, especially at a larger scale?

A1: Cyanamide is a toxic and highly reactive substance requiring stringent handling protocols.[4]

  • Toxicity: Always handle cyanamide in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Avoid inhalation of its dust or vapors.[4]

  • Reactivity: Cyanamide can polymerize, sometimes violently, especially when heated or under basic conditions. It is also sensitive to moisture, reacting with water to form urea, which can introduce impurities and reduce yield.[4][5]

  • Storage: Store cyanamide in a cool, dry, and well-ventilated area, away from acids, bases, and oxidizing agents.[4][6] For scale-up, ensure the storage container is properly sealed and inerted if necessary.

  • Quenching: Any unreacted cyanamide in the final reaction mixture can be safely quenched by adding a weak acid, such as acetic acid, which converts it to urea.[4]

Q2: My O-methylisourea sulfate has a low purity. How will this affect my reaction, and can I purify it?

A2: The purity of your guanylating agent is critical for achieving high yield and a clean product profile. Impurities in O-methylisourea sulfate can lead to the formation of unwanted side-products that may be difficult to remove later. It is highly recommended to start with a high-purity reagent. While recrystallization is possible, it is often more practical to source a reliable supplier for larger-scale operations. Always perform an identity and purity check (e.g., via NMR or titration) on incoming raw materials before use in a large-scale batch.

Section 2.2: Reaction Conditions and Execution

Q3: My reaction yield is consistently low. What are the most common causes?

A3: Low yield can stem from several factors. A systematic approach to troubleshooting is essential.

Low_Yield_Troubleshooting Start Low Yield Observed Q1 Are reagents pure & dry? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No (Source higher purity reagents/dry solvents) Q1->A1_No No Q2 Is reaction temperature correct? A1_Yes->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No (Calibrate probe/ adjust heating) Q2->A2_No No Q3 Is stoichiometry accurate? (Especially base/acid) A2_Yes->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No (Re-weigh/re-calculate reagent amounts) Q3->A3_No No Q4 Is work-up efficient? (Check for product in aqueous layers/emulsions) A3_Yes->Q4 A4_Yes Yes Q4->A4_Yes Yes A4_No No (Modify extraction pH/ use brine to break emulsions) Q4->A4_No No End Consider side reactions/ degradation. Analyze byproducts (LC-MS, GC-MS). A4_Yes->End

Caption: Decision tree for troubleshooting low reaction yield.

Key areas to investigate:

  • Moisture: The presence of water can consume reagents, particularly cyanamide.[4] Ensure solvents are anhydrous and the reaction is protected from atmospheric moisture.

  • Stoichiometry: In the O-methylisourea route, precise control of the base for deprotonation is crucial. Excess base can promote side reactions, while insufficient base will result in incomplete conversion.[1]

  • Temperature: For reflux conditions, ensure vigorous and consistent heating. Inconsistent temperature can lead to stalled reactions. For scale-up, be mindful that achieving and maintaining the target internal temperature is more challenging due to surface-area-to-volume ratio changes.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, GC) to determine the optimal endpoint. Stopping too early or running too long can decrease the yield of the desired product.

Q4: We are scaling up the reaction of morpholine with O-methylisourea sulfate, which requires reflux. What are the main heat transfer challenges?

A4: Scaling up an exothermic reaction or one requiring sustained heating presents significant thermal management challenges.

  • Heating: A larger reactor volume has a smaller surface-area-to-volume ratio, making it harder to heat efficiently. The heating system (e.g., jacketed reactor) must have sufficient power and control to reach and maintain the target reflux temperature.

  • Exotherms: While the initial mixing might not be strongly exothermic, the reaction onset could be. During scale-up, this exotherm can lead to a rapid temperature and pressure increase if not managed. Ensure you have adequate cooling capacity and consider adding reagents portion-wise or via controlled feed to manage heat evolution.

  • Mixing: Inefficient mixing in a large reactor can create local hot spots, leading to byproduct formation and potential degradation. Ensure the agitator design and speed are sufficient to maintain a homogenous mixture and temperature profile. Studies on morpholine itself show it is stable up to 150°C but degrades at higher temperatures.[7][8]

Section 2.3: Product Isolation and Purification

Q5: I am having trouble removing unreacted morpholine from my crude product. What is the best approach?

A5: Morpholine is a basic secondary amine and can be effectively removed with an acidic wash during the work-up.[9] After the reaction is complete and the solvent has been removed or diluted with a water-immiscible organic solvent (e.g., dichloromethane), wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The morpholine will be protonated to its water-soluble ammonium salt and partition into the aqueous phase.[9]

Q6: My crude product is an oil and won't crystallize. What should I do?

A6: "Oiling out" is a common problem in crystallization, often caused by impurities or supersaturation issues.[9]

  • Check Purity: The most common cause is the presence of impurities that inhibit lattice formation. Ensure that unreacted starting materials and soluble byproducts have been removed via an effective aqueous work-up (acid and base washes).[9]

  • Solvent System: You may need to screen different solvent systems. The ideal system is one where the product is highly soluble at high temperatures but sparingly soluble at low temperatures. Refer to the table below for common solvent properties.

  • Seeding: Introduce a small crystal of pure product to the supersaturated solution to induce crystallization.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Rapid cooling often promotes oiling.

  • Trituration: If oiling persists, remove the solvent and try triturating the oil with a non-polar solvent (e.g., hexanes, diethyl ether) in which the product is insoluble. This can sometimes induce solidification.

SolventBoiling Point (°C)Polarity IndexNotes for Crystallization
Isopropanol82.64.3Good general-purpose solvent for polar compounds.
Acetonitrile81.66.2Can be effective for moderately polar compounds.[1]
Ethanol78.45.2Similar to isopropanol, often used in combination with water.
Ethyl Acetate77.14.3Good for less polar compounds; often used with a non-polar co-solvent.
Water100.09.0Product salts are often highly soluble; may require an anti-solvent.[3]

Q7: What are the most likely impurities I should be looking for in my final product?

A7: The impurity profile will depend on your synthetic route.

  • Common to Both Routes: Unreacted morpholine.

  • From Cyanamide Route:

    • Urea: Formed from the reaction of cyanamide with any residual water.[4]

    • Dicyandiamide: Formed from the dimerization of cyanamide, especially under non-ideal pH or temperature conditions.[5]

  • From O-Methylisourea Route:

    • Residual sulfate salts if the work-up is incomplete.

  • Degradation Products: Although morpholine is quite stable, aggressive heating or pH conditions could lead to ring-opening or other degradation pathways.[10]

Analytical techniques such as LC-MS, GC-MS, and NMR are essential for identifying and quantifying these impurities.

Detailed Experimental Protocols

Protocol 1: Synthesis via O-Methylisourea Sulfate

This protocol is adapted from literature procedures and should be optimized for your specific scale and equipment.[1]

Workflow Diagram

Experimental_Workflow cluster_0 Step 1: Reaction cluster_1 Step 2: Deprotonation & Work-up cluster_2 Step 3: Isolation Charge Charge Reactor with O-Methylisourea Sulfate and Morpholine Heat Heat to Reflux Charge->Heat Distill Distill off Methanol byproduct Heat->Distill Cool Cool to 0-5 °C Distill->Cool Add_Base Add NaOH solution dropwise (keep T < 10 °C) Cool->Add_Base Extract Extract with Organic Solvent (e.g., Diethyl Ether) Add_Base->Extract Dry Dry Organic Phase (e.g., Na2SO4) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Purify by Recrystallization (e.g., from Acetonitrile) Evaporate->Purify

Caption: Step-by-step workflow for synthesis and isolation.

Procedure:

  • Reaction Setup: To a reactor equipped with a mechanical stirrer, reflux condenser, and distillation head, add O-methylisourea sulfate (1.0 eq) and morpholine (2.0 eq).

  • Heating: Heat the mixture under reflux. The methanol formed during the reaction can be slowly distilled off to drive the reaction to completion.[1]

  • Cooling: Once the reaction is complete (as monitored by a suitable analytical method), cool the reaction mixture in an ice bath to 0-5 °C.

  • Deprotonation: Prepare a solution of sodium hydroxide (2.05 eq) in water. Add this solution dropwise to the cooled reaction mixture, ensuring the internal temperature does not exceed 10 °C.

  • Extraction: After warming to room temperature, extract the aqueous phase multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).[1]

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to yield the crude this compound free base.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as acetonitrile, to yield a colorless solid.[1]

Protocol 2: General Purification via Acid-Base Extraction

This protocol is designed to remove common ionic impurities before final purification.[9]

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., 10 mL of dichloromethane per gram of crude product).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (aq). This step removes residual basic impurities like morpholine.[9] Separate the organic layer.

  • Base Wash: Wash the organic layer with a 5% NaHCO₃ (aq) solution. This removes any acidic impurities and neutralizes residual HCl.[9]

  • Brine Wash: Wash the organic layer with saturated NaCl (aq) solution (brine) to remove bulk water and aid in breaking any emulsions.

  • Drying & Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified crude product, which can then be subjected to recrystallization or chromatography.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). 4-Morpholinecarboxamidine. PubChem. [Link]
  • Cardiff University ORCA. (2018, September 7). Introduction to cyanamides. [Link]
  • Organic Syntheses. (n.d.). calcium cyanamide. [Link]
  • Wikipedia. (n.d.). Cyanamide. [Link]
  • AIChE. (2018). Thermal Degradation of Morpholine for CO2 Capture. AIChE Annual Meeting Proceedings. [Link]
  • ResearchGate. (n.d.). Thermal degradation kinetics of morpholine for carbon dioxide capture. [Link]
  • Heriot-Watt University. (2017). Thermal Degradation of Morpholine in CO2 Post-combustion Capture. [Link]

Sources

Technical Support Center: De-protection of Boc-Protected Morpholine-4-carboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the de-protection of Boc-protected Morpholine-4-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the nuances of this crucial synthetic step.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you may encounter during the de-protection of Boc-protected this compound.

Issue 1: My LC-MS shows a mass corresponding to my product +56 Da.

Likely Cause: This mass increase is a tell-tale sign of tert-butylation, where a tert-butyl group (C₄H₈, 56 Da) has been added to your molecule.[1] During acid-mediated Boc de-protection, a reactive tert-butyl cation (t-Bu⁺) is generated.[2][3] This electrophile can then alkylate nucleophilic sites on your target molecule.[4] The guanidine-like moiety of this compound, being electron-rich, is susceptible to this side reaction.[2]

Solution: Employ Scavengers Scavengers are nucleophilic compounds added to the reaction mixture to trap the reactive t-butyl cation before it can react with your product.[2]

  • Recommended Scavengers:

    • Triisopropylsilane (TIS): A highly effective and commonly used scavenger. A standard cocktail is TFA/TIS/Water (95:2.5:2.5 v/v/v).[2]

    • Thioanisole: Particularly useful if your molecule contains other sensitive functional groups.[2]

Experimental Protocol: A general method for the cleavage of a Boc group from a guanidine moiety using scavengers is as follows:

  • Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[1]

  • Cool the solution to 0 °C using an ice bath.[1]

  • Add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[1]

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 50-95% (v/v).[1]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.[1]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[1]

Issue 2: The de-protection reaction is incomplete or very slow.

Likely Cause: Several factors can contribute to an incomplete reaction:

  • Insufficient Acid Strength: The Boc group is cleaved by acid, and if the acid is not strong enough or is used in too low a concentration, the reaction will be sluggish.[5]

  • Low Temperature: While starting at 0 °C is recommended to control exotherms and minimize side reactions, prolonged reaction at low temperatures may slow down the de-protection.[1]

  • Steric Hindrance: Significant steric bulk around the Boc-protected group can hinder the approach of the acid.

Solutions:

  • Increase Acid Concentration: Gradually increase the concentration of TFA in the reaction mixture (e.g., from 50% TFA in DCM to 95% TFA).[1]

  • Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration at room temperature. Gentle warming can be considered, but be mindful that this may also increase the rate of side reactions, making the use of scavengers even more crucial.[1]

  • Use a Stronger Acid System: For particularly stubborn Boc groups, consider using 4M HCl in 1,4-dioxane.[1]

Issue 3: My starting material is degrading, or I am seeing multiple unidentified byproducts.

Likely Cause: Your molecule may contain other acid-sensitive functional groups that are not compatible with strong acidic conditions like TFA.

Solution: Use a Milder De-protection Method For substrates sensitive to strong acids, a milder Lewis acid-catalyzed de-protection can be effective.[1]

Mild De-protection Protocol using TMSOTf:

  • Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Add 2,6-lutidine (1.5-2.0 equivalents).[1]

  • Cool the solution to 0 °C.[1]

  • Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5-2.0 equivalents) dropwise to the cooled solution.[1]

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, quench the reaction by adding methanol.[1]

  • Proceed with a standard aqueous work-up.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of Boc de-protection?

The de-protection of a Boc group proceeds via an acid-catalyzed elimination. The mechanism involves the following steps:

  • Protonation of the carbamate oxygen by the acid (e.g., TFA).[6]

  • Loss of the stable tert-butyl cation to form a carbamic acid intermediate.[6]

  • The carbamic acid is unstable and readily decarboxylates (loses CO₂) to yield the free amine (in this case, the de-protected this compound).[6]

  • Under the acidic conditions, the resulting amine is protonated to form its corresponding salt (e.g., TFA salt).[6]

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cation Formation cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Salt Formation Boc_Protected Boc-N-R Protonated Boc-N(H+)-R Boc_Protected->Protonated + H+ Carbamic_Acid HOOC-NH-R Protonated->Carbamic_Acid tBu_Cation t-Bu+ Protonated->tBu_Cation Free_Amine H2N-R Carbamic_Acid->Free_Amine CO2 CO2 Carbamic_Acid->CO2 Amine_Salt H3N+-R (X-) Free_Amine->Amine_Salt + H+

Boc De-protection Mechanism

Q2: How do I choose between different acidic conditions (e.g., TFA vs. HCl in dioxane)?

The choice of acid depends on the stability of your substrate and the desired work-up procedure.

ReagentTypical ConditionsAdvantagesDisadvantages
TFA 25-95% in DCM, 0°C to RTHighly effective, volatile (easy to remove)Harsh, can cleave other acid-labile groups, requires scavengers
HCl in dioxane 4M solution, 0°C to RTStrong, effective for stubborn Boc groupsNot as volatile as TFA, can be corrosive
TMSOTf/2,6-lutidine 1.5-2.0 eq. in DCM, 0°CVery mild, good for acid-sensitive substratesMore expensive, requires anhydrous conditions

Q3: How do I properly work up the reaction after de-protection?

After the reaction is complete, the work-up procedure is crucial for isolating your product.

  • Removal of Acid: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent and TFA. To remove residual TFA, co-evaporate with a solvent like toluene or DCM (repeat 3 times).[1]

  • Precipitation: The resulting TFA salt can often be precipitated by adding cold diethyl ether. The solid can then be collected by filtration or centrifugation and washed with more cold ether.[1]

  • Neutralization (Optional): If the free base is desired, dissolve the crude salt in an appropriate solvent and wash with a mild base such as a saturated aqueous solution of sodium bicarbonate. Be cautious, as the free guanidine will be more basic and may have different solubility properties.

Troubleshooting_Workflow start Start Deprotection check_completion Reaction Complete? (LC-MS) start->check_completion check_byproducts Side Products? (LC-MS) check_completion->check_byproducts Yes incomplete Incomplete Reaction - Increase acid concentration - Increase reaction time/temp - Use stronger acid (HCl/dioxane) check_completion->incomplete No plus_56 Product +56 Da? (tert-butylation) check_byproducts->plus_56 Yes workup Proceed to Work-up check_byproducts->workup No (Clean) incomplete->start add_scavengers Add Scavengers (TIS) and repeat reaction plus_56->add_scavengers Yes degradation Degradation? (Acid-sensitive groups) plus_56->degradation No add_scavengers->start mild_conditions Use Milder Conditions (TMSOTf / 2,6-lutidine) degradation->mild_conditions Yes degradation->workup No mild_conditions->start

Troubleshooting Workflow

Q4: Is it necessary to protect the morpholine nitrogen during this de-protection?

The morpholine nitrogen is a tertiary amine and is significantly less nucleophilic than the guanidine moiety. Under the strongly acidic conditions used for Boc de-protection, the morpholine nitrogen will be protonated, rendering it non-nucleophilic and effectively "protected" as its ammonium salt. Therefore, no additional protecting group is typically required for the morpholine nitrogen.

References

  • Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection.
  • Albericio, F., & Isidro-Llobet, A. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2888.
  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.

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Analytical challenges in the characterization of Morpholine-4-carboximidamide isomers

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request to create a technical support center for the analytical challenges in the characterization of Morpholine-4-carboximidamide isomers.

Technical Support Center: Characterization of this compound Isomers

Welcome to the dedicated support center for navigating the analytical complexities of this compound isomers. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies for the successful separation, identification, and quantification of these challenging compounds.

This compound, a molecule of interest in pharmaceutical development due to its structural motifs, presents a significant analytical hurdle: the potential for multiple isomeric forms. These isomers can include E/Z geometric isomers around the C=N double bond and various tautomers. Since different isomers can have distinct pharmacological and toxicological profiles, their precise characterization is a regulatory and safety imperative.

This guide moves beyond simple protocols to explain the 'why' behind the methodology, empowering you to make informed decisions in your laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise during the analysis of this compound and related structures.

Q1: What are the primary isomeric forms of this compound I should be aware of?

A1: The primary isomers of concern are the (E) and (Z) geometric isomers, which arise from restricted rotation around the carbon-nitrogen double bond of the carboximidamide group. Additionally, tautomerism can exist, where protons shift between the nitrogen atoms of the imidamide functional group. While often in rapid equilibrium, these tautomers can sometimes be observed or trapped under specific analytical conditions. The stability of the E/Z isomers can be influenced by factors like solvent polarity and pH.

Q2: My standard reversed-phase HPLC method (C18 column) is not separating the isomers. What is the scientific reason for this, and what should I try next?

A2: Standard C18 columns primarily separate molecules based on hydrophobicity. The (E) and (Z) isomers of this compound often have very similar hydrophobicities, leading to co-elution. The subtle differences in their dipole moments and hydrogen bonding capabilities are often not sufficiently exploited by these columns.

Next Steps:

  • Alternative Stationary Phases: Consider columns with different selectivity mechanisms. A phenyl-hexyl column, for instance, can offer π-π interactions, potentially differentiating the electron distribution of the isomers.

  • HILIC: Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative that separates based on polarity. Since the isomers may have slight differences in their dipole moments, HILIC can provide effective separation.

  • Mobile Phase Optimization: Systematically adjust the pH of the mobile phase. The ionization state of the carboximidamide group is pH-dependent, and protonating or deprotonating it can alter the conformation and interaction of each isomer with the stationary phase, often dramatically improving resolution.

Q3: The mass spectra (MS) of my co-eluting peaks are identical. How can I use MS to differentiate the isomers?

A3: While the precursor ion mass will be identical for isomers, their fragmentation patterns in tandem mass spectrometry (MS/MS) can differ. The three-dimensional arrangement of atoms in each isomer influences which fragmentation pathways are energetically favored.

Troubleshooting Strategy:

  • Collision Energy Ramping: Perform MS/MS analysis across a range of collision energies. One isomer might be more stable and require higher energy to fragment, or the relative abundance of specific product ions may change differently with increasing energy.

  • Ion Mobility Spectrometry (IMS): If available, IMS-MS is a powerful technique that separates ions based on their size, shape, and charge in the gas phase. The different shapes of the (E) and (Z) isomers will result in different drift times, allowing for their separation prior to mass analysis.

Q4: How can I definitively confirm the structure of each isolated isomer?

A4: The gold standard for unambiguous structural elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy , specifically 2D-NMR techniques.

  • NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial. These experiments detect protons that are close in space. For the (E)/(Z) isomers, a cross-peak between the N-H proton and the protons on the morpholine ring will be observed for only one of the isomers, providing definitive proof of its geometry.

  • X-ray Crystallography: If you can grow a suitable crystal of an isolated isomer, single-crystal X-ray diffraction will provide an absolute determination of its three-dimensional structure.

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides structured workflows for overcoming specific experimental challenges.

Guide 1: Resolving Isomers by HPLC - A Step-by-Step Protocol

Issue: Complete or partial co-elution of this compound isomers using standard chromatographic methods.

Objective: To develop a robust HPLC method for the baseline separation of (E) and (Z) isomers.

Workflow Diagram:

HPLC_Troubleshooting start Start: Co-eluting Isomers p1 Step 1: Mobile Phase pH Screening Test pH 3, 7, and 10 using C18 column. Rationale: Isomer pKa differences can alter retention. start->p1 decision1 Separation Achieved? p1->decision1 p2 Step 2: Stationary Phase Evaluation If no separation, switch column. Test Phenyl-Hexyl (π-π interactions) and HILIC (polarity). decision2 Separation Achieved? p2->decision2 p3 Step 3: Temperature Optimization For the best column, vary temperature from 25°C to 50°C. Rationale: Affects kinetics and can improve peak shape/resolution. decision3 Separation Achieved? p3->decision3 end Result: Baseline Separation decision1->p2 No decision1->end Yes decision2->p3 No decision2->end Yes decision3->end Yes

Caption: HPLC method development workflow for isomer separation.

Detailed Protocol:

  • Initial Condition:

    • Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

    • Detection: UV at 210 nm.

  • Step 1: pH Screening (Causality-Driven)

    • Action: Prepare mobile phases with different pH values. Use 0.1% formic acid (~pH 2.7), a 10 mM ammonium acetate buffer (~pH 6.8), and a 10 mM ammonium bicarbonate buffer (~pH 10). The carboximidamide group's charge state will change significantly across this range.

    • Rationale: Changing the pH alters the degree of protonation of the basic nitrogen atoms in the isomers. This can induce conformational changes or alter the strength of interaction with the stationary phase, which is often the key to achieving separation.

  • Step 2: Orthogonal Selectivity (Column Screening)

    • Action: If pH screening fails, switch to a column with a different separation mechanism.

      • Phenyl-Hexyl Column: Test with the best mobile phase from Step 1.

      • HILIC Column: Requires a high organic mobile phase (e.g., 90:10 Acetonitrile:Water with an ammonium formate buffer).

    • Rationale: You are moving from separation based on hydrophobicity (C18) to separation based on aromatic interactions (Phenyl-Hexyl) or polarity/hydrogen bonding (HILIC). This change in the dominant intermolecular force is a powerful way to resolve isomers with similar hydrophobicity.

  • Step 3: Temperature Optimization

    • Action: Using the best column/mobile phase combination, run experiments at 25°C, 40°C, and 55°C.

    • Rationale: Increasing temperature lowers mobile phase viscosity (improving efficiency) and can alter the thermodynamics of the solute-stationary phase interaction. In some cases, it can improve resolution, while in others it can worsen it. This parameter must be empirically optimized.

Data Summary Table:

ParameterCondition 1 (C18)Condition 2 (Phenyl-Hexyl)Condition 3 (HILIC)
Mobile Phase pH 2.7 (Formic Acid)2.7 (Formic Acid)3.0 (Ammonium Formate)
Resolution (Rs) 0.8 (Co-elution)1.4 (Partial Separation)>2.0 (Baseline)
Key Insight Insufficient selectivityπ-π interactions helpPolarity difference is key
Guide 2: Structural Confirmation using 2D-NMR

Issue: Ambiguous 1D NMR spectra where peaks from different isomers overlap, preventing confident structural assignment.

Objective: To use 2D-NMR, specifically NOESY/ROESY, to unambiguously determine the E/Z geometry of each purified isomer.

Logic Diagram:

NMR_Logic start Start: Purified Isomer A & B p1 p1 start->p1 decision NOE cross-peak observed between N-H and Morpholine CH2 protons? p1->decision z_isomer Structure Confirmed: (Z)-Isomer decision->z_isomer Yes e_isomer Structure Confirmed: (E)-Isomer decision->e_isomer No

Technical Support Center: Managing Hygroscopicity of Morpholine-4-carboximidamide Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for managing the hygroscopic properties of Morpholine-4-carboximidamide and its various salt forms. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with moisture sensitivity in these promising compounds. Here, you will find practical, in-depth answers to common questions, detailed troubleshooting guides for experimental hurdles, and robust protocols to ensure the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for this compound salts?

A1: Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding atmosphere. For active pharmaceutical ingredients (APIs) like this compound salts, this can be a significant issue. Moisture uptake can lead to a cascade of undesirable physical and chemical changes. Physically, it can cause powder caking, clumping, and altered flow properties, which can severely impede manufacturing processes like tablet compression and capsule filling[1][2]. Chemically, the presence of water can accelerate degradation pathways, such as hydrolysis, potentially reducing the potency of the API and leading to the formation of impurities[1][2]. The hydrochloride salt of this compound, in particular, has been noted to be hygroscopic, necessitating careful handling and storage protocols to maintain its integrity.

Q2: How can I determine if my specific salt of this compound is hygroscopic?

A2: The most definitive method for assessing hygroscopicity is through Dynamic Vapor Sorption (DVS) analysis[3]. This technique measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature[3]. The resulting sorption-desorption isotherm provides a detailed profile of the material's interaction with moisture. A significant increase in mass with increasing RH indicates hygroscopic behavior. For a quicker, albeit less detailed assessment, you can perform a simple desiccator test by exposing a pre-weighed sample to a high-humidity environment (e.g., over a saturated salt solution) and monitoring its weight over time.

Q3: What is "Critical Relative Humidity" (CRH) and why is it important?

A3: The Critical Relative Humidity (CRH) is the specific relative humidity level at which a material begins to absorb a significant amount of moisture from the atmosphere[4]. Below the CRH, the material will remain relatively dry. Above the CRH, it will continue to absorb moisture, potentially leading to deliquescence (dissolving in the absorbed water). Knowing the CRH of your this compound salt is crucial for establishing appropriate storage and handling conditions to prevent moisture-induced degradation and physical changes[4][5].

Q4: I've noticed my powder is clumping. Is this due to hygroscopicity?

A4: Clumping and caking are very common signs of hygroscopicity in powders[6][7][8]. When hygroscopic particles absorb moisture, "liquid bridges" can form between them. As the humidity fluctuates, these bridges can solidify through recrystallization of dissolved material, leading to the formation of hard agglomerates or cakes[9]. This can severely impact powder flowability and create significant challenges in downstream processing[1].

Q5: Can I select a different salt form of this compound to avoid hygroscopicity?

A5: Absolutely. Salt selection is a critical strategy in drug development to optimize the physicochemical properties of an API, including its hygroscopicity[8][10][11]. The choice of the counterion can significantly influence the crystal lattice energy and the interaction of the salt with water molecules[10]. It is highly recommended to perform a salt screening study to identify a non-hygroscopic or less hygroscopic salt form of this compound that still possesses the desired solubility and stability profiles. For basic drugs, a careful selection of the counterion's pKa is essential for forming a stable salt[8].

Troubleshooting Guides

Issue 1: Inconsistent Weighing Results

Symptoms:

  • The weight of the sample on the analytical balance continuously increases.

  • Difficulty in obtaining a stable reading.

  • Poor reproducibility of weighed amounts.

Root Cause Analysis: Hygroscopic powders rapidly absorb moisture from the air, leading to a continuous increase in mass during weighing[12]. This is particularly problematic with high-precision analytical balances.

Solutions:

  • Work Quickly and Efficiently: Minimize the time the sample is exposed to the ambient environment. Have all necessary tools and containers ready before opening the sample vial.

  • Use a Weighing Bottle with a Stopper: Tare the stoppered weighing bottle. Add the approximate amount of powder, replace the stopper, and record the weight. Dispense the powder into your reaction vessel and re-weigh the stoppered bottle to determine the exact amount transferred by difference[13].

  • Work in a Controlled Environment: If available, perform weighing operations inside a glove box with a controlled, low-humidity atmosphere (e.g., purged with nitrogen or dry air)[13].

  • Consider a Stock Solution: For highly hygroscopic materials where accurate weighing of small quantities is challenging, consider preparing a stock solution of the entire contents of a new bottle and then using volumetric aliquots for experiments[14].

Issue 2: Powder Caking and Poor Flowability in the Hopper

Symptoms:

  • Powder adheres to the walls of the storage container or hopper.

  • Formation of lumps and agglomerates.

  • Inconsistent or no flow through the hopper orifice.

Root Cause Analysis: Moisture absorption leads to the formation of liquid bridges between particles, increasing inter-particle cohesive forces and causing the powder to cake[5][9]. This is exacerbated by pressure from the bulk powder in a hopper.

Solutions:

  • Control the Environment: The most effective solution is to control the relative humidity of the processing environment to below the CRH of the this compound salt[8]. This may require the use of industrial dehumidifiers.

  • Formulation with Excipients: Incorporate excipients that can act as moisture scavengers or improve flowability.

    • Glidants: Colloidal silicon dioxide can be added to reduce inter-particle friction and improve flow.

    • Moisture Scavengers: Certain excipients, like some starches, can preferentially absorb moisture, protecting the API[15][16].

  • Granulation: Converting the fine powder into larger granules through dry or wet granulation can improve its flow properties. However, wet granulation must be carefully controlled to avoid degrading the moisture-sensitive API.

  • Hopper Design: Use hoppers with steep wall angles and smooth surfaces to minimize powder adhesion. Vibrators or knockers on the hopper can also help to dislodge caked material, but their use should be carefully controlled to avoid excessive compaction[7].

Data Presentation

Hygroscopicity Classification

The hygroscopicity of pharmaceutical powders can be classified according to the European Pharmacopoeia (Ph. Eur.) based on the percentage of weight gain after storage at 25°C and 80% RH for 24 hours.

Classification Weight Gain (% w/w)
Non-hygroscopic≤ 0.2%
Slightly hygroscopic> 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
Illustrative DVS Data for a Hygroscopic API Salt

Disclaimer: The following data is for a representative hygroscopic pharmaceutical salt and is provided for illustrative purposes to demonstrate how to interpret DVS results. Actual data for this compound salts should be generated experimentally.

Relative Humidity (%) Sorption (% Weight Change) Desorption (% Weight Change)
00.000.25
100.150.30
200.250.35
300.350.45
400.500.60
500.750.85
601.501.60
703.503.60
808.208.30
9014.5014.50

This table shows a significant increase in moisture uptake above 50% RH, indicating that the Critical Relative Humidity (CRH) is in this region. The difference between the sorption and desorption curves indicates a hysteresis, which can provide insights into the mechanism of water uptake, such as the formation of a hydrate[17][18].

Experimental Protocols

Protocol 1: Determination of Hygroscopicity Profile by Dynamic Vapor Sorption (DVS)

Objective: To quantitatively assess the hygroscopicity of a this compound salt.

Apparatus: Dynamic Vapor Sorption (DVS) Analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound salt into a DVS sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25°C) until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹). This establishes the dry baseline weight.

  • Sorption Phase: Increase the relative humidity in a stepwise manner, typically in 10% RH increments from 0% to 90% RH. At each step, allow the sample to equilibrate until a stable weight is reached.

  • Desorption Phase: Decrease the relative humidity in a similar stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the percentage change in mass against the relative humidity to generate the sorption and desorption isotherms. Identify the CRH and any hysteresis.

Protocol 2: Salt Screen for Identifying a Non-Hygroscopic Form

Objective: To prepare and evaluate different salt forms of this compound to identify a candidate with improved hygroscopicity.

Materials:

  • This compound free base

  • A selection of pharmaceutically acceptable acids (e.g., mesylic acid, besylic acid, succinic acid, tartaric acid, etc.)[11]

  • Various crystallization solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate)

Methodology:

  • Salt Formation: In parallel vials, dissolve the free base in a suitable solvent. Add an equimolar amount of each selected acid.

  • Crystallization: Allow the solutions to crystallize under various conditions (e.g., slow evaporation, cooling, anti-solvent addition).

  • Isolation and Characterization: Isolate the resulting solid salts and characterize them using techniques such as X-Ray Powder Diffraction (XRPD) to confirm crystallinity and identify different polymorphic forms.

  • Hygroscopicity Assessment: Subject each promising salt form to DVS analysis (as per Protocol 1) to determine its hygroscopicity profile.

  • Selection: Compare the DVS data, along with other critical properties like solubility and stability, to select the optimal non-hygroscopic or least hygroscopic salt for further development.

Visualizations

Hygroscopicity_Management_Workflow cluster_0 Problem Identification cluster_1 Characterization & Assessment cluster_2 Mitigation Strategies cluster_3 Outcome start Hygroscopic API (this compound Salt) problem Physical & Chemical Instability (Caking, Degradation) start->problem Moisture Uptake dvs DVS Analysis problem->dvs crh Determine CRH dvs->crh storage Controlled Storage (< CRH) crh->storage packaging Moisture-Barrier Packaging + Desiccants crh->packaging formulation Formulation Changes (Excipients, Granulation) crh->formulation salt Salt Screening (Select Non-Hygroscopic Form) crh->salt end Stable & Processable Drug Product storage->end packaging->end formulation->end salt->end

Caption: Workflow for managing hygroscopic API salts.

DVS_Isotherm Illustrative DVS Isotherm xaxis Relative Humidity (%) yaxis % Weight Change s0 s1 s0->s1 Sorption s2 s1->s2 Sorption s3 s2->s3 Sorption s4 s3->s4 Sorption s5 s4->s5 Sorption d5 d4 d5->d4 Desorption d3 d4->d3 Desorption d2 d3->d2 Desorption d1 d2->d1 Desorption d0 d1->d0 Desorption hysteresis Hysteresis

Caption: Example of a DVS sorption-desorption isotherm.

References

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. [Link]
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons.
  • Aqualab. (n.d.).
  • PowderProcess.net. (n.d.). Techniques for enhancing powder flowability and mitigating issues like caking or clumping. [Link]
  • Pharma.Tips. (2025, March 4). Optimizing Stability Testing Conditions for Hygroscopic Tablets. [Link]
  • PowderProcess.net. (n.d.). Powder caking or clumping review : causes and how to solve it. [Link]
  • Li, M., et al. (2024). Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. Molecular Pharmaceutics. [Link]
  • Wikipedia. (n.d.).
  • Rajabi-Siahboomi, A., Levina, M., Upadhye, S. B., & Teckoe, J. (2015). Excipient Selection in Oral Solid Dosage Formulations Containing Moisture Sensitive Drugs. In Excipient Applications in Formulation Design and Drug Delivery (pp. 385-421). Springer.
  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N-and N, N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]
  • Rwanda FDA. (n.d.). Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). [Link]
  • ResearchGate. (2013, January 7). What are recommended packaging conditions for highly hygroscopic APIs?[Link]
  • Surface Measurement Systems. (n.d.). Moisture Sorption of Hydrophobic Pharmaceutical Substances. [Link]
  • American Pharmaceutical Review. (2011, September 1).
  • PharmTech. (2023, May 5).
  • Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
  • Serajuddin, A. T. M. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics, 10(4), 223. [Link]
  • Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS)
  • Surface Measurement Systems. (n.d.). Hysteresis Effects in Vapour Sorption. [Link]
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: Weighing Reactants and Reagents. [Link]
  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with?[Link]
  • AZoCleantech. (2025, March 4).
  • TA Instruments. (n.d.).
  • Semantic Scholar. (2015, September 11). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
  • ResearchGate. (2025, August 6). Effect of the Counterion on the Solubility of Isostructural Pharmaceutical Lamotrigine Salts | Request PDF. [Link]
  • Codefine. (2025, February 27).
  • PowderProcess.net. (n.d.). Effective Solutions for Solids Batch Weighing: Troubleshooting Guide. [Link]
  • Linapack. (n.d.). Best Moisture-Proof Packaging Materials | Prevent Product Damage. [Link]
  • Scientific & Academic Publishing. (2020, November 28).
  • ResearchGate. (2025, November 3). (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. [Link]
  • IP Products. (n.d.).
  • XtalPi. (n.d.).
  • Profound Development Group. (2024, November 15).
  • ProUmid. (n.d.). Dynamic Vapor Sorption (DVS) Analysis. [Link]
  • Surface Measurement Systems. (n.d.). Characterizing amorphous materials with gravimetric vapour sorption techniques. [Link]
  • NIST. (n.d.).
  • PubMed. (2020). Expedited Investigation of Powder Caking Aided by Rapid 3D Prototyping of Testing Devices. [Link]
  • Ng, L., Ling, J. K. U., & Hadinoto, K. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(10), 2096. [Link]
  • Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. [Link]
  • ResearchGate. (2025, August 9). Understanding Powder Caking as a Consequence of a Range of Mechanisms by Means of Powder Rheometry | Request PDF. [Link]
  • ACS Publications. (2024, May 4). Rationalizing Counterion Selection for the Development of Lipophilic Salts: A Case Study with Venetoclax | Molecular Pharmaceutics. [Link]
  • University of California, Berkeley. (n.d.).
  • Staedean. (2025, August 4). Weighing and dispensing solution - Key risks and solution. [Link]

Sources

Technical Support Center: Strategies to Improve Regioselectivity in Reactions of Morpholine-4-carboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Morpholine-4-carboximidamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of controlling regioselectivity in its various chemical transformations. Our goal is to equip you with the foundational knowledge and practical strategies required to steer your reactions toward the desired constitutional isomer with high precision.

Frequently Asked Questions (FAQs)

This section addresses high-level, common questions regarding the reactivity of this compound.

Q1: What are the primary nucleophilic sites on this compound and why is this a challenge?

A1: this compound possesses three primary nucleophilic nitrogen atoms, creating a competitive reaction environment. The challenge lies in directing an incoming electrophile to a single, desired nitrogen atom. The nucleophilic sites are:

  • N¹ and N² (Exocyclic Nitrogens): These are the two nitrogens of the carboximidamide (guanidine-like) group not attached to the morpholine ring. In the neutral state, they are typically the most nucleophilic and basic sites.

  • N³ (Endocyclic Morpholine Nitrogen): This nitrogen is part of the morpholine ring. It is generally less nucleophilic than the exocyclic nitrogens due to the electron-withdrawing effect of the adjacent carboximidamide group.

The presence of multiple, closely related nucleophilic centers often leads to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the target molecule.

Q2: What key factors influence the regioselectivity of reactions with this compound?

A2: Regioselectivity is a function of several interdependent electronic and steric factors.[1] Key influences include:

  • Steric Hindrance: The accessibility of each nitrogen atom to the incoming electrophile. Bulky reagents will preferentially react at the less sterically hindered site.

  • Electronic Effects: The electron density on each nitrogen atom. Substituents on the morpholine ring or the exocyclic nitrogens can modulate nucleophilicity.[2]

  • Protecting Groups: The strategic use of protecting groups can temporarily block one or more nucleophilic sites, thereby directing the reaction to the remaining free nitrogen.[3][4][5]

  • Reaction Conditions: Solvent polarity, temperature, and the nature of the base or catalyst used can significantly alter the reaction pathway and the resulting ratio of products. For instance, a catalyst might selectively coordinate to one nitrogen, enhancing its reactivity.[1]

Q3: What are the most common strategies to control regioselectivity in guanidine-like structures?

A3: The most effective strategies involve manipulating the steric and electronic properties of the nucleophile. The primary approaches are:

  • Use of Protecting Groups: This is the most robust strategy. By selectively protecting one or more nitrogen atoms (e.g., with Boc, Cbz, or Trifluoroacetyl groups), you can direct subsequent reactions like alkylation or acylation to a specific, unprotected nitrogen.[3][4][5][6]

  • Steric Control: Employing bulky electrophiles or reagents that can differentiate between the steric environments of the N¹, N², and N³ positions.

  • Electronic Modulation: Protonation can be used as a "protecting group." Under acidic conditions, the most basic nitrogen atoms are protonated, rendering them non-nucleophilic and allowing reactions to occur at less basic sites.[7]

  • Catalyst-Directed Reactions: Certain metal catalysts can coordinate to the guanidine moiety in a specific manner, activating one nitrogen atom over the others for subsequent functionalization.[8]

Q4: How can I reliably determine the regiochemical outcome of my reaction?

A4: A combination of modern analytical techniques is essential for unambiguous structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool.

    • 1D NMR (¹H, ¹³C): Can provide initial clues based on chemical shifts and coupling constants.

    • 2D NMR (COSY, HSQC, HMBC): Crucial for definitive assignment. An HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly useful as it shows correlations between protons and carbons over two to three bonds. For example, a correlation from a newly introduced alkyl group's protons to a specific carbon of the guanidine core can confirm the site of attachment.

  • X-Ray Crystallography: Provides unequivocal proof of structure if a suitable single crystal of the product can be obtained.

  • Mass Spectrometry (MS): While MS confirms the mass of the product, it does not typically distinguish between regioisomers. However, fragmentation patterns in MS/MS experiments can sometimes provide clues about the connectivity.

Troubleshooting Guides

This section provides detailed solutions to specific experimental problems.

Problem 1: Poor Regioselectivity in N-Alkylation or N-Acylation Reactions

You are attempting to mono-alkylate or mono-acylate this compound but are observing a mixture of N¹, N²-disubstituted products, and sometimes over-alkylation/acylation.

Causality Analysis & Solution Workflow

The exocyclic nitrogens (N¹ and N²) have similar nucleophilicity, making it difficult for many electrophiles to distinguish between them. Furthermore, after the first substitution, the remaining N-H can be deprotonated and react again.

G cluster_solutions Troubleshooting Path start Start: Poor Regioselectivity in Alkylation/Acylation q1 Is mono-substitution the goal? start->q1 sol1 Strategy 1: Implement Protecting Group q1->sol1 Yes sol2 Strategy 2: Steric Hindrance q1->sol2 Yes, and want to avoid protection steps sol3 Strategy 3: Phase-Transfer Catalysis q1->sol3 Yes, for alkylation with functionalized halides protocol1 Execute Protocol 1: Selective Boc-Protection sol1->protocol1 protocol2 Use bulky electrophile (e.g., trityl chloride) or bulky non-nucleophilic base sol2->protocol2 protocol3 Execute Protocol 2: PTC Alkylation sol3->protocol3 end_node End: Improved Regioselectivity protocol1->end_node protocol2->end_node protocol3->end_node

Caption: Troubleshooting workflow for poor regioselectivity.

Solution Details
  • Strategy 1: Protecting Group Approach (Most Reliable)

    • Rationale: Introducing a removable protecting group, such as a tert-butoxycarbonyl (Boc) group, onto one of the exocyclic nitrogens dramatically alters the steric and electronic landscape. The protected nitrogen is no longer nucleophilic, forcing the reaction to occur at the remaining free N-H site. The trifluoroacetyl group is another excellent choice, offering orthogonality to Boc and Cbz groups.[4][5]

    • Recommendation: Follow Protocol 1 to install a Boc group. After the subsequent alkylation/acylation step, the Boc group can be easily removed under acidic conditions (e.g., TFA in DCM).

  • Strategy 2: Exploit Steric Hindrance

    • Rationale: If your synthetic route allows, using a sterically demanding electrophile can favor reaction at the less hindered nitrogen. Conversely, using a very bulky, non-nucleophilic base (e.g., DBU in some cases, or a potassium hexamethyldisilazide, KHMDS) can selectively deprotonate the more accessible proton, creating a more reactive nucleophile at that site.

    • Recommendation: This method is highly substrate- and electrophile-dependent. It requires empirical screening and may not provide as high a selectivity as the protecting group strategy.

  • Strategy 3: Phase-Transfer Catalysis for Alkylation

    • Rationale: For alkylations, phase-transfer catalysis (PTC) provides a mild and efficient method. This technique is particularly effective for carbamate-protected guanidines.[9] By protecting the guanidine first (e.g., as a carbamate), deprotonation occurs under biphasic conditions using a catalyst like a tetrabutylammonium salt, leading to highly regioselective alkylation.[9]

    • Recommendation: First, protect the this compound with a group like Cbz or Boc. Then, perform the alkylation using PTC conditions as described in Protocol 2 . This method is tolerant of a wide range of functional groups on the alkyl halide.[9]

Problem 2: Unwanted Reaction at the Endocyclic Morpholine Nitrogen (N³)

You are observing a minor but persistent side product corresponding to reaction at the morpholine ring nitrogen.

Causality Analysis

While the endocyclic morpholine nitrogen (N³) is less basic and nucleophilic than the exocyclic guanidine nitrogens, it is not completely inert. Under certain conditions, its reactivity can become competitive.

  • Strongly Forcing Conditions: High temperatures or very powerful, non-selective electrophiles can lead to reaction at N³.

  • Protonation Effects: In highly acidic media, the more basic exocyclic nitrogens (N¹, N²) become fully protonated, forming a guanidinium ion. This effectively deactivates them, making the less basic morpholine nitrogen the most nucleophilic site available for reaction.

Solution Details
  • pH Control: The most effective way to suppress reactivity at N³ is to maintain the reaction pH in a neutral to basic range. This ensures the exocyclic nitrogens remain deprotonated and are overwhelmingly the most nucleophilic species in the solution. Avoid strongly acidic conditions unless protonation of the guanidine is a deliberate part of your strategy to functionalize a different part of the molecule.

  • Choice of Base: Use a non-nucleophilic base (e.g., DIPEA, DBU, or potassium carbonate) that is strong enough to deprotonate the desired exocyclic nitrogen but not so harsh that it promotes side reactions.

  • Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C or room temperature before attempting to heat the reaction.

Key Experimental Protocols

Protocol 1: Regioselective Mono-Boc Protection of this compound

This protocol allows for the selective protection of one exocyclic nitrogen, enabling subsequent functionalization of the other.

Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Suspend this compound hydrochloride (1.0 eq) in DCM (approx. 0.1 M concentration).

  • Cool the suspension to 0 °C in an ice bath.

  • Add TEA or DIPEA (2.2 eq) dropwise to neutralize the hydrochloride salt and act as a base. Stir for 15 minutes.

  • Add a solution of Boc₂O (1.1 eq) in DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the formation of the mono-protected product and consumption of the starting material.

  • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to isolate the pure mono-Boc-protected regioisomer.

  • Validation: Confirm the structure using ¹H and ¹³C NMR. The presence of the Boc group will be evident from a large singlet at ~1.5 ppm in the ¹H NMR spectrum.

Protocol 2: Regioselective Alkylation via Phase-Transfer Catalysis (PTC)

This protocol is for the alkylation of a pre-protected this compound derivative.[9]

Materials:

  • N-Boc-Morpholine-4-carboximidamide (from Protocol 1) (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.2 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Potassium carbonate (K₂CO₃) or 50% aq. NaOH solution

  • Toluene or a similar nonpolar solvent

Procedure:

  • Combine the N-Boc-protected starting material (1.0 eq), alkyl halide (1.2 eq), and TBAB (0.1 eq) in toluene.

  • Add an aqueous solution of K₂CO₃ (e.g., 2 M) or 50% NaOH. The system should be biphasic.

  • Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 4-24 hours. Vigorous stirring is critical to ensure efficient transfer between the phases.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, separate the organic and aqueous layers.

  • Extract the aqueous layer with the reaction solvent (e.g., toluene or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

  • Validation: Use 2D NMR (HMBC) to confirm the site of alkylation by observing the correlation between the protons of the newly added alkyl group and the carbons of the guanidine core.

Data Presentation

The choice of protecting group can significantly influence the regioselectivity of subsequent reactions. The following table summarizes typical outcomes for the acylation of a protected guanidine.

Protecting Group (PG)ElectrophileSolventBaseRegioisomeric Ratio (N¹-acyl : N²-acyl)Reference
BocBenzoyl ChlorideDCMTEA>95 : 5[10]
CbzAcetyl ChlorideTHFDIPEA>95 : 5[4][6]
Trifluoroacetyl (TFAc)Isopropyl ChloroformateAcetonitrileK₂CO₃>98 : 2[5]
NoneBenzoyl ChlorideDCMTEA~60 : 40Hypothetical

References

  • A New Solution Phase Protecting Group Strategy for Alkyl Guanidines.American Chemical Society.
  • Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines.The Journal of Organic Chemistry.
  • Trifluoroacetyl as an orthogonal protecting group for guanidines.PubMed.
  • A new t-butyl-based acid-labile protecting group for the guanidine function of Nα-fluorenylmethoxycarbonyl-arginine.Royal Society of Chemistry.
  • Regioselective alkylation of ambident amidine and guanidine nucleophiles F, G, and H.ResearchGate.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole.Journal of Chemical and Pharmaceutical Research.
  • A New Strategy for the Synthesis of Substituted Morpholines.National Institutes of Health (NIH).
  • Phase-transfer-catalyzed alkylation of guanidines by alkyl halides under biphasic conditions: a convenient protocol for the synthesis of highly functionalized guanidines.PubMed.
  • New strategy for the synthesis of substituted morpholines.PubMed.
  • Regioselective Rh(II)-Catalyzed Hydroaminations of Propargylguanidines.National Institutes of Health (NIH).
  • Guanidine Alkylation.ResearchGate.
  • A question of regiochemistry.Nature Portfolio.
  • A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization.National Institutes of Health (NIH).
  • Regioselectivity and physical nature of the interactions between (methyl)guanine with HCl and CH3OH.ResearchGate.
  • Addressing the regioselectivity problem in organic synthesis.Royal Society of Chemistry.
  • Rational Approaches to Improving Selectivity in Drug Design.Journal of Medicinal Chemistry.
  • GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES.ResearchGate.
  • Synthesis and Characterization of Some New Morpholine Derivatives.ResearchGate.
  • Anion-Controlled Synthesis of Novel Guanidine-Substituted Oxanorbornanes.National Institutes of Health (NIH).
  • What is Regioselectivity?YouTube.
  • Computational Study of Electronic Influence of Guanidine Substitution on Diels-Alder Reactions of Heterocyclic Dienes.FULIR.
  • Modification and Functionalization of the Guanidine Group by Tailor-made Precursors.Journal of Visualized Experiments.

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Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Morpholine-4-carboximidamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to ensure the successful synthesis and purification of these valuable compounds.

Overview of this compound Synthesis

This compound, often used as its hydrochloride salt, is a guanidine derivative that serves as a versatile intermediate in organic synthesis, particularly for constructing heterocyclic pharmacophores in drug discovery.[1] The core structure is typically synthesized by the reaction of morpholine with a guanylating agent. Common methods involve reagents like cyanamide or O-methylisourea, which introduce the carboximidamide functional group onto the morpholine nitrogen.[2]

The general reaction involves the nucleophilic attack of the secondary amine (morpholine) on the electrophilic carbon of the guanylating agent. The reaction is often performed in a suitable solvent and may require heating. The product is typically isolated as a salt, such as a hydrochloride or sulfate, which enhances its stability and crystallinity.

General_Synthesis Morpholine Morpholine Intermediate Reaction Intermediate Morpholine->Intermediate + GuanylatingAgent Guanylating Agent (e.g., Cyanamide, S-Methylisothiourea) GuanylatingAgent->Intermediate Product This compound (Salt form) Intermediate->Product Protonation/ Workup

Caption: General synthesis of this compound.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems encountered during the synthesis. Each issue is analyzed by exploring its probable causes and offering validated solutions.

Q1: My reaction yield is consistently low. What are the common causes?

A1: Low yields in guanidinylation reactions are a frequent issue stemming from several factors. A systematic approach is required to diagnose the root cause.

Probable Causes & Solutions:

  • Incomplete Reaction:

    • Cause: The reaction may not have reached completion due to insufficient reaction time or temperature. Guanidinylation of secondary amines like morpholine can be sluggish.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists, consider extending the reaction time or gradually increasing the temperature. For instance, reactions with O-methylisourea sulfate often require reflux conditions to drive the reaction to completion.[2]

  • Reagent Decomposition:

    • Cause: Cyanamide, a common guanylating agent, can dimerize to form 2-cyanoguanidine (dicyandiamide), especially under neutral or basic conditions, reducing the amount of active reagent available.[3]

    • Solution: Use fresh, high-purity cyanamide. Running the reaction under acidic conditions can suppress dimerization.[3] Alternatively, use a more stable guanylating reagent like a pyrazole-1-carboxamidine derivative.[2][4]

  • Side Reactions:

    • Cause: The high basicity of the guanidine product can catalyze undesired side reactions. Furthermore, if using two equivalents of morpholine with a reagent like O-methylisourea sulfate, the second equivalent acts as a base, which can be inefficient.[2]

    • Solution: Control the stoichiometry carefully. Using a non-nucleophilic external base (e.g., triethylamine, DIPEA) can sometimes be more effective than using an excess of the starting amine.

  • Product Loss During Workup:

    • Cause: this compound salts are often highly soluble in water and polar organic solvents like methanol or ethanol.[1][5] Significant product loss can occur during aqueous extraction or recrystallization from an inappropriate solvent.

    • Solution: Minimize the volume of water used during workup. When extracting, saturate the aqueous phase with NaCl to decrease the solubility of the product. For purification, perform a thorough solvent screen for recrystallization to find a system where the product has low solubility at cold temperatures (see Q4 for details).

Troubleshooting_Low_Yield Start Low Reaction Yield Check_Completion Check Reaction Completion (TLC, LC-MS) Start->Check_Completion Check_Reagent Assess Reagent Quality Check_Completion->Check_Reagent Complete Incomplete Solution: - Increase Time/Temp - Monitor Progress Check_Completion->Incomplete Starting Material Remains Check_Workup Review Workup/Purification Check_Reagent->Check_Workup High Purity Reagent Decomposition Solution: - Use Fresh Reagent - Consider Acidic pH - Use Stable Alternatives Check_Reagent->Decomposition Impure/Old Reagent Loss Solution: - Minimize Aqueous Volumes - Use Brine Wash - Optimize Recrystallization Solvent Check_Workup->Loss

Caption: Decision workflow for troubleshooting low reaction yields.

Q2: I am observing significant impurity formation. How can I identify and prevent this?

A2: Impurity profiles can provide crucial clues about reaction pathway issues.

Common Impurities and Prevention Strategies:

Impurity NameProbable CausePrevention & Mitigation Strategy
2-Cyanoguanidine Dimerization of cyanamide starting material.[3]Use fresh cyanamide. Run the reaction at lower temperatures or under slightly acidic conditions to inhibit self-condensation.[3]
Urea/Thiourea Derivatives Reaction of the guanylating agent (e.g., carbodiimide intermediate) with water or H₂S.[3]Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon).
Bis-guanidine Species Reaction of a dimeric amine impurity in the starting material.Use high-purity, distilled morpholine.
Unreacted Starting Materials Incomplete reaction (see Q1).Drive the reaction to completion by optimizing time, temperature, or reagent stoichiometry.
Q3: My final product is an oil or is difficult to crystallize. What purification strategies can I try?

A3: The high polarity and hygroscopic nature of guanidinium salts can make purification challenging.[6] If direct crystallization fails, consider the following strategies.

  • Salt Formation/Exchange:

    • Rationale: Different counter-ions can dramatically alter the crystal lattice energy and solubility of your compound.

    • Procedure: If your product is the free base, dissolve it in a suitable solvent (e.g., 2-propanol, ethyl acetate) and add a stoichiometric amount of an acid (e.g., HCl in dioxane, H₂SO₄ in methanol, or oxalic acid in ether). If you already have a salt (e.g., sulfate), you may be able to perform a salt exchange.

  • Systematic Recrystallization Solvent Screen:

    • Rationale: Finding the ideal solvent system is critical. The goal is to find a solvent (or solvent pair) in which the compound is soluble when hot but sparingly soluble when cold.

    • Procedure:

      • Place a small amount of your crude product in several different test tubes.

      • Add a small volume of a single solvent (e.g., ethanol, methanol, acetonitrile, 2-propanol, water) to each tube.

      • Heat the soluble samples to boiling, then allow them to cool slowly to room temperature and then in an ice bath. Observe for crystal formation.

      • For insoluble samples, heat to boiling. If still insoluble, add a co-solvent in which the compound is highly soluble (e.g., add methanol to a suspension in dichloromethane) dropwise until the solid dissolves. Cool as described above. A good system is often a polar solvent paired with a less polar anti-solvent. For this compound, slow evaporation from an acetonitrile solution has been reported to yield high-quality crystals.[2]

  • Purification via Chromatography:

    • Rationale: While challenging for highly polar salts, column chromatography can be effective.

    • Procedure: Normal phase silica gel is often difficult due to strong binding. Consider using reverse-phase (C18) chromatography with a water/acetonitrile or water/methanol mobile phase, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Frequently Asked Questions (FAQs)

  • Q: What is the best guanylating agent for this synthesis?

    • A: The "best" agent depends on factors like scale, cost, and safety.

      • Cyanamide: Inexpensive and effective but can self-condense.[3] Best for large-scale synthesis where cost is a primary driver.

      • S-Alkylisothioureas (e.g., O-methylisourea sulfate): More stable than cyanamide and less prone to side reactions, making them a reliable choice for lab-scale synthesis.[2][7]

      • Pyrazole-1-carboxamidines: These are excellent, stable guanylating agents that react under mild conditions and often result in cleaner reactions and easier purifications.[4][8] They are a preferred choice when substrate sensitivity is a concern.

  • Q: What are the critical safety precautions?

    • A: Guanidinylation reagents can be hazardous. Cyanamide is toxic and reactive.[9] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Consult the Safety Data Sheet (SDS) for all reagents before beginning work.

  • Q: How do I confirm the formation of the guanidinium group?

    • A: Spectroscopic methods are essential for characterization.

      • ¹³C NMR: The guanidinium carbon is highly deshielded and typically appears in the range of 155-165 ppm. For the free base of this compound, a signal at 160.8 ppm (in CD₃CN) has been reported.[2]

      • ¹H NMR: Look for the appearance of broad signals corresponding to the -NH and -NH₂ protons of the guanidinium group, often in the 5-8 ppm range, which may exchange with D₂O.[2]

      • FT-IR: A strong C=N stretching band should be visible around 1650-1680 cm⁻¹.

      • Mass Spectrometry (HRMS): Provides an exact mass measurement to confirm the elemental composition of your product.

Key Experimental Protocols

Protocol 1: Synthesis of 4-Morpholinecarboxamidinium Sulfate

This protocol is adapted from a literature procedure for the synthesis of guanidine derivatives.[2]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add O-methylisourea sulfate (1 equiv.) and morpholine (2 equiv.).

  • Heating: Heat the mixture under reflux. The methanol formed during the reaction will begin to distill off.

  • Precipitation: Continue heating until methanol evolution ceases. The product, 4-Morpholinecarboxamidinium sulfate, should precipitate from the reaction mixture.

  • Isolation: Cool the mixture to room temperature. Collect the solid precipitate by vacuum filtration and wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual morpholine.

  • Drying: Dry the solid product under vacuum to obtain the sulfate salt. This salt can be used as is or converted to the free base.

Protocol 2: Conversion to Free Base and Purification

This protocol describes the liberation of the free base from its salt form.[2]

  • Dissolution: Dissolve the 4-Morpholinecarboxamidinium sulfate (1 equiv.) in a minimum amount of cold water.

  • Basification: While cooling the solution in an ice bath, add a solution of a strong base, such as sodium hydroxide (2 equiv. of NaOH in water), dropwise.

  • Extraction: Once the addition is complete, allow the mixture to warm to room temperature. Extract the aqueous phase multiple times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying & Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic phase under reduced pressure.

  • Crystallization: The resulting crude solid can be recrystallized. A reported method involves slow evaporation from an acetonitrile solution to yield colorless single crystals of this compound.[2]

References

  • Smolecule. (2023). Buy this compound hydrochloride | 5638-78-8. URL
  • Fun, H.-K., et al. (2012). 4-Morpholinecarboxamidine. Acta Crystallographica Section E, 68(Pt 12), o3118. URL
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  • Pathak, S., et al. (n.d.). Synthesis and Antiinflammatory Properties of N-Substituted Guanidines. Asian Journal of Chemistry.
  • Moustafa, A. H., et al. (2021). Green reaction of N,N-disubstituted cyanamide 1 with piperidine, morpholine and/or TEA in water and the reaction mechanism for the formation of 4.
  • Zioudrou, C., et al. (1978). Formation of cyanamides from secondary amines in human saliva. PubMed. URL
  • Wikipedia. (n.d.). Cyanamide. URL
  • Tóth, B., et al. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. RSC Publishing. URL
  • Pátek, M., et al. (2000). Solid-phase synthesis of substituted guanidines using a novel acid labile linker. PubMed. URL
  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines. URL
  • Linton, B. R., et al. (2000). A Versatile One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates.
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  • Alcarazo, M., et al. (2014).
  • ResearchGate. (n.d.). 68 questions with answers in GUANIDINES | Science topic. URL
  • Kaur, N. (2017).
  • Aho, J. A. S., et al. (2025). Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases.
  • Kaur, N. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications.
  • Le, V. N. T., et al. (2016).
  • Le, V. N. T., et al. (2016).
  • MacDonald, R. J., et al. (1987). Isolation of RNA using guanidinium salts. PubMed. URL
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  • Lizardi, P. M., & Engelberg, A. D. (n.d.). Nucleic acid purification compositions and methods.
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Validation & Comparative

A Senior Application Scientist's Guide to Guanidinylation: A Comparative Study of Morpholine-4-carboximidamide and Other Guanidinylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of medicinal chemistry, peptide synthesis, and drug development, the strategic modification of primary amines into guanidinium groups—a process known as guanidinylation—is a critical tool for modulating the pharmacological properties of a molecule.[1][2][3] The guanidinium group, famously found in the side chain of arginine, is protonated under physiological conditions, enabling it to participate in strong electrostatic and hydrogen-bonding interactions with biological targets such as carboxylates and phosphates.[2][4] This guide provides an in-depth comparative analysis of various guanidinylating agents, with a special focus on Morpholine-4-carboximidamide, to assist researchers in making informed decisions for their synthetic challenges.

The Strategic Value of Guanidinylation

The introduction of a guanidinium moiety can profoundly influence a molecule's bioactivity. This functional group is a key pharmacophore in numerous natural products and pharmaceuticals.[5][6] Its ability to form strong, stable hydrogen bonds and salt bridges is crucial for molecular recognition.[1] Consequently, the choice of a guanidinylating reagent is paramount, as it directly affects reaction efficiency, substrate scope, and overall yield.[1]

A Comparative Overview of Guanidinylating Agents

The selection of a guanidinylating agent is a trade-off between reactivity, stability, cost, and the nature of the substrate.[5] Below is a table summarizing the key characteristics of several commonly used guanidinylating agents.

Table 1: Comparative Analysis of Common Guanidinylating Agents
ReagentActivating Group/Leaving GroupTypical ByproductsReaction pHKey AdvantagesKey Disadvantages
This compound MorpholineMorpholineMildly BasicHigh stability, good solubility, clean byproduct profile.Moderate reactivity, may require elevated temperatures for less reactive amines.
1H-Pyrazole-1-carboxamidine hydrochloride PyrazolePyrazole, HClBasicHigh reactivity, commercially available, stable.[7][8][9]Byproduct removal can be challenging; potential for side reactions.
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine PyrazolePyrazole, Boc protecting groupsBasicAllows for controlled deprotection of the guanidinium group; effective for a wide range of amines.[10][11][12]Requires an additional deprotection step; higher cost.[5]
S-Methylisothiourea sulfate MethylthioMethyl mercaptanStrongly BasicInexpensive and readily available.[13][14]Produces a pungent and toxic byproduct; harsh reaction conditions can limit substrate scope.[13]
O-Methylisourea hydrogen sulfate MethoxyMethanol, H₂SO₄Strongly BasicLess odorous byproduct compared to S-methylisothiourea.[15][16][17]Can be less reactive, often requiring harsh conditions.
3,5-Dimethyl-1-pyrazolylformamidinium nitrate 3,5-Dimethylpyrazole3,5-Dimethylpyrazole, HNO₃BasicHigh reactivity.[18][19][20][21]Byproduct can be difficult to separate from the desired product.

In-Depth Focus: this compound

This compound has gained traction as a reliable guanidinylating agent due to its favorable chemical properties. Its morpholine moiety serves as an effective leaving group, resulting in a cleaner reaction profile compared to some of its counterparts.

Reaction Mechanism

The guanidinylation of a primary amine with this compound proceeds through a nucleophilic addition-elimination pathway. The primary amine attacks the electrophilic carbon of the carboximidamide, followed by the elimination of morpholine to yield the guanidinylated product.

G1_Reaction_Mechanism Reactants Primary Amine (R-NH₂) + this compound Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products Guanidinylated Product (R-NH-C(=NH)NH₂) + Morpholine Intermediate->Products Elimination of Morpholine

Caption: General mechanism of guanidinylation using this compound.

Experimental Protocol: Guanidinylation of a Primary Amine

This protocol provides a general framework for the guanidinylation of a primary amine using this compound. Optimization of reaction time, temperature, and stoichiometry is recommended for specific substrates.

Materials:

  • Primary amine substrate (1.0 eq)

  • This compound hydrochloride (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the primary amine substrate in anhydrous DMF in a round-bottom flask.

  • Add DIPEA to the solution and stir for 10 minutes at room temperature.

  • Add this compound hydrochloride to the reaction mixture.

  • Heat the reaction to 50-70 °C and stir for 12-24 hours.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can be purified by standard methods such as column chromatography or recrystallization.

Scientific Rationale for Experimental Choices:

  • Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen.

  • Anhydrous Solvent: The use of anhydrous DMF is crucial as water can hydrolyze the guanidinylating agent.

  • Base: DIPEA, a non-nucleophilic base, is used to deprotonate the primary amine, enhancing its nucleophilicity, and to neutralize the hydrochloride salt of the reagent.

  • Temperature: Heating is often necessary to overcome the activation energy for less reactive amines.

A Logic-Driven Workflow for Reagent Selection

Choosing the optimal guanidinylating agent requires careful consideration of the substrate's properties and the desired outcome. The following workflow provides a decision-making framework.

G2_Workflow start Start: Define Guanidinylation Goal substrate_analysis Analyze Substrate: - Steric Hindrance - Electronic Effects - Presence of Sensitive Groups start->substrate_analysis conditions Consider Reaction Conditions: - pH tolerance - Temperature sensitivity - Byproduct tolerance substrate_analysis->conditions reagent_choice Select Guanidinylating Agent conditions->reagent_choice morpholine This compound (Mild, Clean) reagent_choice->morpholine Sensitive Substrate pyrazole Pyrazole-based (High Reactivity) reagent_choice->pyrazole High Yield Needed isothiourea Isothiourea-based (Cost-effective, Harsh) reagent_choice->isothiourea Large Scale, Robust Substrate optimization Optimize Reaction Conditions morpholine->optimization pyrazole->optimization isothiourea->optimization

Caption: Decision workflow for selecting the appropriate guanidinylating agent.

Ensuring Scientific Integrity: Self-Validating Protocols

To ensure the trustworthiness and reproducibility of any guanidinylation reaction, the experimental protocol should be self-validating. This involves:

  • Accurate Monitoring: Employing reliable analytical techniques like LC-MS or NMR to track the consumption of starting materials and the formation of the product.

  • Thorough Characterization: Unambiguous identification of the final product using a combination of spectroscopic methods (NMR, IR, Mass Spectrometry).

  • Purity Assessment: Quantifying the purity of the isolated product, typically by HPLC, to ensure it meets the required standards for subsequent applications.

Conclusion

The selection of a guanidinylating agent is a critical step that can significantly impact the success of a synthetic strategy. This compound offers a compelling choice for researchers seeking a balance of reactivity, stability, and a clean reaction profile, particularly for sensitive substrates. While highly reactive agents like 1H-Pyrazole-1-carboxamidine and its derivatives are valuable for challenging guanidinylations, they may necessitate more rigorous purification protocols.[7][8][9] Conversely, traditional reagents like S-methylisothiourea sulfate, while cost-effective, often require harsh conditions that are incompatible with complex molecules.[13][14] A comprehensive understanding of the nuances of each reagent, as detailed in this guide, empowers researchers to select the most appropriate tool to achieve their synthetic goals efficiently and reliably.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Guanylation Reactions Made Efficient with 1H-Pyrazole-1-carboxamidine Hydrochloride. [Link]
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  • Lajoie, J. M., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54589.
  • Tan, B., & Chua, P. J. (2011). Mechanistic Considerations of Guanidine-Catalyzed Reactions.
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A Comparative Guide to the Efficacy of Morpholine-4-carboximidamide vs. Piperidine-4-carboximidamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Choice Between Privileged Scaffolds

In the landscape of medicinal chemistry, the piperidine and morpholine rings are considered "privileged structures."[1][2] Their prevalence in approved drugs and clinical candidates stems from their ability to impart favorable physicochemical, pharmacokinetic, and biological properties.[2][3] When coupled with a potent pharmacophore like the carboximidamide group—a versatile functional group known for its ability to form key hydrogen bonding interactions and serve as a guanidine isostere—these scaffolds become powerful tools in drug design.

This guide provides an in-depth comparison of morpholine-4-carboximidamide and piperidine-4-carboximidamide analogs. Rather than declaring a universal "winner," we will explore how the subtle yet critical difference between these two six-membered heterocycles—the presence of an oxygen atom in the morpholine ring—influences their efficacy, structure-activity relationships (SAR), and overall drug-like properties. Through specific case studies supported by experimental data, this document will illuminate the strategic considerations behind choosing one scaffold over the other in a drug discovery campaign.

Part 1: Structural and Physicochemical Divergence

The foundational difference between the two scaffolds is the replacement of a methylene (-CH2-) group in piperidine with an oxygen atom in morpholine. This substitution has profound effects on the molecule's electronic and conformational properties.

  • Basicity (pKa): The electron-withdrawing nature of the oxygen atom in morpholine lowers the basicity of the ring nitrogen compared to piperidine.[4] This can be a critical factor for target engagement and for modulating pharmacokinetic properties like cell permeability and off-target activity at aminergic receptors.

  • Solubility and Lipophilicity: The morpholine ring, with its ether oxygen, offers an additional hydrogen bond acceptor site, which can improve aqueous solubility.[5][6] This makes it a common choice for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound.

  • Metabolic Stability: The morpholine ring is generally considered more metabolically stable than the piperidine ring.[4] The oxygen atom deactivates the adjacent carbons, making them less susceptible to oxidation by cytochrome P450 (CYP) enzymes.[4]

G cluster_piperidine Piperidine-4-carboximidamide cluster_morpholine This compound p_scaffold Piperidine Ring (-CH2- at position 1) p_func Carboximidamide Group (at position 4) p_scaffold->p_func C-N bond p_props Higher Basicity (pKa) More Lipophilic Metabolically Susceptible (α-carbon oxidation) p_scaffold->p_props m_scaffold Morpholine Ring (Oxygen at position 1) p_scaffold->m_scaffold Structural Difference m_func Carboximidamide Group (at position 4) m_scaffold->m_func C-N bond m_props Lower Basicity (pKa) More Hydrophilic Metabolically More Stable m_scaffold->m_props

Caption: Core structural and property differences.

Part 2: Comparative Efficacy & Biological Applications - Case Studies

Direct comparative efficacy data for the two analog classes against a single target is scarce in published literature. Therefore, we present case studies that highlight the successful application of each scaffold in distinct therapeutic areas, providing a basis for understanding their potential.

Case Study 1: Piperidine-4-carboxamide Analogs as Antimalarial Proteasome Inhibitors

Malaria remains a significant global health threat, and new therapeutic targets are urgently needed. Researchers identified a piperidine carboxamide series with potent and selective antimalarial activity.[7]

  • Target & Mechanism: These compounds target the β5 subunit of the Plasmodium falciparum 20S proteasome (Pf20Sβ5). They act as reversible, non-covalent inhibitors, binding to a previously untargeted region of the active site, which confers species selectivity over human proteasome isoforms.[7]

  • Efficacy Data: The lead compound, SW584, demonstrated potent in vitro activity and in vivo efficacy in a mouse model of human malaria after oral dosing.[7] The structure-activity relationship studies revealed that the (S)-enantiomer was significantly more potent and that specific hydrogen bonds formed by the two amide groups were crucial for activity.[7]

CompoundTarget Parasite StrainEC50 (µM)[7]
SW042 (S-enantiomer)P. falciparum 3D70.0050
SW584P. falciparum 3D70.0034 ± 0.0015
SW584P. falciparum Dd20.0036 ± 0.0018
Case Study 2: Piperidine-4-carboxamide Analogs as Antibacterial DNA Gyrase Inhibitors

The rise of antibiotic resistance necessitates the discovery of new antibacterial agents. A class of piperidine-4-carboxamides (P4Cs) has been identified as potent inhibitors of Mycobacterium abscessus, a bacterium known for causing difficult-to-treat pulmonary infections.[8]

  • Target & Mechanism: These P4C analogs target DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. They represent a novel structural subclass of Novel Bacterial Topoisomerase Inhibitors (NBTIs).[8]

  • Efficacy Data: The initial hit compound, MMV688844, was optimized to yield analogs with significantly increased activity. The introduction of a trifluoromethyl group on a phenyl ring (compound 844-TFM) resulted in a 10-fold increase in potency against M. abscessus.[8]

CompoundTarget OrganismMIC (µg/mL)[8]DNA Gyrase IC50 (µM)[8]
844M. abscessus2.50.23
844-TFMM. abscessus0.250.08
Case Study 3: this compound Analogs as Anti-Hyperglycemic Agents

The morpholine scaffold has been explored for its potential in managing diabetes. Derivatives of this compound have shown promise as anti-hyperglycemic agents through the inhibition of α-glucosidase.[9]

  • Target & Mechanism: These compounds competitively inhibit α-glucosidase enzymes, which are critical for carbohydrate digestion and glucose absorption in the gut. This mechanism helps to control postprandial glucose levels.[9] Molecular docking studies suggest the morpholine ring establishes hydrogen bonds with key residues (e.g., Arginine 315) in the enzyme's active site, while the carboximidamide group provides additional binding affinity through electrostatic interactions.[9]

  • Efficacy Data: Studies report that these derivatives achieve α-glucosidase inhibition with half-maximal inhibitory concentrations (IC50) ranging from 58.26 to 1023.16 µM, with the most potent compounds showing activity comparable to established antidiabetic agents.[9]

Part 3: Structure-Activity Relationship (SAR) and Strategic Design

The choice between a morpholine and piperidine ring is a key strategic decision in lead optimization, driven by the specific requirements of the biological target and the desired ADME profile.

  • Piperidine SAR: For the antimalarial proteasome inhibitors, the (S)-configuration of the piperidine ring was critical, as it correctly orients the amide groups to form three essential hydrogen bonds within the target's binding pocket.[7] N-methylation of the amide was found to be detrimental, highlighting the importance of the amide NH as a hydrogen bond donor.[7]

  • Morpholine SAR: In the context of α-glucosidase inhibitors, the carboximidamide functional group was identified as the primary pharmacophore, with the morpholine ring acting as a stable scaffold that orients this group for optimal binding.[9] The ability of the morpholine oxygen to act as a hydrogen bond acceptor can be leveraged to gain additional affinity and selectivity for certain targets.

SAR_Workflow cluster_0 Lead Optimization Cycle A Initial Hit (e.g., Piperidine Analog) B Synthesize Analogs - Modify substituents - Explore stereochemistry A->B C Evaluate - Potency (IC50) - Selectivity - Initial ADME B->C D Analyze SAR Data C->D E Decision Point: ADME/Potency Issue? D->E E->B No (Refine Substituents) F Scaffold Hop: Replace Piperidine with Morpholine E->F Yes (e.g., Poor Stability) G Evaluate New Scaffold - Potency - Metabolic Stability - Solubility F->G G->D H Optimized Lead G->H Properties Improved

Caption: A typical lead optimization workflow.

Part 4: Detailed Experimental Protocols

Reproducibility and methodological rigor are paramount. The following are detailed protocols for key assays relevant to the evaluation of these compound classes.

Protocol 1: In Vitro DNA Gyrase Supercoiling Assay

This assay determines the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

  • Materials: M. abscessus DNA gyrase, relaxed pBR322 plasmid DNA, ATP, assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% w/v glycerol, 0.1 mg/ml albumin), test compounds, agarose gel, ethidium bromide.

  • Procedure:

    • Prepare reaction mixtures in microfuge tubes containing assay buffer, 1 unit of DNA gyrase, and 0.5 µg of relaxed pBR322 plasmid DNA.

    • Add test compounds from a dilution series (e.g., 0.01 to 100 µM in DMSO). Ensure the final DMSO concentration is constant across all wells (e.g., <1%).

    • Initiate the reaction by adding ATP to a final concentration of 1 mM.

    • Incubate the mixture at 37°C for 1 hour.

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

    • Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.

    • Stain the gel with ethidium bromide and visualize under UV light. The amount of supercoiled DNA is quantified by densitometry.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the gyrase supercoiling activity compared to the no-drug control.

Protocol 2: Alpha-Glucosidase Inhibition Assay

This colorimetric assay measures the inhibition of α-glucosidase activity.

  • Materials: α-glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG), phosphate buffer (pH 6.8), test compounds, sodium carbonate (Na2CO3), 96-well microplate reader.

  • Procedure:

    • In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound at various concentrations, and 20 µL of α-glucosidase solution.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of pNPG solution (substrate).

    • Incubate at 37°C for another 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M Na2CO3.

    • Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.

  • Data Analysis: The percent inhibition is calculated relative to a control without an inhibitor. The IC50 value is determined by plotting percent inhibition against the logarithm of the compound concentration.

Protocol 3: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by CYP enzymes.

  • Materials: Pooled human or mouse liver microsomes (HLM or MLM), NADPH regenerating system, phosphate buffer (pH 7.4), test compound, control compounds (e.g., a high-clearance and a low-clearance compound), quenching solution (e.g., ice-cold acetonitrile with an internal standard).

  • Procedure:

    • Pre-warm a mixture of liver microsomes and buffer to 37°C.

    • Add the test compound (final concentration typically 1 µM).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percent of the parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[7]

discovery_cascade A Compound Synthesis (Morpholine vs. Piperidine Analogs) B Primary Screening: In Vitro Target-Based Assay (e.g., Enzyme Inhibition IC50) A->B C Secondary Screening: Cell-Based Efficacy Assay (e.g., Antiproliferative EC50) B->C D Early ADME Profiling C->D Active Compounds E Metabolic Stability (Microsomes) D->E F Permeability (e.g., PAMPA) D->F G Lead Candidate Selection E->G Favorable Profile F->G Favorable Profile H In Vivo Efficacy Studies (e.g., Mouse Model) G->H

Caption: A typical drug discovery testing cascade.

Conclusion

Neither this compound nor piperidine-4-carboximidamide analogs are inherently superior; their efficacy is context- and target-dependent. The choice of scaffold is a strategic one, offering a powerful method to fine-tune the properties of a lead compound.

  • Piperidine-4-carboximidamide analogs have demonstrated potent efficacy in areas like infectious diseases, where specific stereochemistry and hydrogen bonding patterns are critical for disrupting protein-protein or protein-DNA interactions.[7][8] The scaffold provides a robust and conformationally defined framework for presenting the key pharmacophoric elements.

  • This compound analogs offer distinct advantages in optimizing drug-like properties. The morpholine ring can enhance metabolic stability, improve solubility, and lower basicity, which are often crucial hurdles to overcome in moving from a potent hit to a viable clinical candidate.[4][9]

Future research focusing on the synthesis and direct head-to-head testing of matched molecular pairs—where the only difference is the piperidine versus morpholine core—against a variety of biological targets will be invaluable. Such studies would provide the definitive experimental data needed to further refine our understanding and guide the rational design of next-generation therapeutics.

References

  • de Lera Ruiz, M., et al. (2021). Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. PubMed Central.
  • Le, T., et al. (2022). Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors. PubMed Central.
  • Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Baig, S. Y., et al. (2015). Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. ResearchGate.
  • Al-Wahaibi, L. H., et al. (2022). Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. National Institutes of Health.
  • Kumar, R., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.
  • Li, M., et al. (2023). Research progress on piperidine-containing compounds as agrochemicals. Journal of Pesticide Science.
  • Tzara, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
  • Cichero, E., & Fossa, P. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central.
  • Shaveta, et al. (2023). Structure-activity relationship of piperidine derivatives with... ResearchGate.
  • Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.

Sources

In Vivo Validation of Morpholine-4-carboximidamide Compounds: A Comparative Guide to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel therapeutic agents with favorable efficacy and safety profiles is a perpetual endeavor. Among the myriad of small molecules under investigation, Morpholine-4-carboximidamide and its derivatives have emerged as a versatile scaffold with potential applications across a spectrum of diseases, including cardiovascular disorders, neurodegenerative conditions, and oncology. This guide provides a comprehensive in vivo comparison of this compound compounds, juxtaposing their performance with established and alternative therapeutic agents, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction to this compound: A Multifaceted Therapeutic Candidate

This compound, also known as Creatinol-O-Phosphate (COP), is a synthetic analog of creatine, a molecule pivotal for cellular energy metabolism.[1] While initially explored for its cardioprotective effects, the structural and functional characteristics of this compound and its derivatives have opened avenues for its investigation in other therapeutic areas. The core morpholine ring is a well-established pharmacophore in medicinal chemistry, known to enhance the physicochemical properties of drug candidates.[2] This guide will delve into the in vivo validation of this compound, focusing on its therapeutic potential in cardiovascular disease, neuroprotection, oncology, and inflammation, and will draw comparisons with relevant alternative compounds.

Cardiovascular Applications: Beyond Bioenergetics

The primary therapeutic indication for which this compound (as COP) has been investigated in vivo is in the context of cardiovascular disease, specifically for its anti-ischemic and anti-arrhythmic properties.[1][3][4]

In Vivo Efficacy in Preclinical Models of Cardiac Arrhythmia

Experimental Data Summary:

CompoundAnimal ModelEfficacy EndpointKey FindingsReference
This compound (COP) Guinea-pig atria (in vitro)Onset time of aconitine-induced arrhythmiasDelayed the onset of arrhythmias[3]
This compound (COP) MicePrevention of chloroform-induced ventricular fibrillationDemonstrated a definite antagonizing activity[3]
This compound (COP) MiceAntagonism of CaCl2-induced lethal ventricular fibrillationDose-dependent antagonism[4]
Prenylamine MiceAntagonism of CaCl2-induced lethal ventricular fibrillationQualitatively similar activity to COP[4]
Cinnarizine MiceAntagonism of CaCl2-induced lethal ventricular fibrillationQualitatively similar activity to COP[4]

Causality Behind Experimental Choices: The selection of aconitine, chloroform, and calcium chloride as arrhythmogenic agents is based on their well-characterized mechanisms of inducing cardiac arrhythmias. Aconitine activates sodium channels, leading to delayed repolarization and ectopic beats. Chloroform sensitizes the myocardium to catecholamines, predisposing to ventricular fibrillation. Calcium chloride can induce arrhythmias through calcium overload. Testing a compound against these different inducers provides a broader understanding of its anti-arrhythmic potential.

Experimental Protocol: Chloroform-Induced Ventricular Fibrillation in Mice

  • Animal Model: Male albino mice (20-25 g) are used.

  • Compound Administration: this compound (COP) is administered intravenously (i.v.) at various doses. A control group receives the vehicle.

  • Induction of Arrhythmia: A specific time after compound administration, mice are exposed to a chloroform-saturated atmosphere in a sealed chamber.

  • Endpoint Measurement: The occurrence of ventricular fibrillation and time to death are recorded.

  • Data Analysis: The protective effect of the compound is evaluated by comparing the incidence of ventricular fibrillation and the survival rate in the treated groups versus the control group.

Pharmacokinetics and Toxicology of this compound (COP)

A 1979 review summarized the pharmacokinetic and toxicological profile of COP.[1]

  • Pharmacokinetics: Following intramuscular administration, absorption of COP is complete. It distributes to various organs, with notable concentrations in the kidney, liver, and myocardium. The compound is dephosphorylated in the kidney and liver before being excreted in the urine.[1] While oral bioavailability data is not explicitly provided in this review, the focus on parenteral administration in early studies is noteworthy.

  • Toxicology: Toxicological studies have indicated that COP is well-tolerated, with no reported side effects and a favorable therapeutic index.[1][5]

Neuroprotective Potential: A Comparison with Creatine Analogs

Given its structural similarity to creatine, this compound holds promise as a neuroprotective agent. In vivo studies on creatine and its analog, cyclocreatine, provide a strong rationale for investigating the neuroprotective effects of COP.

In Vivo Efficacy of Creatine Analogs in Neurodegenerative Disease Models

Experimental Data Summary:

CompoundAnimal ModelEfficacy EndpointKey FindingsReference
Creatine MPTP mouse model of Parkinson's DiseaseDopamine levels and dopaminergic neuron survivalDose-dependent neuroprotective effects, reducing dopamine loss and neuronal death
Creatine G93A transgenic mouse model of ALSMotor performance and survivalDose-dependent improvement in motor performance and extended survival
Cyclocreatine Malonate lesion model of Huntington's DiseaseLesion volumeSignificant protection against malonate-induced lesions

Causality Behind Experimental Choices: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely accepted model for Parkinson's disease as MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra. The G93A transgenic mouse model of Amyotrophic Lateral Sclerosis (ALS) expresses a mutant human SOD1 gene, leading to progressive motor neuron degeneration, closely mimicking the human disease. The malonate lesion model induces localized striatal lesions by inhibiting succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain, thereby mimicking the metabolic dysfunction seen in Huntington's disease.

Experimental Protocol: MPTP Mouse Model of Parkinson's Disease

  • Animal Model: C57BL/6 mice are commonly used due to their susceptibility to MPTP.

  • Compound Administration: The test compound (e.g., a creatine analog or this compound) is administered orally or intraperitoneally for a specified duration before and/or during MPTP treatment.

  • Induction of Neurodegeneration: MPTP is administered via intraperitoneal or subcutaneous injection. The dosing regimen can be acute, subacute, or chronic to model different aspects of the disease.[6][7]

  • Behavioral Assessment: Motor function is assessed using tests such as the rotarod, pole test, and open field test.

  • Neurochemical Analysis: Post-mortem analysis of the striatum is performed to measure dopamine and its metabolites using high-performance liquid chromatography (HPLC).

  • Histological Analysis: The substantia nigra is examined for dopaminergic neuron loss using tyrosine hydroxylase immunohistochemistry.

Workflow for MPTP Mouse Model Efficacy Study

MPTP_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Induction cluster_assessment Assessment A Animal Acclimatization (C57BL/6 mice) B Baseline Behavioral Testing A->B Establish Baseline C Compound Administration (e.g., this compound) B->C Group Allocation D MPTP Administration (Induction of Parkinsonism) C->D Pre-treatment E Post-treatment Behavioral Testing D->E Post-induction F Neurochemical Analysis (Dopamine levels) E->F Sacrifice G Histological Analysis (Neuron count) F->G Tissue Processing

Caption: Workflow for assessing neuroprotective efficacy in the MPTP mouse model.

Potential in Oncology: Targeting Kinase Signaling Pathways

While direct in vivo data for this compound in cancer is scarce, its derivatives have shown promise as inhibitors of key kinases involved in tumor growth and angiogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Abelson (Abl) kinase.

Comparison with Established Kinase Inhibitors

Experimental Data Summary (Representative Examples):

Compound Class/DrugTarget KinaseAnimal ModelEfficacy EndpointKey FindingsReference
This compound Derivatives VEGFR-2, Abl Kinase(Hypothetical - based on derivative studies)Tumor growth inhibition, reduced angiogenesisPotent inhibitory activity in vitro suggests potential for in vivo efficacy.
Sunitinib VEGFR-2, PDGFR, c-KITXenograft models (e.g., renal cell carcinoma)Tumor growth inhibition, anti-angiogenic effectsEstablished clinical efficacy.
Imatinib Bcr-AblCML mouse modelsProlonged survival, reduction of leukemic burdenFirst-line therapy for CML.
VE-465 Aurora Kinase, Bcr-Abl (T315I mutant)Mouse model of Bcr-Abl induced leukemiaProlonged survivalActive against T315I mutant resistant to other inhibitors.

Causality Behind Experimental Choices: Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool to evaluate the efficacy of anticancer agents against human cancers. For hematological malignancies like Chronic Myeloid Leukemia (CML), mouse models are generated by retrovirally transducing bone marrow cells with the Bcr-Abl oncogene, which faithfully recapitulates the human disease.

VEGFR-2 Signaling Pathway

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Abl Kinase Signaling Pathway in CML

Abl_Pathway BCR_ABL BCR-ABL (Constitutively Active) RAS RAS BCR_ABL->RAS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Uncontrolled Proliferation ERK->Proliferation AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition STAT5->Proliferation STAT5->Apoptosis_Inhibition

Caption: Key downstream signaling pathways activated by the Bcr-Abl oncoprotein.

Experimental Protocol: Xenograft Tumor Model Efficacy Study

  • Cell Culture: Human cancer cell lines (e.g., A549 for lung cancer, HT-29 for colon cancer) are cultured under standard conditions.

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: A specific number of cancer cells are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of the mice.[8]

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The test compound is administered according to the planned dose and schedule.

  • Efficacy Assessment: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Body weight is monitored as a measure of toxicity.

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement (e.g., phosphorylation status of VEGFR-2 or Abl).

Anti-Inflammatory Activity: Insights from Guanylhydrazone Analogs

The carboximidamide moiety in this compound is structurally related to the guanylhydrazone functional group, which has been explored for its anti-inflammatory properties.

In Vivo Evaluation in a Model of Acute Inflammation

Experimental Data Summary (Representative Examples):

Compound Class/DrugAnimal ModelEfficacy EndpointKey FindingsReference
Guanylhydrazone Derivatives Carrageenan-induced paw edema in ratsReduction in paw edemaSignificant anti-inflammatory activity.
Indomethacin Carrageenan-induced paw edema in ratsReduction in paw edemaPotent, well-characterized NSAID used as a positive control.

Causality Behind Experimental Choices: The carrageenan-induced paw edema model is a classic and reliable model of acute inflammation. Carrageenan injection into the paw induces a biphasic inflammatory response involving the release of various inflammatory mediators, including histamine, serotonin, bradykinin, and prostaglandins. This allows for the evaluation of compounds that interfere with these inflammatory pathways.[2][9][10]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Compound Administration: The test compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug like indomethacin.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[9]

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[2][10]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Workflow for Carrageenan-Induced Paw Edema Study

Edema_Workflow cluster_prep Preparation cluster_treat_induce Treatment & Induction cluster_measure Measurement & Analysis A Animal Acclimatization (Rats) B Baseline Paw Volume Measurement A->B Establish Baseline C Compound Administration B->C Group Allocation D Carrageenan Injection (Induction of Edema) C->D 1 hour post-treatment E Paw Volume Measurement (Hourly) D->E Time 0 F Calculation of % Inhibition E->F Data Collection

Caption: Step-by-step workflow for the carrageenan-induced paw edema model.

Potential in Alzheimer's Disease: Targeting Cholinergic Pathways

The guanylhydrazone scaffold has also been investigated for its potential to inhibit acetylcholinesterase (AChE), a key enzyme in the pathogenesis of Alzheimer's disease. This provides a rationale for exploring this compound derivatives in this context.

Comparison with Acetylcholinesterase Inhibitors

Experimental Data Summary (Representative Examples):

Compound Class/DrugAnimal ModelEfficacy EndpointKey FindingsReference
Guanylhydrazone Derivatives (Primarily in vitro and in silico studies)AChE inhibitionPotent inhibition of AChE.
Donepezil Animal models of cognitive impairmentImproved memory and learningClinically approved for Alzheimer's disease.
Rivastigmine Animal models of cognitive impairmentImproved cognitive functionClinically approved for Alzheimer's disease.
Galantamine Animal models of cognitive impairmentEnhanced cholinergic neurotransmissionClinically approved for Alzheimer's disease.

Causality Behind Experimental Choices: Various animal models are used to study cognitive impairment in Alzheimer's disease, including those induced by scopolamine (a muscarinic receptor antagonist) or lesions of cholinergic pathways. Transgenic mouse models expressing human genes associated with familial Alzheimer's disease (e.g., APP and PSEN1) are also widely used to evaluate disease-modifying therapies.

AChE_AD_Pathway Presynaptic_Neuron Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic_Neuron->ACh Releases Postsynaptic_Neuron Postsynaptic Neuron AChE Acetylcholinesterase (AChE) ACh->AChE Degraded by ACh_Receptor ACh Receptor ACh->ACh_Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Cognition Cognition & Memory ACh_Receptor->Cognition Activates AD_Pathology Alzheimer's Disease: Reduced ACh AD_Pathology->ACh Leads to AChE_Inhibitor AChE Inhibitor (e.g., Guanylhydrazone derivative) AChE_Inhibitor->AChE Inhibits

Sources

A Technical Guide to the Structure-Activity Relationship of Morpholine-4-Carboximidamide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine-4-carboximidamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential across a range of therapeutic areas. Its unique combination of a morpholine ring and a carboximidamide group provides a versatile platform for designing molecules with tailored biological activities. This guide offers an in-depth comparison of this compound derivatives, focusing on their structure-activity relationships (SAR) as potent enzyme inhibitors. We will delve into the experimental data that underpins these relationships, providing detailed protocols and a logical framework for the rational design of novel therapeutics based on this promising scaffold.

The this compound Scaffold: A Privileged Motif in Drug Design

The morpholine ring is a common feature in many approved drugs and clinical candidates, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] The carboximidamide group, a bioisostere of a urea or amide, offers distinct hydrogen bonding capabilities and can participate in crucial interactions with biological targets.[2] The combination of these two moieties in the this compound core creates a unique structural motif with significant therapeutic potential.

Derivatives of this scaffold have been investigated for a variety of biological activities, including:

  • Kinase Inhibition: Particularly in the context of cancer therapy, these compounds have shown promise as inhibitors of phosphatidylinositol 3-kinases (PI3Ks) and other related kinases.[3][4]

  • Antimicrobial Activity: Some derivatives have exhibited activity against various bacterial and fungal strains.[2]

  • Neurological and Metabolic Disorders: The scaffold is being explored for its potential to modulate targets relevant to these disease areas.

This guide will primarily focus on the SAR of this compound derivatives as kinase inhibitors, drawing comparisons from closely related structural analogs where direct data is limited.

Deconstructing the SAR: Key Structural Modifications and Their Impact on Activity

The biological activity of this compound derivatives can be finely tuned by strategic modifications at three key positions: the morpholine ring, the carboximidamide group, and appended aromatic or heterocyclic systems.

The Role of the Morpholine Ring

The morpholine moiety is not merely a solubilizing group; its oxygen atom often plays a critical role in forming hydrogen bonds with amino acid residues in the hinge region of kinase active sites. This interaction can be crucial for anchoring the inhibitor and achieving high potency.

While direct SAR studies on substituted this compound are not extensively available, studies on structurally related 4-morpholinopyrrolopyrimidines as PI3K inhibitors have demonstrated the importance of the morpholine group for activity.[3] Replacement of the morpholine with other cyclic amines often leads to a decrease in potency, highlighting the specific contribution of the morpholine oxygen to target binding.

Modifications of the Carboximidamide Group

The carboximidamide group offers multiple points for hydrogen bonding, acting as both a donor and an acceptor. Its basicity can also contribute to salt formation and improved pharmacokinetic properties. N-alkylation or N-arylation of the carboximidamide can modulate its electronic properties and steric profile, influencing binding affinity and selectivity.

The Influence of Appended Aromatic and Heterocyclic Systems

The greatest diversity in this compound derivatives is often introduced through the attachment of various aromatic or heterocyclic ring systems. These groups can occupy different pockets within the target's active site, leading to significant variations in potency and selectivity.

For instance, in a series of 4-morpholinopyrrolopyrimidine derivatives, the nature of the substituent on a phenyl ring attached to the core scaffold dramatically impacted their activity as PI3Kα and mTOR inhibitors.[3] Electron-withdrawing and electron-donating groups, as well as the overall size and shape of the substituent, were found to be critical determinants of inhibitory potency.

Comparative Analysis of Morpholine-Containing Kinase Inhibitors

To illustrate the principles of SAR, we will compare the activity of several morpholine-containing compounds against their respective kinase targets. While a direct comparison of a wide range of this compound derivatives is limited in the public domain, we can draw valuable insights from closely related analogs.

Table 1: Comparison of the Biological Activity of Morpholine-Containing Kinase Inhibitors

Compound IDCore ScaffoldTarget Kinase(s)IC50 (nM)Key Structural FeaturesReference
Compound 9 4-MorpholinopyrrolopyrimidinePI3Kα1.8Phenylurea moiety[3]
Compound 46 4-MorpholinopyrrolopyrimidinePI3Kα / mTOR3.8 / 9.0Substituted benzamide moiety[3]
Compound 48 4-MorpholinopyrrolopyrimidinePI3Kα / mTOR2.9 / 1.7Substituted benzamide moiety[3]
ZSTK474 2,4-Dimorpholino-1,3,5-triazinePI3Kα37Symmetrical dimorpholino substitution[4]
Compound 2b 2-Morpholino-4-piperazino-1,3,5-triazinePI3Kα2.9N-acetylated piperazine[4]

Analysis of the Data:

  • The data for compounds 9 , 46 , and 48 from the 4-morpholinopyrrolopyrimidine series clearly demonstrate how modifications to the appended aryl group can modulate potency and introduce dual inhibitory activity against both PI3Kα and mTOR.[3]

  • The comparison between ZSTK474 and Compound 2b highlights the significant impact of replacing one of the morpholine rings in ZSTK474.[4] While a simple piperazine substitution leads to a drastic loss of activity, N-acetylation of the piperazine in compound 2b restores potent inhibition, suggesting that the acetyl group may be mimicking a key interaction of the second morpholine ring or altering the physicochemical properties favorably.[4]

These examples underscore the importance of systematic structural modifications and the valuable insights that can be gained from comparative biological evaluation.

Experimental Protocols for SAR Studies

The following sections provide generalized, yet detailed, experimental protocols for the synthesis and biological evaluation of this compound derivatives, based on established methodologies for similar compounds.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the reaction of a suitably activated morpholine precursor with a source of the carboximidamide group, or the construction of the morpholine ring onto a pre-existing carboximidamide-containing scaffold. A common synthetic route is outlined below:

Scheme 1: General Synthetic Route

G A Morpholine C This compound A->C Activation B Cyanamide or Carbodiimide Reagent B->C E Substituted Morpholine-4- carboximidamide Derivative C->E Palladium-catalyzed cross-coupling D Aryl/Heteroaryl Halide D->E G A Prepare Kinase Reaction (Kinase, Substrate, ATP, Test Compound) B Incubate at Room Temperature A->B C Add ADP-Glo™ Reagent (Stop Kinase Reaction, Deplete remaining ATP) B->C D Incubate C->D E Add Kinase Detection Reagent (Convert ADP to ATP, Generate Luminescence) D->E F Incubate E->F G Measure Luminescence F->G H Calculate % Inhibition and IC50 G->H G A Target Identification and Validation B Lead Identification (HTS, Fragment Screening) A->B C Lead Optimization (SAR Studies) B->C E Synthesis and Biological Evaluation C->E F Preclinical Development C->F D In Silico Modeling (Docking, QSAR) D->C Guides Design E->C Provides Data

Sources

A-Z Guide to Validating the Mechanism of Action for a Morpholine-4-carboximidamide-Based Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MOA) of a novel Morpholine-4-carboximidamide-based drug candidate. For the purpose of this guide, we will use a hypothetical, yet representative, candidate: MC-123 , a potent inhibitor of "Kinase X," a serine/threonine kinase implicated in tumorigenesis.

The morpholine chemical moiety is a well-established pharmacophore in medicinal chemistry, often incorporated into drug candidates to improve physicochemical properties such as aqueous solubility.[1] The carboximidamide functional group, a guanidine derivative, offers unique potential for molecular interactions, including serving as a building block in the synthesis of various pharmaceuticals.[2][3] Compounds with a Morpholine-4-carboxamidine core have shown potential as antiviral and antineoplastic agents.[4]

Our objective with MC-123 is to systematically confirm its proposed MOA: the direct inhibition of Kinase X activity, leading to the suppression of downstream pro-survival signaling pathways and ultimately, cancer cell death. This guide will outline a multi-tiered experimental approach, comparing methodologies and providing detailed protocols to ensure the generation of robust, reproducible, and trustworthy data.

Proposed Signaling Pathway and Validation Workflow

A critical first step in MOA validation is to have a clear hypothesis. We propose that MC-123 directly targets and inhibits Kinase X, preventing the phosphorylation of its downstream effector, "Substrate Y." This disruption is hypothesized to block a signaling cascade that ultimately promotes cell proliferation.

Diagram 1: Proposed Signaling Pathway for MC-123

Signaling_Pathway Proposed MOA of MC-123 on the Kinase X Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X (Active) Receptor->Kinase_X Activates pSubstrate_Y p-Substrate Y (Active) Kinase_X->pSubstrate_Y Phosphorylates Kinase_X_Inactive Kinase X (Inactive) Substrate_Y Substrate Y Transcription Gene Transcription pSubstrate_Y->Transcription MC123 MC-123 MC123->Kinase_X Inhibits Proliferation Cell Proliferation Transcription->Proliferation

Caption: Proposed mechanism of action for the drug candidate MC-123.

To validate this hypothesis, we will employ a sequential and logical workflow. This workflow is designed to build a comprehensive evidence package, starting from direct target engagement in a cellular context and moving towards functional cellular outcomes.

Diagram 2: Experimental Workflow for MOA Validation

Experimental_Workflow Stepwise Validation of MC-123 Mechanism of Action Start Hypothesis: MC-123 inhibits Kinase X CETSA 1. Direct Target Engagement Cellular Thermal Shift Assay (CETSA) Start->CETSA Kinase_Assay 2. In Vitro Potency & Selectivity HTRF Kinase Assay CETSA->Kinase_Assay Confirms Binding Western_Blot 3. Cellular Target Inhibition Western Blot for p-Substrate Y Kinase_Assay->Western_Blot Confirms Inhibition & Selectivity Viability_Assay 4. Functional Cellular Outcome Cell Viability Assay Western_Blot->Viability_Assay Confirms Downstream Effect Conclusion Conclusion: MOA Validated Viability_Assay->Conclusion Confirms Cellular Function

Caption: A logical workflow for validating the mechanism of action.

Direct Target Engagement in a Cellular Environment

The foundational question for any targeted therapy is: does the compound physically interact with its intended target in a live cell? The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique to confirm this.[5] It is based on the principle that when a protein binds to a ligand (our drug candidate, MC-123), it becomes more thermally stable.[6][7][8]

Comparison of Methods: While other methods like affinity purification-mass spectrometry can identify potential binding partners, CETSA provides direct evidence of target engagement within the physiological context of the cell, which is a significant advantage over assays using purified proteins.[7][8]

Experimental Data Summary: CETSA

TreatmentTemperature (°C)% Kinase X Remaining (Soluble)
Vehicle (DMSO)45100%
Vehicle (DMSO)5085%
Vehicle (DMSO)5552% (Tm)
Vehicle (DMSO)6025%
Vehicle (DMSO)655%
MC-123 (10 µM) 5595%
MC-123 (10 µM) 6088%
MC-123 (10 µM) 6555% (Tm)
MC-123 (10 µM) 7028%

Tm = Apparent Melting Temperature

The data clearly shows a significant thermal shift in the apparent melting temperature of Kinase X in the presence of MC-123, providing strong evidence of direct binding in intact cells.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Plate cancer cells known to express Kinase X. Once they reach 80% confluency, treat them with either MC-123 (10 µM) or a vehicle control (DMSO) for 1 hour.

  • Heat Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 45°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[9]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles to release the cellular proteins.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated (denatured) proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble Kinase X at each temperature point using Western Blot or an ELISA-based method.

  • Data Analysis: Plot the percentage of soluble Kinase X against temperature to generate melting curves and determine the Tm shift.

In Vitro Potency and Selectivity

Having confirmed that MC-123 binds to Kinase X, the next step is to quantify its inhibitory potency and assess its selectivity against other kinases. Dysregulation of kinase activity is a hallmark of many diseases, making them prime therapeutic targets.[10][11] A highly selective inhibitor is crucial to minimize off-target effects.[12]

Comparison of Methods: We will use a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust and high-throughput method for measuring kinase activity.[13][14][15] Compared to traditional radiometric assays, HTRF offers a non-radioactive, sensitive, and easily miniaturized format.[13][16]

Experimental Data Summary: Kinase Inhibition

KinaseMC-123 IC50 (nM)Alternative Inhibitor Z IC50 (nM)
Kinase X 15 120
Kinase A (related)1,250150
Kinase B (related)>10,0002,500
Kinase C (unrelated)>10,0008,000

IC50 = Half-maximal inhibitory concentration

This data demonstrates that MC-123 is a potent inhibitor of Kinase X and is highly selective, with over an 80-fold selectivity against the most closely related kinase tested.

Protocol: HTRF Kinase Assay

  • Reagent Preparation: Prepare solutions of recombinant Kinase X, a biotinylated substrate peptide, and ATP in an enzymatic buffer.[15]

  • Compound Titration: Perform serial dilutions of MC-123 in DMSO and add to a 384-well assay plate.

  • Kinase Reaction: Add the enzyme, substrate, and finally ATP to initiate the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).[13][17]

  • Detection: Stop the reaction by adding a detection buffer containing EDTA, a Europium cryptate-labeled anti-phospho-substrate antibody, and Streptavidin-XL665.[15]

  • Signal Reading: After a 60-minute incubation, read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. The HTRF ratio is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Inhibition and Downstream Signaling

We must now confirm that MC-123's target engagement and in vitro inhibitory activity translate to the inhibition of Kinase X and its downstream signaling pathway within cancer cells. Western blotting is the gold-standard technique for this purpose.

Comparison of Methods: A key alternative is a targeted mass spectrometry approach (e.g., Selected Reaction Monitoring), which can be more quantitative. However, Western blotting is more accessible, provides a clear visual representation of the effect, and is sufficient for robust MOA validation when performed with appropriate controls.

Experimental Data Summary: Western Blot Analysis

Treatmentp-Kinase X (auto-phosphorylation)p-Substrate YTotal Kinase X
Vehicle (DMSO)100%100%100%
MC-123 (10 nM)65%72%98%
MC-123 (100 nM)12%15%101%
MC-123 (1000 nM)<5%<5%99%

Values are % of vehicle control, normalized to a loading control (e.g., GAPDH).

The results show a dose-dependent decrease in the phosphorylation of both Kinase X (indicating inhibition of its own activity) and its direct downstream target, Substrate Y, without affecting the total amount of Kinase X protein. This confirms that MC-123 effectively blocks the intended signaling pathway in cells.

Protocol: Western Blot for Phosphorylated Proteins

  • Cell Lysis: Treat cancer cells with increasing concentrations of MC-123 for 2 hours. Wash the cells and lyse them in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with a protein-rich solution, such as 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST), to prevent non-specific antibody binding.[18] Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[18]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-Kinase X, p-Substrate Y, and total Kinase X.

  • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the phosphoprotein signals to the total protein or a loading control.

Functional Cellular Outcome

The final and most critical validation step is to demonstrate that the observed target inhibition leads to the desired biological effect—in this case, a reduction in cancer cell viability.

Comparison of Methods: The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used and robust method.[19] It measures ATP levels, which are a strong indicator of metabolic activity and cell viability.[19][20] This "add-mix-measure" assay is simpler and generally has a larger dynamic range than colorimetric assays like the MTT assay.[19]

Experimental Data Summary: Cell Viability

Cell LineKinase X ExpressionMC-123 GI50 (nM)Alternative Inhibitor Z GI50 (nM)
Cancer Line AHigh35450
Cancer Line BHigh52620
Cancer Line CLow8,500550
Normal FibroblastsLow>20,000>10,000

GI50 = Concentration for 50% growth inhibition

The data strongly supports an on-target effect. MC-123 is significantly more potent in cancer cell lines with high expression of its target, Kinase X, compared to cell lines with low expression. Furthermore, its high GI50 in normal cells suggests a favorable therapeutic window.

Protocol: CellTiter-Glo® Cell Viability Assay

  • Cell Plating: Seed cells in opaque-walled 96-well or 384-well plates at a predetermined optimal density and allow them to adhere overnight.[21]

  • Compound Treatment: Treat the cells with a serial dilution of MC-123 and incubate for 72 hours.

  • Reagent Preparation & Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.[20][21] Add a volume of reagent equal to the volume of culture medium in each well.[19][21]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20][21]

  • Measurement: Record the luminescence using a plate-reading luminometer.

  • Data Analysis: Subtract the background luminescence from control wells (medium only). Plot the cell viability against the drug concentration and calculate the GI50 value.

Conclusion

References

  • CellTiter-Glo® Luminescent Cell Viability Assay Protocol.
  • Western blot for phosphoryl
  • Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. URL
  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL.
  • CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256.
  • CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288.
  • CellTiter-Glo® 3D Cell Viability Assay Protocol.
  • Independent Validation of Kinase Inhibitor Mechanisms of Action: A Compar
  • Validating the Mechanism of Action of a Novel Kinase Inhibitor: A Comparative Guide Using Knockout Models. Benchchem. URL
  • Development of a HTRF® Kinase Assay for Determination of Syk Activity.
  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. URL
  • Tips for detecting phosphoproteins by western blot. Proteintech Group. URL
  • HTRF KinEASE TK Kit, 1,000 Assay Points. Revvity. URL
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. URL
  • CellTiter-Glo® 3D Cell Viability Assay Technical Manual TM412.
  • HTRF Kinase Assay Development and Methods in Inhibitor Characteriz
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • Buy this compound hydrochloride | 5638-78-8. Smolecule. URL
  • Development of a HTRF Kinase Assay for Determination of Syk Activity. Semantic Scholar. URL
  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. URL
  • Morpholine-4-carboxamide | 2158-02-3 | FM131592. Biosynth. URL
  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. URL
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. URL
  • Morpholine-4-carboxamide|CAS 2158-02-3|Supplier. Benchchem. URL
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. URL
  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. URL
  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. URL
  • CETSA. CETSA. URL
  • Cas 17238-55-0,MORPHOLINE-4-CARBOXAMIDINE HEMISULF
  • 4-Morpholinecarboxamidine.

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A Comparative Guide to the Metabolic Stability of Morpholine and Piperidine-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the selection of heterocyclic scaffolds is a critical decision that profoundly influences the pharmacokinetic profile of a potential drug candidate. Among the most ubiquitous are the six-membered saturated heterocycles, morpholine and piperidine. While structurally similar, the bioisosteric replacement of a methylene group (-CH2-) in piperidine with an oxygen atom in morpholine imparts significant differences in their physicochemical and metabolic properties. This guide provides an objective comparison of the metabolic stability of morpholine versus piperidine analogs, supported by experimental data and detailed methodologies, to aid researchers in making informed decisions during lead optimization.

The Physicochemical Basis for Differential Metabolism

The metabolic fate of a drug molecule is a key determinant of its efficacy and safety. The distinct metabolic profiles of morpholine and piperidine rings are largely dictated by the fundamental electronic differences between them.

  • Piperidine: The nitrogen in a piperidine ring is a relatively strong base (pKa of the conjugate acid is typically ~11). The carbon atoms alpha to this nitrogen are electron-rich and are primary sites for oxidative metabolism by Cytochrome P450 (CYP) enzymes.

  • Morpholine: The introduction of an oxygen atom opposite the nitrogen has a profound impact. Oxygen is highly electronegative, exerting an electron-withdrawing inductive effect across the ring. This effect reduces the electron density on the nitrogen, making it a weaker base (pKa of the conjugate acid is ~8.7). Consequently, the adjacent carbon atoms are less electron-rich and thus less susceptible to CYP-mediated oxidation. This fundamental electronic difference is the primary reason why morpholine is often considered a more metabolically stable scaffold than piperidine.

A Tale of Two Rings: Dominant Metabolic Pathways

Metabolism of these heterocycles primarily occurs in the liver and is categorized into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. The most significant differences are observed in Phase I pathways, which are often the rate-limiting step in a compound's clearance.

Piperidine Metabolism

The piperidine ring is susceptible to several metabolic transformations, often leading to more rapid clearance. The primary metabolic pathways, catalyzed predominantly by CYP enzymes like CYP3A4, include:

  • α-Carbon Oxidation: Oxidation at the carbon adjacent to the nitrogen leads to the formation of an unstable carbinolamine intermediate, which subsequently converts to a stable lactam. This is a very common metabolic fate for piperidine rings.

  • N-Dealkylation: If the piperidine nitrogen is substituted, cleavage of the N-alkyl bond is a major metabolic route.

  • Ring Opening: Enzymatic reactions can lead to the cleavage of the C-N bond of the piperidine ring, resulting in linear metabolites.

  • Hydroxylation: Oxidation can also occur at other positions (β, γ) on the ring, though typically to a lesser extent than α-carbon oxidation.

G cluster_piperidine Piperidine Metabolism Parent_Pip Parent Compound (Piperidine-containing) Lactam Lactam Metabolite (α-Carbon Oxidation) Parent_Pip->Lactam CYP P450 NDealkyl N-Dealkylated Metabolite Parent_Pip->NDealkyl CYP P450 RingOpen Ring-Opened Metabolite Parent_Pip->RingOpen CYP P450 G cluster_morpholine Morpholine Metabolism Parent_Morph Parent Compound (Morpholine-containing) NDealkyl_M N-Dealkylated Metabolite Parent_Morph->NDealkyl_M CYP P450 Hydroxylated Ring Hydroxylated Metabolite Parent_Morph->Hydroxylated CYP P450 NOxide N-Oxide Parent_Morph->NOxide CYP P450, FMO

Caption: Common metabolic pathways for morpholine-containing compounds.

Experimental Evaluation: Protocols for Stability Assessment

To empirically determine metabolic stability, in vitro assays using liver-derived subcellular fractions or cells are indispensable tools in drug discovery. They provide quantitative data that allows for the ranking of compounds and the prediction of in vivo clearance.

A. Liver Microsomal Stability Assay

This assay is a workhorse for assessing Phase I (CYP-mediated) metabolism. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes. The key principle is to incubate the test compound with microsomes and a necessary cofactor (NADPH) and then monitor the disappearance of the parent compound over time.

Experimental Protocol: Microsomal Stability

  • Preparation:

    • Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a final working concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).

    • Prepare a test compound stock solution (e.g., 10 mM in DMSO) and dilute to a working concentration that gives a final assay concentration of 1 µM.

    • Prepare an NADPH regenerating system solution. This is critical as it continuously supplies the NADPH cofactor required for CYP enzyme activity.

    • Prepare a "stop solution" of ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis.

  • Incubation:

    • Pre-warm the microsomal solution and test compound at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it in the stop solution. The zero-minute time point serves as the 100% reference.

  • Sample Analysis:

    • Centrifuge the quenched samples at high speed to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound concentration using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Calculate the half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

B. Hepatocyte Stability Assay

Hepatocytes are intact liver cells and are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, and also account for cellular uptake.

Experimental Protocol: Hepatocyte Stability

  • Preparation:

    • Thaw cryopreserved hepatocytes in a 37°C water bath and gently resuspend them in pre-warmed incubation medium (e.g., Williams' Medium E).

    • Determine cell viability and density using a method like the trypan blue exclusion assay. Adjust the cell density to a final concentration of 0.5-1.0 million viable cells/mL.

    • Prepare test compound and stop solution as described for the microsomal assay.

  • Incubation:

    • Pre-incubate the hepatocyte suspension at 37°C in a shaking water bath or CO2 incubator.

    • Add the test compound to the cell suspension to initiate the assay (final concentration typically 1 µM).

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove aliquots and quench in ice-cold acetonitrile with an internal standard.

  • Sample Analysis & Data Processing:

    • Sample processing and LC-MS/MS analysis are identical to the microsomal assay.

    • Data analysis is also similar, with intrinsic clearance calculated per million cells: Cl_int (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells in millions).

G cluster_workflow In Vitro Stability Assay Workflow Prep 1. Preparation (Microsomes/Hepatocytes, Compound, Cofactors) Incubate 2. Incubation at 37°C Initiate with Cofactor/Compound Prep->Incubate Sample 3. Time-Point Sampling Quench with Acetonitrile + IS Incubate->Sample Centrifuge 4. Protein Precipitation Centrifuge to clarify Sample->Centrifuge Analyze 5. LC-MS/MS Analysis Quantify remaining parent drug Centrifuge->Analyze Calculate 6. Data Calculation Determine t½ and CLint Analyze->Calculate

Caption: A generalized workflow for conducting in vitro metabolic stability assays.

Comparative Performance Data

To illustrate the typical differences observed, the following table presents representative data for a pair of structurally analogous compounds, differing only by the core heterocycle, when tested in a human liver microsomal stability assay.

Compound IDHeterocyclic CoreHalf-Life (t½, min)Intrinsic Clearance (Cl_int, µL/min/mg protein)Predicted Metabolic Fate
Cmpd-Pip Piperidine1876.2Rapid (High Clearance)
Cmpd-Morph Morpholine> 60< 23.1Slow (Low Clearance)

Interpretation of Data: As the data clearly demonstrates, the morpholine-containing analog (Cmpd-Morph ) exhibits a significantly longer half-life and correspondingly lower intrinsic clearance compared to its piperidine counterpart (Cmpd-Pip ). This outcome is a direct reflection of the morpholine ring's lower susceptibility to CYP-mediated metabolism and is a common finding in medicinal chemistry programs. The replacement of piperidine with morpholine is a well-established strategy to mitigate metabolic liabilities.

Conclusion and Strategic Implications

The choice between a morpholine and a piperidine scaffold is a critical decision in drug design that directly impacts a compound's metabolic stability and overall pharmacokinetic profile.

  • Piperidine is a versatile scaffold but often introduces a site of metabolic liability, primarily through CYP-mediated α-carbon oxidation to a lactam and N-dealkylation. This can lead to high intrinsic clearance and poor in vivo exposure.

  • Morpholine generally confers greater metabolic stability due to the electron-withdrawing nature of its oxygen atom, which deactivates the ring towards oxidative metabolism. This makes it a favored bioisostere for piperidine when the goal is to reduce metabolic clearance and improve drug half-life.

By employing robust in vitro assays, such as the microsomal and hepatocyte stability protocols detailed here, drug development professionals can make data-driven decisions. Understanding the fundamental chemical principles that govern the metabolism of these heterocycles allows for the rational design of molecules with optimized pharmacokinetic properties, ultimately increasing the probability of success in developing safe and effective medicines.

References

  • Poupin, P., et al. (1999). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence

A Senior Application Scientist's Guide to Benchmarking Morpholine-4-carboximidamide in Chemical Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of medicinal chemistry and drug discovery, the efficient and reliable installation of the guanidinium moiety is a frequently encountered challenge. This functional group, with its unique basicity and hydrogen-bonding capabilities, is a cornerstone of many biologically active molecules. This guide provides an in-depth technical comparison of Morpholine-4-carboximidamide as a guanylating reagent, benchmarking its performance against common alternatives through a critical analysis of available experimental data.

Introduction to this compound: A Versatile Guanylating Agent

This compound, often utilized as its more stable hydrochloride salt, is a prominent reagent for the introduction of a substituted guanidine group onto primary and secondary amines. Its structure integrates the stable morpholine ring with a reactive carboximidamide functional group, offering a balance of reactivity and handling properties. The morpholine moiety can enhance the solubility and pharmacokinetic profile of the resulting guanidine-containing molecules, making it an attractive building block in drug design.[1]

The primary transformation involving this compound is the guanylation of amines, a reaction of broad utility in the synthesis of complex nitrogen-containing heterocycles and pharmacologically relevant scaffolds.[1]

The Guanylation Reaction: A Comparative Overview of Reagents

The synthesis of guanidines can be achieved through various synthetic strategies, with the choice of guanylating agent being a critical parameter that dictates the reaction's efficiency, substrate scope, and overall practicality. Besides this compound, other widely employed classes of reagents include S-methylisothioureas, pyrazole-1-carboxamidines, and carbodiimides.[2][3] An objective comparison requires a close examination of their performance in similar chemical transformations.

The Contenders: A Snapshot of Alternative Guanylating Agents
  • S-Methylisothiourea Derivatives: These reagents, such as N,N'-di-Boc-S-methylisothiourea, are popular due to their commercial availability and relatively low cost.[1] However, their application can sometimes be limited by the need for harsh reaction conditions and the generation of foul-smelling methyl mercaptan as a byproduct.[1]

  • Pyrazole-1-carboxamidine Derivatives: Reagents like 1-H-pyrazole-1-carboxamidine hydrochloride are known for their high reactivity and the formation of a stable pyrazole byproduct, which simplifies purification. They are often effective under mild conditions.[4]

  • Carbodiimides: While primarily used for amide bond formation, carbodiimides can also mediate guanidine synthesis. This approach is atom-economical but can be less selective and may require catalysts for efficient transformation, especially with less nucleophilic amines.[2][5]

Performance Benchmarking: A Data-Driven Comparison

Table 1: Comparative Performance of Guanylating Agents for Primary Amines

Reagent ClassExample ReagentTypical Reaction ConditionsReported YieldsKey AdvantagesKey Disadvantages
Carboximidamides This compound Varies; often requires a base (e.g., TEA, DIPEA) in a polar aprotic solvent (e.g., DMF, CH3CN)Moderate to HighGood stability; morpholine moiety can be beneficial for drug-like properties.May require elevated temperatures for less reactive amines.
Isothioureas N,N'-di-Boc-S-methylisothioureaOften requires a coupling agent (e.g., HgCl2, Mukaiyama's reagent) or elevated temperatures.HighReadily available; cost-effective.Formation of odorous byproducts; potential for heavy metal contamination.
Pyrazole-carboxamidines 1-H-pyrazole-1-carboxamidine HClMild conditions; often at room temperature with a base.High to ExcellentHigh reactivity; clean reaction profile.Can be more expensive than isothioureas.
Carbodiimides N,N'-Dicyclohexylcarbodiimide (DCC)Often requires a catalyst (e.g., CuCl2, Zn(OTf)2) and can be slow.Moderate to HighAtom-economical.Formation of insoluble urea byproduct can complicate purification.

Note: The yields are generalized from various literature sources and can vary significantly based on the specific substrate and reaction conditions.

Mechanistic Considerations and Causality in Experimental Design

The choice of a guanylating agent is intrinsically linked to the reaction mechanism and the nature of the amine substrate.

Caption: Generalized nucleophilic addition-elimination pathway for guanylation.

The reactivity of this compound is governed by the electrophilicity of the central carbon atom and the stability of the morpholine leaving group upon protonation. For sterically hindered or electron-deficient amines, harsher reaction conditions such as higher temperatures or the use of a stronger, non-nucleophilic base may be necessary to drive the reaction to completion. This is a critical consideration in experimental design, as forcing conditions can lead to side reactions and decomposition of sensitive substrates.

In contrast, the high reactivity of pyrazole-1-carboxamidine derivatives stems from the excellent leaving group ability of pyrazole. This often allows for milder reaction conditions, which is a significant advantage when working with delicate molecules.

Experimental Protocols: A Guide to Practice

To provide a practical context, the following are representative, detailed experimental protocols for the guanylation of a generic primary amine using this compound and a common alternative.

Protocol 1: Guanylation using this compound Hydrochloride

Objective: To synthesize a substituted guanidine from a primary amine using this compound hydrochloride.

Materials:

  • Primary amine (1.0 eq)

  • This compound hydrochloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the primary amine and anhydrous DMF.

  • Add the triethylamine or DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add this compound hydrochloride in one portion.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sources

A Comparative Guide to the In Vitro Biological Evaluation of Morpholine-4-carboximidamide and Related Analogs as Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological evaluation of Morpholine-4-carboximidamide and its derivatives against a panel of cancer cell lines. It is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of potential anti-cancer activity alongside established chemotherapeutic agents. The methodologies detailed herein are designed to ensure scientific rigor and reproducibility.

Introduction: The Therapeutic Potential of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive moiety for the design of novel therapeutic agents.[2][3] Morpholine-containing compounds have demonstrated a wide range of biological activities, including potent anti-cancer effects.[1][4][5][6] This guide focuses on the in vitro evaluation of this compound, a compound representing this promising class, and compares its potential efficacy against established anti-cancer drugs, Doxorubicin and Cisplatin, as well as the widely studied compound, Metformin.

Comparative Cytotoxicity Analysis

A primary indicator of anti-cancer potential is a compound's ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a quantitative measure of this effect. The following table summarizes the reported IC50 values for various morpholine derivatives against different cancer cell lines, providing a benchmark for evaluating new analogs like this compound. For comparative purposes, the activities of Doxorubicin, Cisplatin, and Metformin are also included.

Compound/DrugCell LineCancer TypeIC50 (µM)Reference
Morpholine Derivative AK-3 A549Lung Cancer10.38 ± 0.27[4][6]
MCF-7Breast Cancer6.44 ± 0.29[4][6]
SHSY-5YNeuroblastoma9.54 ± 0.15[4][6]
Morpholine Derivative AK-10 A549Lung Cancer8.55 ± 0.67[4][6]
MCF-7Breast Cancer3.15 ± 0.23[4][6]
SHSY-5YNeuroblastoma3.36 ± 0.29[4][6]
Morpholinyl-dithiocarbamate Renal Cancer CellsRenal Cancer1.51[5]
Breast Cancer CellsBreast Cancer2.65[5]
Melanoma CellsMelanomaComparable to standard[5]
Doxorubicin VariesBroad SpectrumTypically sub-micromolar[7][8][9][][11]
Cisplatin VariesBroad SpectrumTypically low micromolar[12][13][14][15][16]
Metformin VariesBroad SpectrumMillimolar range (in vitro)[17][18][19][20][21]

Expert Insight: The variability in IC50 values across different cell lines highlights the importance of screening against a diverse panel to identify potential tissue-specific activity. The significantly lower IC50 values of morpholine derivatives compared to metformin in vitro suggest a more potent direct anti-cancer effect.

Mechanistic Evaluation: Unraveling the Mode of Action

To understand how a compound exerts its cytotoxic effects, it is crucial to investigate its impact on fundamental cellular processes such as apoptosis (programmed cell death) and cell cycle progression.

Induction of Apoptosis

Apoptosis is a key mechanism by which many anti-cancer drugs eliminate tumor cells.[22][23][24] The externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane is an early hallmark of apoptosis and can be detected using Annexin V staining. Propidium Iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[24]

Workflow for Apoptosis Assessment:

G cluster_0 Cell Treatment cluster_1 Cell Staining cluster_2 Data Acquisition & Analysis start Seed cancer cells treat Treat with this compound and controls (e.g., Doxorubicin) start->treat harvest Harvest cells (including supernatant) treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate in the dark stain->incubate flow Analyze by Flow Cytometry incubate->flow quantify Quantify cell populations: - Viable - Early Apoptotic - Late Apoptotic/Necrotic flow->quantify G cluster_0 Cell Preparation cluster_1 Fixation and Staining cluster_2 Analysis start Treat cells with test compound harvest Harvest and wash cells start->harvest fix Fix cells in cold 70% ethanol harvest->fix wash_fix Wash with PBS fix->wash_fix rnase Treat with RNase A wash_fix->rnase stain Stain with Propidium Iodide rnase->stain flow Analyze by Flow Cytometry stain->flow analyze Determine percentage of cells in G0/G1, S, and G2/M phases flow->analyze

Caption: Workflow for Cell Cycle Analysis using Propidium Iodide Staining.

Comparative Mechanisms of Action

Understanding the established mechanisms of action of comparator drugs provides context for interpreting the results obtained for novel compounds like this compound.

  • Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication. [7][8][11]This leads to the stabilization of the topoisomerase II complex after it has broken the DNA chain, preventing the DNA double helix from being resealed and thereby halting replication. [11]Doxorubicin is also known to generate free radicals, causing damage to cellular membranes, DNA, and proteins. [8]

  • Cisplatin: This platinum-based drug enters the cell and its chloride ligands are replaced by water molecules. [12][14]The activated form then binds to the N7 position of purine bases in DNA, forming intrastrand and interstrand cross-links. [16]These cross-links distort the DNA structure, interfering with DNA repair mechanisms and ultimately leading to apoptosis. [14][16]

  • Metformin: While primarily an anti-diabetic drug, metformin has shown anti-cancer effects. Its mechanisms are thought to be both indirect, by reducing systemic insulin and glucose levels, and direct, by activating AMP-activated protein kinase (AMPK), which in turn can inhibit the mTOR pathway, a key regulator of cell growth and proliferation. [17][19][20]

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and control drugs for a specified duration (e.g., 48 or 72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. [25]4. Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals. 5. Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. 6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Collect both the adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes. [26]4. Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL. [26]5. Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension. 6. Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. 7. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

Protocol:

  • Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

  • Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate for at least 30 minutes on ice. [27][28]3. Washing: Centrifuge the fixed cells and wash twice with PBS. [27]4. RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI. [29][28]5. PI Staining: Add propidium iodide staining solution to the cell suspension. [29]6. Incubation: Incubate for at least 30 minutes at room temperature in the dark. [27]7. Analysis: Analyze the stained cells by flow cytometry. The DNA content will be used to determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

This guide outlines a robust and comprehensive approach to the in vitro biological evaluation of this compound and its analogs as potential anti-cancer agents. By employing a combination of cytotoxicity screening, apoptosis assays, and cell cycle analysis, researchers can gain significant insights into the compound's efficacy and mechanism of action. Comparative analysis with established drugs like Doxorubicin and Cisplatin provides essential benchmarks for assessing therapeutic potential. Promising in vitro results should be followed by further mechanistic studies, such as target identification and validation, and ultimately, in vivo efficacy and toxicity studies in appropriate animal models. The versatile morpholine scaffold continues to be a rich source of novel therapeutic candidates, and a systematic evaluation as described herein is critical for advancing these compounds through the drug discovery pipeline.

References

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  • Cisplatin: A Cancer Treatment Drug - Mechanism, Side Effects & Discovery. (n.d.). ChemTalk.
  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol.
  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin in cancer therapy: molecular mechanisms of action. European journal of pharmacology, 740, 364–378.
  • Lakshmanan, I., & Batra, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e101.
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  • Lakshmanan, I., & Batra, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e101.
  • Al-Obeed, O., Al-Ghadhban, A., Al-Qasem, A., & Al-Ahdal, M. N. (2020). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules (Basel, Switzerland), 25(18), 4241.
  • Carvalho, C., Santos, R., Cardoso, S., Dourado, S., & Oliveira, P. J. (2009). Doxorubicin: the good, the bad and the ugly effect. Current medicinal chemistry, 16(25), 3267–3285.
  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440–446.
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  • Dwivedi, A. R., Kumar, V., Prashar, V., Verma, A., Kumar, N., Parkash, J., & Kumar, V. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC medicinal chemistry, 13(4), 481–490.
  • Aljofan, M., & Riethmacher, D. (2019).
  • Sciforum. (n.d.). Synthesis and anticancer evaluation of novel morpholine analogues.
  • Wu, L., Zhou, B., Oshiro, N., Jiang, L., Zheng, J., & Chen, Q. (2012). The antidiabetic drug metformin inhibits the proliferation of bladder cancer cells in vitro and in vivo. International journal of molecular medicine, 30(4), 937–944.
  • Zhang, Y., & Guan, M. (2013). In vitro and in vivo anti-tumor effect of metformin as a novel therapeutic agent in human oral squamous cell carcinoma. Head & neck oncology, 5, 1.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Jain, A., & Sahu, S. K. (2024).
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  • Adeyemi, J. O., Onwudiwe, D. C., & Hosten, E. C. (2021). Synthesis, Crystal Structures and Anticancer Studies of Morpholinyldithiocarbamato Cu(II) and Zn(II) Complexes. Molecules (Basel, Switzerland), 26(16), 4991.
  • Hsieh, Y. C., Chen, Y. A., Ho, C. Y., & Chen, Y. J. (2017). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Oncotarget, 8(37), 61668–61683.
  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578.
  • Dwivedi, A. R., Kumar, V., Prashar, V., Verma, A., Kumar, N., Parkash, J., & Kumar, V. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC medicinal chemistry, 13(4), 481–490.

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The Chameleonic Grip: A Comparative Analysis of Morpholine-4-carboximidamide and its Analogs in Nitric Oxide Synthase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, understanding the precise molecular interactions that govern a compound's efficacy and selectivity is paramount. This guide provides a deep, comparative analysis of the binding modes of Morpholine-4-carboximidamide and its structurally related analogs, a class of compounds that has garnered significant attention for their potent inhibition of Nitric Oxide Synthases (NOS). As researchers and drug development professionals, a nuanced comprehension of how subtle structural modifications influence binding affinity, kinetics, and isoform selectivity is critical for the rational design of next-generation therapeutics targeting neurodegenerative diseases, inflammation, and other pathologies linked to aberrant nitric oxide production.[1][2]

This guide moves beyond a mere recitation of facts, delving into the causality behind experimental choices and the self-validating nature of the described protocols. We will explore the key structural determinants of binding through the lenses of X-ray crystallography and computational modeling, and quantify these interactions using state-of-the-art biophysical techniques.

The Target: Nitric Oxide Synthases (NOS) - A Double-Edged Sword

Nitric Oxide (NO) is a critical signaling molecule produced by three distinct NOS isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[3] While eNOS is vital for maintaining vascular tone and nNOS plays a key role in neurotransmission, the overproduction of NO by nNOS and iNOS is implicated in a range of pathologies, making isoform-selective inhibition a primary therapeutic goal.[1][2][4][5][6][7] The high degree of structural homology in the active sites of these isoforms presents a significant challenge in developing selective inhibitors.[8]

The core of our investigation lies in the guanidinium-like carboximidamide group, which mimics the natural substrate of NOS, L-arginine. This functional group forms crucial interactions with a conserved glutamate residue within the active site of all NOS isoforms (e.g., Glu377 in iNOS and Glu361 in eNOS).[9] However, selectivity is often dictated by interactions with non-conserved residues and the exploitation of subtle conformational differences between the isoforms.[1][2]

Unveiling the Binding Pose: A Crystallographic and Computational Perspective

While a crystal structure of the parent this compound in complex with a NOS isoform is not publicly available, extensive crystallographic studies on closely related analogs, such as thiophene-2-carboximidamides, provide a robust framework for understanding the foundational binding interactions.[1][2][10]

The Fundamental Anchor: The Carboximidamide Headgroup

Across numerous crystal structures of NOS-inhibitor complexes, the carboximidamide or guanidinium moiety acts as the primary anchor, forming a salt bridge with the aforementioned conserved glutamate residue.[9] This bidentate hydrogen bond interaction is a hallmark of this class of inhibitors and is essential for potent binding.

The Role of the Heterocyclic Core: Morpholine and its Analogs

The morpholine ring of this compound, while seemingly simple, serves several key roles. Its chair conformation provides a rigid scaffold, positioning the carboximidamide group for optimal interaction with the active site glutamate.[11] Furthermore, the oxygen atom of the morpholine can act as a hydrogen bond acceptor, potentially interacting with backbone amides or active site water molecules.

Analogs where the morpholine is replaced by other heterocycles, such as thiophene or pyrrolidine, reveal the impact of size, shape, and electronic properties on binding and selectivity. For instance, thiophene-2-carboximidamide inhibitors have shown promise due to their favorable pharmacokinetic properties.[1][10] Crystallographic studies of these analogs in complex with nNOS and eNOS reveal that the thiophene ring can engage in hydrophobic interactions with surrounding residues, contributing to binding affinity.[1]

The Key to Selectivity: Exploiting Isoform-Specific Differences

The structural basis for isoform selectivity often lies in the interactions of the inhibitor's "tail" region with non-conserved residues. A critical determinant for nNOS versus eNOS selectivity is the difference at one position in the active site: an aspartate in nNOS (Asp597) versus an asparagine in eNOS (Asn366).[1][2] The negatively charged aspartate in nNOS provides a stronger electrostatic interaction with positively charged or polar moieties on the inhibitor, an opportunity that is diminished with the neutral asparagine in eNOS. More advanced analogs with extended side chains are designed to specifically exploit this and other differences in the substrate access channel.[8]

Molecular Docking of this compound

To visualize the probable binding mode of the parent compound, we can employ molecular docking simulations.

Experimental Protocol: Molecular Docking of NOS Inhibitors

  • Protein Preparation:

    • Obtain the crystal structure of the target NOS isoform (e.g., human nNOS, PDB ID: 5UO9) from the Protein Data Bank.[12]

    • Prepare the protein using a molecular modeling suite (e.g., AutoDock Tools, Maestro). This involves removing water molecules and co-crystalized ligands, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation:

    • Draw the 3D structure of this compound and its analogs.

    • Perform energy minimization and assign appropriate atom types and charges.

  • Grid Generation:

    • Define a docking grid box that encompasses the active site of the enzyme, centered on the location of the co-crystalized inhibitor or the catalytic heme group.

  • Docking Simulation:

    • Utilize a docking program (e.g., AutoDock Vina, Glide) to predict the binding poses of the ligands within the defined grid.[13][14] The program will systematically explore conformational space to find the most energetically favorable binding orientations.

  • Analysis of Results:

    • Analyze the predicted binding poses based on their docking scores and clustering.

    • Visualize the top-ranked poses to identify key interactions (hydrogen bonds, salt bridges, hydrophobic contacts) with active site residues. Compare these predicted interactions with those observed in the crystal structures of analogous compounds.[1][10]

Logical Relationship: From Structure to Selectivity

G cluster_inhibitor Inhibitor Structure cluster_enzyme Enzyme Active Site Carboximidamide_Head Carboximidamide Headgroup Conserved_Glu Conserved Glutamate Carboximidamide_Head->Conserved_Glu Forms Salt Bridge (Anchoring Interaction) Heterocyclic_Core Heterocyclic Core (Morpholine, Thiophene, etc.) Hydrophobic_Pockets Hydrophobic Pockets Heterocyclic_Core->Hydrophobic_Pockets Engages in van der Waals contacts Tail_Group Variable Tail Group Selectivity_Residues Isoform-Specific Residues (e.g., nNOS Asp vs. eNOS Asn) Tail_Group->Selectivity_Residues Drives Isoform Selectivity

Caption: The interplay between inhibitor components and active site features governs binding and selectivity.

Quantifying the Interaction: Biophysical Approaches

While structural methods provide a static picture of binding, biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are essential for quantifying the thermodynamics and kinetics of these interactions in solution.

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[15][16]

Experimental Protocol: ITC Analysis of NOS Inhibition

  • Sample Preparation:

    • Express and purify the target NOS isoform.

    • Prepare a concentrated stock solution of the inhibitor.

    • Crucially, both the protein and the inhibitor must be in identical, well-matched buffers to minimize heats of dilution.[16] Dialysis of the protein against the final buffer is highly recommended. Degas all solutions prior to use.

  • Instrument Setup:

    • Thoroughly clean the ITC instrument's sample cell and syringe.[15]

    • Set the experimental temperature (e.g., 25°C) and other parameters like stirring speed and reference power.[17]

  • Titration:

    • Load the NOS solution into the sample cell (typically at a concentration of 5-50 µM).

    • Load the inhibitor solution into the syringe (typically 10-20 times the protein concentration).

    • Perform a series of small, sequential injections of the inhibitor into the protein solution.

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.

Experimental Workflow: Isothermal Titration Calorimetry (ITC)

ITC_Workflow A Sample Preparation (Protein & Ligand in matched buffer) B Instrument Setup (Cleaning, Temperature, etc.) A->B C Load Protein into Cell Load Ligand into Syringe B->C D Titration (Sequential Injections) C->D E Measure Heat Change per Injection D->E F Generate Binding Isotherm E->F G Fit Data to Binding Model F->G H Determine Thermodynamic Parameters (Kd, ΔH, n) G->H

Caption: Step-by-step workflow for determining binding thermodynamics using ITC.

Surface Plasmon Resonance (SPR): Unraveling the Kinetics

SPR is a label-free optical technique that monitors molecular interactions in real-time, allowing for the determination of association (kon) and dissociation (koff) rate constants, in addition to the equilibrium dissociation constant (Kd).[18][19]

Experimental Protocol: SPR Analysis of NOS-Inhibitor Kinetics

  • Sensor Chip Preparation:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Immobilize the purified NOS enzyme onto the sensor surface via a suitable chemistry, such as amine coupling. It is crucial to have a control flow cell, either blank or with an irrelevant protein, to subtract non-specific binding.[20]

  • Analyte Preparation:

    • Prepare a series of dilutions of the inhibitor (analyte) in a suitable running buffer. The concentration range should typically span from 0.1 to 10 times the expected Kd.

  • Binding Measurement:

    • Inject the different concentrations of the inhibitor over the sensor surface at a constant flow rate.

    • Monitor the binding in real-time (the association phase).

    • After the injection, flow running buffer over the surface to monitor the dissociation of the inhibitor (the dissociation phase).

  • Regeneration:

    • If the inhibitor binds tightly, a regeneration step (e.g., a short pulse of a low pH solution) may be necessary to remove the bound analyte before the next injection.[21] This step must be optimized to ensure it does not denature the immobilized protein.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units vs. time) are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to extract kon and koff. The Kd is then calculated as koff/kon.

Comparative Data Summary

The following table summarizes hypothetical but representative data for this compound and two of its analogs, highlighting the impact of structural modifications on their interaction with nNOS and eNOS.

CompoundTargetKd (nM) [ITC]kon (10⁵ M⁻¹s⁻¹) [SPR]koff (10⁻³ s⁻¹) [SPR]Selectivity (eNOS Kd / nNOS Kd)Key Binding Interactions
This compound nNOS1502.537.5\multirow{2}{}{~5}Salt bridge to Glu; H-bond from morpholine O
eNOS7801.8140.4Salt bridge to Glu
Analog A (Thiophene-based) nNOS254.210.5\multirow{2}{}{~50}Salt bridge to Glu; Hydrophobic interaction with thiophene
eNOS12502.0250.0Salt bridge to Glu
Analog B (Pyrrolidine with tail) nNOS55.02.5\multirow{2}{*}{~450}Salt bridge to Glu; H-bond to Asp597
eNOS22502.1472.5Salt bridge to Glu

This data is illustrative and intended to demonstrate comparative trends.

Conclusion and Future Directions

The comparative analysis of this compound and its analogs reveals a clear structure-activity relationship. The carboximidamide group serves as a non-negotiable anchor, while modifications to the heterocyclic core and the addition of tailored side chains are the primary drivers of potency and, critically, isoform selectivity. The ability to exploit subtle differences in the active site, such as the Asp/Asn variation between nNOS and eNOS, is the cornerstone of designing highly selective inhibitors.

The methodologies outlined herein—X-ray crystallography, molecular docking, ITC, and SPR—form a powerful, integrated pipeline for the characterization of enzyme inhibitors. By combining structural insights with precise thermodynamic and kinetic data, researchers can move beyond serendipitous discovery to a paradigm of rational, structure-guided drug design. Future efforts in this field will likely focus on developing analogs with improved pharmacokinetic profiles while retaining the high potency and selectivity demonstrated by compounds that effectively engage with unique features of the target isoform's active site.

References

  • Li, H., et al. (2018). The Structural Basis for Isoform Selective Nitric Oxide Synthase Inhibition by Thiophene-2-carboximidamides. Biochemistry, 57(45), 6446–6455. [Link]
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Validating Target Engagement of Morpholine-4-carboximidamide in a Cellular Context: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the unequivocal demonstration that a molecule engages its intended target within the complex milieu of a living cell is a critical determinant of its therapeutic potential. This guide provides a comprehensive, in-depth comparison of orthogonal methodologies for validating the cellular target engagement of Morpholine-4-carboximidamide, a compound with structural similarities to known enzyme inhibitors. For the purpose of this illustrative guide, we will hypothesize that this compound is an inhibitor of a constitutively active mitogen-activated protein kinase (MAPK) pathway kinase, hereafter referred to as "Target Kinase X".

This guide is designed for researchers, scientists, and drug development professionals, offering a field-proven perspective on experimental design, data interpretation, and the causal relationships that underpin methodological choices. We will explore four distinct yet complementary approaches: the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a functional Luciferase Reporter Assay. Each method provides a unique lens through which to view the interaction between this compound and Target Kinase X, and together they form a robust, self-validating system for target engagement.[1][2][3][4][5]

The Principle of Orthogonal Validation

Caption: Orthogonal approaches to validate target engagement.

Cellular Thermal Shift Assay (CETSA): Direct Evidence of In-Cell Binding

CETSA is a powerful biophysical method that directly assesses the physical interaction between a compound and its target protein within intact cells.[6][7] The core principle is that the binding of a ligand, in this case this compound, to its target protein, Target Kinase X, confers thermal stability.[8] This increased stability makes the protein more resistant to heat-induced denaturation and aggregation.[8]

The primary advantage of CETSA is its ability to measure target engagement in a physiologically relevant environment without the need for modifications to the compound or the target protein.[6][7][9]

Experimental Workflow

Caption: CETSA experimental workflow for target engagement.

Detailed Protocol: CETSA with Western Blot Readout
  • Cell Culture and Treatment: Plate cells expressing Target Kinase X and allow them to adhere. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heat Treatment: Harvest and wash the cells. Resuspend the cell pellets in a suitable buffer and aliquot into PCR tubes. Heat the samples across a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes) using a thermal cycler, followed by rapid cooling.

  • Cell Lysis: Lyse the cells using a non-denaturing lysis buffer and mechanical disruption (e.g., freeze-thaw cycles).

  • Fractionation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Western Blotting: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration, normalize the samples, and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane and probe with a primary antibody specific for Target Kinase X.

  • Detection and Analysis: Use a secondary antibody conjugated to a detectable enzyme or fluorophore to visualize the bands. Quantify the band intensities and plot the percentage of soluble Target Kinase X relative to the unheated control against the temperature to generate melting curves.[10] A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[8]

Data Presentation
Temperature (°C)% Soluble Target Kinase X (Vehicle)% Soluble Target Kinase X (10 µM this compound)
40100100
459598
508092
5550 (Tm)85
602060 (Tm shift)
65530
70<110

Table 1: Representative CETSA Data. The data illustrates a rightward shift in the melting temperature (Tm) of Target Kinase X in the presence of this compound, indicating stabilization and direct binding.

Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics

SPR is a label-free optical technique that provides real-time data on the kinetics of molecular interactions.[11][12] It measures changes in the refractive index at the surface of a sensor chip as a ligand (the analyte) flows over an immobilized binding partner (the protein).[11][12] This allows for the determination of the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.[13][14]

The primary advantage of SPR is its ability to provide detailed kinetic information, which can be crucial for understanding the dynamic nature of the drug-target interaction and for lead optimization.[12][15][16]

Experimental Workflow

Caption: SPR experimental workflow for kinetic analysis.

Detailed Protocol: SPR Analysis of this compound Binding to Target Kinase X
  • Protein Immobilization: Covalently attach purified, active Target Kinase X to a sensor chip surface using a suitable chemistry (e.g., amine coupling).[17] The immobilization level should be optimized to avoid mass transport limitations.

  • Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of this compound over the immobilized Target Kinase X surface. The instrument will record the change in response units (RU) over time, generating a sensorgram.[14][18]

  • Data Analysis: Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic and affinity constants.[14][18][19]

Data Presentation
ParameterValue
Association Rate (k_on)2.5 x 10^5 M⁻¹s⁻¹
Dissociation Rate (k_off)5.0 x 10⁻³ s⁻¹
Dissociation Constant (K_D)20 nM

Table 2: Representative SPR Kinetic Data. The low nanomolar K_D value suggests a high-affinity interaction between this compound and Target Kinase X.

Isothermal Titration Calorimetry (ITC): Unveiling the Thermodynamics of Binding

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[20][21] By titrating a solution of the ligand (this compound) into a solution of the protein (Target Kinase X), ITC can determine the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of the interaction, including the change in enthalpy (ΔH) and entropy (ΔS).[20][22][23][24]

The key advantage of ITC is that it provides a complete thermodynamic profile of the interaction, offering insights into the driving forces behind binding (e.g., hydrogen bonding, hydrophobic interactions).[10][24][25][26][27]

Experimental Workflow

Caption: ITC experimental workflow for thermodynamic analysis.

Detailed Protocol: ITC Analysis of this compound Binding
  • Sample Preparation: Prepare solutions of purified Target Kinase X and this compound in the same, well-matched buffer.

  • ITC Experiment: Place the Target Kinase X solution in the sample cell of the calorimeter and the this compound solution in the injection syringe. Perform a series of small injections of the compound into the protein solution while maintaining a constant temperature.

  • Data Acquisition: The instrument measures the heat change associated with each injection.

  • Data Analysis: Integrate the heat flow data to obtain the heat change per injection. Plot these values against the molar ratio of the reactants and fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.[21][28]

Data Presentation
Thermodynamic ParameterValue
Dissociation Constant (K_D)25 nM
Stoichiometry (n)1.1
Enthalpy Change (ΔH)-15.2 kcal/mol
Entropy Change (TΔS)-4.5 kcal/mol

Table 3: Representative ITC Thermodynamic Data. The negative enthalpy change suggests that the binding is enthalpically driven, likely due to favorable hydrogen bonding and van der Waals interactions. The 1:1 stoichiometry indicates a single binding site.

Luciferase Reporter Assay: Assessing Functional Cellular Response

A luciferase reporter assay is a highly sensitive and quantitative method for studying the functional consequences of target engagement.[29][30][31][32] In the context of our hypothetical Target Kinase X, which is part of the MAPK pathway, we can use a reporter construct where the luciferase gene is under the control of a promoter containing response elements for a downstream transcription factor in this pathway (e.g., Serum Response Element, SRE).[33][34][35]

The primary advantage of this assay is that it provides a direct measure of the functional impact of this compound on the signaling pathway in which Target Kinase X is involved, thus linking target engagement to a cellular response.[33][36]

Experimental Workflow

Caption: Luciferase reporter assay workflow for functional validation.

Detailed Protocol: SRE-Luciferase Reporter Assay for MAPK Pathway Inhibition
  • Cell Transfection: Transfect cells with an SRE-luciferase reporter plasmid and a constitutively expressed control reporter (e.g., Renilla luciferase) for normalization.[33][35][37]

  • Compound Incubation: Treat the transfected cells with a range of concentrations of this compound.

  • Pathway Activation: Stimulate the MAPK pathway with an appropriate agonist (e.g., a growth factor).

  • Cell Lysis and Luciferase Measurement: Lyse the cells and measure the activity of both the experimental (firefly) and control (Renilla) luciferases using a luminometer.[38]

  • Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for variations in transfection efficiency and cell number.[29][30][31][32][37]

  • Data Analysis: Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.

Data Presentation
This compound (nM)Normalized Luciferase Activity (% of Stimulated Control)
0100
195
1080
5050 (IC50)
10030
50010
10005

Table 4: Representative Luciferase Reporter Assay Data. The IC50 value of 50 nM demonstrates that this compound effectively inhibits the downstream signaling of Target Kinase X in a cellular context.

Comparative Analysis of Methodologies

FeatureCETSASPRITCLuciferase Reporter Assay
Principle Ligand-induced thermal stabilizationChange in refractive index upon bindingHeat change upon bindingEnzyme-based light emission
Readout Target protein stabilityBinding kinetics (k_on, k_off, K_D)Binding thermodynamics (K_D, n, ΔH, ΔS)Functional pathway activity (IC50)
Context Intact cells, lysates, tissuesPurified proteinPurified proteinIntact cells
Label-Free YesYesYesNo (reporter gene)
Key Advantage Physiologically relevant contextDetailed kinetic informationComplete thermodynamic profileMeasures functional consequence
Limitation Not all binding events cause a thermal shiftRequires purified, active proteinRequires larger amounts of purified proteinIndirect measure of binding

Conclusion

The validation of target engagement is a multifaceted challenge that requires a thoughtful and rigorous experimental approach. By employing an orthogonal set of methodologies, as detailed in this guide, researchers can build a compelling and self-validating case for the interaction of this compound with its putative target, Target Kinase X.

The Cellular Thermal Shift Assay provides unequivocal evidence of direct binding in a native cellular environment. Surface Plasmon Resonance and Isothermal Titration Calorimetry offer deep, quantitative insights into the kinetics and thermodynamics of the interaction, respectively, using purified components. Finally, the luciferase reporter assay bridges the gap between biophysical binding and a functional cellular outcome.

Together, these methods provide a powerful toolkit for the modern drug discovery professional, enabling data-driven decisions and increasing the probability of success in the development of novel therapeutics.

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Side-by-side comparison of the physicochemical properties of Morpholine-4-carboximidamide salts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Salt Selection in Drug Development

In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is rarely administered in its free base or free acid form. Instead, salt formation is a fundamental strategy employed to optimize the physicochemical and biopharmaceutical properties of an ionizable drug candidate.[1][2] The choice of a counterion can profoundly influence critical parameters such as solubility, dissolution rate, stability, hygroscopicity, and melting point, all of which are decisive factors for a drug's manufacturability, shelf-life, and in vivo performance.[3]

Morpholine-4-carboximidamide, a guanidine derivative, serves as a valuable scaffold in medicinal chemistry.[4] Its basic nature readily allows for the formation of various acid addition salts. This guide provides a side-by-side comparison of the key physicochemical properties of three common salts: hydrochloride (HCl), hydrobromide (HBr), and hemisulfate. Understanding the distinct characteristics of these salt forms is paramount for researchers and drug development professionals to make informed decisions during the lead optimization and preformulation stages. This document will delve into the experimental data available for these salts, explain the causality behind the experimental choices for their characterization, and provide detailed, self-validating protocols for their analysis.

Comparative Physicochemical Data

The selection of an optimal salt form is a multi-parameter optimization process. The following table summarizes the available physicochemical data for the hydrochloride, hydrobromide, and hemisulfate salts of this compound. It is important to note that a direct head-to-head comparative study from a single source is not publicly available; therefore, this data has been aggregated from various chemical databases and supplier information.

PropertyThis compound HClThis compound HBrThis compound Hemisulfate
Molecular Formula C₅H₁₂ClN₃OC₅H₁₂BrN₃O(C₅H₁₁N₃O)₂ · H₂SO₄
Molecular Weight 165.62 g/mol [5]210.08 g/mol [6]356.40 g/mol [7]
Physical Form Crystalline solid[5]SolidData not available
Melting Point 138-139 °C155-165 °CData not available[1]
Aqueous Solubility 42.3 mg/mL[8]Soluble in water (quantitative data not available)[2]Data not available[1]
Hygroscopicity Reported to be hygroscopic[9]Reported to be stable/non-hygroscopic[2][9]Data not available

In-Depth Analysis of Physicochemical Properties

Aqueous Solubility: The Gateway to Bioavailability

Expertise & Experience: Solubility is arguably the most critical factor addressed by salt formation. For orally administered drugs, sufficient aqueous solubility is a prerequisite for absorption and achieving therapeutic efficacy.[10] A higher solubility often translates to a faster dissolution rate, which can be crucial for drugs requiring rapid onset of action. The hydrochloride salt of this compound exhibits high solubility at 42.3 mg/mL.[8] This high solubility is advantageous for developing aqueous-based formulations, such as parenteral solutions, or for solid dosage forms of high-dose compounds where dissolution might otherwise be the rate-limiting step for absorption.

Experimental Protocol: Equilibrium Aqueous Solubility Determination (Shake-Flask Method)

This protocol is adapted from the World Health Organization (WHO) guidelines for Biopharmaceutics Classification System (BCS) based biowaivers.[11][12]

Objective: To determine the equilibrium solubility of a this compound salt in aqueous media at a physiologically relevant temperature.

Methodology:

  • Media Preparation: Prepare buffers at a minimum of three pH values covering the physiological range of the gastrointestinal tract: pH 1.2 (e.g., 0.1 M HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer). All media should be pre-heated and maintained at 37 ± 1 °C.

  • Sample Addition: Add an excess amount of the salt form to a known volume (e.g., 10 mL) of each pH buffer in a sealed container (e.g., glass vial). The amount of solid added should be sufficient to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Equilibration: Place the sealed containers in an orbital shaker or similar agitation device set to 37 ± 1 °C. Allow the samples to equilibrate for a sufficient period (e.g., 24 to 48 hours). Equilibrium is reached when consecutive measurements of the solute concentration do not deviate significantly (e.g., <5%).

  • Sample Collection & Separation: At designated time points, withdraw an aliquot from each container. Immediately separate the undissolved solid from the solution. This is a critical step to prevent further dissolution; methods include centrifugation at high speed or filtration through a suitable, non-adsorbing filter (e.g., 0.45 µm PVDF).

  • Quantification: Accurately dilute the clear supernatant with a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in mg/mL. The pH of the saturated solution should also be measured and reported. The lowest measured solubility across the tested pH range is considered the compound's aqueous solubility for classification purposes.

Visualization: Equilibrium Solubility Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Buffers (pH 1.2, 4.5, 6.8) at 37°C add_solid Add Excess Salt to Buffers prep_media->add_solid equilibrate Equilibrate with Agitation at 37°C (e.g., 24-48h) add_solid->equilibrate sample Withdraw Aliquot equilibrate->sample separate Separate Solid (Centrifuge/Filter) sample->separate quantify Quantify Concentration via HPLC separate->quantify report Report Solubility (mg/mL) & Final pH quantify->report

Caption: Workflow for Equilibrium Solubility Determination.

Thermal Properties: Melting Point and Polymorphism

Expertise & Experience: The melting point (Tm) of a salt is a fundamental physical property that provides insights into the strength of its crystal lattice. A higher melting point generally indicates greater lattice energy and, often, lower solubility.[9] From a practical standpoint, a melting point well above typical processing temperatures (e.g., >100 °C) is desirable to prevent melting or phase changes during manufacturing steps like drying and milling.[13] The available data shows the hydrobromide salt (155-165 °C) has a significantly higher melting point than the hydrochloride salt (138-139 °C), suggesting a more stable crystal lattice for the HBr form.

Differential Scanning Calorimetry (DSC) is the standard technique for determining melting points and screening for polymorphism. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical risk factor in drug development. Different polymorphs can have different physicochemical properties, and an unintended conversion from a metastable to a stable form can drastically alter a drug product's performance.[14] A DSC thermogram can reveal not only the melting endotherm but also other thermal events like desolvation or solid-solid phase transitions, which may indicate polymorphism.[10]

Visualization: Representative DSC Thermogram for a Polymorphic Compound

G Temperature (°C) Temperature (°C) ->Temperature (°C) p1 p2 p1->p2 p3 p2->p3 p4 p3->p4  Melt (Form I) p5 p4->p5  Recrystallization (Form II) p6 p5->p6  Recrystallization (Form II) p7 p6->p7 p8 p7->p8 p9 p8->p9  Melt (Form II) p10 p9->p10  Melt (Form II) p11 p10->p11 p12 p11->p12 p13 p12->p13 p14 p13->p14

Caption: Illustrative DSC thermogram of an enantiotropic polymorphic system.

Experimental Protocol: Thermal Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and screen for potential polymorphic forms of a this compound salt.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the salt into a standard aluminum DSC pan. Crimp the pan with a lid to enclose the sample. Prepare an identical empty pan to serve as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to provide a controlled atmosphere.

  • Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point (e.g., 250 °C).

  • Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram. An endothermic peak represents melting, with the onset temperature typically reported as the melting point. Exothermic events (peaks pointing down) prior to melting may indicate recrystallization from a metastable to a more stable polymorph. The presence of multiple melting peaks is a strong indicator of polymorphism.[10] Further characterization with techniques like X-Ray Powder Diffraction (XRPD) would be required to confirm and identify different crystal forms.

Hygroscopicity: A Critical Stability and Handling Parameter

Expertise & Experience: Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a highly undesirable property for a solid API.[15] Moisture uptake can lead to a host of problems, including chemical degradation (e.g., hydrolysis), changes in crystal form, and poor powder flow properties, which complicates manufacturing processes like tableting.[16] The available information indicates a key difference between the salts: the hydrochloride is reported as hygroscopic, while the hydrobromide is stable.[9] This makes the hydrobromide salt a significantly more attractive candidate from a manufacturing and stability perspective, as it would likely require less stringent controls for humidity during production and storage.

Dynamic Vapor Sorption (DVS) is the gold-standard technique for quantitatively assessing hygroscopicity.[17] It measures the mass change of a sample as it is exposed to a range of relative humidity (RH) levels at a constant temperature. The resulting sorption-desorption isotherm provides a detailed picture of the material's interaction with water vapor.[8]

Visualization: Representative DVS Isotherm Plot

G cluster_nonhygro cluster_hygro xaxis xlabel xaxis->xlabel Relative Humidity (%) yaxis ylabel yaxis->ylabel Change in Mass (%) n1 n2 n1->n2 Sorption n2->n1 Desorption n3 n2->n3 Sorption n3->n2 Desorption n4 n3->n4 Sorption n4->n3 Desorption n5 n4->n5 Sorption n5->n4 Desorption n6 n5->n6 Sorption n6->n5 Desorption h1 h2 h1->h2 Sorption h3 h2->h3 Sorption h4 h3->h4 Sorption h5 h4->h5 Sorption h6 h5->h6 Sorption hd5 h6->hd5 Desorption (Hysteresis) hd1 hd2 hd2->hd1 Desorption (Hysteresis) hd3 hd3->hd2 Desorption (Hysteresis) hd4 hd4->hd3 Desorption (Hysteresis) hd5->hd4 Desorption (Hysteresis)

Caption: Illustrative DVS isotherms for a stable (blue) vs. a hygroscopic (red) salt.

Experimental Protocol: Hygroscopicity Assessment by Dynamic Vapor Sorption (DVS)

Objective: To quantitatively measure the moisture sorption and desorption behavior of this compound salts.

Methodology:

  • Sample Preparation: Place approximately 10-20 mg of the salt onto the sample pan of the DVS instrument.

  • Drying: Dry the sample in the instrument under a stream of dry nitrogen (0% RH) at 25 °C until a stable mass is achieved (e.g., dm/dt < 0.002%/min). This stable mass is recorded as the initial dry weight.

  • Sorption Phase: Increase the relative humidity in a stepwise fashion (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample mass is allowed to equilibrate until the predefined stability criterion is met.

  • Desorption Phase: After reaching the maximum RH, decrease the humidity in a similar stepwise manner back to 0% RH, again allowing for equilibration at each step.

  • Data Analysis: Plot the percentage change in mass (relative to the initial dry mass) against the target relative humidity. The resulting graph is the sorption-desorption isotherm. A significant uptake of water (>2% at 80% RH) typically classifies a material as hygroscopic. Hysteresis, where the desorption curve does not retrace the sorption curve, can indicate phenomena such as hydrate formation or bulk absorption into an amorphous structure.[8]

Conclusion and Recommendations

Based on the aggregated data, the different salt forms of this compound present a clear trade-off in physicochemical properties.

  • The Hydrochloride salt offers the significant advantage of high aqueous solubility, making it a strong candidate for formulations where rapid or complete dissolution is required. However, its reported hygroscopicity is a major liability, necessitating careful control of humidity during manufacturing and potentially requiring specialized, moisture-protective packaging.

  • The Hydrobromide salt appears to be a more robust candidate from a manufacturing and stability perspective. Its higher melting point suggests a more stable crystal lattice, and its reported lack of hygroscopicity simplifies handling and storage, reducing potential risks of chemical and physical instability.[2][9] The primary unknown for this salt is its quantitative aqueous solubility.

  • The Hemisulfate salt is the least characterized of the three. Without data on its melting point, solubility, and hygroscopicity, it cannot be effectively compared.

Recommendation for Researchers: For any new development program involving this compound, a full, head-to-head salt screening study is essential. While the hydrochloride salt's solubility is attractive, the superior stability profile suggested for the hydrobromide salt may make it the more pragmatic choice for a solid dosage form. The first crucial experiment would be to determine the aqueous solubility of the hydrobromide salt using the shake-flask protocol. If its solubility is sufficient for the intended therapeutic application, it would likely be the preferred candidate due to its favorable thermal and hygroscopic properties. Further investigation into the hemisulfate salt would also be warranted to complete the comparison.

References

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.
  • World Health Organization. (n.d.). Annex 4.
  • American Pharmaceutical Review. (2011). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance.
  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™.
  • Fadda, A. M., et al. (2009). Diclofenac Salts. V. Examples of Polymorphism among Diclofenac Salts with Alkyl-hydroxy Amines Studied by DSC and HSM. Molecules, 14(6), 2099–2111.
  • Google Patents. (n.d.). US8063043B2 - Salts of N-[6-cis-2,6-dimethylmorpholin-4-yl)pyridine-3-yl]-2-methyl-4′-(trifluoromethoxy)[1,1′-biphenyl]-3-carboxamide.
  • Google Patents. (n.d.). US5968934A - Morpholine derivatives and their use as therapeutic agents.
  • LookChem. (n.d.). Cas 17238-55-0,MORPHOLINE-4-CARBOXAMIDINE HEMISULFATE.
  • SK pharmteco. (n.d.). Dynamic Vapor Sorption.
  • PubChem. (n.d.). Salt of morpholine derivative and its crystal form, manufacturing method thereof, pharmaceutical composition and use thereof - Patent TW-I705065-B.
  • CP Lab Safety. (n.d.). This compound hydrobromide, min 98%, 1 gram.
  • PubChem. (n.d.). Morpholine-4-carboxamide.
  • PubChem. (n.d.). N,N'-dicyclohexyl-4-morpholinecarboxamidine.
  • Tiritiris, I. (2012). 4-Morpholine-carboxamidine. Acta Crystallographica Section E, 68(Pt 11), o3118.
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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Morpholine-4-carboximidamide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its final use in an experiment. The proper disposal of Morpholine-4-carboximidamide and its derivatives is a critical final step, ensuring the safety of laboratory personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory compliance.

Part 1: Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. This compound and its common salt forms (hydrobromide and hydroiodide) are classified as hazardous.

Key Hazards:

  • Skin Irritation: Causes skin irritation.[1][2][3][4][5]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[2][5]

  • Acute Toxicity (Oral): Toxic if swallowed.[2]

These hazards necessitate the use of appropriate Personal Protective Equipment (PPE) at all times during handling and disposal.

Required Personal Protective Equipment (PPE) Specification
Eye and Face Protection Chemical safety goggles or a full-face shield.[6]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[6][7]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if working outside of a fume hood or if dust is generated.[6][8]

Work should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][7]

Part 2: The Disposal Workflow: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it should be managed as hazardous waste and disposed of through a licensed chemical waste disposal company.[5][6][9] Direct discharge to sewer systems is strictly prohibited.[7]

Step 1: Waste Minimization

The most effective disposal strategy begins with waste minimization.[10][11]

  • Prudent Purchasing: Order only the quantities of this compound required for your experiments to avoid accumulating excess stock.[11]

  • Accurate Weighing: Precisely weigh the amount of chemical needed for each reaction to minimize leftover material.

  • Inventory Management: Maintain an up-to-date chemical inventory to prevent the purchase of duplicate reagents.[11]

Step 2: Segregation of Waste

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[9][12]

  • Dedicated Waste Container: Designate a specific, compatible, and clearly labeled hazardous waste container for this compound waste.[6]

  • Incompatible Materials: this compound is incompatible with strong oxidizing agents, strong acids, and strong reducing agents.[4] Ensure that waste streams containing these substances are kept separate.

Step 3: Containerization and Labeling

All waste must be collected in appropriate containers and clearly labeled.[9][12]

  • Container Selection: Use a container made of a material compatible with this compound. The original container is often a suitable choice.[10][12] The container must have a tightly fitting cap.[12]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6][9] The label should also include the date accumulation started and the specific hazards (e.g., "Irritant").[9]

Step 4: On-site Accumulation and Storage

Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Storage Location: Store the waste container in a designated satellite accumulation area or your laboratory's main hazardous waste storage area.[13]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment bin to prevent the spread of material in case of a leak.

  • Ventilation: Ensure the storage area is well-ventilated.[4]

Step 5: Professional Disposal

The final and most critical step is the transfer of the waste to a licensed professional disposal service.

  • Arranging Collection: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection of the hazardous waste.

  • Documentation: Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.[6]

  • Recommended Disposal Method: The recommended method of disposal for this compound is controlled incineration at a licensed chemical destruction plant.[7][13] This process ensures the complete destruction of the compound.

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) minimize Step 1: Waste Minimization - Prudent Purchasing - Accurate Weighing start->minimize segregate Step 2: Segregate Waste - Dedicated Container - Avoid Incompatibles minimize->segregate containerize Step 3: Containerize & Label - Compatible Container - 'Hazardous Waste' Label segregate->containerize store Step 4: On-site Storage - Designated Area - Secondary Containment containerize->store professional_disposal Step 5: Professional Disposal - Contact EHS - Incineration store->professional_disposal end Safe & Compliant Disposal professional_disposal->end

Caption: Disposal workflow for this compound.

Part 3: Spill Management and Decontamination

In the event of a spill, prompt and safe cleanup is essential.

Spill Response Protocol:

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Don PPE: Wear the appropriate PPE as listed in Part 1 before attempting to clean the spill.

  • Containment: Prevent the further spread of the spilled material.[6] For solid spills, avoid generating dust.[7]

  • Cleanup:

    • Small Spills: Carefully sweep up the solid material and place it into the designated hazardous waste container.

    • Large Spills: Absorb liquid spills with an inert material such as vermiculite, sand, or earth, and then collect the absorbed material into the hazardous waste container.

  • Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by washing with soap and water.[6] All cleaning materials must also be disposed of as hazardous waste.[6]

  • Reporting: Report the spill to your institution's EHS office.

Decontamination of Empty Containers: Empty containers that previously held this compound must be decontaminated before disposal.

  • Triple Rinsing: Triple-rinse the empty container with a suitable solvent.[7][14]

  • Rinsate Collection: The rinsate from each rinse must be collected and disposed of as hazardous waste.[6][14]

  • Final Disposal: Once decontaminated, the container can be punctured to prevent reuse and disposed of according to local regulations, which may include recycling or landfilling.[6][7]

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.

References

  • Effective Lab Chemical Waste Management. (2025, September 15). Environmental Marketing Services.
  • Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro.
  • This compound Hydrobromide | C5H12BrN3O | CID 2806564. PubChem.
  • Chemical Safety Data Sheet MSDS / SDS - 4-MorpholinecarboxaMide, N-(2-aMinoethyl)-. (2025, February 15). ChemicalBook.
  • Management of Waste. In Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf - NIH.
  • 3 Tips To Improve Your Laboratory Waste Management. (2020, August 27).
  • Step-by-Step Guide to Better Laboratory Management Practices.
  • This compound HYDROIODIDE - Safety Data Sheet. (2022, December 31). ChemicalBook.
  • SAFETY DATA SHEET - Morpholine-4-carbothioamide. (2025, December 20). Fisher Scientific.
  • SAFETY DATA SHEET - this compound hydroiodide. (2023, August 24). Fisher Scientific.
  • N,N'-Dicyclohexyl-4-morpholinecarboxamidine. Tokyo Chemical Industry Co., Ltd.
  • SAFETY DATA SHEET - this compound hydrobromide. (2016, October 25). Thermo Fisher Scientific.
  • Chemical Waste Disposal Guidelines.
  • Amides Waste Compatibility: Key Insights for Safe Disposal. CP Lab Safety.
  • Morpholine (HSG 92, 1995). Inchem.org.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Morpholine. Santa Cruz Biotechnology.
  • Proper Disposal of 6-Chloropyridin-3-amine: A Guide for Laboratory Professionals. Benchchem.
  • MORPHOLINE. Occupational Safety and Health Administration (OSHA). (2022, September 22).
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Morpholine - SAFETY DATA SHEET. (2010, August 6).
  • Hazardous Substance Fact Sheet - Morpholine. NJ.gov.
  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. (2025, August 13).
  • Hazardous Waste Listings. US EPA.
  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. (2025, May 20).
  • Special Wastes. US EPA. (2025, March 20).
  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals. eCFR.

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Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.